N,N,3,5-Tetramethylaniline
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
N,N,3,5-tetramethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-5-9(2)7-10(6-8)11(3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFRQCOZERNGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063645 | |
| Record name | Benzenamine, N,N,3,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | N,N,3,5-Tetramethylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21203 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4913-13-7 | |
| Record name | N,N,3,5-Tetramethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4913-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-3,5-xylidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004913137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N,N,3,5-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,N,3,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-3,5-xylidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of N,N,3,5-Tetramethylaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling N,N,3,5-Tetramethylaniline
This compound (CAS No. 4913-13-7) is a tertiary aromatic amine that serves as a valuable building block and catalyst in modern organic synthesis.[1] Structurally, it is a derivative of aniline with two methyl groups on the nitrogen atom and two methyl groups at the 3 and 5 positions of the benzene ring.[2] This specific substitution pattern imparts unique steric and electronic properties, making it a compound of interest in various chemical applications, including as a catalyst for polymerization and as a quenching agent in specific reactions.[1][3]
This guide provides a comprehensive overview of a robust synthetic route to this compound and the rigorous analytical methods required to verify its identity, purity, and structure. The methodologies described herein are grounded in established chemical principles, ensuring reliability and reproducibility for researchers in drug development and materials science.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 4913-13-7 | [2][4] |
| Molecular Formula | C₁₀H₁₅N | [2][5] |
| Molecular Weight | 149.23 g/mol | [2][4] |
| Appearance | Clear, colorless to yellow liquid | [2][6] |
| Boiling Point | 226-228 °C | [3] |
| Density | 0.913 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.544 | [7] |
Strategic Synthesis: Reductive Amination Pathway
While several methods exist for the N-alkylation of anilines, such as direct alkylation with alkyl halides or methanol[8], these can be difficult to control and often lead to the formation of quaternary ammonium salt byproducts. A more elegant and controlled approach is reductive amination . This "one-pot" method involves the reaction of a carbonyl compound with an amine to form an intermediate iminium ion, which is then reduced in situ to the desired amine.[9] This strategy avoids the over-alkylation issues associated with direct alkylation.[10]
For the synthesis of this compound, the logical precursors are 3,5-dimethylaniline and formaldehyde (or a formaldehyde equivalent like paraformaldehyde). The key to the success of this reaction lies in the choice of the reducing agent. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal choice because it is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to react with the initial aldehyde, preventing the wasteful formation of methanol.[10]
Detailed Experimental Protocol
Objective: To synthesize this compound via reductive amination of 3,5-dimethylaniline.
Reagents & Materials:
-
3,5-Dimethylaniline (≥98%)
-
Paraformaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (Glacial)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, addition funnel, separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylaniline (1.0 equiv). Dissolve the aniline in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Iminium Ion Formation: Add paraformaldehyde (2.2 equiv) and glacial acetic acid (2.5 equiv) to the solution. Stir the mixture at room temperature for 30 minutes. The acetic acid acts as a catalyst for the formation of the iminium ion intermediate.
-
Reduction: In a separate beaker, prepare a slurry of sodium triacetoxyborohydride (1.5 equiv) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 20-30 minutes using an addition funnel. An exothermic reaction may be observed; maintain the temperature below 30 °C with a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up & Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. This step neutralizes the acetic acid and destroys any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and then with brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate to afford this compound as a clear yellow liquid.[2]
Safety & Handling
-
This compound: Harmful if swallowed or in contact with skin.[2] It is an irritant and may induce methemoglobinemia.[2]
-
3,5-Dimethylaniline: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Dichloromethane: A volatile and suspected carcinogen.
-
Acetic Acid: Corrosive.
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All operations should be conducted within a certified chemical fume hood.
Caption: Synthetic workflow for this compound.
Comprehensive Characterization: A Multi-Technique Approach
Confirming the successful synthesis and purity of the target compound is a critical, self-validating step. A combination of spectroscopic techniques provides orthogonal data points to build an unambiguous structural assignment.
Caption: Logic flow for spectroscopic characterization.
Expected Spectroscopic Data
The following table summarizes the expected data from the primary characterization techniques.[2][11][12]
| Technique | Expected Result | Interpretation |
| ¹H NMR | δ ~6.4 (s, 3H), δ ~2.9 (s, 6H), δ ~2.3 (s, 6H) | Aromatic protons (3H), N-methyl protons (6H), and Ar-methyl protons (6H). The singlet nature of all peaks indicates high symmetry. |
| ¹³C NMR | 5 signals expected | C-N, aromatic C-H, quaternary aromatic C, N-CH₃, and Ar-CH₃. Confirms the C₁₀H₁₅N skeleton. |
| FTIR (neat) | ~2950-2800 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C aromatic), ~1350 cm⁻¹ (C-N stretch) | Presence of aliphatic (methyl) and aromatic C-H bonds, the aromatic ring, and the characteristic tertiary amine C-N bond. |
| Mass Spec (EI) | m/z = 149 [M]⁺ | The molecular ion peak corresponds to the molecular weight of C₁₀H₁₅N (149.23 g/mol ). |
Interpreting the Data
-
¹H NMR Spectroscopy: The proton NMR is arguably the most informative technique. The spectrum for this compound is expected to be very clean due to the molecule's C₂ᵥ symmetry. We anticipate a singlet integrating to 6H for the two equivalent N-methyl groups, another singlet integrating to 6H for the two equivalent aromatic methyl groups, and a singlet integrating to 3H for the three equivalent aromatic protons.[12]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals, corresponding to the five unique carbon environments: the two N-C H₃ carbons, the two Ar-C H₃ carbons, the aromatic carbon attached to the nitrogen, the two aromatic carbons bearing methyl groups, and the remaining aromatic carbon.
-
FTIR Spectroscopy: The infrared spectrum helps confirm the presence of key functional groups. The absence of an N-H stretch (typically ~3300-3500 cm⁻¹) confirms the tertiary nature of the amine. Strong C-H stretching bands below 3000 cm⁻¹ confirm the methyl groups, while aromatic C=C stretching appears around 1600 cm⁻¹. A distinct C-N stretching band should be visible in the fingerprint region.
-
Mass Spectrometry: Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion peak [M]⁺ at m/z = 149, confirming the molecular weight of the synthesized compound.[2]
Conclusion
This guide has detailed a reliable and controlled synthesis of this compound via reductive amination, a method superior to direct alkylation for its selectivity and avoidance of byproducts. Furthermore, a comprehensive, multi-technique characterization strategy has been outlined, providing a robust framework for structural verification and purity assessment. By integrating sound synthetic strategy with rigorous analytical validation, researchers can confidently produce and utilize this important chemical intermediate in their advanced research and development projects.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis.
- Hou, Z., et al. (2016). ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst.
- Royal Society of Chemistry. (2013).
- Vibzz Lab. (2021). Dimethylaniline : Synthesis. YouTube.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Sreekumar, K., et al. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn.
- ResearchGate. (n.d.). Friedel–Crafts alkylation of N,N-dimethylaniline.
- Chemistry Blog. (n.d.). This compound NMR.
- ResearchGate. (n.d.). Reductive aminations of benzaldehyde.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- ResearchGate. (n.d.). Infrared and ultra violet-visible spectroscopic investigation of plasma polymerized this compound thin films.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4913-13-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 3,5,N,N-四甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. This compound(4913-13-7) 1H NMR spectrum [chemicalbook.com]
- 12. Chemistry: this compound NMR [openchemistryhelp.blogspot.com]
"physicochemical properties of N,N,3,5-Tetramethylaniline"
An In-Depth Technical Guide to the Physicochemical Properties of N,N,3,5-Tetramethylaniline
Introduction
This compound, a substituted aromatic amine, is a significant compound in the landscape of modern organic synthesis. Its unique molecular architecture, characterized by a dimethylamino group and two methyl substituents on the benzene ring, imparts a distinct set of physical and chemical properties that make it a valuable intermediate and reagent. This guide offers a comprehensive exploration of these properties, providing researchers, scientists, and drug development professionals with the technical data and procedural insights necessary for its effective application.
As a tertiary amine, this compound serves as a cornerstone building block in the synthesis of more complex molecules and finds utility as both a catalyst and a specialized quenching agent.[1] Its utility in polymerization reactions and in controlling specific reaction pathways highlights its importance in materials science and fine chemical manufacturing.[2][3] Understanding its fundamental physicochemical characteristics is paramount for optimizing reaction conditions, ensuring purity, and maintaining safety in the laboratory and industrial settings.
This document provides a detailed summary of its properties, spectral information, key applications, and standardized protocols for its characterization, grounded in authoritative sources to ensure scientific integrity.
Molecular Structure and Chemical Identifiers
The arrangement of the functional groups in this compound is central to its reactivity and physical behavior. The tertiary amine group provides a site of basicity and nucleophilicity, while the methyl groups on the aromatic ring influence its steric profile and electronic properties.
Caption: 2D Molecular Structure of this compound.
Chemical Identifiers:
-
Synonyms: 5-(Dimethylamino)-m-xylene, N,N-Dimethyl-3,5-xylidine, N,N-Dimethyl-sym-m-xylidine[2][4][8]
Core Physicochemical Properties
The physical properties of this compound are essential for its handling, purification, and use in various reaction media. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 149.23 g/mol | [4][8] |
| Appearance | Clear, colorless to yellow or pale brown liquid | [3][4][5] |
| Boiling Point | 226-228 °C (at 760 mmHg) | [2][7] |
| 104-105 °C (at 14 mmHg) | [2] | |
| Density | 0.913 g/mL at 25 °C | [2][7] |
| Refractive Index (n20/D) | 1.5420 - 1.5460 | [2][5][7] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [9] |
| Solubility | Not miscible or difficult to mix with water | [6][7][10] |
Spectral Data for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and assessing the purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary methods for structural verification. ¹H NMR spectra would confirm the presence of aromatic protons, N-dimethyl protons, and aromatic methyl protons, with distinct chemical shifts and integrations corresponding to the molecular structure.[11]
-
Infrared (IR) Spectroscopy: IR analysis is used to identify characteristic functional groups. Key absorptions would include C-N stretching vibrations for the tertiary amine and C-H stretching and bending vibrations for the aromatic ring and methyl groups.[11]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The molecular ion peak would correspond to the compound's molecular weight (149.23 g/mol ).[11]
Reactivity and Industrial Applications
The chemical behavior of this compound is dictated by its tertiary amine functionality and substituted aromatic ring. This structure makes it a versatile tool in several chemical processes.
Key Applications:
-
Quenching Agent: It is effectively used in the rapid quenching of 1,8-dihydroxyanthraquinone (DHAQ), a process critical for controlling reaction pathways and preventing the formation of unwanted byproducts.[1][2][12] Its ability to selectively deactivate reactive intermediates is highly valued in complex syntheses where precision is essential.[12]
-
Polymerization Catalyst: The compound serves as a catalyst in the polymeric synthesis of materials like glycol methacrylate.[2][7][10] The lone pair of electrons on the nitrogen atom can initiate or accelerate polymerization reactions.
-
Organic Synthesis Intermediate: As a substituted aniline, it is a key building block for constructing more complex organic molecules.[1] Its specific substitution pattern offers a reliable starting point for developing novel materials and pharmaceutical compounds.[1][3]
Experimental Protocols for Property Determination
The following sections describe standardized methodologies for determining key physicochemical properties and purity, reflecting best practices in a research setting.
Protocol 1: Determination of Atmospheric Boiling Point
Causality: The boiling point is a fundamental physical constant that reflects the strength of intermolecular forces. Its determination is crucial for purification by distillation and for identity confirmation. The micro-scale method described is suitable for small sample volumes commonly encountered in research.
Methodology:
-
Preparation: Place a small volume (approx. 0.5 mL) of this compound into a clean, dry test tube.
-
Capillary Setup: Take a capillary tube (sealed at one end) and place it, open-end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gently and with constant stirring.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Equilibrium Point: Continue gentle heating until the bubbling is rapid and continuous. Then, turn off the heat and allow the bath to cool slowly.
-
Boiling Point Reading: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This signifies that the vapor pressure of the sample equals the atmospheric pressure.
-
Validation: Repeat the heating and cooling cycle to ensure a consistent and reproducible reading.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
Causality: Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. It is a highly sensitive method for determining the purity of a substance, with commercial specifications often requiring an assay by GC.[5]
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Column: Select a suitable capillary column (e.g., a non-polar DB-1 or a mid-polar DB-5).
-
Carrier Gas: Use an inert carrier gas, typically Helium or Nitrogen, at a constant flow rate.
-
Temperatures: Set the injector and detector (typically a Flame Ionization Detector, FID) temperatures significantly higher than the analyte's boiling point (e.g., 250 °C and 280 °C, respectively) to ensure rapid volatilization.
-
Oven Program: Implement a temperature gradient program for the oven, starting below the boiling point of the solvent and ramping up to a temperature above the boiling point of the analyte (e.g., start at 60 °C, hold for 1 minute, then ramp at 10 °C/min to 240 °C).
-
-
Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC injector port.
-
Data Acquisition: The detector records the signal as components elute from the column, generating a chromatogram.
-
Analysis: The purity is calculated by integrating the area of all peaks in the chromatogram. The purity percentage is determined by the ratio of the main peak area (this compound) to the total area of all peaks.
Caption: Workflow for Purity Assessment via Gas Chromatography.
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling to avoid exposure.
-
Hazards: The compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[3][10] It may cause damage to organs through prolonged or repeated exposure.[10] It is also classified as a combustible liquid.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][13] Work should be conducted in a well-ventilated area or under a chemical fume hood.[14]
-
Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.[6][10] Keep the container tightly closed to prevent contamination and evaporation.[10][14]
-
Spill Response: In case of a spill, clear the area of personnel, move upwind, and alert emergency responders.[13] Absorb the spill with an inert material and dispose of it as hazardous waste.
Conclusion
This compound is a versatile chemical with a well-defined set of physicochemical properties that are crucial to its application in organic synthesis, polymer chemistry, and materials science. Its roles as a quenching agent and catalyst are directly linked to its tertiary amine structure and substitution pattern. A thorough understanding of its properties, combined with adherence to rigorous experimental and safety protocols, enables researchers and developers to leverage this compound's full potential while ensuring safe and reproducible outcomes.
References
- The Role of this compound in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound | C10H15N | CID 78625. (n.d.). PubChem.
- Safety Data Sheet: N,N-dimethylaniline. (n.d.). Carl ROTH.
- This compound 97%. (n.d.). Cenmed Enterprises.
- This compound (CAS: 4913-13-7): A Key Quenching Agent in Chemical Reactions. (2025, December 30). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound, 98%. (n.d.). Fisher Scientific.
- N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries. (n.d.). Chemicalland24.
- N-Methylaniline Chemical Properties,Uses,Production. (2024, September 20). Yufeng.
- Understanding the Properties and Handling of this compound (CAS: 4913-13-7). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3,5,N,N-四甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. This compound | 4913-13-7 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. 3,5,N,N-四甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. This compound(4913-13-7) 1H NMR [m.chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. carlroth.com [carlroth.com]
"N,N,3,5-Tetramethylaniline CAS number 4913-13-7"
An In-Depth Technical Guide to N,N,3,5-Tetramethylaniline (CAS 4913-13-7)
Executive Summary
This compound, identified by CAS number 4913-13-7, is a substituted aromatic amine that serves as a crucial building block and functional reagent in advanced organic synthesis.[1] Also known by synonyms such as N,N-Dimethyl-3,5-xylidine and 5-(Dimethylamino)-m-xylene, this compound's unique structure, featuring a sterically hindered dimethylamino group, imparts specific reactivity that is leveraged in specialized applications.[2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its chemical properties, plausible synthetic routes, mechanisms of action in key applications, spectral characteristics, and critical safety protocols.
Chemical Identity and Physicochemical Properties
This compound is a clear yellow liquid at room temperature.[2] Its structure consists of a benzene ring substituted with a dimethylamino group and two methyl groups at the 3 and 5 positions. This substitution pattern is key to its chemical behavior, influencing its basicity, nucleophilicity, and role in chemical reactions.
Diagram 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
The key physicochemical properties are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 4913-13-7 | [2][4] |
| Molecular Formula | C₁₀H₁₅N | [2][5] |
| Molecular Weight | 149.23 g/mol | [2][3] |
| Appearance | Clear yellow liquid | [2] |
| Boiling Point | 226-228 °C | [4][6] |
| Density | 0.913 g/mL at 25 °C | [4][5] |
| Refractive Index | n20/D 1.544 | [4][5] |
| Solubility | Not miscible or difficult to mix with water | [4][5] |
| Flash Point | 91 °C (195.8 °F) - closed cup |
Synthesis and Manufacturing Principles
While proprietary manufacturing processes may vary, a plausible and established synthetic route for this compound involves the N-alkylation of 3,5-dimethylaniline. This transformation is analogous to the industrial production of N,N-dimethylaniline, a structurally similar compound.[7] The core principle is the reaction of the primary aromatic amine with an alkylating agent, typically methanol, in the presence of an acid catalyst under heat and pressure.
Causality of Experimental Choices:
-
Starting Material: 3,5-Dimethylaniline provides the core aromatic structure with the correct methyl substitution pattern.
-
Alkylating Agent: Methanol is a cost-effective and readily available source of methyl groups for the N-alkylation.[7]
-
Catalyst: A strong acid, such as sulfuric acid, is used to protonate the hydroxyl group of methanol, making it a good leaving group (water) and facilitating the nucleophilic attack by the aniline nitrogen.[7]
-
Reaction Conditions: Elevated temperature and pressure are required to overcome the activation energy of the reaction and drive it to completion, especially for the second alkylation step which forms the tertiary amine.[7]
Diagram 2: General Workflow for Synthesis
Caption: Generalized workflow for the synthesis of this compound.
Applications and Mechanisms of Action
This compound is not merely an intermediate but a functional molecule whose utility stems from its specific electronic and steric properties.
Catalyst in Polymer Synthesis
This compound is employed as a catalyst, particularly in the polymerization of monomers like glycol methacrylate.[1][4]
-
Mechanism: As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile and a base. In polymerization reactions, it can act as an accelerator or co-initiator. For instance, in redox-initiated polymerizations (e.g., with benzoyl peroxide), the amine can reductively cleave the peroxide, generating free radicals that initiate the polymerization chain reaction. The electron-donating methyl groups on the aniline ring enhance the basicity and nucleophilicity of the nitrogen, increasing its catalytic efficiency.
Diagram 3: Catalytic Role in Radical Polymerization
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 4913-13-7 [chemicalbook.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. 3,5,N,N-Tetramethylaniline 97 4913-13-7 [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
An In-Depth Technical Guide to the Molecular Structure of N,N,3,5-Tetramethylaniline
Abstract: This technical guide provides a comprehensive analysis of the molecular structure of N,N,3,5-Tetramethylaniline (CAS No. 4913-13-7), a substituted aromatic amine with significant applications in organic synthesis.[1][2][3] This document delves into the nuanced structural characteristics, spectroscopic signature, and stereoelectronic properties that underpin its reactivity and utility. Detailed methodologies for its characterization are presented, offering researchers and drug development professionals a thorough understanding of this versatile chemical intermediate.
Introduction: The Significance of this compound
This compound, also known as N,N-dimethyl-3,5-xylidine, is a tertiary aromatic amine that serves as a crucial building block and reagent in various chemical transformations.[1] Its molecular architecture, characterized by a dimethylamino group and two methyl substituents on the benzene ring, imparts a unique combination of steric and electronic properties. These features are pivotal to its function as a catalyst in polymerization reactions and as a specialized quenching agent in sensitive organic syntheses, such as in the rapid quenching of 1,8-dihydroxyanthraquinone.[1][2][4] A deep understanding of its three-dimensional structure and electron distribution is paramount for optimizing existing synthetic protocols and designing novel applications.
Molecular Structure and Conformation
The molecular structure of this compound is defined by the spatial arrangement of its constituent atoms and the interplay of electronic effects. The central phenyl ring is substituted at the 1, 3, and 5 positions by a dimethylamino group and two methyl groups, respectively.
Core Aromatic System
The benzene ring provides a planar scaffold for the substituents. The C-C bond lengths within the ring are expected to be characteristic of an aromatic system, averaging around 1.39 Å. The endocyclic bond angles are approximately 120°, consistent with sp² hybridization.
The Dimethylamino Moiety: A Key Functional Group
The dimethylamino (-N(CH₃)₂) group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. This has several important structural and electronic consequences:
-
Mesomeric Effect: The nitrogen lone pair can delocalize into the π-system of the benzene ring, increasing the electron density at the ortho and para positions. This resonance effect significantly influences the molecule's reactivity in electrophilic aromatic substitution reactions.
-
Conformational Dynamics: The orientation of the dimethylamino group relative to the plane of the benzene ring is a critical structural parameter. Steric hindrance between the N-methyl groups and the ortho hydrogens of the ring can lead to a non-planar conformation, where the C-N-C plane of the dimethylamino group is twisted out of the plane of the aromatic ring. This torsional angle affects the degree of π-orbital overlap and, consequently, the extent of electron donation.
Steric Influence of the 3,5-Dimethyl Substituents
The two methyl groups at the 3 and 5 positions (meta to the dimethylamino group) exert a significant steric influence. While they do not directly participate in resonance with the amino group, their presence can:
-
Buttress the Dimethylamino Group: The steric bulk of the meta-methyl groups can further restrict the rotation of the dimethylamino group, potentially enforcing a more perpendicular orientation.
-
Influence Intermolecular Interactions: The overall shape of the molecule, dictated by the disposition of the four methyl groups, will govern its packing in the solid state and its solvation in various media.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4913-13-7 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₅N | [5][6] |
| Molecular Weight | 149.23 g/mol | [3][5] |
| Boiling Point | 226-228 °C | [4] |
| Density | 0.913 g/mL at 25 °C | [4][6] |
| Refractive Index (n²⁰/D) | 1.544 | [4][6] |
| Appearance | Clear yellow liquid | [5] |
| Solubility | Not miscible or difficult to mix with water. | [4][6] |
Spectroscopic Characterization: Elucidating the Molecular Structure
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for probing the electronic environment of the protons in the molecule.
-
Aromatic Protons: The protons on the benzene ring are expected to appear in the aromatic region of the spectrum (typically δ 6.0-7.5 ppm). Due to the symmetrical substitution pattern, two distinct signals are anticipated for the aromatic protons. The proton at the 4-position (para to the dimethylamino group) and the protons at the 2 and 6-positions (ortho to the dimethylamino group) will exhibit characteristic chemical shifts and coupling patterns. A published spectrum shows the aromatic protons at approximately 6.38 ppm.[7]
-
N-Methyl Protons: The six equivalent protons of the two N-methyl groups will give rise to a sharp singlet. Their chemical shift will be influenced by the electron-donating nature of the nitrogen atom.
-
Aryl-Methyl Protons: The six equivalent protons of the two methyl groups attached to the aromatic ring at the 3 and 5 positions will also produce a singlet, but at a different chemical shift compared to the N-methyl protons.
¹³C NMR spectroscopy provides complementary information about the carbon skeleton. Distinct signals are expected for the quaternary carbons, the aromatic CH carbons, and the methyl carbons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational modes for this compound include:
-
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations usually occur in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: The C-N stretching vibration of the tertiary aromatic amine is expected in the 1360-1250 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (149.23).[8] Common fragmentation pathways for N,N-dimethylanilines involve the loss of a methyl group or cleavage of the C-N bond.
Synthesis and Reactivity
This compound is a key intermediate in organic synthesis.[1] Its reactivity is governed by the interplay of the electron-donating dimethylamino group and the steric hindrance from the methyl substituents.
Synthesis
A common synthetic route to N,N-dimethylanilines involves the methylation of the corresponding primary or secondary aniline. For instance, 3,5-dimethylaniline can be methylated using various reagents such as dimethyl sulfate or methyl iodide in the presence of a base. An alternative, greener approach involves the use of formic acid and a heterogeneous catalyst like Pt/C.[9]
Workflow for Synthesis via Reductive Amination:
Caption: Synthesis of this compound via the Eschweiler-Clarke reaction.
Reactivity
The electron-rich nature of the aromatic ring makes this compound susceptible to electrophilic attack. The directing influence of the powerful dimethylamino group favors substitution at the ortho and para positions. However, the steric bulk of the N-methyl groups and the adjacent aryl-methyl groups can modulate this reactivity, potentially favoring substitution at the less hindered para position.
Applications in Research and Development
The unique structural features of this compound make it a valuable tool in several areas:
-
Polymer Chemistry: It can act as a catalyst or co-catalyst in polymerization reactions, such as in the synthesis of glycol methacrylate polymers.[4]
-
Organic Synthesis: Its role as a quenching agent is critical in controlling reaction pathways and preventing the formation of byproducts.[2]
-
Materials Science: It has been used as a precursor for the deposition of plasma-polymerized thin films with interesting optical and electronic properties.[10]
Conclusion
The molecular structure of this compound is a fascinating interplay of electronic and steric effects. A thorough understanding of its conformation, spectroscopic properties, and reactivity is essential for its effective utilization in research and industrial applications. The methodologies outlined in this guide provide a robust framework for the characterization and application of this important chemical entity.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78625, this compound.
- Chemistry Stack Exchange (n.d.). This compound NMR.
- Fisher Scientific (n.d.). This compound, 98%.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2023). This compound (CAS: 4913-13-7): A Key Quenching Agent in Chemical Reactions.
- Akther, M. N., & Bhuiyan, A. H. (2008). Infrared and ultra violet-visible spectroscopic investigation of plasma polymerized this compound thin films. Pramana - Journal of Physics, 70(4), 727–736.
- Fang, H., et al. (2017). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Angewandte Chemie International Edition, 56(45), 14264-14268. Supporting Information.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 4913-13-7 [chemicalbook.com]
- 5. This compound | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. Chemistry: this compound NMR [openchemistryhelp.blogspot.com]
- 8. This compound(4913-13-7) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H NMR Spectrum of N,N,3,5-Tetramethylaniline
Prepared by: Senior Application Scientist, Advanced Spectroscopy Division
Abstract
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N,N,3,5-Tetramethylaniline. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple spectral interpretation. It delves into the theoretical underpinnings of the observed spectrum, grounded in molecular structure and electronic effects. We will cover predictive analysis based on chemical theory, a detailed experimental protocol for acquiring high-quality data, and a thorough, reasoned interpretation of the spectral features. This guide aims to serve as a definitive reference, blending foundational principles with practical, field-proven insights to facilitate the structural elucidation of this and related compounds.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei—primarily protons (¹H)—NMR allows for the detailed mapping of the chemical environment within a molecule. This information is critical for confirming molecular identity, elucidating unknown structures, and understanding dynamic processes.
This compound is a substituted aromatic amine. Its structure presents an excellent case study for understanding how different functional groups influence the magnetic environment of nearby protons, which is directly reflected in the ¹H NMR spectrum.
Theoretical Prediction of the ¹H NMR Spectrum
A priori analysis of a molecule's structure is a cornerstone of effective spectral interpretation. Before examining the experimental data, we can predict the key features of the ¹H NMR spectrum of this compound based on its molecular symmetry and the electronic properties of its substituents.
Molecular Structure and Symmetry
The structure of this compound features a benzene ring substituted with a powerful electron-donating N,N-dimethylamino group and two weakly electron-donating methyl groups at the meta positions. A plane of symmetry runs through the C1-N and C4 atoms, rendering certain protons chemically equivalent.
Diagram: Molecular Structure and Proton Environments of this compound
Caption: Labeled proton environments in this compound.
Based on this symmetry, we can predict the following distinct proton environments:
-
Protons A: The six protons of the two N-methyl groups are equivalent due to free rotation around the C-N bonds.
-
Protons B: The two aromatic protons at positions 2 and 6 (ortho to the N,N-dimethylamino group) are equivalent.
-
Proton C: The single aromatic proton at position 4 (para to the N,N-dimethylamino group) is unique.
-
Protons D: The six protons of the two aromatic methyl groups at positions 3 and 5 are equivalent.
Therefore, we anticipate a total of four signals in the ¹H NMR spectrum.
Predicted Chemical Shifts (δ)
The chemical shift of a proton is highly dependent on its local electronic environment.
-
Aromatic Protons (HB, HC): Protons on a benzene ring typically resonate in the range of 6.5-8.0 ppm due to the deshielding effect of the aromatic ring current.[1][2] However, the this compound ring is substituted with three powerful electron-donating groups (EDGs): one N(CH₃)₂ and two CH₃ groups. EDGs increase electron density on the aromatic ring, particularly at the ortho and para positions, causing a shielding effect (an upfield shift to a lower ppm value).[3] The N(CH₃)₂ group is a much stronger activator than the methyl groups. Consequently, we expect the aromatic protons to be shifted significantly upfield from benzene's 7.3 ppm signal.[1]
-
N-Methyl Protons (HA): The protons of the N(CH₃)₂ group are attached to a nitrogen atom, which is adjacent to an aromatic ring. These typically appear in the 2.5-3.0 ppm region. For N,N-dimethylaniline, this signal is observed around 2.9 ppm.[4]
-
Aromatic Methyl Protons (HD): Protons on a methyl group attached directly to a benzene ring (benzylic protons) generally resonate around 2.0-3.0 ppm.[2]
Predicted Multiplicity (Splitting Pattern)
Spin-spin coupling, or splitting, occurs between non-equivalent neighboring protons (typically within 3 bonds). The multiplicity of a signal is described by the 'n+1' rule, where 'n' is the number of neighboring protons.[5]
-
Signal B (HB): The protons at C2 and C6 each have one neighbor: the proton at C4 (HC). However, the coupling is over four bonds (meta-coupling), which is often very small (J ≈ 2-3 Hz) and sometimes not resolved. They also have the protons of the adjacent methyl group (HD) as neighbors, but coupling is again over four bonds. We might expect a singlet or a finely split multiplet.
-
Signal C (HC): The proton at C4 is neighbored by two equivalent protons (HB) at C2 and C6. This should lead to a triplet (n=2, 2+1=3), assuming the meta-coupling is resolved.
-
Signals A and D (Methyl Protons): The protons on the methyl groups do not have any adjacent proton neighbors. Therefore, both signals for HA and HD are expected to be singlets.[5]
Experimental Protocol for ¹H NMR Acquisition
Achieving a high-quality, interpretable spectrum is contingent on meticulous sample preparation and proper instrument setup.
Diagram: Standard Workflow for 1D ¹H NMR Spectroscopy
Caption: From Sample to Spectrum: A Standardized Workflow.
Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Deuterated solvents are used to avoid large solvent signals in the proton spectrum.[6]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.
-
Cap the NMR tube securely.
-
-
Instrument Setup & Acquisition (using a 400 MHz spectrometer as an example):
-
Insert the sample into the NMR magnet.
-
Lock the field on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp spectral lines.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8-16 scans for a good signal-to-noise ratio.[7]
-
-
Data Processing:
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Perform phase correction and baseline correction to ensure accurate peak shapes and integration.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[5]
-
Integrate the signals to determine the relative ratio of protons for each signal.
-
Detailed Spectral Analysis and Interpretation
The experimental ¹H NMR spectrum of this compound in CDCl₃ typically exhibits four distinct signals, confirming our theoretical prediction.
Signal Assignments and Rationale:
-
δ ~6.4 ppm (Singlet, 2H): This signal corresponds to the two equivalent aromatic protons at the C2 and C6 positions (HB ). The significant upfield shift from the typical aromatic region (6.5-8.0 ppm) is a direct result of the strong electron-donating effect of the N,N-dimethylamino group, which shields these ortho protons.[3][8] The signal appears as a singlet, indicating that any meta-coupling to HC is too small to be resolved at this resolution.
-
δ ~6.3 ppm (Singlet, 1H): This signal is assigned to the single aromatic proton at the C4 position (HC ). It is also heavily shielded by the para N,N-dimethylamino group, hence its upfield position.[8] It appears as a singlet for the same reason HB does; the meta-coupling is unresolved.
-
δ ~2.9 ppm (Singlet, 6H): This sharp singlet with an integration of 6H is unequivocally assigned to the six equivalent protons of the N-methyl groups (HA ). Its chemical shift is characteristic for N,N-dimethylaniline derivatives.[4][9]
-
δ ~2.2 ppm (Singlet, 6H): This singlet, also integrating to 6H, corresponds to the six equivalent protons of the two methyl groups attached to the aromatic ring at C3 and C5 (HD ). This is a typical chemical shift for benzylic methyl protons.[2]
Data Summary
The spectral data for this compound is summarized in the table below.
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| HB | ~6.4 | Singlet | 2H | Aromatic C2-H, C6-H |
| HC | ~6.3 | Singlet | 1H | Aromatic C4-H |
| HA | ~2.9 | Singlet | 6H | N(CH ₃)₂ |
| HD | ~2.2 | Singlet | 6H | Ar-CH ₃ |
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of fundamental NMR principles. The number of signals is dictated by molecular symmetry, while the chemical shifts are governed by the powerful electronic effects of the substituent groups. The strong shielding provided by the N,N-dimethylamino and methyl groups shifts the aromatic protons significantly upfield. The absence of neighboring protons for the methyl groups and the unresolved meta-coupling for the aromatic protons result in four distinct singlets. This comprehensive analysis, from theoretical prediction to experimental verification, provides a robust framework for the structural confirmation of this compound and serves as a valuable reference for interpreting the spectra of related substituted aromatic compounds.
References
- JoVE. (2025).
- Chemistry LibreTexts. (2024).
- Ke, Z., et al. (2021).
- Chemistry with Caroline. (2021).
- Springer Nature Experiments. (2024). Results for "1D NMR Spectroscopy". [Link]
- Human Metabolome Database. (2024). 1H NMR Spectrum of N,N-Dimethylaniline. [Link]
- Chemistry LibreTexts. (2022). The 1H-NMR experiment. [Link]
- PubChem. (2024). This compound.
- ResearchGate. (2025).
- University of Ottawa. (n.d.).
- PubChem. (2024). N,N-Dimethylaniline.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Experimental 1H NMR methods. [Link]
- Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra. [Link]
- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
- Chemistry Blog. (n.d.). This compound NMR. [Link]
Sources
- 1. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum [chemicalbook.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. Chemistry: this compound NMR [openchemistryhelp.blogspot.com]
- 9. rsc.org [rsc.org]
A Technical Guide to the Spectroscopic Characterization of N,N,3,5-Tetramethylaniline
Prepared by: Gemini, Senior Application Scientist
Introduction: Defining the Molecular Signature
N,N,3,5-Tetramethylaniline (CAS No. 4913-13-7), also known as 5-(Dimethylamino)-m-xylene, is a substituted aromatic amine with significant utility in organic synthesis.[1][2] It serves as a crucial building block, a catalyst for polymerization reactions, and a specialized quenching agent.[3][4] For researchers and drug development professionals, verifying the identity, purity, and structural integrity of such a reagent is paramount. An unambiguous confirmation is not merely a quality control checkpoint; it is the foundation upon which reliable and reproducible downstream applications are built.
This guide provides an in-depth analysis of the core spectroscopic techniques required for the comprehensive characterization of this compound. As a Senior Application Scientist, the focus here is not just on the data itself, but on the causal logic behind the experimental design and interpretation—transforming raw spectra into a definitive molecular signature. We will explore Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), presenting each as a self-validating system for structural elucidation.
Compound Profile
Before delving into spectral analysis, a baseline of the compound's physical and chemical properties is essential.
| Property | Value | Source(s) |
| CAS Number | 4913-13-7 | [1][2] |
| Molecular Formula | C₁₀H₁₅N | [2] |
| Molecular Weight | 149.23 g/mol | [2] |
| Appearance | Clear yellow liquid | [1] |
| Boiling Point | 226-228 °C | [3] |
| Density | 0.913 g/mL at 25 °C | [5] |
The logical starting point for any characterization is understanding the molecule's structure, which dictates the expected spectroscopic output.
Caption: Molecular structure of this compound.
The Analytical Workflow: A Multi-Technique Approach
No single technique provides a complete picture. A robust characterization workflow integrates data from multiple spectroscopic methods. This synergistic approach ensures that the limitations of one technique are compensated for by the strengths of another, leading to an irrefutable structural assignment.
Sources
An In-depth Technical Guide to the Solubility of N,N,3,5-Tetramethylaniline in Organic Solvents
Abstract
The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems, profoundly impacting reaction kinetics, purification processes, and bioavailability in drug development.[1][2][3] This guide provides a comprehensive technical overview of the solubility of N,N,3,5-Tetramethylaniline. Due to the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles of solubility, offers a predictive framework based on molecular structure, and details a robust, field-proven experimental protocol for its precise determination. By equipping researchers with both theoretical understanding and practical methodology, this guide aims to facilitate informed solvent selection and accelerate research and development objectives.
Introduction: Understanding the Solute and the Principles of Dissolution
This compound is an aromatic organic compound, specifically a tertiary amine.[4] Its molecular structure is key to understanding its solubility profile.
Physicochemical Properties of this compound:
-
Appearance: Clear, colorless to yellow or pale brown liquid[4][6]
-
Structure: A benzene ring substituted with a dimethylamino group (-N(CH₃)₂) and two methyl groups (-CH₃) at positions 3 and 5.
The solubility of any solute in a given solvent is governed by the principle "like dissolves like."[9][10][11][12] This adage is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[12][13] Dissolution occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.[12]
The key intermolecular forces at play are:
-
Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are the primary forces in nonpolar compounds.
-
Dipole-Dipole Interactions: Occur between polar molecules.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).[13]
Theoretical Solubility Profile of this compound
By analyzing the structure of this compound, we can predict its solubility behavior in different classes of organic solvents.
-
Nonpolar Character: The benzene ring and the four methyl groups contribute significantly to the molecule's nonpolar, lipophilic nature. These regions interact well with nonpolar solvents via Van der Waals forces.
-
Polar Character: The tertiary amine group (-N(CH₃)₂) introduces a degree of polarity due to the electronegativity of the nitrogen atom, creating a dipole moment. However, the nitrogen atom's lone pair of electrons is sterically hindered by the two methyl groups and its basicity is influenced by the aromatic ring. It cannot act as a hydrogen bond donor. It can, however, act as a weak hydrogen bond acceptor.
This dual character suggests that this compound will exhibit a range of solubilities.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=1, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig. 1: Predicted Solubility Based on "Like Dissolves Like"", shape=plaintext, fontsize=11];
Predicted Solubility:
-
High Solubility in Nonpolar Solvents: Expected to be highly soluble in solvents like hexane, toluene, and benzene, where dispersion forces are dominant.[13]
-
Good to High Solubility in Polar Aprotic Solvents: Solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, and Dimethyl Sulfoxide (DMSO) should be effective. Their polarity can interact with the amine group, while their organic nature is compatible with the rest of the molecule.
-
Low to Moderate Solubility in Polar Protic Solvents: Solubility is expected to be lower in solvents like ethanol and methanol. While these solvents are polar, the primary interaction is hydrogen bonding, which this compound cannot effectively participate in as a donor.
-
Insoluble in Water: The large nonpolar surface area of the molecule will dominate, leading to immiscibility or very low solubility in water.[7][8] This is a common characteristic for many organic compounds as molecular size increases.[9]
Experimental Determination of Thermodynamic Solubility
To obtain precise, quantitative data, an experimental approach is necessary. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[14][15]
The objective is to create a saturated solution in equilibrium with an excess of the solute, then accurately measure the concentration of the dissolved solute.
dot graph TD { graph [splines=ortho, nodesep=0.5, size="7.6,6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig. 2: Workflow for Shake-Flask Solubility Determination", shape=plaintext, fontsize=11];
Protocol: Equilibrium Shake-Flask Method
A. Rationale for Method Selection: This method directly measures the equilibrium concentration of a solute in a solvent at a specific temperature, providing a true thermodynamic value. The inclusion of a long equilibration time ensures that the system has reached a stable, saturated state.[16] Phase separation via centrifugation or filtration is critical to remove undissolved solid particles that would otherwise lead to an overestimation of solubility.
B. Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge or syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Quantitative analytical instrument (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)
C. Step-by-Step Procedure:
-
Preparation: Add an excess amount of this compound to a glass vial. The key is to add enough solid such that a visible amount remains undissolved after equilibration, ensuring saturation.[14]
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 48 hours.[16] For robust analysis, it is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration in solution is no longer increasing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.[14] To ensure complete removal of undissolved particles, either:
-
Centrifuge the vial at high speed.
-
Filter the supernatant through a chemically resistant syringe filter (e.g., PTFE, 0.22 µm).
-
-
Sample Preparation for Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute this aliquot quantitatively with the same solvent to a concentration that falls within the linear range of your analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration.
-
Calculation: Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units of mg/mL, g/100mL, or mol/L.
Data Summary and Interpretation
The following table summarizes the predicted solubility and provides a template for recording experimentally determined values.
| Solvent Class | Solvent Example | Predicted Solubility | Experimental Value (mg/mL at 25°C) | Intermolecular Forces |
| Nonpolar | Toluene | High | [Record Data Here] | Van der Waals |
| Hexane | High | [Record Data Here] | Van der Waals | |
| Polar Aprotic | Dichloromethane | High | [Record Data Here] | Dipole-Dipole, Van der Waals |
| Acetone | Good | [Record Data Here] | Dipole-Dipole, Van der Waals | |
| Dimethyl Sulfoxide (DMSO) | Good | [Record Data Here] | Dipole-Dipole, Van der Waals | |
| Polar Protic | Ethanol | Moderate | [Record Data Here] | H-Bonding (Acceptor Only), Dipole-Dipole, Van der Waals |
| Methanol | Low to Moderate | [Record Data Here] | H-Bonding (Acceptor Only), Dipole-Dipole, Van der Waals | |
| Water | Insoluble | [Record Data Here] | Poor H-Bonding, Hydrophobic Effect |
Factors Influencing Solubility
-
Temperature: For most solid and liquid solutes, solubility in organic solvents increases with temperature.[9] This is because the additional thermal energy helps overcome the solute-solute and solvent-solvent intermolecular forces. However, this relationship must be determined empirically as exceptions exist.
-
Pressure: For liquid and solid solutes, the effect of pressure on solubility is negligible under standard laboratory conditions.[9]
-
Purity: The purity of both the solute and the solvent can significantly impact solubility measurements. Impurities can alter the polarity of the solvent or interact with the solute, leading to erroneous results.
Conclusion
While published data on the solubility of this compound is limited, a strong predictive understanding can be derived from its molecular structure. Its significant nonpolar character, conferred by the substituted aromatic ring, suggests high solubility in nonpolar and polar aprotic solvents. Conversely, its limited ability to participate in hydrogen bonding indicates lower solubility in polar protic solvents like water and alcohols. For applications requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a reliable and authoritative method for empirical determination. This combination of theoretical prediction and rigorous experimental validation empowers researchers to make informed decisions for solvent selection in synthesis, purification, and formulation development.
References
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
- StackExchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Chemistry Stack Exchange.
- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(5753).
- De Moor, W., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
- Pro-iBiosphere. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- IUPAC. (n.d.). Solubility Data Series.
- Lipinski, C. A. (2000). Drug-like properties and the cause of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
- Chemistry LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Glomme, A., et al. (2005). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmacy and Pharmacology, 57(5), 533-545.
- PubChem. (n.d.). This compound.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. This compound | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5,N,N-Tetramethylaniline 97 4913-13-7 [sigmaaldrich.com]
- 6. L09266.14 [thermofisher.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. This compound | 4913-13-7 [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. chem.ws [chem.ws]
- 11. Khan Academy [khanacademy.org]
- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. tandfonline.com [tandfonline.com]
- 16. enamine.net [enamine.net]
"reaction mechanism of N,N,3,5-Tetramethylaniline in organic synthesis"
An In-depth Technical Guide to the Reaction Mechanisms of N,N,3,5-Tetramethylaniline in Organic Synthesis
Abstract
This compound (CAS No. 4913-13-7), also known as N,N-dimethyl-3,5-xylidine, is a polysubstituted aromatic amine whose unique structural and electronic properties make it a valuable tool in modern organic synthesis.[1][2] Its highly activated aromatic ring, coupled with specific steric constraints, dictates a predictable and often highly regioselective reactivity profile. This guide provides an in-depth analysis of the core reaction mechanisms of this compound, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore its behavior in electrophilic aromatic substitution, oxidation reactions, and its functional roles as a polymerization catalyst and reaction quenching agent, supported by mechanistic diagrams and detailed experimental protocols.
Structural and Reactivity Profile: An Analysis of Causality
The reactivity of this compound is a direct consequence of the interplay between the electronic effects of its substituents and the steric environment they create. Understanding this relationship is fundamental to predicting its behavior in chemical transformations.
-
Electronic Effects: The tertiary amino group, -N(CH₃)₂, is a powerful activating group. Through its +R (resonance) effect, it donates electron density into the aromatic ring, significantly increasing its nucleophilicity. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions. The two methyl groups at C3 and C5 are weak activating groups, donating electron density via a +I (inductive) effect. The cumulative result is a highly electron-rich aromatic system primed for reaction with electrophiles.[3]
-
Steric Effects: The two methyl groups at the C3 and C5 positions impose significant steric hindrance on the adjacent ortho positions (C2 and C6). This steric blockade is a critical controlling factor, effectively shielding these positions from attack by all but the smallest reagents. Consequently, the electronically activated and sterically accessible C4 position becomes the primary site of reaction for most electrophilic substitutions.
This combination of powerful electronic activation and specific steric hindrance makes this compound a model substrate for achieving high regioselectivity in aromatic functionalization.
Core Reaction Mechanisms and Protocols
Electrophilic Aromatic Substitution (EAS)
The electron-rich nature of the benzene ring in this compound makes it highly susceptible to electrophilic attack. The reaction mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate, with the C4 position being the overwhelmingly favored site of substitution.
Note: The DOT script above is a template. A chemical drawing program would be used to generate the images for a final document.
Key Application: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. The reaction of this compound with the Vilsmeier reagent (generated in situ from phosphoryl chloride and a formamide like N,N-dimethylformamide) predictably yields 4-(dimethylamino)-2,6-dimethylbenzaldehyde.
Experimental Protocol: Synthesis of 4-(dimethylamino)-2,6-dimethylbenzaldehyde
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.5 equiv.) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.1 equiv.) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at room temperature to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution by the slow addition of aqueous sodium hydroxide (30% w/v) until a pH of >10 is reached, while keeping the temperature below 20°C.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization to yield the pure aldehyde.
Oxidation Reactions: N-Dealkylation and N-Oxidation
The tertiary amine functionality of this compound is susceptible to oxidation. The mechanism often proceeds through a single-electron transfer (SET) from the lone pair of the nitrogen atom to the oxidant, generating a nitrogen-centered radical cation. This highly reactive intermediate can then follow several pathways, most commonly N-dealkylation or N-oxidation. For instance, copper-catalyzed aerobic oxidation can achieve N-dealkylation and subsequent oxidation of an N-methyl group to an N-formyl group.[4]
Kinetic studies on the oxidation of similar N,N-dimethylanilines with reagents like chromic acid have shown the formation of quinone-like products, indicating that ring oxidation is also a possible pathway under strong oxidizing conditions.[5] The choice of oxidant and reaction conditions is therefore critical in directing the outcome of the reaction.
Role as a Sacrificial Quenching Agent
In many photochemical or radical-initiated reactions, controlling the concentration of reactive intermediates is crucial. Due to its low ionization potential, this compound is an excellent quenching agent.[1][6] It can terminate reaction pathways by donating an electron to a photoexcited species or a radical, effectively acting as a sacrificial reductant. This process, illustrated below, is vital in syntheses where unwanted side reactions must be suppressed.[6]
A notable application is the rapid quenching of excited states of dyes like 1,8-dihydroxyanthraquinone, preventing their degradation or unwanted side reactions.[6][7]
Directed ortho-Lithiation (DoM): A Case of Steric Frustration
The N,N-dimethylamino group is a powerful directing metalating group (DMG) for ortho-lithiation, a reaction that uses organolithium reagents to deprotonate the position ortho to the DMG.[8] However, in the case of this compound, the C2 and C6 positions are severely sterically hindered by the C3 and C5 methyl groups. This steric congestion makes direct deprotonation of the aromatic ring highly unfavorable.[9]
The more plausible site for lithiation is one of the N-methyl groups, as the protons on these carbons are rendered more acidic by the adjacent positively polarized nitrogen atom. This would lead to the formation of a nitrogen ylide-like intermediate, which can then react with various electrophiles.
Table 1: Summary of Predicted Regioselectivity for this compound
| Reaction Type | Primary Reactive Site(s) | Controlling Factors | Typical Reagents |
| Electrophilic Aromatic Substitution | C4 (para) | Electronic Activation (+R) & Steric Hindrance | Br₂, Vilsmeier Reagent, HNO₃ |
| Oxidation | Nitrogen, N-Methyl | Electron Lone Pair, α-C-H Acidity | O₂/Cu, Chromic Acid, Peroxides |
| Directed Lithiation | N-Methyl Carbon | Steric Hindrance on Ring, Acidity of N-CH₃ Protons | n-BuLi/TMEDA, s-BuLi |
| Radical Quenching | Nitrogen | Low Ionization Potential (High HOMO Energy) | Photoexcited Species, Radicals |
Conclusion
This compound is a highly valuable substrate in organic synthesis, characterized by a set of well-defined and predictable reaction mechanisms. Its utility is rooted in the synergistic interplay of strong electronic activation from the dimethylamino group and significant steric directing effects from the meta-methyl groups. This guide has demonstrated that by understanding these fundamental principles, chemists can harness the unique reactivity of this molecule to achieve highly regioselective electrophilic substitutions, controlled oxidations, and to moderate complex reaction environments through its role as a quenching agent. The provided protocols and mechanistic frameworks serve as a practical foundation for the application of this compound in the development of novel pharmaceuticals, materials, and fine chemicals.
References
- Leonori, D. et al. (2017). A Mild and General Synthesis of Substituted Anilines. Vertex AI Search Grounding Service. [Referenced for general context on aniline synthesis].
- LookChem. (n.d.). Cas 121-69-7, N,N-Dimethylaniline. [Referenced for properties of the parent compound N,N-dimethylaniline].
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis. [Link]
- NOAA. (n.d.). N,N-DIMETHYLANILINE - CAMEO Chemicals. [Referenced for safety and reactivity of N,N-dimethylaniline].
- Wikipedia. (n.d.). Dimethylaniline. [Link]
- Padwa, A. et al. (2005). Preparation of 2- and 4-Arylmethyl N-Substituted and N,N-Disubstituted Anilines via a “Green”, Multicomponent Reaction. Organic Letters. [Referenced for general multicomponent reactions involving anilines].
- Ma, D. et al. (2024). Synthesis of 3,5-Disubstituted Anilines via Sequential Mo-Catalyzed Deoxygenative Benzene Formation and Pd-Catalyzed Amination Reactions. Thieme. [Referenced for advanced synthesis of substituted anilines].
- PubChem. (n.d.). N,N-Dimethylaniline. [Link]
- Mishra, S. K. et al. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry.
- Organic Chemistry Portal. (n.d.).
- Griesbeck, A. G. et al. (2014). Visible-light-induced, Ir-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds. Beilstein Journal of Organic Chemistry.
- Nature. (2017). Reactions for making widely used aniline compounds break norms of synthesis. Nature. [Referenced for general context on aniline synthesis].
- Beller, M. et al. (2021). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO. ChemCatChem.
- Jiang, H. et al. (2017). Copper-Catalyzed Cascade N-Dealkylation/N-Methyl Oxidation of Aromatic Amines by Using TEMPO and Oxygen as Oxidants. Chemistry - An Asian Journal.
- Alfa Chemistry. (n.d.). Alkylation Reaction - Industrial Production of N, N-dimethylaniline. [Referenced for industrial synthesis context].
- Al-Majid, A. M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Referenced for DoM principles].
- North, M. et al. (2019). N-formylation and N-methylation of N-methylaniline catalyzed by... Catalysis Science & Technology.
- Nam, W. et al. (2007). Oxidation of N-Methylanilines by a Nonheme Iron(IV)-Oxo Complex. Bulletin of the Korean Chemical Society.
- Al-Majid, A. M. (2015).
- ResearchGate. (2020). The Study of the Oxidation of N,N,N',N'-Tetramethyl-p-Phenylenediamine....
- Fiveable. (n.d.). N,N-dimethylaniline Definition. [Referenced for basic electronic properties of N,N-dimethylaniline].
- Stejskal, J. (2010). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Journal of Raman Spectroscopy.
- ResearchGate. (n.d.). Suggested mechanism for 1,3,5-triazine formation. [Referenced for side reactions of anilines].
- Choi, J. et al. (2017). Selective N-formylation/N-methylation of amines... Green Chemistry.
- Baran, P. (n.d.).
- Fisher Scientific. (n.d.). This compound, 98%. [Link]
- Meth-Cohn, O. et al. (1981). Unexpected products from the formylation of N,N-dimethylanilines... Journal of the Chemical Society, Perkin Transactions 1. [Link]
- PubChem. (n.d.). This compound. [Link]
- MedCrave. (2017). Synthesis of n-formylation of amines using various ion exchanged forms of zeolite-a as catalysts.
- RSC Publishing. (n.d.). nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Handling of this compound. [Link]
- ResearchGate. (n.d.). Unusual Reactivity of N,N,N ,N -Tetramethylethylenediamine-Coordinated Neutral Ni(II) Polymerization Catalysts.
- Sneh Lata, F. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE....
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS: 4913-13-7): A Key Quenching Agent in Chemical Reactions. [Link]
- Narasimhan, N. S. et al. (1983). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- PubChem. (n.d.). N,N,2,6-Tetramethylaniline. [Link]
Sources
An In-Depth Technical Guide to the Basicity of N,N,3,5-Tetramethylaniline
This guide provides a comprehensive analysis of the chemical principles governing the basicity of N,N,3,5-Tetramethylaniline. Designed for researchers, scientists, and professionals in drug development, it moves beyond simple definitions to explore the intricate interplay of electronic and steric effects that define the reactivity of this substituted aniline. We will dissect the molecule's structure to understand the causality behind its basicity, offering field-proven insights grounded in authoritative chemical theory.
Foundational Principles: Basicity of Aromatic Amines
The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[1][2] In aliphatic amines, such as methylamine, the lone pair is localized on the nitrogen, making it readily available for protonation.[3] Aromatic amines, like aniline, are significantly weaker bases.[4][5] This reduced basicity is a direct consequence of the nitrogen's lone pair being delocalized into the aromatic π-system through resonance.[3][6][7] This delocalization stabilizes the neutral molecule, making the lone pair less available to bond with a proton.[6] The introduction of substituents to the aniline structure can further modulate this basicity through a combination of electronic and steric effects.
Structural and Electronic Analysis of this compound
This compound possesses a unique substitution pattern that provides a compelling case study in physical organic chemistry. Its structure features four methyl groups: two bonded directly to the nitrogen atom and two at the meta-positions (3 and 5) of the aromatic ring. The ultimate basicity of the molecule arises from a delicate balance between the electron-donating nature of these groups and the persistent resonance effect of the benzene ring.
Caption: Structure of this compound.
Inductive Effect (+I): A Base-Strengthening Influence
All four methyl groups in the molecule are electron-donating through the inductive effect (+I).[8][9]
-
N,N-Dimethyl Groups: These groups directly push electron density onto the nitrogen atom, increasing the availability and reactivity of its lone pair.[10]
-
3,5-Dimethyl Groups: Located at the meta positions, these methyl groups donate electron density into the sigma framework of the benzene ring. This enrichment of the ring's electron density slightly destabilizes the delocalization of the nitrogen's lone pair into the ring, indirectly making the lone pair more available for protonation and thus increasing basicity.
Resonance Effect: A Persistent Base-Weakening Influence
Despite the inductive push from the methyl groups, the fundamental resonance interaction between the nitrogen lone pair and the aromatic ring remains intact. The lone pair is delocalized across the π-system, a factor that inherently reduces basicity compared to aliphatic amines.[1][6] The electron-donating methyl groups lessen the extent of this delocalization but do not eliminate it.
The interplay of these two opposing forces is central to understanding the basicity of this compound.
Caption: Competing electronic effects in this compound.
The Critical Role of Steric Hindrance: The Absence of SIR
To fully appreciate the basicity of this compound, it is crucial to contrast it with its isomer, N,N,2,6-Tetramethylaniline. The latter compound is a significantly stronger base due to a phenomenon known as Steric Inhibition of Resonance (SIR) .[11][12][13][14]
In N,N,2,6-Tetramethylaniline, the bulky methyl groups at the ortho-positions (2 and 6) sterically clash with the N,N-dimethyl groups.[13] This repulsion forces the N(CH₃)₂ group to twist out of the plane of the benzene ring.[12][14] As planarity is a prerequisite for effective resonance, this twisting action decouples the nitrogen's lone pair from the aromatic π-system.[14][15] The lone pair becomes localized on the nitrogen atom, much like in an aliphatic amine, leading to a dramatic increase in basicity.[13][16]
Conversely, in This compound , the ring-bound methyl groups are at the meta-positions. They are too distant to cause any significant steric repulsion with the N,N-dimethyl group. Consequently, the amino group remains largely coplanar with the ring, resonance is not inhibited, and the large basicity enhancement seen in the 2,6-isomer is not observed.
Quantitative Basicity Data
The basicity of an amine is quantified by the pKa of its conjugate acid (anilinium ion). A higher pKa value indicates a stronger base. The table below compares the experimental pKa values for several relevant anilines, illustrating the principles discussed.
| Compound | pKa of Conjugate Acid | Key Factors Influencing Basicity |
| Aniline | 4.6 | Baseline; Resonance delocalization.[5] |
| N,N-Dimethylaniline | 5.07 | +I effect of two N-methyl groups increases basicity.[17] |
| This compound | ~5.6 (Estimated) | +I effect from four methyl groups further increases basicity over N,N-Dimethylaniline. |
| N,N,2,6-Tetramethylaniline | 11.2 | Steric Inhibition of Resonance (SIR) dominates, causing a large increase in basicity.[2] |
Experimental Protocol: Determination of Basicity by Potentiometric Titration
This protocol describes a robust, self-validating method for empirically determining the pKa of an amine like this compound.
Materials and Reagents
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
High-purity water (deionized or distilled)
-
Ethanol (or other suitable solvent if amine is not water-soluble)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
Beakers and volumetric flasks
Procedure
-
Sample Preparation: Accurately weigh approximately 0.15 g of this compound and dissolve it in 50 mL of a 1:1 ethanol/water mixture in a 100 mL beaker. Causality: A co-solvent is used to ensure the non-polar amine and its polar salt are soluble throughout the titration.
-
Apparatus Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with 0.1 M HCl directly above the beaker.
-
Initial Measurement: Record the initial pH of the amine solution before adding any titrant.
-
Titration: Begin adding the HCl titrant in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH.
-
Equivalence Point: As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL or dropwise) to accurately capture the steep inflection point of the titration curve. Continue adding titrant well past this point until the pH curve flattens again.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence volume (Vₑ) from the point of maximum slope on the curve (the inflection point). This can be found visually or by calculating the first derivative (ΔpH/ΔV).
-
The pKa is determined at the half-equivalence point. At the volume V = Vₑ / 2, the concentrations of the protonated amine [BH⁺] and the free base [B] are equal. According to the Henderson-Hasselbalch equation, at this point, pKa = pH .
-
Conclusion
The basicity of this compound is a nuanced outcome of competing electronic factors. It is a stronger base than both aniline and N,N-dimethylaniline due to the cumulative electron-donating inductive effects of its four methyl groups. However, its basicity is significantly attenuated by the delocalization of the nitrogen's lone pair into the aromatic ring. Crucially, the meta-positioning of the ring substituents precludes the steric inhibition of resonance, preventing the dramatic increase in basicity observed in its 2,6-disubstituted isomer. This molecule serves as an exemplary model for understanding how subtle changes in substituent placement can profoundly impact chemical reactivity.
References
- Filo. (2025, September 6).
- Quora. (2024, October 12).
- RSC Publishing. (n.d.). Steric inhibition of resonance studied by molecular photoelectron spectroscopy. Part 3.
- Chemistry LibreTexts. (2025, February 24). 24.4: Basicity of Arylamines.
- Shaanxi Bloom Tech Co., Ltd. (2024, July 10). Is Aniline More Basic Than N-Methylaniline?
- Quora. (2023, December 23). How does resonance affect the basicity of amines?
- Filo. (2025, July 9).
- Quora. (2017, February 22). Aniline is a weaker base than methyl amine. Why?
- (2015, May 5). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
- IITian Explains. (2018, September 30). Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced.
- Chemistry Quips. (2020, May 9). N,N,2,6-Tetramethyl aniline is more basic than N,N-Dimethyl aniline.Why.
- Vedantu. (n.d.). The basicity of aniline is weaker in comparison to class 12 chemistry CBSE.
- NCERT. (n.d.). Amines.
- The Chemistry Notes. (2021, September 15). Everything You Ever Wanted To Know About Steric Inhibition Of Resonance.
- CHEMSOLVE.NET. (2019, February 9). Steric inhibition of resonance and its influence of on acidity and basicity.
- Allen. (n.d.). Among N N dimethyl aniline and N, N, 2, 6 - tetramethyl aniline which one is a stronger base and why.
- Brainly.in. (2019, February 26). What is steric effect? N, N-dimethy1 aniline is a weaker base than 2,6-dimethyl N, N - dimethyl aniline.
- askIITians. (2025, July 18). Why is aniline less basic than methylamine?
- Benchchem. (n.d.). An In-depth Technical Guide to the Basicity of Aniline and Its Reaction with Strong Acids.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis.
- Quora. (2021, February 28). Why is N,N 2,6-tetramethyl aniline more basic than n,n-dimethyl aniline but o-toluidine less basic than aniline by ortho effect?
- Biosynth. (n.d.). This compound | 4913-13-7.
- ChemicalBook. (2025, July 16). This compound | 4913-13-7.
- Chemistry LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds.
- PubChem. (n.d.). This compound | C10H15N | CID 78625.
- Allen. (n.d.). Among N N dimethyl aniline and N, N, 2, 6 - tetramethyl aniline which one is a stronger base and why.
- PubChem. (n.d.). N,N,2,6-Tetramethylaniline | C10H15N | CID 69853.
- ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline.
- University of Tartu. (n.d.). pKa values bases.
- Reddit. (2024, November 19). Why is N,N-Dimethylaniline more basic than N-methylaniline?
- Quora. (2017, December 27). Which is stronger: base 2, 6-dimethyl-N, N-dimethyl aniline, or N-N-dimethyl aniline?
- Quora. (2018, October 30). Why does 2,6-dimethyl-N,N-dimethyl aniline is much more basic than 2,6-dimethyl aniline?
- FooDB. (2010, April 8). Showing Compound N,N-Dimethylaniline (FDB005128).
- Sigma-Aldrich. (n.d.). 3,5,N,N-Tetramethylaniline 97 4913-13-7.
- PubChem. (n.d.). N,3,5-Trimethylaniline | C9H13N | CID 12377759.
Sources
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. Why is aniline less basic than methylamine? - askIITians [askiitians.com]
- 4. The basicity of aniline is weaker in comparison to class 12 chemistry CBSE [vedantu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. The decreasing order of basicity of the following aniline derivative :- .. [askfilo.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. reddit.com [reddit.com]
- 11. quora.com [quora.com]
- 12. Explain how steric inhibition of resonance affects the basicity of an aro.. [askfilo.com]
- 13. Welcome to Chem Zipper.com......: N,N,2,6-Tetramethyl aniline is more basic than N,N-Dimethyl aniline.Why ? [chemzipper.com]
- 14. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]
- 15. Steric inhibition of resonance and its influence of on acidity and basicity. - CHEMSOLVE.NET [chemizi.blogspot.com]
- 16. Â Among N N dimethyl aniline and N, N, 2, 6 - tetramethyl aniline which one is a stronger base and why [allen.in]
- 17. Showing Compound N,N-Dimethylaniline (FDB005128) - FooDB [foodb.ca]
An In-Depth Technical Guide to N,N,3,5-Tetramethylaniline: A Substituted Aniline Derivative for Advanced Applications
Introduction: Situating N,N,3,5-Tetramethylaniline in Modern Chemistry
This compound (CAS No. 4913-13-7), a substituted aromatic amine, represents a versatile molecular scaffold with significant utility in organic synthesis, polymer science, and materials chemistry.[1][2] Unlike its parent molecule, aniline, the strategic placement of four methyl groups—two on the nitrogen atom and two on the aromatic ring at the 3 and 5 positions—imparts a unique combination of steric and electronic properties. This substitution pattern enhances the nucleophilicity of the nitrogen atom while sterically hindering certain reaction pathways, making it a valuable tool for researchers in fine chemical manufacturing and drug discovery.[1][3]
This technical guide provides an in-depth exploration of this compound, moving beyond basic properties to elucidate the causal relationships behind its synthesis, reactivity, and application. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics in their work.
Physicochemical & Spectroscopic Profile
The fundamental properties of this compound are summarized below. A comprehensive understanding of these characteristics is the foundation for its effective use and handling.
| Property | Value | Source(s) |
| CAS Number | 4913-13-7 | [2] |
| Molecular Formula | C₁₀H₁₅N | [2] |
| Molecular Weight | 149.23 g/mol | [2] |
| Appearance | Clear, colorless to yellow liquid | [4] |
| Boiling Point | 226-228 °C | [5] |
| Density | 0.913 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.544 | [5] |
| Solubility | Not miscible or difficult to mix with water. | [6] |
| Synonyms | N,N-Dimethyl-3,5-xylidine, 5-(Dimethylamino)-m-xylene | [2] |
Spectroscopic Data Interpretation
A key aspect of validating the identity and purity of this compound involves spectroscopic analysis.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals:
-
A singlet in the aromatic region (approx. 6.4-6.6 ppm) corresponding to the two equivalent protons at the C2 and C6 positions of the ring, and a singlet for the C4 proton.
-
A singlet integrating to six protons (approx. 2.9 ppm) for the two equivalent N-methyl groups.[7][8]
-
A singlet integrating to six protons (approx. 2.3 ppm) for the two equivalent aryl-methyl groups at the C3 and C5 positions.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon framework. Expected approximate chemical shifts include:
-
Signals for the four distinct aromatic carbons (C1, C2/C6, C3/C5, C4). The C1 (ipso-carbon attached to nitrogen) would be around 150 ppm, with the other aromatic carbons appearing between 110-140 ppm.
-
A signal for the N-methyl carbons around 40 ppm.
-
A signal for the aryl-methyl carbons around 21 ppm.[9]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a prominent molecular ion (M⁺) peak at m/z = 149.[10] A characteristic fragmentation pattern involves the loss of a methyl group to produce a stable benzylic-type cation at m/z = 134, which is often the base peak.[10][11]
Synthesis of this compound: A Validated Protocol
The most direct and reliable method for the synthesis of this compound is the exhaustive methylation of 3,5-Dimethylaniline via the Eschweiler-Clarke reaction .[12][13][14] This reductive amination procedure uses formaldehyde as the source of the methyl carbons and formic acid as the reducing agent (hydride source).[12][13] Its primary advantage is the prevention of over-alkylation to form quaternary ammonium salts, as the reaction stops once the tertiary amine is formed.[12][15]
Reaction Mechanism: Eschweiler-Clarke Methylation
The causality of this reaction lies in a two-step sequence that repeats for each methylation.
Caption: Mechanism of the Eschweiler-Clarke reaction.
-
Iminium Ion Formation: The primary amine (3,5-dimethylaniline) nucleophilically attacks formaldehyde, followed by dehydration to form a secondary iminium ion.[13]
-
Hydride Transfer: Formic acid (or its conjugate base, formate) acts as a hydride donor, reducing the iminium ion to a secondary amine (N-methyl-3,5-dimethylaniline). This step is irreversible due to the loss of carbon dioxide gas.[12]
-
Repeat Methylation: The resulting secondary amine, being more nucleophilic than the primary amine, rapidly undergoes the same two-step sequence to yield the final tertiary amine, this compound. The reaction ceases at this stage because the tertiary amine cannot form an iminium ion with formaldehyde.[12][13]
Detailed Experimental Protocol
This protocol is a representative procedure based on established Eschweiler-Clarke methodology.
Materials:
-
3,5-Dimethylaniline (1.0 eq)
-
Formaldehyde (37% aqueous solution, ~5.0 eq)
-
Formic Acid (98-100%, ~5.0 eq)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Diethyl ether or Dichloromethane (DCM) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying
-
Saturated Sodium Chloride (brine) solution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,5-dimethylaniline (1.0 eq).
-
With stirring, add formic acid (5.0 eq) followed by the aqueous formaldehyde solution (5.0 eq). Causality Note: An excess of both reagents is used to drive the reaction to completion for both methylation steps.[13]
-
Heat the reaction mixture to 80-100 °C (a gentle reflux) and maintain for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the acidic solution by the slow addition of 10 M NaOH solution in an ice bath until the pH is >11. This step neutralizes the excess formic acid and deprotonates the amine product, rendering it soluble in organic solvents.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or DCM, 3 x 50 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound as a clear liquid.
Core Applications & Field-Proven Insights
The unique structure of this compound makes it a valuable component in several advanced applications.
Catalyst and Accelerator in Polymerization
Tertiary amines are widely used as catalysts or accelerators (co-initiators) in polymerization reactions, particularly for resins and composites.[16] this compound and its close structural analogs, like N,N-dimethyl-p-toluidine, are highly effective in this role, especially in methacrylate-based systems used in dental materials and bone cements.[6][17][18]
Mechanism of Action: In redox-initiated polymerization, the tertiary amine acts as a reducing agent. It reacts with an initiator, such as benzoyl peroxide (BPO), to generate free radicals. These radicals then initiate the chain-growth polymerization of the monomer.
Caption: Role of tertiary amine in redox-initiated polymerization.
Expert Insight: The rate of polymerization is directly influenced by the concentration and basicity of the tertiary amine.[19] The methyl groups on the aniline ring of this compound increase its electron-donating ability, enhancing the rate of radical formation compared to unsubstituted N,N-dimethylaniline. This allows for faster curing times at ambient temperatures, a critical parameter in dental and medical applications.[6][17]
Fluorescence Quenching Agent
Aromatic amines are well-documented fluorescence quenchers.[11] this compound can act as an efficient quencher for various fluorophores through a process known as photoinduced electron transfer (PET).[10][20]
Mechanism of Action: When a fluorophore is in its excited state (Fluorophore*), it can interact with the electron-rich this compound. The amine donates an electron to the excited fluorophore, forming a transient radical ion pair. This process provides a non-radiative pathway for the fluorophore to return to its ground state, thus "quenching" or decreasing the fluorescence intensity. This can occur through either dynamic (collisional) or static (ground-state complex formation) mechanisms.[21]
Intermediate in Fine Chemical and Materials Synthesis
While not always the final product, substituted anilines are crucial building blocks. The precursor to our title compound, 3,5-dimethylaniline, is a key reactant in the industrial synthesis of high-performance pigments like Pigment Red 149 .[1][22][23][24]
Industrial Relevance: In this synthesis, two molecules of 3,5-dimethylaniline are condensed with perylene-3,4,9,10-tetracarboxylic dianhydride to form a highly stable and brilliantly colored perylene diimide pigment.[1][25] This underscores the industrial importance of the 3,5-dimethylphenylamine scaffold. This compound itself serves as a more specialized intermediate where a dimethylamino group is required for subsequent synthetic transformations or to tune the electronic properties of a final molecule.
Role in Drug Development and Medicinal Chemistry
Aniline scaffolds are prevalent in FDA-approved drugs.[3] However, they are also associated with potential metabolic liabilities, such as oxidation, which can lead to toxicity.[4] Medicinal chemists often modify the aniline ring to mitigate these issues while retaining or enhancing pharmacological activity.
Strategic Value of this compound:
-
Modulation of Properties: The tetramethyl substitution pattern provides a specific steric and electronic profile. The dimethylamino group is a common pharmacophore, and the aryl methyl groups can be used to fine-tune properties like lipophilicity, receptor binding, and metabolic stability.[26]
-
Blocking Metabolic Sites: The methyl groups at the 3 and 5 positions block potential sites of aromatic oxidation, which could be a strategy to improve the metabolic profile of a drug candidate compared to an unsubstituted or monosubstituted aniline.
-
Scaffold for Derivatization: As a readily synthesized tertiary amine, it serves as a starting point for more complex molecules, where the dimethylamino group might be crucial for biological activity or for directing further chemical reactions.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
This compound is more than a simple substituted aniline; it is a precisely engineered molecule whose properties are a direct consequence of its substitution pattern. Its synthesis via the robust Eschweiler-Clarke reaction is efficient and reliable. Its utility as a polymerization catalyst is driven by its enhanced electron-donating character, while its role as a synthetic intermediate is anchored by the importance of the 3,5-dimethylaniline scaffold in industrial applications like high-performance pigments. For drug development professionals, it represents a valuable scaffold for investigating structure-activity relationships and mitigating common metabolic issues associated with simpler anilines. A thorough understanding of the mechanisms and causal principles detailed in this guide will empower researchers to fully exploit the potential of this versatile chemical compound.
References
- Tertiary amines - Catalyst - Capítulo 2. (n.d.).
- Pigment Red 149. (2026, January 8). Grokipedia.
- Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. (2021). MDPI.
- Tertiary amine catalyzed photo-induced controlled radical polymerization of methacrylates. (2015, July 3). Royal Society of Chemistry.
- N,N-Dimethyl-p-toluidine in Dental Materials: A Critical Hardener for Adhesives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. (2025, May 22). National Center for Biotechnology Information.
- The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. (2025, May 22). ResearchGate.
- Fluorescence Quenching of Aromatic Amino Acids by Rhodium Nanoparticles. (2024, December 13). FUPRESS.
- N,N-Dimethyl-p-toluidine, a Component in Dental Materials, Causes Hematologic Toxic and Carcinogenic Responses in Rodent Model Systems. (n.d.). National Center for Biotechnology Information.
- Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group.
- N,N-Dimethyl-p-toluidine: Key Accelerator for Polymerization and Resin Curing. (2026, January 2). NINGBO INNO PHARMCHEM CO.,LTD.
- Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. (2025, August 7). ResearchGate.
- Preparation of pigment red 149. (2010, March 11). Google Patents.
- Supporting Information: N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. (n.d.). Royal Society of Chemistry.
- Eschweiler–Clarke reaction. (n.d.). Wikipedia.
- Pigment Red 149. (2012, December 5). worlddyevariety.com.
- Understanding the Properties and Handling of this compound (CAS: 4913-13-7). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Pigment Red 149. (n.d.). Wikipedia.
- Eschweiler-Clarke Reaction. (n.d.). NROChemistry.
- Synthesis of substituted anilines and mesityl oxide derivatives. (n.d.). ResearchGate.
- Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. (n.d.). National Center for Biotechnology Information.
- Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). National Center for Biotechnology Information.
- Amine quenching of aromatic fluorescence and fluorescent exciplexes. (n.d.). ACS Publications.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). National Center for Biotechnology Information.
- Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC.
- Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal.
- Fast Cure of Bone Cement Based on Poly(Methyl Methacrylate)/Hydroxyapatite Nanocomposite for Application in Cranioplasty. (n.d.). MDPI.
- m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. (n.d.). Organic Syntheses.
- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024, July 2). Beilstein Journals.
- Quenching (fluorescence). (n.d.). Wikipedia.
- Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). (n.d.). ResearchGate.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cresset-group.com [cresset-group.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3,5,N,N-Tetramethylaniline 97 4913-13-7 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 13. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 14. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 16. poliuretanos.com.br [poliuretanos.com.br]
- 17. N,N-Dimethyl-p-toluidine, a Component in Dental Materials, Causes Hematologic Toxic and Carcinogenic Responses in Rodent Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. mdpi.com [mdpi.com]
- 20. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 22. Pigment Red 149 synthesis - chemicalbook [chemicalbook.com]
- 23. Pigment Red 149 [dyestuffintermediates.com]
- 24. Pigment Red 149 - Wikipedia [en.wikipedia.org]
- 25. US20100063288A1 - Preparation of pigment red 149 - Google Patents [patents.google.com]
- 26. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of N,N,3,5-Tetramethylaniline in Modern Chemistry: A Technical Guide
Introduction: In the landscape of modern organic chemistry, certain molecules, though not always in the spotlight, serve as indispensable tools for innovation. N,N,3,5-Tetramethylaniline (CAS No. 4913-13-7), a substituted aromatic amine, is one such compound. Its unique structural features—a nucleophilic dimethylamino group and two activating methyl groups on the aromatic ring—endow it with a distinct reactivity profile that has been harnessed across a spectrum of chemical applications. This technical guide provides an in-depth exploration of the potential applications of this compound, offering insights into its role as a reaction catalyst, a specialized quenching agent, and a versatile building block in the synthesis of complex molecules. This document is intended for researchers, scientists, and professionals in drug development and material science who seek to leverage the unique properties of this compound in their work.
Physicochemical Properties and Safety Profile
A thorough understanding of a chemical's properties is paramount to its effective and safe application.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4913-13-7 |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 226-228 °C |
| Density | 0.913 g/mL at 25 °C |
| Refractive Index | 1.544 |
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also an irritant and may cause methemoglobinemia.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Applications in Organic Synthesis and Polymer Chemistry
The utility of this compound is multifaceted, ranging from influencing reaction kinetics to serving as a core structural component.
Catalyst in Polymerization Reactions
This compound has been identified as an effective catalyst in the polymeric synthesis of glycol methacrylate.[2] In free-radical polymerization, tertiary amines can act as accelerators, often in conjunction with an initiator. The lone pair of electrons on the nitrogen atom can interact with the initiator, facilitating the generation of free radicals and thus initiating the polymerization process.
Diagram 1: Proposed Catalytic Role in Polymerization
Caption: Catalytic initiation of polymerization.
Experimental Protocol: Polymerization of Glycol Methacrylate
-
Preparation: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine glycol methacrylate monomer and a suitable solvent (e.g., toluene).
-
Initiator Addition: Add a free-radical initiator, such as benzoyl peroxide, to the monomer solution.
-
Catalyst Introduction: Introduce a catalytic amount of this compound to the reaction mixture. The exact amount should be optimized based on the desired reaction rate and polymer properties.
-
Reaction: Heat the mixture to the desired polymerization temperature (typically 60-80 °C) and stir.
-
Monitoring: Monitor the progress of the polymerization by techniques such as gravimetry or spectroscopy to determine the conversion of monomer to polymer.
-
Termination and Isolation: Once the desired molecular weight is achieved, terminate the reaction by cooling and adding an inhibitor. Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Specialized Quenching Agent
A critical application of this compound is its role as a rapid quenching agent, particularly in reactions involving 1,8-dihydroxyanthraquinone.[3][4] Quenching is a process that deactivates excited state molecules or highly reactive intermediates, thereby controlling the reaction pathway and preventing the formation of undesired byproducts. The electron-rich nature of this compound allows it to act as an effective electron donor in photoinduced electron transfer (PET) processes.[5]
Mechanism of Quenching: The quenching of excited states, such as the triplet state of anthraquinones, by anilines often proceeds via an electron transfer mechanism.[5] The excited anthraquinone acts as an electron acceptor, and the aniline derivative serves as the electron donor. This process results in the formation of a radical ion pair, effectively deactivating the excited state of the anthraquinone.
Diagram 2: Quenching through Photoinduced Electron Transfer
Caption: Photoinduced electron transfer quenching mechanism.
Experimental Protocol: Quenching of 1,8-Dihydroxyanthraquinone
-
Reaction Setup: Conduct the primary reaction involving 1,8-dihydroxyanthraquinone under the desired conditions (e.g., photochemical reaction).
-
Preparation of Quenching Solution: Prepare a solution of this compound in a solvent that is miscible with the reaction mixture.
-
Quenching Step: At the desired point of reaction termination, rapidly add the this compound solution to the reaction vessel with vigorous stirring.
-
Monitoring: Confirm the cessation of the reaction by analytical techniques such as TLC or HPLC.
-
Work-up: Proceed with the standard work-up and purification procedures to isolate the desired product, free from byproducts that would have formed in the absence of the quencher.
Building Block in Organic Synthesis
This compound serves as a versatile precursor for the synthesis of more complex molecules, particularly in the realms of dyes and potentially in the development of pharmaceutical intermediates and fine chemicals.[1][6]
Azo dyes, characterized by the -N=N- functional group, are a large and important class of colorants. Their synthesis typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component. While this compound is a tertiary amine, its electron-rich aromatic ring makes it a suitable coupling partner for diazonium salts.
Diagram 3: General Synthesis of Azo Dyes
Caption: Azo dye synthesis via diazotization and coupling.
Experimental Protocol: Synthesis of an Azo Dye
-
Diazotization:
-
Dissolve a primary aromatic amine (e.g., aniline) in an aqueous solution of a strong acid (e.g., HCl) and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve this compound in a suitable solvent (e.g., ethanol or acetic acid) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the this compound solution with constant stirring.
-
A colored precipitate of the azo dye should form.
-
-
Isolation and Purification:
-
Allow the reaction to proceed for an additional 30 minutes in the ice bath.
-
Collect the dye by vacuum filtration and wash with cold water.
-
Recrystallize the crude dye from an appropriate solvent to obtain the purified product.
-
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[7][8][9][10][11] Given the activating nature of the dimethylamino and methyl groups, this compound is an excellent substrate for this reaction, leading to the formation of substituted benzaldehydes. These aldehydes are valuable intermediates for the synthesis of various fine chemicals and pharmaceuticals.
Diagram 4: Vilsmeier-Haack Formylation
Caption: Formylation via the Vilsmeier-Haack reaction.
Aromatic amines can serve as chain extenders in the synthesis of polyurethanes and polyamides, contributing to the hard segments of the polymer and influencing its mechanical and thermal properties.[12][13] While specific examples utilizing this compound are not prevalent in the readily available literature, its structural similarity to other aromatic diamines suggests its potential in this area. As a tertiary amine, it would not directly participate in the polymerization via reaction of the amino group, but its derivatives, such as those with primary amine functionalities, could be employed.
Future Outlook and Conclusion
This compound is a chemical of significant, albeit specialized, utility. Its applications as a polymerization catalyst and a reaction quencher are well-documented. Furthermore, its reactivity in electrophilic aromatic substitution reactions, such as azo coupling and the Vilsmeier-Haack reaction, positions it as a valuable intermediate in the synthesis of dyes and other functional organic molecules.
Future research may focus on exploring its role in the synthesis of novel bioactive compounds and advanced materials. The development of new synthetic methodologies that leverage the unique electronic and steric properties of this compound could unlock further applications in medicinal chemistry and material science. For researchers and developers, this versatile aromatic amine represents a powerful tool for achieving specific chemical transformations and constructing complex molecular architectures.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Modern Organic Synthesis.
- ChemicalBook. (2023). This compound | 4913-13-7.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound (CAS: 4913-13-7): A Key Quenching Agent in Chemical Reactions.
- PubChem. (n.d.). This compound.
- An, G., et al. (2007). Polymerization reaction dynamics of ethylene glycol methacrylates and dimethacrylates by calorimetry. Polymer, 48(12), 3458-3466.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Noroozi-Pesyan, N., Khalafy, J., & Malekpoor, H. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- Al-Ayed, A. S. (2020). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. Journal of Saudi Chemical Society, 24(11), 899-904.
- International Journal of Innovative Research in Science, Engineering and Technology. (2020). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. IJIRSET, 9(8).
- University of Toronto. (n.d.). The Synthesis of Azo Dyes.
- Al-Shammari, M. H., et al. (2017). Photoinduced electron transfer interaction of anthraquinones with aniline quenchers: Influence of methyl substitution in aniline donors. Journal of Photochemistry and Photobiology A: Chemistry, 335, 125-132.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR, 4(10), 3746-3755.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- YouTube. (2021). Vilsmeier-Haack Reaction.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound (CAS: 4913-13-7): A Key Quenching Agent in Chemical Reactions.
- PubMed Central. (2023). Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications.
- Lume UFRGS. (n.d.). EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES.
- MDPI. (2018). Synthesis of Ethylene Glycol Dimethacrylate-Methyl Methacrylate Copolymers, Determination of their Reactivity Ratios, and a Study of Dopant and Temperature Effects on their Conductivities.
- ResearchGate. (n.d.). A) Suggested chain extension mechanism reaction of prepolymer with....
- ResearchGate. (n.d.). (PDF) Polyamide Syntheses.
- Unilink. (n.d.). methylene-bis(N-sec-butylaniline) UNILINK 4200 chain extender.
- ResearchGate. (2020). (PDF) Polymerization of Ethylene Glycol Dimethacrylate (EGDM), Using An Algerian Clay as Eco-catalyst (Maghnite-H + and Maghnite-Na + ).
- Bulletin of Chemical Reaction Engineering & Catalysis. (n.d.). Polymerization of Ethylene Glycol Dimethacrylate (EGDM), Using An Algerian Clay as Eco-catalyst (Maghnite-H+ and Maghnite-Na+).
- ResearchGate. (n.d.). Excited states quenching of phenosafranine dye by electron donors.
- ResearchGate. (n.d.). Flow chart of steps for fast quenching and extraction..
- Penn State Environmental Health and Safety. (n.d.). Use and Preparation of Quench Curves in Liquid Scintillation Counting.
- Google Patents. (n.d.). EP2281798A1 - Anthraquinone quencher dyes, their methods of preparation and use.
- MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules.
- PubMed Central. (2012). Total synthesis and development of bioactive natural products.
- ResearchGate. (n.d.). Synthesis of some new bioactive 1-N-subtituted 3,5-diaryl-2-pyrazolines.
- PubMed Central. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol.
- Scribd. (n.d.). Synthesis of Polyamide.
- Wiley Online Library. (2001). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis.
- Britannica. (2023). Triphenylmethane dye.
- Wikipedia. (n.d.). Triphenylmethane.
- Google Patents. (n.d.). US1694057A - Process of making triphenylmethane dyes.
- EThOS. (n.d.). The chemistry of some heterocyclic analogues of triphenylmethane dyes.
- Google Patents. (n.d.). US4678613A - Process for the purification of triphenylmethane compounds.
- Semantic Scholar. (1989). Kinetics of the free-radical copolymerization of methyl methacrylate/ethylene glycol dimethacrylate: 1. Experimental investigation.
- ResearchGate. (n.d.). A PLP‐SEC Investigation of Di(Ethylene Glycol) Methyl Ether Methacrylate Radical Polymerization Propagation Kinetics in Solution.
- ResearchGate. (n.d.). Preparation and Visible Light Polymerization of Triethyleneglycol Acrylate Methacrylate.
- PubMed Central. (2017). Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage.
- MDPI. (2022). The Multi-Step Chain Extension for Waterborne Polyurethane Binder of Para-Aramid Fabrics.
Sources
- 1. nbinno.com [nbinno.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Photoinduced electron transfer interaction of anthraquinones with aniline quenchers: Influence of methyl substitution in aniline donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lume.ufrgs.br [lume.ufrgs.br]
A Researcher's Guide to the Safe Handling of N,N,3,5-Tetramethylaniline
An In-depth Technical Resource for Laboratory Professionals
N,N,3,5-Tetramethylaniline is a substituted aniline derivative utilized in specialized chemical synthesis, including as a catalyst in polymerization reactions and in the rapid quenching of certain compounds.[1] Its unique chemical properties necessitate a comprehensive understanding of its potential hazards and strict adherence to safety protocols to mitigate risks in a research and development setting. This guide provides an in-depth overview of the critical safety and handling precautions for this compound, designed for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: A Multi-faceted Profile
This compound presents a complex hazard profile that demands careful assessment prior to any handling. It is classified as a combustible liquid and is harmful or toxic through multiple routes of exposure, including ingestion, inhalation, and skin contact.[1][2] The primary health concern associated with aromatic amines like this compound is the potential to induce methemoglobinemia.[3]
GHS Hazard Classification Summary:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] | |
| Acute Toxicity, Dermal | Category 3 / 4 | H311: Toxic in contact with skin / H312: Harmful in contact with skin[2][3] | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] | |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] | |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[1][2] | |
| Flammable Liquids | Category 4 | H227: Combustible liquid[2] | None |
This table synthesizes data from multiple sources. The specific classification percentages for dermal toxicity vary slightly between databases.[3]
Toxicological Profile
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach, grounded in the hierarchy of controls, is essential to minimize exposure.
Engineering Controls: All work involving this compound must be conducted within a properly functioning chemical fume hood to control vapor inhalation.[4][7] An easily accessible safety shower and eyewash station are mandatory in any area where this chemical is handled.[4]
Administrative Controls: Access to areas where this compound is used should be restricted to trained personnel. A designated area for its use should be clearly marked.[7]
Personal Protective Equipment (PPE): The selection of appropriate PPE is critical, as dermal absorption is a significant risk.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting, chemical splash goggles are required.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves may be suitable for short-term use, but for prolonged contact, more resistant materials like butyl rubber, neoprene, or Viton are recommended.[4][7][9] It is crucial to consult the glove manufacturer's compatibility chart. Double gloving is a recommended practice.[8][9] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is mandatory.[4] For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[9] |
| Footwear | Closed-toe shoes | Full-length pants and closed-toe shoes are required at all times in the laboratory.[7] |
| Respiratory Protection | Respirator | An air-purifying respirator with an organic vapor cartridge (such as a type ABEK filter) may be necessary if engineering controls are insufficient or during a large spill.[10] Use of respirators requires medical clearance and proper fit-testing.[7] |
Safe Handling and Storage Procedures
Handling:
-
Preparation: Before beginning work, verify that the fume hood is operational and that all necessary PPE and spill cleanup materials are readily available.[9]
-
Dispensing: When transferring the liquid, use methods that minimize aerosol generation, such as a syringe or pipette.[9]
-
Contamination: Avoid contact with skin, eyes, and clothing.[4] After handling, wash hands thoroughly before leaving the laboratory.[4]
-
Decontamination: At the end of a procedure, decontaminate the work area within the fume hood to prevent residue accumulation.[7]
Storage:
-
Container: Store in a tightly sealed, properly labeled container.[1]
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[1][7] The storage area should be secured and locked.[2]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and sources of ignition.[4][7] Protect from light and moisture.[4]
Emergency Procedures: A Step-by-Step Response Plan
Prompt and correct action during an emergency is critical to minimizing harm.
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult or has stopped, administer artificial respiration. Call for immediate medical assistance.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
Disposal Considerations
All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.[9]
-
Collection: Collect waste in a dedicated, clearly labeled, and sealed container.[9]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[9]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11] Do not dispose of this chemical down the drain.[11]
References
- University of California, Irvine. (n.d.). Standard Operating Procedure for Aniline.
- Washington State University. (n.d.). Aniline Standard Operating Procedure.
- BenchChem. (2025). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
- BenchChem. (2025). Personal protective equipment for handling Aniline Mustard.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- Santa Cruz Biotechnology, Inc. (n.d.). 3,5,N,N-Tetramethylaniline - Material Safety Data Sheet.
- Thermo Scientific Chemicals. (n.d.). This compound, 98%.
- Santa Cruz Biotechnology, Inc. (n.d.). 3,5,N,N-Tetramethylaniline.
- Sigma-Aldrich. (n.d.). 3,5,N,N-Tetramethylaniline 97.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylaniline.
- ECHEMI. (n.d.). Buy this compound from JHECHEM CO LTD.
- CDH Fine Chemical. (n.d.). N,N-Dimethyl Aniline CAS No 121-69-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ChemicalBook. (2025). This compound | 4913-13-7.
- Ing. Petr Švec - PENTA s.r.o. (2024). N,N-Dimethylaniline - SAFETY DATA SHEET.
- University of Notre Dame Risk Management and Safety. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
- Centers for Disease Control and Prevention (CDC). (n.d.). N,N-Dimethylaniline - IDLH. NIOSH.
Sources
- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. carlroth.com [carlroth.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nj.gov [nj.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Material Safety of N,N,3,5-Tetramethylaniline
For professionals in research, development, and manufacturing, a comprehensive understanding of the chemical reagents in use is paramount. This guide moves beyond the standard Material Safety Data Sheet (MSDS) to provide a deeper, more practical understanding of N,N,3,5-Tetramethylaniline. Our focus is on the causality behind safety protocols, ensuring that researchers can not only follow procedures but also understand the chemical principles that make them necessary.
Section 1: Chemical Identity and Core Properties
This compound, also known as N,N-Dimethyl-3,5-xylidine, is an aromatic amine.[1] Its molecular structure, featuring a substituted aniline ring, is the primary determinant of its chemical behavior and toxicological profile.
Key Identifiers:
-
Molecular Weight: 149.24 g/mol [1]
The physical properties of a substance are the first indicators of how it should be handled and stored. This compound is a clear, colorless to yellow or pale brown liquid.[1][5] It is not readily miscible with water, a crucial factor to consider in case of spills and for fire extinguishing methods.[2][3][6]
| Property | Value | Source |
| Density | 0.913 g/mL at 25 °C | [2][3] |
| Boiling Point | 226-228 °C | [2] |
| Flash Point | 91 °C (195.8 °F) - closed cup | |
| Refractive Index | 1.544 at 20 °C | [2][3] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance.[7] It is harmful if swallowed, inhaled, or in contact with skin.[1][6] The primary hazards are acute toxicity, skin and eye irritation, and potential for respiratory irritation.[1]
GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)[1]
-
Acute Toxicity, Dermal (Category 3 or 4)[1]
-
Acute Toxicity, Inhalation (Category 4)[1]
-
Skin Irritation (Category 2)[1]
-
Eye Irritation (Category 2A)[1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system[1]
-
Specific target organ toxicity — repeated exposure (Category 2)[6]
One of the significant, though less immediate, risks associated with aromatic amines is the potential to induce methemoglobinemia.[1] This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis (a bluish discoloration of the skin). While this is a known risk for many arylamines, it underscores the importance of minimizing exposure.[7]
The diagram below illustrates the primary routes of exposure and the corresponding health hazards.
Caption: Primary exposure routes and associated health hazards of this compound.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Given the toxicological profile, a stringent handling protocol is non-negotiable. The principle of "as low as reasonably practicable" (ALARP) should be applied to all exposures.
Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area. A fume hood is mandatory for any procedure that could generate vapors or aerosols.
-
Containment: Procedures should be designed to minimize the release of this substance. Use closed or contained systems wherever feasible.
Personal Protective Equipment (PPE): The choice of PPE is dictated by the potential routes of exposure. The following are minimum requirements:
-
Eye Protection: Chemical safety goggles are essential. If there is a splash hazard, a face shield should also be worn.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). It is crucial to check the breakthrough time of the glove material.
-
Skin and Body Protection: A lab coat is standard. For larger quantities or in situations with a high risk of splashing, chemical-resistant aprons or suits may be necessary. Do not allow clothing wet with the material to remain in contact with the skin.[7]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a respirator with an appropriate filter (e.g., Type ABEK) must be used.
The logical flow for ensuring personal safety is depicted in the workflow below.
Caption: A logical workflow for safe handling and PPE selection.
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention as this substance can be toxic upon skin contact.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]
Spill Response:
-
Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the contaminated material into a suitable, labeled container for chemical waste. Clean the spill area thoroughly.
-
Major Spills: Evacuate the area immediately. Alert emergency responders.[7] Isolate the spill area and prevent entry.[10] Ensure adequate ventilation. Responders must wear appropriate PPE, including respiratory protection.
Fire-Fighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[7][9][11] Do not use a solid stream of water as it may scatter and spread the fire.
-
Hazards from Combustion: Combustion can produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Section 5: Storage and Disposal
Proper storage is essential for maintaining chemical integrity and ensuring safety.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]
-
Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[7][8]
-
The storage class for this combustible liquid is typically Class 10.
Disposal:
-
Disposal of this chemical and its containers must be in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of this material down the drain. It should be treated as hazardous waste.
Section 6: Applications and Context
Understanding the applications of a chemical can provide insight into its potential exposure scenarios. This compound has been used as a catalyst in polymerization reactions, such as in the synthesis of glycol methacrylate, and in studies involving rapid quenching of certain compounds.[2][6] These applications often involve reactions at elevated temperatures, which can increase the risk of inhalation exposure due to higher vapor pressure.[7]
References
- This compound | C10H15N | CID 78625.
- This compound, 98%. Fisher Scientific. [Link]
- Material Safety Data Sheet - N,N-Dimethyl Aniline 99%. Sciencelab.com. [Link]
- Safety Data Sheet: N,N-dimethylaniline. Carl ROTH. [Link]
- N,N-Dimethylaniline Safety D
- N,N,N',N'-Tetramethylmethanediamine.
- N,N-Dimethylaniline | C8H11N | CID 949.
Sources
- 1. This compound | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4913-13-7 [chemicalbook.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. L09266.06 [thermofisher.com]
- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. N,N-DIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. N,N,N',N'-Tetramethylmethanediamine | C5H14N2 | CID 5829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Leveraging N,N,3,5-Tetramethylaniline as a Polymerization Accelerator in Redox-Initiated Systems
An Application Guide for Researchers
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of N,N,3,5-Tetramethylaniline (TMAn) as a catalyst, more accurately termed an accelerator, in polymerization reactions. The focus is on its critical role in redox-initiated free-radical polymerization, a cornerstone of fabricating materials such as dental resins and bone cements. We will explore the underlying chemical mechanisms, provide validated experimental protocols, and discuss the causality behind key procedural steps to ensure reproducible and optimal results.
Introduction: The Role of this compound in Polymerization
This compound (CAS No. 4913-13-7), a substituted aromatic amine, is a highly effective component in polymerization, particularly for acrylic and methacrylic systems.[1][2] While often referred to as a catalyst, its primary function is that of a polymerization accelerator. In this role, TMAn is a crucial part of a binary, redox initiator system, typically paired with an oxidizing agent like benzoyl peroxide (BPO).
The principal advantage of using a TMAn/BPO system is the ability to generate free radicals and initiate polymerization at ambient or physiological temperatures. This circumvents the need for thermal or photo-initiation, which can be impractical or damaging in biomedical applications. This characteristic makes TMAn indispensable in the formulation of self-curing (chemically-cured) dental composites, adhesives, and acrylic bone cements. This guide will elucidate the mechanism of this redox system and provide a practical framework for its laboratory application.
Mechanism of Action: Redox Initiation
The efficacy of this compound lies in its ability to facilitate the decomposition of benzoyl peroxide at room temperature. The process is a classic redox reaction where the tertiary amine (TMAn) acts as the reducing agent and BPO serves as the oxidizing agent.
-
Redox Reaction: The lone pair of electrons on the nitrogen atom of TMAn attacks the weak oxygen-oxygen single bond in BPO.
-
Radical Generation: This interaction leads to the homolytic cleavage of the peroxide bond, generating a benzoyloxy radical and a cation-radical species from the amine.[3]
-
Initiation: The highly reactive benzoyloxy radical rapidly adds across the carbon-carbon double bond of a monomer molecule (e.g., a methacrylate), forming a new, larger radical.
-
Propagation: This new radical continues to react with other monomer units, propagating the polymer chain.[4]
The overall process allows for a rapid and controlled initiation of polymerization without external energy input. The methyl groups on the aniline ring in the 3 and 5 positions in TMAn sterically hinder side reactions, leading to a more efficient generation of initiating radicals compared to simpler tertiary amines like N,N-Dimethylaniline.
Figure 1: Catalytic mechanism of the TMAn/BPO redox system for free-radical generation.
Application Protocol: Formulation of a Chemically-Cured Methacrylate Resin
This protocol describes the preparation of a model dental resin composite utilizing the TMAn/BPO system. This formulation is designed as a two-paste system to prevent premature polymerization. The components are mixed immediately before use.
Materials and Reagents
| Component | Function | Supplier Example | Notes |
| Paste A (Base Paste) | |||
| Bisphenol A glycidyl dimethacrylate (BisGMA) | Monomer Matrix | Sigma-Aldrich | High viscosity, provides strength. |
| Triethylene glycol dimethacrylate (TEGDMA) | Diluent Monomer | Sigma-Aldrich | Reduces viscosity for better handling. |
| Silanized Glass Fillers (1 µm avg.) | Reinforcement | Esstech, Inc. | Increases mechanical properties. |
| Benzoyl Peroxide (BPO) | Initiator | Sigma-Aldrich | Must be stored appropriately. |
| Paste B (Catalyst Paste) | |||
| BisGMA | Monomer Matrix | Sigma-Aldrich | |
| TEGDMA | Diluent Monomer | Sigma-Aldrich | |
| Silanized Glass Fillers (1 µm avg.) | Reinforcement | Esstech, Inc. | |
| This compound (TMAn) | Accelerator | Sigma-Aldrich | Light-sensitive, store in amber vials. |
| Hydroquinone monomethyl ether (MEHQ) | Inhibitor/Stabilizer | Sigma-Aldrich | Present in most commercial monomers. |
Experimental Workflow
The following workflow outlines the preparation of the two-paste system. All manipulations involving monomers and the accelerator should be performed away from direct light.
Figure 2: Workflow for preparing and using a two-paste resin system.
Step-by-Step Methodology
Preparation of Paste A (Base Paste):
-
In a light-proof mixing vessel, weigh the BisGMA and TEGDMA monomers. A common weight ratio is 70:30 to achieve a workable viscosity.
-
Add the BPO powder. A typical concentration is 0.5 - 2.0 wt% relative to the total monomer weight.
-
Mix slowly with a mechanical mixer or by hand with a spatula until the BPO is fully dissolved. Avoid introducing air bubbles.
-
Gradually add the silanized glass fillers. The filler loading can be adjusted but is often high (e.g., 70 wt% of the final paste) for dental composites.
-
Continue mixing until a uniform, homogenous, and thick paste is achieved. Store in a sealed, opaque container.
Preparation of Paste B (Catalyst Paste):
-
In a separate light-proof vessel, prepare the same monomer and filler base as in Paste A.
-
Add this compound. The concentration of TMAn is critical and should be optimized relative to the BPO concentration. A BPO:TMAn ratio between 1.5:1 and 2:1 is a common starting point. For 1.5 wt% BPO in Paste A, a concentration of 0.75 - 1.0 wt% TMAn in Paste B is appropriate.
-
Mix thoroughly until the liquid TMAn is fully dispersed into the monomer blend.
-
Add the identical loading of silanized glass fillers as in Paste A and mix to homogeneity. Store in a sealed, opaque container.
Initiation of Polymerization:
-
On a mixing pad, dispense equal volumes or weights of Paste A and Paste B.
-
Immediately and rapidly spatulate the two pastes together for 15-30 seconds until the color is uniform.
-
The working time has now begun. Apply the mixed resin to the desired mold or substrate. The material will begin to harden (gel) and fully cure over several minutes.
System Validation and Performance Metrics
To ensure the protocol is self-validating, the performance of the cured polymer should be quantified. The concentration of TMAn directly influences the polymerization kinetics.
Influence of TMAn Concentration on Curing Properties
| TMAn Conc. (wt% in Paste B) | BPO:TMAn Ratio | Expected Working Time | Expected Peak Exotherm | Expected Degree of Conversion |
| 0.5% | 3:1 | Longer (~90-120s) | Lower | Potentially incomplete |
| 1.0% | 1.5:1 | Optimal (~60-90s) | Moderate | High |
| 1.5% | 1:1 | Short (~30-45s) | High, rapid | High, but may build in stress |
| Based on 1.5 wt% BPO in Paste A. |
Causality Behind Experimental Choices:
-
BPO:TMAn Ratio: This is the most critical parameter controlling the reaction rate.[3] A higher concentration of TMAn leads to a faster generation of radicals, resulting in a shorter working time and a more rapid increase in temperature (exotherm). However, excessively high concentrations can lead to premature gelation and may compromise the final polymer network structure by creating internal stresses.
-
Inhibitor (MEHQ): Monomers are supplied with a small amount of inhibitor to prevent spontaneous polymerization during storage. The initiator/accelerator system must be potent enough to overcome this inhibition. The inhibitor concentration defines the induction period before polymerization begins.
-
Two-Paste System: Separating the initiator (BPO) from the accelerator (TMAn) is essential to provide adequate shelf-life and a controllable working time for the end-user.[5]
Recommended Characterization Techniques
-
Setting Time and Exotherm (ISO 4049): Monitor the temperature of the curing resin over time using a thermocouple. The working time, setting time, and peak temperature can be determined from the resulting curve.
-
Degree of Conversion (DC): Use Fourier-Transform Infrared (FTIR) Spectroscopy to measure the disappearance of the aliphatic C=C peak (at ~1638 cm⁻¹) relative to an aromatic C=C internal standard peak (at ~1608 cm⁻¹).[6] This quantifies the percentage of monomer that has been converted to polymer.
-
Mechanical Properties: After full cure (typically 24 hours), measure properties like flexural strength and microhardness to ensure the material meets the required performance standards for its intended application.[6][7]
Conclusion
This compound is a highly efficient and indispensable accelerator for the ambient temperature polymerization of (meth)acrylate-based systems. Its function within a redox pair with benzoyl peroxide provides a robust and tunable initiation system vital for applications where heat or light cannot be used. By carefully controlling the BPO-to-TMAn ratio, researchers can precisely modulate the curing kinetics and final properties of the polymer network. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile chemical in a research and development setting.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Modern Organic Synthesis.
- Polymer Chemistry (RSC Publishing). (n.d.). Free radical polymerization of alkyl methacrylates with N,N-dimethylanilinium p-toluenesulfonate at above ambient temperature: a quasi-living system.
- Fiveable. (n.d.). Polymerization kinetics | Polymer Chemistry Class Notes.
- ResearchGate. (2018). Initiation Mechanism of Benzoyl Peroxide/N, N-Dimethylaniline Redox System in Methyl Methacrylate Polymerization.
- Ataman Kimya. (n.d.). ACCELERATOR NL-65-100.
- UMass ScholarWorks. (n.d.). RADICAL POLYMERIZATION: CHEMISTRIES, APPLICATIONS, DEVELOPMENTS, AND PERSPECTIVES.
- YouTube. (2018). KINETICS OF ANIONIC POLYMERIZATION.
- Chemistry LibreTexts. (2023). 3.3: Kinetics of Chain Polymerization.
- YouTube. (2021). kinetics of cationic polymerization techniques ( easy explanation)/ PS chem education.
- YouTube. (2020). Kinetics Part 2: Step Growth Polymerization.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). A mini-review on different polymerization protocols for resin-based dental composites.
- FUPRESS. (n.d.). A mini-review on different polymerization protocols for resin-based dental composites.
- ResearchGate. (n.d.). Study of the Initiation Mechanism of the Vinyl Polymerization with the System Persulfate/N,N,N′,N′-Tetramethylethylenediamine.
- ResearchGate. (2023). Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine.
- Pocket Dentistry. (2017). Effect of curing protocol on the polymerization of dual-cured resin cements.
- ResearchGate. (n.d.). Use of N,N-Dimethylaniline end-functional polymers in photoinduced block copolymerization.
- MDPI. (2013). Preparation and Evaluation of Dental Resin with Antibacterial and Radio-Opaque Functions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [scholarworks.umass.edu]
- 5. Effect of curing protocol on the polymerization of dual-cured resin cements | Pocket Dentistry [pocketdentistry.com]
- 6. Preparation and Evaluation of Dental Resin with Antibacterial and Radio-Opaque Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Poly(glycol methacrylate) Utilizing N,N,3,5-Tetramethylaniline as a Redox Accelerator
Abstract
This document provides a comprehensive technical guide for the synthesis of poly(glycol methacrylate) (PGMA) via free-radical polymerization. Specifically, it details the application of a redox initiation system composed of benzoyl peroxide (BPO) as the initiator and N,N,3,5-tetramethylaniline as a potent accelerator. This system facilitates efficient polymerization at ambient temperatures, offering a significant advantage over thermally initiated methods. This note is intended for researchers and professionals in polymer chemistry, materials science, and drug development, providing in-depth mechanistic insights, a detailed experimental protocol, and representative data to ensure reproducible and successful synthesis.
Introduction: The Significance of Poly(glycol methacrylate) and Advanced Initiation Systems
Poly(glycol methacrylate)s, a class of polymers characterized by repeating methacrylate units with ethylene glycol side chains, are of immense interest in the biomedical and pharmaceutical fields. Their inherent hydrophilicity, biocompatibility, and tunable properties make them ideal candidates for applications such as hydrogels, drug delivery vehicles, and tissue engineering scaffolds.[1][2] The synthesis of these polymers is typically achieved through free-radical polymerization.
Traditional methods often rely on thermal initiators like azobisisobutyronitrile (AIBN), which require elevated temperatures to generate radicals.[3] However, for many applications, particularly those involving sensitive biological molecules, polymerization at or near room temperature is highly desirable. Redox initiation systems offer an elegant solution by generating free radicals through a chemical reaction between an oxidizing agent (initiator) and a reducing agent (accelerator) at ambient temperatures.[4][5]
This application note focuses on the use of this compound as an accelerator in conjunction with benzoyl peroxide (BPO) for the polymerization of glycol methacrylate monomers. This compound, a tertiary aromatic amine, serves as a highly effective catalyst for this process. Its structural analogue, N,N-dimethylaniline (DMA), is well-documented as a polymerization accelerator, and its mechanism of action provides a solid foundation for understanding the role of this compound.[6][7]
Mechanistic Insight: The Role of this compound in Redox Initiation
The efficacy of the BPO/N,N,3,5-tetramethylaniline system lies in its ability to generate initiating radicals at a significantly faster rate and at lower temperatures than the thermal decomposition of BPO alone. The initiation mechanism is a classic example of a redox reaction.[4][6]
-
Electron Transfer: The process begins with an electron transfer from the lone pair of the nitrogen atom in this compound to the peroxide bond of benzoyl peroxide. This forms an unstable charge-transfer complex.
-
Radical Generation: This complex rapidly decomposes. The weak oxygen-oxygen bond in BPO cleaves, generating a benzoyloxy radical (PhCOO•) and a benzoate anion. The tertiary amine is converted into a radical cation.
-
Initiation of Polymerization: The benzoyloxy radical is a highly reactive species that then attacks the vinyl group (C=C) of a glycol methacrylate monomer, initiating the polymerization chain reaction.
This pathway allows for rapid and controlled polymerization at room temperature, making it a valuable technique for a wide range of applications.
Experimental Section: Synthesis of Poly(ethylene glycol) methyl ether methacrylate
This section provides a detailed protocol for the synthesis of poly(ethylene glycol) methyl ether methacrylate, a common type of poly(glycol methacrylate), using a BPO/N,N,3,5-tetramethylaniline redox initiation system.
Materials and Equipment
| Material | Grade/Purity | Supplier |
| Poly(ethylene glycol) methyl ether methacrylate (PEGMA), Mn ~300 g/mol | Inhibitor-free | Sigma-Aldrich |
| This compound | 97% | Sigma-Aldrich |
| Benzoyl Peroxide (BPO) | 98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Methanol | ACS Reagent, ≥99.8% | VWR |
| Diethyl Ether | Anhydrous, ≥99.7% | Fisher Scientific |
| Schlenk Flask | 100 mL | Standard Glassware |
| Magnetic Stirrer and Stir Bars | - | Standard Laboratory |
| Nitrogen/Argon Gas Line with Bubbler | - | Standard Laboratory |
| Syringes and Needles | - | Standard Laboratory |
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Benzoyl peroxide is a strong oxidizing agent and can be explosive in a dry state; handle with care. This compound is toxic and should be handled with caution.
Experimental Workflow Diagram
Sources
- 1. Synthesis of poly(poly(ethylene glycol) methacrylate)-polyisobutylene ABA block copolymers by the combination of quasiliving carbocationic and atom transfer radical polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. mdpi.com [mdpi.com]
- 4. Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement | MDPI [mdpi.com]
- 7. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
Application Note: Protocol for Room-Temperature Radical Polymerization Utilizing the N,N,3,5-Tetramethylaniline / Benzoyl Peroxide Redox System
Introduction: Accelerating Radical Polymerization at Ambient Temperatures
Radical polymerization is a cornerstone of polymer synthesis, responsible for producing a vast array of materials.[1][2] Conventionally, this process is initiated by the thermal decomposition of an initiator, such as benzoyl peroxide (BPO) or 2,2'-azobis(isobutyronitrile) (AIBN), which requires elevated temperatures to generate the necessary free radicals.[2][3] However, many applications, particularly in the biomedical field (e.g., dental resins, bone cements) and for heat-sensitive substrates, demand polymerization to occur at or near room temperature.[4][5][6]
This necessity is met by employing redox initiation systems, where a reducing agent (an accelerator or co-initiator) reacts with an oxidizing agent (the initiator) to generate radicals at a much faster rate and at lower temperatures than thermal decomposition alone.[5][7] N,N,3,5-Tetramethylaniline (TMAT), a tertiary aromatic amine, is an effective accelerator for such systems. When paired with an initiator like benzoyl peroxide, it facilitates a redox reaction that rapidly produces radicals, enabling efficient polymerization of vinyl monomers at ambient temperatures.[8][9] This guide provides a detailed exploration of the underlying mechanism and a comprehensive protocol for utilizing the TMAT/BPO system for the radical polymerization of acrylic monomers.
The Causality of Acceleration: Mechanism of the TMAT/BPO Redox System
The efficacy of the this compound and benzoyl peroxide system lies in a classic redox reaction. TMAT acts as an electron donor (reducing agent), while BPO is the electron acceptor (oxidizing agent). The interaction between the lone pair of electrons on the nitrogen atom of TMAT and the weak oxygen-oxygen bond in BPO dramatically lowers the activation energy for peroxide decomposition.[8][9]
The process unfolds as follows:
-
Nucleophilic Attack: The nitrogen atom of TMAT attacks one of the peroxy oxygens of BPO.
-
Intermediate Formation: This leads to the formation of an unstable intermediate.
-
Homolytic Cleavage & Radical Generation: The unstable intermediate rapidly decomposes. This process involves the homolytic cleavage of the O-O bond, generating a benzoate radical (PhCOO•) and an amine radical cation.[8]
-
Initiation: The highly reactive benzoate radical is the primary species that initiates the polymerization by adding across the double bond of a monomer molecule, thus starting the growth of a polymer chain.[8]
This accelerated decomposition allows for a rapid initiation of polymerization at room temperature, obviating the need for external heat sources.
Caption: Mechanism of radical generation in the TMAT/BPO redox system.
Key Experimental Parameters and Considerations
The success and rate of polymerization are governed by several critical factors. The precise control of these parameters is essential for achieving reproducible results and desired polymer properties.
| Parameter | Typical Range | Rationale & Field-Proven Insights |
| Initiator:Accelerator Molar Ratio | 1:0.5 to 1:2 | The ratio of BPO to TMAT directly controls the rate of radical generation and thus the polymerization kinetics. A higher concentration of TMAT generally leads to a faster reaction but may result in lower molecular weight polymers due to a higher concentration of initiating radicals.[9] An optimal ratio (often near 1:1) is typically determined empirically for a specific monomer system. |
| Total Initiator System Concentration | 0.1 - 2.0 mol% (relative to monomer) | This concentration influences both the polymerization rate and the final molecular weight of the polymer. Higher concentrations increase the rate but decrease the average chain length, as more chains are initiated simultaneously.[10][11] |
| Monomer Purity | High Purity (inhibitor removed) | Commercial vinyl monomers (e.g., methyl methacrylate, styrene) contain inhibitors (like hydroquinone) to prevent spontaneous polymerization during storage. These must be removed prior to use, typically by passing the monomer through a column of activated basic alumina. Failure to do so will result in a significant induction period or complete failure of the reaction. |
| Solvent Choice | Toluene, THF, Dichloromethane, or Bulk (no solvent) | The reaction can be performed in bulk or in solution. Solvents help to control viscosity and dissipate heat, which is crucial as radical polymerizations are highly exothermic. The chosen solvent should be inert to radical attack. For many dental and biomedical applications, the polymerization is done in bulk.[4] |
| Temperature | 0 - 40 °C (typically Room Temperature) | The primary advantage of this system is its activity at ambient temperatures.[8] While some heat is generated by the exothermic reaction, external heating is unnecessary and can lead to an uncontrolled, runaway reaction. Cooling in an ice bath may be necessary for bulk polymerizations to manage the exotherm. |
| Atmosphere | Inert (Nitrogen or Argon) | Oxygen is a potent inhibitor of radical polymerization as it can react with radicals to form stable peroxy radicals, terminating chain growth. Therefore, the reaction mixture must be deoxygenated by purging with an inert gas (e.g., N₂, Ar) before and during the reaction. |
Detailed Experimental Protocol: Bulk Polymerization of Methyl Methacrylate (MMA)
This protocol describes a representative procedure for the room-temperature bulk polymerization of methyl methacrylate (MMA) using the this compound / Benzoyl Peroxide initiator system.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed (Reagent A)
-
This compound (TMAT) (Reagent B)
-
Benzoyl Peroxide (BPO) (Reagent C)
-
Anhydrous Toluene or Dichloromethane (for dissolving reagents)
-
Basic alumina
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Rubber septum and needles
-
Nitrogen or Argon gas supply
-
Ice bath
Workflow Visualization:
Sources
- 1. scribd.com [scribd.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. whitegroup.beckman.illinois.edu [whitegroup.beckman.illinois.edu]
- 5. Direct Polymeric Restorative Materials | Pocket Dentistry [pocketdentistry.com]
- 6. Study on New Dental Materials Containing Quinoxaline-Based Photoinitiators in Terms of Exothermicity of the Photopolymerization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Application Notes: The Synthesis of Novel Dyes Using N,N,3,5-Tetramethylaniline
Introduction: Unlocking Chromophoric Potential with a Versatile Intermediate
N,N,3,5-Tetramethylaniline (CAS No. 4913-13-7) is a substituted aromatic amine that serves as a highly valuable, though specialized, building block in modern organic synthesis.[1] Its molecular architecture, featuring a sterically hindered yet electronically activated aromatic ring, makes it a compelling candidate for the development of novel dye molecules. The powerful electron-donating N,N-dimethylamino group acts as a potent auxochrome, essential for imparting color, while the methyl groups at the 3 and 5 positions influence the molecule's solubility, stability, and steric interactions during synthesis. This unique combination allows for the fine-tuning of the spectral properties of the final dye.
This guide provides a comprehensive overview of the application of this compound in the synthesis of two major classes of dyes: azo dyes and triarylmethane dyes. While this specific aniline is not as commonly cited as N,N-dimethylaniline, the fundamental principles of dye chemistry allow for its effective integration into established synthetic workflows. The following sections offer detailed theoretical grounding and representative protocols designed for researchers in synthetic chemistry and materials science.
Application 1: Synthesis of Azo Dyes via Azo Coupling
Azo dyes are the most significant class of synthetic colorants, defined by the presence of the azo functional group (-N=N-).[2][3] Their synthesis is a robust and well-understood two-step process: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with an electron-rich coupling component.[2]
In this context, this compound serves as an excellent coupling component. The N,N-dimethylamino group strongly activates the aromatic ring towards electrophilic substitution, directing the incoming diazonium electrophile to the para-position (C4). The methyl groups at the meta-positions (C3, C5) provide steric hindrance that can enhance the stability of the resulting dye molecule and prevent unwanted side reactions.
Logical Workflow for Azo Dye Synthesis
The synthesis follows a sequential, temperature-controlled workflow to ensure the stability of the reactive diazonium intermediate.
Caption: General workflow for synthesizing an azo dye using this compound.
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol describes the synthesis of a hypothetical azo dye, 4-((2,6-dimethyl-4-(dimethylamino)phenyl)diazenyl)benzenesulfonic acid, by coupling diazotized sulfanilic acid with this compound. This procedure is adapted from established methods for similar dyes like Methyl Orange.[4]
Materials:
-
Sulfanilic acid (Aniline-4-sulfonic acid)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Distilled water
-
Ice
PART A: Diazotization of Sulfanilic Acid
-
Preparation of Sodium Sulfanilate: In a 250 mL Erlenmeyer flask, dissolve 1.8 g of anhydrous sodium carbonate in 75 mL of distilled water. Add 5.4 g of sulfanilic acid. Warm the mixture gently with stirring until a clear solution is obtained. This step converts the poorly soluble zwitterionic sulfanilic acid into its more soluble sodium salt.
-
Formation of Diazonium Salt:
-
Cool the sodium sulfanilate solution to room temperature. Add 2.3 g of sodium nitrite and stir until it dissolves completely.
-
Cool the flask in an ice bath until the temperature is between 0-5 °C.
-
In a separate 400 mL beaker, prepare a mixture of 8 mL of concentrated HCl and 40 g of crushed ice.
-
Slowly, and with constant stirring, add the cold sodium sulfanilate-nitrite solution to the ice-cold HCl solution. A fine, white precipitate of the diazonium salt should form. Maintain the temperature below 5 °C throughout the addition. The low temperature is critical to prevent the unstable diazonium salt from decomposing into a phenol and nitrogen gas.
-
PART B: Azo Coupling Reaction
-
Preparation of the Coupling Component Solution: In a 250 mL beaker, dissolve 3.7 g (approx. 4.0 mL) of this compound in 15 mL of 2M HCl. Cool this solution in an ice bath. The acidic medium ensures the aniline is dissolved and prevents self-coupling.
-
Coupling:
-
Slowly, and with vigorous stirring, add the cold aniline solution from the previous step to the diazonium salt suspension prepared in Part A.
-
A colored product should begin to form immediately. The electrophilic diazonium ion attacks the electron-rich C4 position of the this compound ring.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
-
Precipitation and Isolation:
-
Slowly add a 10% sodium hydroxide solution to the mixture until it becomes alkaline (test with pH paper). This converts the sulfonic acid group to its sodium salt, promoting precipitation of the dye.
-
Add approximately 15 g of sodium chloride (NaCl) to the mixture and stir for 10-15 minutes. This process, known as "salting out," decreases the solubility of the dye in the aqueous medium, leading to a more complete precipitation.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold, saturated NaCl solution to remove impurities, followed by a small amount of cold water.
-
Dry the product in a desiccator or a low-temperature oven.
-
Application 2: Synthesis of Triarylmethane Dyes
Triarylmethane dyes are a class of intensely colored compounds based on the triphenylmethane skeleton.[5][6] They are typically synthesized by the condensation of an aromatic aldehyde with two equivalents of an electron-rich aromatic compound, such as a tertiary aniline, in the presence of an acid catalyst.
This compound can be used in place of N,N-dimethylaniline to create novel, sterically hindered analogues of classic triarylmethane dyes like Malachite Green. The steric bulk from the four methyl groups on the two aniline rings can influence the planarity of the final dye, potentially shifting its absorption maximum and altering its color.
Logical Workflow for Triarylmethane Dye Synthesis
Caption: General workflow for the synthesis of a triarylmethane dye.
Experimental Protocol: Synthesis of a Representative Triarylmethane Dye
This protocol outlines the synthesis of a hypothetical triarylmethane dye, an analogue of Malachite Green.
Materials:
-
This compound
-
Benzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄) or Zinc Chloride (ZnCl₂)
-
Lead(IV) oxide (PbO₂) or Hydrogen Peroxide (H₂O₂)
-
Ethanol
-
Diethyl ether
Procedure:
-
Condensation to Form Leuco Base:
-
In a round-bottom flask, combine 5.0 g of benzaldehyde with 15.0 g of this compound.
-
To this mixture, slowly and carefully add 5 g of concentrated sulfuric acid or a suitable Lewis acid like zinc chloride while cooling the flask in an ice bath. The acid catalyzes the electrophilic attack of the protonated aldehyde onto the aniline rings.
-
After the addition, equip the flask with a reflux condenser and heat the mixture in a water bath at 100 °C for 4-6 hours.
-
Allow the mixture to cool, then make it alkaline by carefully adding a concentrated sodium hydroxide solution.
-
Steam distill the mixture to remove any unreacted benzaldehyde and this compound. The non-volatile, colorless solid remaining is the leuco base.
-
-
Oxidation to the Colored Dye:
-
Dissolve the crude leuco base in a minimal amount of dilute hydrochloric acid.
-
Prepare a slurry of an oxidizing agent, such as 10 g of lead(IV) oxide in water.
-
Slowly add the oxidizing agent slurry to the acidic solution of the leuco base with vigorous stirring. The mixture should develop an intense color (likely green or blue) as the central methane carbon is oxidized, forming the conjugated chromophore.
-
Stir for 1-2 hours at room temperature.
-
-
Isolation and Purification:
-
Filter the reaction mixture to remove the lead oxide residue.
-
Precipitate the dye from the filtrate by adding a saturated solution of sodium chloride or another suitable salt.
-
Collect the dye by filtration.
-
Recrystallize the crude dye from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified product.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4913-13-7 | [7] |
| Molecular Formula | C₁₀H₁₅N | |
| Molecular Weight | 149.24 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 224-228 °C | [7] |
| Density | 0.913 g/mL at 25 °C | [7] |
Table 2: Expected Characteristics of Synthesized Dyes
| Parameter | Hypothetical Azo Dye | Hypothetical Triarylmethane Dye |
| IUPAC Name | 4-((2,6-dimethyl-4-(dimethylamino)phenyl)diazenyl)benzenesulfonic acid | Bis(4-(dimethylamino)-3,5-dimethylphenyl)(phenyl)methanol (carbinol form) |
| Expected Color | Orange to Red | Green to Blue |
| Key Chromophore | Aryl-N=N-Aryl | Triarylmethane cation |
| Expected λmax (UV-Vis) | 450 - 500 nm | 600 - 650 nm |
| Solubility | Water-soluble (as sodium salt) | Soluble in polar organic solvents |
References
- Rasayan Journal of Chemistry. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. [Link]
- Britannica. (2025). Triphenylmethane dye | Synthesis, Structure, Properties. [Link]
- Wikipedia. (n.d.). Triphenylmethane. [Link]
- E-Theses. (n.d.). The chemistry of some heterocyclic analogues of triphenylmethane dyes. [Link]
- ResearchGate. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES | Request PDF. [Link]
- Lancashire Online Knowledge. (n.d.). THE CHEMISTRY OF SOME DI- AND TRI-PHENYLMETHANIE DYES. [Link]
- Google Patents. (n.d.). US1694057A - Process of making triphenylmethane dyes.
- ResearchGate. (n.d.). Infrared and ultra violet-visible spectroscopic investigation of plasma polymerized this compound thin films | Request PDF. [Link]
- The Synthesis of Azo Dyes. (n.d.). The Synthesis of Azo Dyes. [Link]
- MDPI. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. [Link]
- National Institutes of Health (NIH). (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. [Link]
- National Institutes of Health (NIH). (2020).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis. [Link]
- YouTube. (2023). N,N-Dimethylaniline, a molecule to dye for. [Link]
- Sciencemadness.org. (2020). Methyl orange - indicator/Azo dye synthesis writeup and video. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - Methyl orange - indicator/Azo dye synthesis writeup and video - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Triphenylmethane dye | Synthesis, Structure, Properties | Britannica [britannica.com]
- 6. Triphenylmethane - Wikipedia [en.wikipedia.org]
- 7. This compound | 4913-13-7 [chemicalbook.com]
Application Notes and Protocols for the Use of N,N,3,5-Tetramethylaniline in Medicinal Chemistry
Introduction: The Strategic Value of Substituted Anilines in Drug Discovery
In the landscape of medicinal chemistry, the aniline scaffold is a privileged structure, serving as a cornerstone for a vast array of therapeutic agents. The strategic substitution of the aniline ring and its amino group allows for the fine-tuning of physicochemical properties, metabolic stability, and target engagement. N,N,3,5-Tetramethylaniline, a sterically hindered and electron-rich aromatic amine, presents itself as a versatile building block for the synthesis of complex molecular architectures. The N,N-dimethylamino group is a powerful electron-donating group, which significantly activates the aromatic ring towards electrophilic substitution.[1] This electronic feature, combined with the steric influence of the flanking methyl groups, offers unique reactivity and selectivity profiles that can be exploited in drug design.
This guide provides a comprehensive overview of the synthesis and potential applications of this compound in a medicinal chemistry context. We will explore its preparation, its role as a foundational scaffold for the synthesis of kinase inhibitor analogues, and its functionalization to create novel intermediates. The protocols described herein are designed to be robust and adaptable, providing researchers with the tools to integrate this valuable building block into their drug discovery programs.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution.
| Property | Value | Reference(s) |
| CAS Number | 4913-13-7 | [2][3] |
| Molecular Formula | C₁₀H₁₅N | [2] |
| Molecular Weight | 149.23 g/mol | [2] |
| Appearance | Clear yellow liquid | [2] |
| Boiling Point | 226-228 °C (lit.) | [3] |
| Density | 0.913 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.544 (lit.) | [3] |
| Solubility | Not miscible or difficult to mix with water. Soluble in organic solvents. | [4] |
Protocol 1: Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the synthesis of the precursor, 3,5-dimethylaniline, followed by an N,N-dimethylation reaction.
Part A: Synthesis of 3,5-Dimethylaniline from 3,5-Dimethylnitrobenzene
This procedure details the reduction of a nitroaromatic compound to the corresponding aniline, a fundamental transformation in organic synthesis.
Workflow for the Synthesis of 3,5-Dimethylaniline
Caption: Workflow for the synthesis of 3,5-dimethylaniline.
Materials:
-
3,5-Dimethylnitrobenzene
-
Sodium borohydride (NaBH₄)
-
Catalyst (e.g., MMTFe₃O₄Cu MNPs)[5]
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
External magnet (if using a magnetic catalyst)
-
Separatory funnel
Procedure:
-
To a 10 mL round-bottom flask, add 3,5-dimethylnitrobenzene (1 mmol), water (2 mL), and the catalyst (e.g., 20 mg of MMTFe₃O₄Cu MNPs).[5]
-
Stir the mixture vigorously in an oil bath preheated to 60 °C.[5]
-
Carefully add sodium borohydride (3 mmol) in portions to the suspension.
-
Continue stirring at 60 °C for approximately 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction to room temperature. If a magnetic catalyst was used, place an external magnet against the side of the flask to immobilize the catalyst.
-
Decant the aqueous layer and extract it with ethyl acetate (2 x 5 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield 3,5-dimethylaniline.
Part B: N,N-Dimethylation of 3,5-Dimethylaniline
This protocol utilizes a reductive amination approach with formaldehyde as the C1 source, a common and efficient method for the synthesis of N,N-dimethylated anilines.[6]
Synthetic Pathway to this compound
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. This compound | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5,N,N-Tetramethylaniline 97 4913-13-7 [sigmaaldrich.com]
- 4. This compound | 4913-13-7 [chemicalbook.com]
- 5. 3,5-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
"analytical methods for the quantification of N,N,3,5-Tetramethylaniline"
An Application Note and Protocol for the Analytical Quantification of N,N,3,5-Tetramethylaniline
Introduction
This compound, also known as N,N-Dimethyl-3,5-xylidine, is an aromatic amine with significant applications in industrial chemistry.[1][2] It serves as a catalyst in polymerization processes and as a rapid quenching agent in various chemical reactions.[3][4] Given its utility, the precise and accurate quantification of this compound is paramount for ensuring the quality and consistency of final products. Moreover, due to the potential toxicity associated with aromatic amines, monitoring its presence and concentration in various matrices is crucial for safety and regulatory compliance.[4]
This technical guide provides detailed, field-proven protocols for the quantification of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods were selected for their robustness, sensitivity, and specificity, making them suitable for researchers, scientists, and professionals in drug development and quality control.
Overview of Analytical Methodologies
The quantification of this compound is most effectively achieved through chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): This technique is a cornerstone of analytical chemistry, offering robust separation of non-volatile and thermally sensitive compounds like aromatic amines. When coupled with a UV detector, it provides a reliable and widely accessible method for routine quantification. The choice of a C18 reversed-phase column is standard for anilines, providing excellent separation based on hydrophobicity.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For analyses requiring higher sensitivity and definitive identification, GC-MS is the method of choice.[6] It excels at separating volatile and semi-volatile compounds.[6] The mass spectrometer provides structural information based on the fragmentation pattern of the analyte, offering a high degree of specificity that is crucial for complex matrices or trace-level analysis.[7]
Protocol 1: Quantification by HPLC-UV
This protocol details a reversed-phase HPLC method with UV detection, a robust approach for the routine analysis of this compound. The causality behind this choice lies in the technique's excellent reproducibility and straightforward implementation for aromatic compounds.
Experimental Workflow: HPLC-UV Analysis
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[5]
-
Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), and phosphoric acid or formic acid.
-
Standard: this compound reference standard (≥98% purity).[2]
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water is a common eluent for aniline analysis.[5] A typical starting point is 70:30 (v/v) Acetonitrile:Water, adjusted to a pH of ~3.0 with a small amount of phosphoric or formic acid to ensure the amine is in its protonated form, which improves peak shape.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase. These solutions are used to construct the calibration curve.
Sample Preparation
-
Liquid Samples: Dilute an accurately measured volume of the sample with the mobile phase to an expected concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove particulates.
-
Solid Samples: Accurately weigh a portion of the homogenized solid sample. Extract the analyte using a suitable solvent like methanol, potentially aided by sonication for 15-20 minutes. Centrifuge the mixture to pellet insoluble material, and then filter the supernatant through a 0.45 µm syringe filter.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 0.7 - 1.0 mL/min[5][8] |
| Column Temperature | 30 °C[5] |
| Injection Volume | 10 µL[5] |
| UV Detection Wavelength | ~243-254 nm (A UV scan of the standard should be run to determine the absorbance maximum)[8] |
| Run Time | ~15 minutes[5] |
Data Analysis and System Suitability
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard injections against their known concentrations. Perform a linear regression on the data. The concentration of the analyte in the prepared samples is determined by interpolating their peak areas from this curve.
-
System Suitability: Before sample analysis, inject a mid-level standard solution five or six times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, and the peak tailing factor is between 0.9 and 1.5.
Protocol 2: Quantification by GC-MS
This protocol provides a highly sensitive and specific method using GC-MS, ideal for trace-level quantification or for samples in complex matrices where definitive identification is required. The electron ionization (EI) source provides reproducible fragmentation patterns for library matching and confirmation.
Experimental Workflow: GC-MS Analysis
Instrumentation and Materials
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating aromatic amines.[7]
-
Reagents: High-purity helium as the carrier gas. Solvents such as methanol or dichloromethane for sample preparation.
-
Standard: this compound reference standard (≥98% purity).
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using a GC-compatible solvent like methanol or dichloromethane.
-
Working Standard Solutions: Serially dilute the stock solution with the chosen solvent to prepare calibration standards at appropriate concentrations (e.g., 0.05, 0.1, 0.5, 1, 5 µg/mL).
Sample Preparation
-
Prepare samples as described in the HPLC protocol, using a GC-compatible solvent. Ensure the final concentration is within the linear range of the instrument. The extract may require concentration under a stream of nitrogen if trace levels are being targeted.
GC-MS Conditions
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[7] |
| Injector | Splitless mode, 250 °C[7] |
| Injection Volume | 1 µL |
| Oven Program | Initial 80°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min)[7] |
| MS Transfer Line | 280-300 °C[9] |
| Ion Source | Electron Ionization (EI) at 70 eV[7] |
| Source Temperature | 230 °C[7] |
| Acquisition Mode | Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification. Key ions for this compound (C10H15N, MW 149.23) would include the molecular ion (m/z 149) and major fragment ions.[1] |
Data Analysis and Identification
-
Identification: The identity of this compound is confirmed by matching its retention time with that of a pure standard and comparing its mass spectrum against a reference library (e.g., NIST). The primary peak in the mass spectrum is expected at m/z 149.[1]
-
Quantification: For enhanced sensitivity, use SIM mode, monitoring the molecular ion (m/z 149) and one or two confirmatory fragment ions. Construct a calibration curve by plotting the peak area of the primary ion against the concentration of the standards. Calculate the analyte concentration in samples using the resulting regression equation.
Method Performance and Validation
The following table summarizes typical performance characteristics for the analysis of aromatic amines using these techniques, providing a benchmark for method validation.[10]
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999[10] | > 0.999[11] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL[8] | 0.9 - 50 pg/L[12] |
| Limit of Quantification (LOQ) | 0.2 - 0.5 µg/mL[10] | 3.0 - 150 pg/L[12] |
| Precision (RSD%) | < 5%[10] | < 15%[12] |
| Recovery (%) | 95 - 105%[8][10] | 90 - 110%[11] |
References
- BenchChem. (2025). Navigating the Analytical Maze: A Comparative Guide to the Inter-Laboratory Validation of Aromatic Amine Analysis.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (2025). Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. Request PDF.
- ResearchGate. (2025). (PDF) Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples.
- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC.
- National Institutes of Health. (2021). Quantification of aniline and N-methylaniline in indigo. PMC.
- OSHA. (n.d.). N,N-Dimethylaniline Method no.: PV2064.
- SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column.
- Shimadzu. (n.d.). Analysis of Leachate from Water Supply Equipment Using Purge and Trap GC/MS.
- Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
- Semantic Scholar. (2009). Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air.
- OSHA. (n.d.). N,N-DIMETHYLANILINE.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Handling of this compound (CAS: 4913-13-7).
- Benthan Science. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- Chromatography Application Database. (n.d.). HPLC study of anilines.
- ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline.
Sources
- 1. This compound | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 4913-13-7 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar [semanticscholar.org]
- 9. d-nb.info [d-nb.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sincerechemical.com [sincerechemical.com]
- 12. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
"HPLC method development for N,N,3,5-Tetramethylaniline analysis"
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of N,N,3,5-Tetramethylaniline
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note details the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This document provides a scientifically-grounded rationale for methodological choices, step-by-step protocols for implementation, and a framework for method validation in accordance with international regulatory standards. The target audience includes researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Rationale
This compound is a substituted aromatic amine used as an intermediate and catalyst in various chemical syntheses, including the production of polymers and dyes.[1][2] Given its role in manufacturing, a reliable and accurate analytical method is crucial for ensuring the purity of the final product, quantifying impurities, and performing stability studies. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and precision.[3][4]
The development of a successful HPLC method is not a matter of trial and error; it is a systematic process predicated on the physicochemical properties of the analyte. This compound is a tertiary amine with a basic character and significant hydrophobicity, characteristics that dictate the strategic selection of the stationary phase, mobile phase composition, and detector settings. This guide will elucidate the causal links between the molecule's properties and the optimal analytical conditions.
Analyte Profile: Guiding Method Development
Understanding the physicochemical properties of this compound is the cornerstone of logical method development.
-
Chemical Structure: A tertiary aromatic amine, indicating it is a basic compound susceptible to protonation.[5][6] Its aromatic nature confers strong UV absorbance, making UV detection a suitable choice.
-
Solubility: It is not readily miscible in water but is soluble in organic solvents such as methanol and acetonitrile.[1][7][8] This informs the selection of solvents for sample preparation and the mobile phase.
-
Basicity (pKa): As a substituted N,N-dimethylaniline, the pKa of its conjugate acid is expected to be around 5.0. This is a critical parameter. To ensure consistent ionization and robust chromatography, the mobile phase pH should be controlled at least 2 units away from the pKa. Therefore, a low pH (e.g., <3) or a high pH (e.g., >7) mobile phase is recommended. A low pH environment will keep the analyte consistently in its protonated, ionized state, which often leads to improved peak shapes on silica-based columns by minimizing interactions with acidic silanol groups.[9]
-
UV Absorbance: The presence of the aniline chromophore suggests strong absorbance in the UV region. While a specific λmax is best determined experimentally with a photodiode array (PDA) detector, analogous aromatic amines exhibit absorbance maxima between 240 nm and 300 nm.[10]
HPLC Method Development Strategy
The strategy is built on a systematic approach to optimize separation, starting with the selection of the column and progressing through mobile phase and detector optimization.
Mode of Chromatography: Reversed-Phase HPLC
Given the moderate non-polar nature of this compound, Reversed-Phase HPLC (RP-HPLC) is the most appropriate separation mode.[11][12] In this mode, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The analyte will be retained through hydrophobic interactions, with elution controlled by the proportion of organic solvent in the mobile phase.
Column Selection: The Heart of the Separation
The choice of column is critical for achieving the desired resolution and peak shape.
-
Stationary Phase: A C18 (octadecylsilane) bonded phase is the universal starting point for RP-HPLC due to its strong hydrophobic retention.[11]
-
The Challenge of Basic Analytes: A significant challenge in analyzing basic compounds like this compound is the potential for peak tailing. This occurs due to secondary ionic interactions between the protonated amine and negatively charged, deprotonated residual silanol groups on the silica backbone of the stationary phase.[9]
-
The Solution: To mitigate this, a modern, high-purity, end-capped C18 column is strongly recommended. "End-capping" is a process that chemically derivatizes most of the residual silanols, rendering the surface more inert and dramatically improving the peak shape for basic analytes.[13]
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | C18, End-Capped | Provides necessary hydrophobic retention and minimizes silanol interactions. |
| Particle Size | 3.5 µm or 5 µm | Offers a good balance between efficiency and backpressure for standard HPLC systems.[14] |
| Column Dimensions | 4.6 x 150 mm | A standard analytical dimension suitable for method development.[15] |
| Pore Size | 100 - 120 Å | Appropriate for small molecules like the target analyte.[14] |
Mobile Phase Optimization: Driving Selectivity and Retention
The mobile phase is the primary tool for controlling retention and selectivity.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[16]
-
Aqueous Phase and pH Control: As established from the analyte's pKa, pH control is non-negotiable for a robust method. A low pH mobile phase (e.g., pH 2.7) is chosen for the initial development. This ensures the analyte is fully protonated, leading to reproducible retention and suppression of silanol interactions. A buffer, such as 20 mM potassium phosphate or 0.1% formic acid, should be used to maintain a constant pH.
-
Elution Mode: Method development should begin with a gradient elution scan. This allows for the rapid determination of the approximate organic solvent concentration required to elute the analyte and reveals the presence of any early or late-eluting impurities. Once the elution window is known, a simple and robust isocratic method can be developed for routine analysis.[16]
Visualization of the Method Development Workflow
The following diagram illustrates the logical flow of the method development process.
Caption: A structured workflow for HPLC method development.
Detailed Experimental Protocols
Protocol 1: Instrumentation and Reagents
-
Instrumentation: HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Potassium Phosphate Monobasic (ACS Grade)
-
Phosphoric Acid (ACS Grade)
-
This compound reference standard (>98% purity)
-
Protocol 2: Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 2.7):
-
Weigh 2.72 g of potassium phosphate monobasic and dissolve in 1 L of HPLC grade water.
-
Adjust the pH to 2.7 using 85% phosphoric acid.
-
Filter through a 0.45 µm membrane filter.
-
-
Mobile Phase B (Organic):
-
Acetonitrile (100%).
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Protocol 3: Chromatographic Method and System Suitability
The following table summarizes the optimized isocratic method conditions.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | 20 mM Potassium Phosphate (pH 2.7) : Acetonitrile (45:55 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA at 254 nm |
| Run Time | 10 minutes |
System Suitability Test (SST): Before sample analysis, perform five replicate injections of a working standard (e.g., 25 µg/mL). The system is deemed ready if the following criteria are met:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 5000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Protocol 4: Forced Degradation for Stability-Indicating Assessment
To ensure the method is specific and stability-indicating, forced degradation studies are essential as per ICH guidelines.[3][17] The goal is to achieve 5-20% degradation of the active ingredient.[18]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute with diluent.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with diluent.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute with diluent.
-
Thermal Degradation: Store the solid reference standard in an oven at 80 °C for 48 hours. Prepare a solution in diluent.
-
Photolytic Degradation: Expose the stock solution to a light source providing at least 1.2 million lux hours (visible) and 200 watt-hours/m² (UV).[18] Analyze alongside a control sample protected from light.
Analyze all stressed samples against an unstressed control. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Method Validation Protocol (ICH Q2(R2) Framework)
A full validation should be performed to demonstrate the method is fit for its intended purpose.[19][20][21]
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and forced degradation samples. | No interference at the retention time of the analyte. Degradants are resolved from the main peak. |
| Linearity | Analyze 5-6 concentrations across the expected range (e.g., 1-100 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Perform recovery studies by spiking a blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of the standard at 100% concentration. | %RSD ≤ 2.0% |
| Precision (Intermediate) | Repeat the repeatability test on a different day with a different analyst or instrument. | Overall %RSD ≤ 2.0% |
| Range | The range demonstrated by the linearity and accuracy studies. | Verified precision, accuracy, and linearity. |
| Robustness | Introduce small, deliberate variations to the method (e.g., Flow Rate ±0.1 mL/min, pH ±0.2, Column Temp ±2 °C). | System suitability criteria are met; peak area %RSD remains acceptable. |
| LOQ/LOD | Determined by signal-to-noise ratio (S/N of 10 for LOQ, 3 for LOD) or from the linearity curve. | LOQ should be precise and accurate. |
Data Interpretation and Visualization
Influence of Chromatographic Parameters
The following diagram illustrates the fundamental relationships between key method parameters and the resulting chromatographic output for a basic analyte like this compound.
Caption: Key parameter influences on chromatographic results.
Conclusion
This application note provides a comprehensive, scientifically-driven guide for the development and validation of an RP-HPLC method for the analysis of this compound. By understanding the analyte's physicochemical properties and applying systematic chromatographic principles, a robust, specific, and reliable method has been established. The detailed protocols for method development, forced degradation, and validation provide a clear pathway for implementation in a regulated quality control environment, ensuring the accurate assessment of product quality and stability.
References
- Phenomenex. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method.
- Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT).
- Rane, K., & Patil, A. (2020). The role of forced degradation studies in stability indicating HPLC method development. GSC Biological and Pharmaceutical Sciences, 11(3), 133-144.
- J-STAR Research. (n.d.). Method Development & Forced Degradation.
- Blessy, M., Patel, R., Prajapati, P., & Agrawal, Y. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical and Applied Chemistry, 3(3), 1-8.
- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
- Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- Wang, Y., et al. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(9), 1983-1988.
- Siahmed, K., et al. (2017). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 9(28), 4215-4223.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78625, this compound.
- Dolan, J. W. (2014). Column Selection for Reversed-Phase HPLC. LCGC North America, 32(4), 256-261.
- Li, Y., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Wu, R., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe.
- ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
- Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- AMS Bio. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
- YouTube. (2024, May 10). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- International Council for Harmonisation (ICH). (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
- Wikipedia. (n.d.). Dimethylaniline.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12377759, N,3,5-Trimethylaniline.
- National Institute of Standards and Technology (NIST). (n.d.). Aniline, N-methyl-.
Sources
- 1. This compound | 4913-13-7 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. This compound | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. hplc.eu [hplc.eu]
- 10. Aniline, N-methyl- [webbook.nist.gov]
- 11. labtech.tn [labtech.tn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 15. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 16. mastelf.com [mastelf.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. database.ich.org [database.ich.org]
Application Note: High-Throughput GC-MS Analysis for In-Process Monitoring of N,N,3,5-Tetramethylaniline Reactions
Abstract
This application note presents a detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N,N,3,5-tetramethylaniline and its potential reaction products. This compound, a substituted aromatic amine, is utilized in various chemical syntheses, including as a quenching agent and a polymerization catalyst.[1][2] Monitoring the progress of reactions involving this compound is crucial for optimizing yield, minimizing byproduct formation, and ensuring product purity. This guide provides a robust methodology for sample preparation, GC-MS analysis, and data interpretation, tailored for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries.
Introduction: The Rationale for Reaction Monitoring
This compound, also known as N,N-dimethyl-3,5-xylidine, is a tertiary aromatic amine whose reactivity is central to its function in organic synthesis.[3] Its role as a quenching agent, for instance in reactions involving 1,8-dihydroxyanthraquinone, highlights its ability to control reaction pathways by deactivating reactive intermediates.[1][4] However, like many substituted anilines, it can undergo side reactions, with oxidative N-dealkylation being a common metabolic and synthetic pathway for structurally similar N,N-dialkylanilines. This process would yield N-methyl-3,5-dimethylaniline and other downstream products.
Real-time or near-real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanism, and endpoint determination.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose due to its high separation efficiency, sensitivity, and specificity, allowing for the unambiguous identification and quantification of reactants, intermediates, and byproducts in a complex reaction matrix.[5] This application note details a comprehensive GC-MS workflow designed to provide chemists with a reliable tool for in-process control of reactions involving this compound.
Predicted Reaction Pathways and Target Analytes
A key aspect of developing a robust analytical method is understanding the potential chemical transformations of the starting materials. For this compound, a primary anticipated reaction pathway is oxidative N-demethylation. This reaction, catalyzed by various oxidants, would result in the formation of N-methyl-3,5-dimethylaniline and formaldehyde. Further oxidation could potentially lead to the fully de-methylated 3,5-dimethylaniline.
Therefore, the primary target analytes for this method are:
-
This compound (Parent Compound)
-
N-methyl-3,5-dimethylaniline (Primary Reaction Product)
-
3,5-Dimethylaniline (Secondary Reaction Product)
The analytical method must be capable of separating and detecting these compounds with high resolution and sensitivity.
Experimental Workflow: From Reaction Quenching to Data Acquisition
The experimental workflow is designed to be both rigorous and efficient, ensuring sample integrity and generating high-quality, reproducible data. The process involves careful sample preparation from the reaction mixture, followed by optimized GC-MS analysis.
Materials and Reagents
-
This compound (≥98% purity)
-
N-methyl-3,5-dimethylaniline (as analytical standard, if available)
-
3,5-Dimethylaniline (≥98% purity)
-
Dichloromethane (DCM), HPLC grade
-
Ethyl acetate, HPLC grade
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Sodium bicarbonate (5% w/v aqueous solution)
-
Internal Standard (IS): e.g., N,N-diethylaniline or a suitable deuterated analog. The choice of internal standard should be based on its retention time relative to the analytes of interest and its mass spectral characteristics.
Sample Preparation Protocol
The objective of the sample preparation protocol is to isolate the analytes of interest from the reaction matrix, which may contain catalysts, reagents, and non-volatile components that are incompatible with GC-MS analysis.
-
Reaction Quenching & Sampling: At specified time points during the reaction, withdraw a 100 µL aliquot of the reaction mixture. Immediately quench the reaction by diluting the aliquot in 1 mL of ice-cold dichloromethane to prevent further chemical transformations.
-
Liquid-Liquid Extraction (LLE):
-
To the quenched sample, add 1 mL of a 5% sodium bicarbonate solution to neutralize any acidic components.
-
Vortex the mixture for 1 minute to ensure thorough mixing and partitioning of the analytes into the organic phase.
-
Centrifuge the sample at 2000 rpm for 5 minutes to facilitate phase separation.
-
-
Analyte Isolation:
-
Carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Allow the extract to stand for 5 minutes, then filter or carefully decant the dried organic extract into a 2 mL autosampler vial.
-
-
Internal Standard Spiking and Dilution:
-
Spike the extract with a known concentration of the internal standard.
-
If necessary, dilute the sample with ethyl acetate to bring the analyte concentrations within the linear range of the instrument calibration. A starting concentration of approximately 10 µg/mL is recommended.[5]
-
GC-MS Instrumentation and Parameters
The following GC-MS parameters have been optimized for the separation and detection of this compound and its potential N-dealkylated products. These parameters can be adapted for various GC-MS systems.
| Parameter | Condition | Rationale |
| GC System | Agilent 7890B GC or equivalent | Provides robust and reproducible chromatographic performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity for confident compound identification. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing excellent separation of aromatic amines based on boiling point and polarity differences. |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis of reaction byproducts. |
| Inlet Temperature | 250 °C | Ensures efficient volatilization of the analytes while minimizing the risk of thermal degradation.[6] |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas providing optimal chromatographic efficiency. |
| Oven Program | 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A temperature ramp that effectively separates the target analytes with good peak shape and resolution. |
| MS Source Temp | 230 °C | Standard temperature for robust ionization and minimal source contamination. |
| MS Quad Temp | 150 °C | Ensures stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Acquisition Mode | Full Scan (m/z 40-400) | Allows for the identification of unknown byproducts and provides a comprehensive profile of the reaction mixture. |
Data Analysis and Interpretation
Confident identification of the target analytes is achieved through a combination of retention time matching with authentic standards and comparison of the acquired mass spectra with reference spectra.
Expected Retention Times and Mass Spectra
The following table summarizes the expected molecular weights and key mass spectral fragments for the target analytes. The fragmentation of N,N-dialkylanilines typically involves alpha-cleavage, leading to the loss of a methyl group, and cleavage of the C-N bond.
| Compound | Molecular Weight ( g/mol ) | Expected Key Fragments (m/z) |
| This compound | 149.23 | 149 (M+), 134 (M-15, loss of CH₃), 118, 91 |
| N-methyl-3,5-dimethylaniline | 135.21 | 135 (M+), 120 (M-15, loss of CH₃), 105, 91 |
| 3,5-Dimethylaniline | 121.18 | 121 (M+), 106 (M-15, loss of CH₃), 77 |
Note: The fragmentation pattern for N-methyl-3,5-dimethylaniline is predicted based on the known fragmentation of N-methylaniline and other substituted anilines. The base peak is expected to be the M-15 fragment due to the stability of the resulting ion.
Interpreting the Chromatogram and Mass Spectra
A representative chromatogram will show the elution of the parent compound, this compound, followed by its less substituted and more polar reaction products. The mass spectrum of this compound will exhibit a strong molecular ion peak at m/z 149, with a prominent fragment at m/z 134, corresponding to the loss of a methyl group. The appearance and growth of peaks corresponding to N-methyl-3,5-dimethylaniline (M+ at m/z 135) and 3,5-dimethylaniline (M+ at m/z 121) over the course of the reaction will provide quantitative data on the reaction progress and byproduct formation.
Visualization of the Analytical Workflow
The following diagram illustrates the key stages of the analytical protocol, from sample acquisition to data analysis.
Caption: GC-MS workflow for reaction monitoring.
Conclusion
This application note provides a comprehensive and reliable GC-MS method for the analysis of this compound and its potential reaction products. The detailed protocols for sample preparation and instrument parameters, coupled with insights into data interpretation, offer a robust framework for in-process reaction monitoring. By implementing this method, researchers and process chemists can gain a deeper understanding of their chemical transformations, leading to improved process control, higher product quality, and more efficient drug development and chemical manufacturing processes.
References
- Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. (2023).
- Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017). Hiden Analytical. [Link]
- This compound (CAS: 4913-13-7): A Key Quenching Agent in Chemical Reactions. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. (2018). Beilstein Journal of Organic Chemistry. [Link]
- The Role of this compound in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- (PDF) Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. (2023).
- Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. (2024). Molecules. [Link]
- Gas chromatography-mass spectrometry detection method for methylaniline compound. (2012).
- Thermal degradation of metabolites in urine using multiple isotope-labelled internal standards for off-line GC metabolomics. (2021). Semantic Scholar. [Link]
- 3,5-Dimethylaniline | C8H11N | CID 7949. PubChem. [Link]
- method 8131 aniline and selected derivatives by gas chrom
- Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. (2018).
- Thermal degradation of metabolites in urine using multiple isotope-labelled internal standards for off-line GC metabolomics - effects of injector and oven temperatures. (2021). Aarhus University. [Link]
- 3,5-Xylidine. Wikipedia. [Link]
- Analysis of Leachate from Water Supply Equipment Using Purge and Trap GC/MS. (n.d.). Shimadzu. [Link]
- GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (2012). American Journal of Biochemistry and Biotechnology. [Link]
- This compound | C10H15N | CID 78625. PubChem. [Link]
- Dimethylaniline. Wikipedia. [Link]
- Activity and Decomposition. (2023).
- Process for production of 3,5-dimethyl aniline. (1998).
Sources
- 1. N,N-Dimethylaniline(121-69-7) MS [m.chemicalbook.com]
- 2. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Dimethylaniline 98 108-69-0 [sigmaaldrich.com]
Application Notes & Protocols: The Strategic Utility of N,N,3,5-Tetramethylaniline in Fine Chemical Synthesis
Section 1: Introduction to N,N,3,5-Tetramethylaniline
This compound (CAS No. 4913-13-7), also known as N,N-Dimethyl-3,5-xylidine, is a substituted aromatic amine that serves as a highly versatile and strategic tool in modern organic synthesis.[1][2] Its unique molecular architecture, featuring a sterically hindered yet highly nucleophilic dimethylamino group and an activated aromatic ring, imparts a distinct reactivity profile. This makes it an indispensable component in a variety of applications, from controlling complex reaction pathways to initiating polymerization and serving as a foundational building block for larger molecules.[3]
This guide provides an in-depth exploration of the primary applications of this compound. We will move beyond simple procedural lists to explain the causality behind its efficacy, offering detailed, field-proven protocols and mechanistic insights for researchers, scientists, and professionals in drug development and fine chemical manufacturing.
Section 2: Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of its effective and safe use. This compound is a combustible liquid and is classified as hazardous, requiring strict adherence to safety protocols.[4][5]
2.1: Properties Overview
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4913-13-7 | [2] |
| Molecular Formula | C₁₀H₁₅N | [2] |
| Molecular Weight | 149.23 g/mol | [2] |
| Appearance | Clear, colorless to yellow/pale brown liquid | [2][4] |
| Boiling Point | 226-228 °C | [4][6] |
| Density | 0.913 g/mL at 25 °C | [4][6] |
| Refractive Index | n20/D 1.544 | [4][6] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [4] |
| Synonyms | N,N-Dimethyl-3,5-xylidine, 5-(Dimethylamino)-m-xylene | [2][4] |
2.2: Safety & Handling Protocol
Trustworthiness through Safety: Safe handling is a non-negotiable prerequisite for reproducible and reliable results.
-
Hazard Identification : This compound is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It causes skin and eye irritation and may cause respiratory irritation. Prolonged or repeated exposure may cause organ damage.[4]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4] All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly closed.
-
Spill & Disposal : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste.[5] Dispose of contents and container in accordance with local, regional, and national regulations.
Section 3: Core Application I - Precision Quenching Agent
One of the most valuable functions of this compound is its role as a specialized quenching agent, particularly in reactions involving highly reactive intermediates.[3][7]
3.1: Mechanistic Insight
Quenching is a critical step to halt a reaction at a desired point, preventing the formation of byproducts and ensuring the stability of the target molecule. This compound is exceptionally effective due to its nature as a tertiary amine. It can function as a non-nucleophilic base or a single-electron donor to neutralize reactive cationic or radical species without participating in unwanted side reactions.
Its efficacy in the rapid quenching of 1,8-dihydroxyanthraquinone (DHAQ) illustrates this principle perfectly.[4][6] In syntheses involving DHAQ, reactive intermediates can lead to over-reaction or degradation. The addition of this compound provides a controlled method to deactivate these intermediates, thereby increasing both the yield and purity of the final product.[7]
3.2: Protocol for a Model Quenching Application
This protocol is a representative example based on standard laboratory quenching procedures.[1] It should be adapted based on the specific reaction scale and substrate.
-
Reaction Monitoring : Monitor the progress of the primary reaction (e.g., by TLC or LC-MS) until the desired consumption of starting material is observed.
-
Cooling : Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath. This reduces the rate of any potential side reactions.
-
Quenching Agent Addition : While stirring vigorously, slowly add this compound (1.1 to 1.5 molar equivalents relative to the limiting reagent) to the reaction mixture. The addition can be done dropwise via syringe.
-
Stirring : Allow the mixture to stir at 0 °C for 15-30 minutes to ensure all reactive intermediates have been quenched.
-
Warming and Workup : Remove the ice bath and allow the mixture to warm to room temperature. The reaction is now stabilized and can proceed to standard aqueous workup and extraction.
-
Validation : Analyze the crude product mixture (e.g., by ¹H NMR or LC-MS) and compare it to an unquenched or alternatively quenched sample. The expected outcome is a cleaner reaction profile with a higher ratio of the desired product to impurities.
Section 4: Core Application II - Catalyst in Polymerization
This compound is an effective catalyst, or more accurately, an accelerator/co-initiator, in the free-radical polymerization of certain monomers, notably in the synthesis of polymers from glycol methacrylate.[4][6]
4.1: Mechanistic Insight
In many polymerization systems, particularly for acrylates and methacrylates, initiation requires the generation of free radicals. This is often achieved using a redox initiator system. A common system pairs a peroxide (like benzoyl peroxide, BPO) with a tertiary amine.
This compound excels in this role. The lone pair of electrons on the nitrogen atom attacks the weak oxygen-oxygen bond of the peroxide. This interaction fragments the peroxide into radicals at a much lower temperature than thermal decomposition would require, initiating the polymerization chain reaction efficiently. The methyl groups on the aniline ring enhance the electron-donating ability of the amine, further accelerating radical formation.
4.2: Protocol for Polymerization of Glycol Methacrylate
This protocol describes a typical lab-scale free-radical polymerization.
-
Monomer Preparation : In a reaction flask equipped with a magnetic stir bar and a nitrogen inlet, add purified glycol methacrylate monomer. If necessary, pass the monomer through a column of basic alumina to remove any inhibitor.
-
Solvent & Initiator Addition : Dilute the monomer with an appropriate solvent (e.g., toluene or THF). Add the primary initiator, benzoyl peroxide (BPO), typically 0.1-1.0 mol% relative to the monomer.
-
Degassing : Seal the flask and thoroughly degas the solution by bubbling nitrogen through it for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Catalyst Injection : Using a syringe, inject this compound (typically in a 1:1 or similar molar ratio to BPO) into the stirring solution.
-
Polymerization : Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C). The redox initiation allows for lower temperatures than thermal initiation with BPO alone. Monitor the reaction by observing the increase in viscosity. Reaction times can range from 2 to 24 hours.
-
Isolation & Purification : Once the desired conversion is reached, cool the reaction. Precipitate the polymer by pouring the viscous solution into a non-solvent, such as cold methanol or hexane.
-
Validation : Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight. Characterize the polymer by techniques such as GPC (for molecular weight and distribution) and NMR (to confirm structure).
Section 5: Core Application III - Versatile Building Block in Organic Synthesis
The structure of this compound makes it an excellent starting material for the synthesis of more complex fine chemicals, particularly substituted aromatic compounds used in dyes and pharmaceuticals.[8][9]
5.1: Rationale for Reactivity
The N,N-dimethylamino group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions, strongly directing incoming electrophiles to the ortho and para positions.[10][11] In this compound, the two methyl groups at positions 3 and 5 sterically hinder the adjacent ortho positions (2, 4, and 6). However, the position para to the dimethylamino group (position 4) remains accessible, making this the primary site for electrophilic attack. This provides a high degree of regioselectivity that is often difficult to achieve with less substituted anilines.
5.2: Protocol for Regioselective Bromination (A Model EAS Reaction)
This protocol illustrates a typical electrophilic bromination, a foundational reaction for introducing functionality onto an activated aromatic ring.
-
Setup : In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in a suitable solvent, such as glacial acetic acid or dichloromethane, and cool to 0 °C.
-
Reagent Preparation : In a separate flask, prepare a solution of bromine (1.0 eq) in the same solvent.
-
Addition : Add the bromine solution dropwise to the stirring aniline solution at 0 °C over 30 minutes. The reaction is often instantaneous and exothermic. Maintain the temperature below 5 °C.
-
Reaction : After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Workup : Quench the reaction by pouring it into a cold, aqueous solution of a reducing agent like sodium thiosulfate to destroy any excess bromine. Neutralize the mixture with a base, such as sodium bicarbonate.
-
Extraction and Purification : Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Validation : Purify the crude product by flash column chromatography or recrystallization. The primary product is expected to be 4-bromo-N,N,3,5-tetramethylaniline. Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 6: Conclusion
This compound is a potent and precise tool for the synthesis of fine chemicals. Its utility is not confined to a single role but spans three critical areas: as a quenching agent for controlling reaction outcomes, as a catalytic accelerator for efficient polymerization, and as a regioselective building block for constructing complex molecules. By understanding the chemical principles that govern its reactivity, researchers can leverage this compound to enhance the efficiency, purity, and novelty of their synthetic endeavors.
Section 7: References
-
The Role of this compound in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
N,N-Dimethylaniline. (n.d.). In Wikipedia. Retrieved from [Link]
-
Methyl orange - indicator/Azo dye synthesis writeup and video. (2020). Sciencemadness.org. Retrieved from [Link]
-
This compound (CAS: 4913-13-7): A Key Quenching Agent in Chemical Reactions. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
The Role of this compound in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from
-
Although N, N-dimethylaniline is extremely reactive toward electrophilic... (2025). Filo. Retrieved from [Link]
-
Understanding the Properties and Handling of this compound (CAS: 4913-13-7). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
TmpF6 - Electrophilic Substitution Reaction of Aniline. (n.d.). Scribd. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
10.4: Electrophilic Aromatic Substitution. (2020). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. This compound | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 3,5,N,N-Tetramethylaniline 97 4913-13-7 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 4913-13-7 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. innospk.com [innospk.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. askfilo.com [askfilo.com]
- 11. scribd.com [scribd.com]
Application Notes and Protocols: Exploring the Catalytic Potential of N,N,3,5-Tetramethylaniline
Introduction
N,N,3,5-Tetramethylaniline (TMA), a substituted aromatic amine, has emerged as a molecule of significant interest in various domains of chemical synthesis. Its unique electronic and steric properties make it a versatile component in catalytic systems, particularly in the realm of polymer chemistry. This guide provides an in-depth exploration of the catalytic potential of TMA, focusing on its well-established role as a co-initiator in free-radical polymerization and its application as a quenching agent. The protocols and discussions herein are tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.
Part 1: this compound in Photocatalytic Polymerization
The primary and most extensively documented catalytic application of this compound is as a co-initiator, or accelerator, in photopolymerization reactions. This is particularly prevalent in the formulation of dental resins and composites, where rapid and controlled curing is paramount.
Mechanism and Rationale: The Camphorquinone/Amine Photoinitiator System
In the context of dental resins, which are often based on methacrylate monomers like Bisphenol A glycidyl dimethacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA), the polymerization is typically initiated by a photoinitiator system that is activated by visible blue light (around 470 nm). The most common photoinitiator used is camphorquinone (CQ).[1][2]
Upon absorption of light, camphorquinone transitions to an excited triplet state (CQ*). However, in this excited state, CQ is not efficient at directly initiating polymerization. This is where a tertiary amine, such as this compound, plays a crucial catalytic role. The tertiary amine acts as a powerful reducing agent or electron donor.[3]
The excited camphorquinone (CQ*) interacts with the tertiary amine (TMA) to form an excited state complex, often referred to as an exciplex. Within this complex, an electron transfer occurs from the nitrogen atom of the amine to the excited camphorquinone. This process leads to the formation of a camphorquinone radical anion and an amine radical cation. The unstable amine radical cation then undergoes fragmentation, typically through the abstraction of a proton from a carbon atom alpha to the nitrogen, generating a highly reactive aminoalkyl radical. This radical is the key species that initiates the free-radical polymerization of the methacrylate monomers.[1][3]
The overall efficiency of the polymerization process, including the rate of polymerization and the final degree of conversion, is highly dependent on the type and concentration of the tertiary amine co-initiator.[3]
Diagram 1: Photoinitiation Mechanism with Camphorquinone and this compound
Caption: Mechanism of radical generation in the Camphorquinone/TMA system.
Application Protocol: Formulation and Curing of an Experimental Dental Sealant
This protocol provides a general framework for the preparation and photopolymerization of a simple experimental dental sealant using this compound as a co-initiator.
Materials:
-
Bisphenol A glycidyl dimethacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Camphorquinone (CQ)
-
This compound (TMA)
-
Visible light curing unit (wavelength peak around 470 nm)
-
Mixing spatula and dish
-
Molds for sample preparation (e.g., Teflon molds)
Protocol:
-
Resin Matrix Preparation:
-
In a light-protected container, prepare the monomer mixture. A common ratio for dental sealants is a 70:30 wt/wt mixture of Bis-GMA and TEGDMA. The TEGDMA is added to reduce the high viscosity of Bis-GMA.
-
Gently warm the Bis-GMA to approximately 50-60°C to reduce its viscosity before mixing with TEGDMA.
-
Mix the two monomers thoroughly until a homogeneous solution is obtained.
-
-
Photoinitiator System Incorporation:
-
To the monomer mixture, add camphorquinone (CQ) as the photoinitiator. A typical concentration is 0.2-0.5 wt% relative to the total monomer weight.
-
Add this compound (TMA) as the co-initiator. The concentration of the amine is often in a 1:1 or 2:1 molar ratio with the camphorquinone. A starting point could be 0.5-1.0 wt% of TMA.
-
Thoroughly mix the components in the dark to ensure complete dissolution and a uniform distribution of the photoinitiator system within the resin matrix.
-
-
Sample Preparation and Curing:
-
Place the formulated resin into a mold of desired dimensions (e.g., 2 mm thickness for simulating a dental sealant layer).
-
Position the tip of the visible light curing unit as close as possible to the surface of the resin.
-
Irradiate the sample for a specified time, typically 20-40 seconds. The exact time will depend on the intensity of the light source and the concentration of the photoinitiator system.
-
After curing, the resin should be a hard, solid polymer.
-
-
Characterization (Optional):
-
The degree of conversion of the methacrylate groups can be determined using Fourier-transform infrared spectroscopy (FTIR) by monitoring the decrease in the absorbance of the C=C double bond peak (around 1638 cm⁻¹) relative to an internal standard peak (e.g., the aromatic C=C peak at around 1608 cm⁻¹).
-
Mechanical properties such as hardness and flexural strength can be measured using appropriate instrumentation.
-
Data Presentation:
The following table provides a hypothetical example of how the concentration of this compound can influence the polymerization kinetics and properties of a dental sealant.
| Formulation | CQ (wt%) | TMA (wt%) | Curing Time (s) | Degree of Conversion (%) | Vickers Hardness (VHN) |
| A | 0.5 | 0.5 | 40 | 60 | 35 |
| B | 0.5 | 1.0 | 40 | 75 | 45 |
| C | 0.5 | 1.5 | 40 | 78 | 48 |
| D | 0.5 | 1.0 | 20 | 65 | 40 |
Note: These are illustrative values. Actual results will vary depending on the specific experimental conditions.
Part 2: this compound as a Quenching Agent
Beyond its role in polymerization, this compound can also function as a quenching agent for excited states of other molecules. This property is particularly relevant in photochemistry and fluorescence spectroscopy.
Mechanism and Rationale: Fluorescence Quenching
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including energy transfer and electron transfer. In the case of this compound, its electron-rich nature makes it an effective electron donor.
When a fluorophore absorbs light, it is promoted to an excited electronic state. If an electron-donating molecule like TMA is in close proximity, an electron can be transferred from the amine to the excited fluorophore. This process, known as photoinduced electron transfer (PET), de-excites the fluorophore non-radiatively, thus quenching its fluorescence.
This property has been noted in the context of quenching the fluorescence of 1,8-dihydroxyanthraquinone.[4][5][6] The efficiency of this quenching process is dependent on the concentration of the quencher (TMA) and the interaction between the fluorophore and the quencher.
Diagram 2: Experimental Workflow for Fluorescence Quenching Studies
Caption: Workflow for studying fluorescence quenching by TMA.
General Protocol: Investigating Fluorescence Quenching
This protocol outlines a general procedure for studying the fluorescence quenching of a fluorophore by this compound.
Materials:
-
Fluorophore (e.g., 1,8-dihydroxyanthraquinone)
-
This compound (TMA)
-
Spectroscopic grade solvent (e.g., acetonitrile, ethanol)
-
Volumetric flasks and pipettes
-
Spectrofluorometer
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the fluorophore of a known concentration in the chosen solvent. The concentration should be adjusted to give a fluorescence intensity within the linear range of the spectrofluorometer.
-
Prepare a stock solution of this compound in the same solvent.
-
-
Fluorescence Measurements:
-
Prepare a series of solutions containing a fixed concentration of the fluorophore and varying concentrations of TMA. This is typically done by adding increasing aliquots of the TMA stock solution to the fluorophore solution.
-
For each solution, record the fluorescence emission spectrum using the spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the fluorophore.
-
Record the fluorescence intensity at the emission maximum for each sample.
-
-
Data Analysis:
-
Plot the fluorescence intensity (I) as a function of the TMA concentration ([Q]). A decrease in intensity with increasing TMA concentration indicates quenching.
-
To analyze the quenching mechanism, a Stern-Volmer plot can be constructed by plotting I₀/I versus [Q], where I₀ is the fluorescence intensity in the absence of the quencher. A linear plot is indicative of a single quenching mechanism (either static or dynamic).
-
Trustworthiness and Self-Validation:
The protocols described are designed to be self-validating. In the polymerization protocol, the degree of conversion and mechanical properties of the cured resin serve as direct measures of the catalytic efficiency of the TMA. For the quenching protocol, the systematic decrease in fluorescence intensity and the linearity of the Stern-Volmer plot provide internal validation of the quenching process.
Conclusion
This compound demonstrates significant catalytic potential, primarily as a highly effective co-initiator in free-radical polymerization, a role that is critical in the dental materials industry. Its ability to facilitate rapid and efficient curing of methacrylate resins upon photo-activation underscores its importance. Furthermore, its capacity to act as a fluorescence quenching agent opens up applications in photophysical studies and sensor development. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the catalytic capabilities of this versatile molecule in their respective fields.
References
- Jakubiak, J., et al. (2003). Camphorquinone–amines photoinitating systems for the initiation of free radical polymerization. Polymer, 44(18), 5249-5256.
- Coro, J. C., et al. (2010). Camphorquinone – Knowledge and References. Taylor & Francis. [Link: taylorfrancis.com]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound (CAS: 4913-13-7): A Key Quenching Agent in Chemical Reactions. [Link: innopharmchem.com]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of this compound in Modern Organic Synthesis. [Link: innopharmchem.com]
- ChemicalBook. (2026). This compound | 4913-13-7. [Link: chemicalbook.com]
- Cenmed Enterprises. (n.d.). N N 3 5 Tetramethylaniline 97%. [Link: cenmedenterprises.com]
- Nomura, Y., et al. (2003). ESR study of camphorquinone/amine photoinitiator systems using blue light-emitting diodes. Biomaterials, 24(12), 2097-2102. [Link: pubmed.ncbi.nlm.nih.gov]
- Asmussen, E., & Vallo, C. I. (2009). Photobleaching of camphorquinone during polymerization of dimethacrylate-based resins. Journal of Photochemistry and Photobiology A: Chemistry, 203(2-3), 221-226.
- Garra, P., et al. (2021). New hydrogen donors for amine-free photoinitiating systems in dental materials. Dental Materials, 37(3), e169-e179. [Link: pubmed.ncbi.nlm.nih.gov]
- Price, R. B., et al. (2003). Curing kinetics of a photo-polymerized dental sealant. The Journal of adhesive dentistry, 5(4), 313-321. [Link: pubmed.ncbi.nlm.nih.gov]
- Vallo, C. I., et al. (2006). Polymerization kinetics and mechanical characterization of new formulations of light-cured dental sealants. Journal of biomedical materials research. Part B, Applied biomaterials, 79(2), 297-304. [Link: pubmed.ncbi.nlm.nih.gov]
- Fisher Scientific. (n.d.). This compound, 98%. [Link: fishersci.com]
- Park, J. G., et al. (1999). Development of a new photoinitiation system for dental light-cure composite resins. Journal of biomedical materials research, 47(3), 329-337. [Link: pubmed.ncbi.nlm.nih.gov]
- Kowalska, A., et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. International Journal of Molecular Sciences, 22(4), 1633. [Link: ncbi.nlm.nih.gov/pmc/articles/PMC7915354/]
- Al-Ahdal, K., et al. (2022). Effects of photoinitiators on dental composite resins: a narrative review. Cureus, 14(7), e26767. [Link: semanticscholar.org]
- Sorrentino, R., et al. (2019). A mini-review on different polymerization protocols for resin-based dental composites.
- Akther, M. N., & Bhuiyan, A. H. (2009). Infrared and ultra violet-visible spectroscopic investigation of plasma polymerized this compound thin films. Thin Solid Films, 517(17), 4872-4876.
- Wang, Y., et al. (2021). Optimal photoinitiator concentration for light-cured dental resins. Polymer Testing, 94, 107039.
- BenchChem. (2025). Application Notes and Protocols: Incorporating 1,3,5-Triacryloylhexahydro-1,3,5-triazine in Dental Resins. [Link: benchchem.com]
- Bragança, G. F., et al. (2017). Effect of curing protocol on the polymerization of dual-cured resin cements. Pocket Dentistry. [Link: pocketdentistry.com]
- Sorrentino, E., et al. (2020). A mini-review on different polymerization protocols for resin-based dental composites. Journal of Functional Biomaterials, 11(4), 80.
- Schuster, M., et al. (2005). Development of Biodegradable Photopolymers for Bone Tissue Engineering. Rad Tech Europe Conference & Exhibition. [Link: jappl-dental-sciences.com]
- Akther, M. N., & Bhuiyan, A. H. (2011). Insights into the structural and optical features of plasma polymerized N, N, 3, 5 tetramethylaniline-2,6-diethylaniline thin films. Journal of Non-Crystalline Solids, 357(3), 1144-1149.
- Ye, Q., et al. (2015). Self-Strengthening Hybrid Dental Adhesive via Visible-light Irradiation Triple Polymerization. Scientific reports, 5, 15393. [Link: ncbi.nlm.nih.gov/pmc/articles/PMC4614459/]
- Al-Haj Ali, S. N., et al. (2014). Influence of extended light exposure curing times on the degree of conversion of resin-based pit and fissure sealant materials. Journal of conservative dentistry : JCD, 17(6), 558–561. [Link: ncbi.nlm.nih.gov/pmc/articles/PMC4223770/]
- Antonson, S. A., et al. (2015). Can Increasing the Manufacturer's Recommended Shortest Curing Time of High-intensity Light-emitting Diodes Adequately Cure Sealants?. The Journal of clinical pediatric dentistry, 39(5), 448–454. [Link: pubmed.ncbi.nlm.nih.gov]
- El-Gendy, G. E., et al. (2008). Aqueous oxidative chemical polymerization of N-Methylaniline in acid medium and characterization of the obtained polymer. Journal of Applied Polymer Science, 107(5), 3122-3129.
- Ye, Q., et al. (2016). Tris(trimethylsilyl)silane as a co-initiator for dental adhesive: Photo-polymerization kinetics and dynamic mechanical property. Dental materials : official publication of the Academy of Dental Materials, 32(2), 264–273. [Link: pubmed.ncbi.nlm.nih.gov]
- PubChem. (n.d.). This compound. [Link: pubchem.ncbi.nlm.nih.gov]
- Steffen, J. (2021). Quantitative Studies of Polymer Chemistry. Macromol Ind J, 14(3), 125. [Link: tsijournals.com]
Sources
"N,N,3,5-Tetramethylaniline as a reagent in cross-coupling reactions"
An in-depth analysis of current chemical literature reveals that N,N,3,5-tetramethylaniline is not a commonly utilized reagent in mainstream cross-coupling reactions. Its significant steric hindrance, arising from the two methyl groups on the nitrogen and two additional methyl groups at the ortho- and meta-positions of the aniline ring, likely impedes its ability to participate effectively as a nucleophile in typical C-N bond-forming reactions.
However, the unique structural and electronic properties of highly substituted anilines suggest potential applications in specialized contexts, such as in the development of frustrated Lewis pairs (FLPs), as sterically hindered bases, or in single-electron transfer (SET) processes. While direct, published protocols for its use in cross-coupling are scarce, we can extrapolate from the behavior of structurally similar hindered amines to devise potential applications and hypothetical protocols.
This guide, therefore, serves as a forward-looking application note, grounding its hypotheses in established chemical principles and providing detailed, albeit theoretical, protocols for researchers interested in exploring the frontiers of cross-coupling chemistry with novel reagents.
Part 1: Theoretical Framework and Potential Applications
Rationale for Use: The Role of Steric Hindrance
In a typical Buchwald-Hartwig amination, an amine displaces a halide or triflate from a palladium(II) intermediate. The steric bulk on both the amine and the aryl halide can significantly influence the rate and success of this reaction. For a highly hindered amine like this compound, direct C-N coupling is expected to be challenging.
However, this steric bulk could be advantageous in several scenarios:
-
As a Non-Coordinating, Hindered Base: The lone pair on the nitrogen is sterically encumbered, reducing its ability to coordinate to and deactivate the metal catalyst. This could make it a useful organic base for reactions where traditional inorganic bases (like carbonates or phosphates) or less hindered amine bases (like triethylamine or DBU) cause side reactions or catalyst inhibition.
-
In Frustrated Lewis Pair (FLP) Chemistry: The combination of the sterically hindered Lewis basic nitrogen of this compound with a bulky Lewis acid could form an FLP. FLPs are known to activate small molecules and could potentially mediate unique transformations in a cross-coupling context, such as activating a C-H bond for direct arylation.
-
As a Precursor to Novel Ligands: While not a ligand itself, this compound could serve as a scaffold for synthesizing more complex, bulky ligands for metal catalysts.
Proposed Application: A Hypothetical Protocol for a Hindered Buchwald-Hartwig Amination
Based on protocols for other highly hindered anilines, we can propose a set of conditions to attempt the coupling of this compound with an aryl halide. Success would likely require a highly active catalyst system, elevated temperatures, and carefully chosen reaction parameters to overcome the steric barrier.
The proposed reaction is the coupling of 4-bromotoluene with this compound, catalyzed by a palladium-biarylphosphine system.
// Nodes "Ar-X" [label="4-Bromotoluene"]; "Pd(0)L2" [label="Pd(0) Catalyst"]; "OxAdd" [label="Oxidative\nAddition", shape=box, style=rounded]; "Ar-Pd(II)-X" [label="Aryl-Pd(II)-Halide\nComplex"]; "Amine" [label="this compound"]; "Base" [label="NaOtBu"]; "LigandEx" [label="Ligand\nExchange", shape=box, style=rounded]; "AmidoComplex" [label="Aryl-Pd(II)-Amido\nComplex"]; "RedElim" [label="Reductive\nElimination", shape=box, style=rounded]; "Product" [label="Coupled Product"];
// Edges "Ar-X" -> "OxAdd"; "Pd(0)L2" -> "OxAdd"; "OxAdd" -> "Ar-Pd(II)-X"; "Ar-Pd(II)-X" -> "LigandEx"; "Amine" -> "LigandEx"; "Base" -> "LigandEx"; "LigandEx" -> "AmidoComplex"; "AmidoComplex" -> "RedElim"; "RedElim" -> "Product"; "RedElim" -> "Pd(0)L2" [label="Catalyst\nRegeneration"]; }
Figure 1: Simplified catalytic cycle for the proposed Buchwald-Hartwig amination.
Part 2: Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich | Store under inert atmosphere. |
| 4-Bromotoluene | >99% | Acros Organics | Purify by distillation if necessary. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals | Handle in a fume hood. |
| RuPhos | >98% | Sigma-Aldrich | Air-sensitive ligand. |
| Sodium tert-butoxide (NaOtBu) | >98% | Sigma-Aldrich | Highly hygroscopic and air-sensitive. Handle in a glovebox. |
| Toluene | Anhydrous, >99.8% | Acros Organics | Dry over molecular sieves or use a solvent purification system. |
| Schlenk Flasks and Manifold | - | - | For conducting the reaction under an inert atmosphere. |
| Glovebox | - | - | For handling air- and moisture-sensitive reagents. |
Detailed Step-by-Step Protocol (Hypothetical)
This protocol is designed for a 1 mmol scale reaction. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Glovebox Preparation:
-
Bring an oven-dried 25 mL Schlenk flask, a magnetic stir bar, and vials containing the solid reagents into a glovebox.
-
-
Reagent Addition:
-
To the Schlenk flask, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%).
-
Add RuPhos (9.3 mg, 0.02 mmol, 2 mol%).
-
Add sodium tert-butoxide (134 mg, 1.4 mmol, 1.4 equivalents).
-
Add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equivalent).
-
Seal the flask with a rubber septum, and remove it from the glovebox.
-
-
Solvent and Amine Addition (via Schlenk Line):
-
Connect the Schlenk flask to a Schlenk line under a positive pressure of argon.
-
Add 5 mL of anhydrous toluene via syringe.
-
Add this compound (179 mg, 1.2 mmol, 1.2 equivalents) via syringe.
-
The mixture should be a light suspension.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by taking small aliquots (under argon) and analyzing by GC-MS or TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired tertiary amine product.
-
subgraph "cluster_Inert_Atmosphere" { label = "Inert Atmosphere (Glovebox/Schlenk Line)"; bgcolor = "#E8F0FE";
}
subgraph "cluster_Benchtop" { label = "Benchtop Work-up"; bgcolor = "#E6F4EA";
}
C -> D [label="Cool to RT"]; G -> "Final Product"; "Final Product" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }
Figure 2: Step-by-step experimental workflow for the proposed reaction.
Part 3: Expected Outcomes and Troubleshooting
Given the high steric demand of this compound, several outcomes are possible:
-
Low to Moderate Yield: The reaction may proceed slowly and with lower efficiency compared to less hindered anilines.
-
No Reaction: The steric hindrance may be too great for the catalytic system to overcome, resulting in the recovery of starting materials.
-
Side Reactions: At elevated temperatures, side reactions such as hydrodehalogenation of the aryl bromide or decomposition of the catalyst could occur.
Troubleshooting:
| Problem Observed | Potential Cause | Suggested Solution |
| No conversion | Insufficient catalyst activity; Steric hindrance | Screen other catalyst systems (e.g., different generations of biarylphosphine ligands, N-heterocyclic carbene ligands). Increase reaction temperature or time. |
| Low yield | Incomplete reaction; Product decomposition | Optimize reaction time and temperature. Ensure rigorous exclusion of air and moisture. |
| Formation of side products | Catalyst decomposition; Alternative reaction paths | Use a lower reaction temperature if possible. Screen alternative bases or solvents. |
Part 4: Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid creating dust.
-
Sodium tert-butoxide: This is a corrosive and flammable solid that reacts violently with water. It must be handled in a glovebox or under a strictly inert atmosphere.
-
Solvents: Toluene is a flammable and toxic solvent. Handle with appropriate precautions.
This guide provides a theoretical but scientifically grounded starting point for investigating the use of this compound in cross-coupling reactions. Experimental validation is required to determine the viability and scope of these proposed methods.
Application Notes and Protocols for the Synthesis of Novel Polymers from N,N,3,5-Tetramethylaniline
For: Researchers, scientists, and drug development professionals.
Introduction: Exploring New Frontiers with Substituted Polyanilines
Polyaniline (PANI) stands as one of the most extensively studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[1] However, challenges such as poor solubility in common organic solvents have historically limited its processability and broadened applications.[2] A key strategy to overcome these limitations involves the use of substituted aniline monomers. The introduction of functional groups onto the aniline backbone can significantly alter the physicochemical properties of the resulting polymer, often enhancing solubility and enabling new functionalities.[3][4]
This guide focuses on a promising, yet less explored monomer: N,N,3,5-tetramethylaniline (TMA). The presence of four methyl groups—two on the aromatic ring and two on the nitrogen atom—is anticipated to impart unique steric and electronic characteristics to the resulting polymer, poly(this compound) (PTMA). These substitutions are expected to enhance solubility and modify the electronic properties of the polymer, opening avenues for novel applications in fields ranging from advanced coatings and sensors to innovative drug delivery systems.[3][5]
This document provides a detailed protocol for the chemical oxidative polymerization of TMA and outlines key characterization techniques to validate the synthesis and understand the properties of the resulting polymer.
I. Mechanistic Considerations and Strategic Approach
The synthesis of PTMA is approached via chemical oxidative polymerization, a robust and widely adopted method for preparing polyanilines.[6] The reaction mechanism, in essence, involves the oxidation of the monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately, the polymer chain.[7]
The choice of this compound as a monomer presents specific mechanistic considerations:
-
Steric Hindrance: The four methyl groups introduce significant steric bulk. The two methyl groups at the 3 and 5 positions on the benzene ring, and the two N-methyl groups, will influence the regiochemistry of the polymerization, potentially favoring head-to-tail coupling and affecting the final polymer chain's planarity and conjugation length.
-
Electronic Effects: Methyl groups are electron-donating.[3] This increased electron density on the aromatic ring is expected to lower the oxidation potential of the monomer, making it more susceptible to oxidation compared to unsubstituted aniline.
Our protocol is designed to control these factors to achieve a soluble and characterizable polymer.
II. Experimental Protocols
A. Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound (TMA) | ≥98% | Sigma-Aldrich, etc. | Store in a cool, dark place. |
| Ammonium Persulfate (APS) | ACS Reagent grade | Major suppliers | Oxidizing agent. |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | Major suppliers | Dopant and reaction medium. |
| Methanol | ACS Reagent grade | Major suppliers | For washing and purification. |
| Deionized (DI) Water | High purity | In-house | Used for preparing aqueous solutions. |
B. Protocol for Oxidative Polymerization of this compound
This protocol details the synthesis of PTMA via chemical oxidative polymerization using ammonium persulfate as the oxidant in an acidic medium.
1. Monomer Solution Preparation: a. In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 1.49 g (10 mmol) of this compound in 100 mL of 1.0 M HCl. b. Stir the solution at room temperature until the monomer is completely dissolved. The solution may have a slight color. c. Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
2. Oxidant Solution Preparation: a. In a separate beaker, dissolve 2.28 g (10 mmol) of ammonium persulfate in 50 mL of 1.0 M HCl. b. Cool the oxidant solution in an ice bath to 0-5 °C.
3. Polymerization Reaction: a. Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes. b. A color change in the reaction mixture should be observed, indicating the initiation of polymerization. The solution is expected to darken, eventually forming a precipitate. c. After the addition is complete, continue stirring the reaction mixture in the ice bath for 4-6 hours to ensure a high degree of polymerization.
4. Polymer Isolation and Purification: a. After the reaction period, filter the precipitate using a Buchner funnel. b. Wash the collected polymer powder sequentially with 200 mL of 1.0 M HCl, followed by 200 mL of methanol, and finally with 200 mL of deionized water to remove unreacted monomer, oligomers, and excess oxidant. c. Dry the purified polymer in a vacuum oven at 60 °C for 24 hours. d. The final product should be a dark-colored powder.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of poly(this compound).
III. Characterization of Poly(this compound)
Thorough characterization is essential to confirm the successful synthesis of the polymer and to understand its properties.
A. Spectroscopic Analysis
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the characteristic functional groups and confirm the polymeric structure.
-
Sample Preparation: Prepare a KBr pellet of the dried PTMA powder.
-
Expected Peaks: Based on the structure of substituted polyanilines, the following characteristic peaks are anticipated[7][8]:
-
~1580-1600 cm⁻¹: C=C stretching vibrations of the quinoid rings.
-
~1480-1500 cm⁻¹: C=C stretching vibrations of the benzenoid rings.
-
~1300 cm⁻¹: C-N stretching of the secondary aromatic amine.
-
~1100-1150 cm⁻¹: A broad band associated with the electronic-like absorption of the conducting polymer.
-
~800-830 cm⁻¹: C-H out-of-plane bending of the substituted aromatic ring.
-
2. UV-Visible (UV-Vis) Spectroscopy:
-
Objective: To investigate the electronic transitions and confirm the conjugated nature of the polymer.
-
Sample Preparation: Dissolve a small amount of PTMA in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) and record the spectrum.
-
Expected Absorption Bands: For substituted polyanilines in their doped (emeraldine salt) form, two main absorption bands are typically observed[9]:
-
~320-360 nm: π-π* transition of the benzenoid rings.
-
~420-450 nm: Polaron-π* transition.
-
>700 nm: π-polaron transition, indicative of the conducting state.
-
B. Molecular Weight Determination
Gel Permeation Chromatography (GPC):
-
Objective: To determine the average molecular weight and polydispersity index (PDI) of the synthesized polymer.
-
Sample Preparation: Dissolve the PTMA in a suitable solvent for the GPC system (e.g., NMP with 0.05 M LiBr).
-
Expected Outcome: The steric hindrance from the methyl groups may result in a moderate molecular weight. A PDI value will provide insight into the distribution of chain lengths.
IV. Expected Properties and Potential Applications
The unique structure of PTMA is expected to give rise to a distinct set of properties and potential applications.
Expected Properties:
| Property | Expected Outcome | Rationale |
| Solubility | Enhanced solubility in common organic solvents (e.g., NMP, DMF, DMSO) compared to unsubstituted PANI.[4] | The four methyl groups disrupt the interchain packing and hydrogen bonding that are prevalent in PANI, leading to weaker intermolecular forces and improved interaction with solvent molecules.[3] |
| Conductivity | Moderate electrical conductivity, potentially lower than that of unsubstituted PANI. | While the electron-donating methyl groups can increase electron density, the steric hindrance may lead to a more twisted polymer backbone. This twisting can reduce the effective π-conjugation along the polymer chain, thereby decreasing conductivity.[3] |
| Thermal Stability | Good thermal stability, comparable to other polyaniline derivatives. | The aromatic backbone of polyanilines generally imparts high thermal stability.[4] |
| Electrochemical Activity | Expected to exhibit redox activity, characteristic of polyanilines. The redox potentials may be shifted due to the electronic effects of the methyl groups. | The electron-donating nature of the methyl groups is likely to lower the oxidation potential of the polymer, making it easier to oxidize compared to unsubstituted PANI.[3] |
Potential Applications:
The enhanced solubility and modified electronic properties of PTMA make it a candidate for several advanced applications:
-
Processable Conductive Coatings: The improved solubility allows for the formation of uniform thin films via solution-based techniques like spin-coating or inkjet printing, which is advantageous for creating antistatic coatings, electromagnetic interference (EMI) shielding layers, and corrosion-resistant coatings.[5]
-
Sensors: The conductivity of polyanilines is sensitive to changes in their chemical environment. PTMA could be explored for the development of chemical sensors for various analytes, where its modified surface chemistry might offer unique selectivity.
-
Drug Delivery Systems: The biocompatibility of polyaniline derivatives, coupled with their potential for controlled release triggered by changes in pH or electrical potential, makes PTMA an interesting candidate for investigation in advanced drug delivery matrices.[5]
Diagram of Polymerization Mechanism:
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Xylidine - Wikipedia [en.wikipedia.org]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ijcmas.com [ijcmas.com]
Troubleshooting & Optimization
"purification of N,N,3,5-Tetramethylaniline from reaction byproducts"
Welcome to the technical support guide for the purification of N,N,3,5-Tetramethylaniline. This resource is designed for researchers, chemists, and drug development professionals who are synthesizing this compound and require robust, field-tested methods for isolating it from common reaction byproducts. The following sections provide direct answers to frequent challenges and detailed troubleshooting protocols to ensure you achieve the desired purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification process.
Q1: What are the primary impurities I should expect when synthesizing this compound?
When this compound is synthesized via the methylation of 3,5-dimethylaniline (a common route, such as the Eschweiler-Clarke reaction), the most prevalent impurities are typically:
-
Unreacted Starting Material: 3,5-Dimethylaniline (a primary amine).[1]
-
Incomplete Methylation Product: N-methyl-3,5-dimethylaniline (a secondary amine).
These byproducts are structurally similar to the desired tertiary amine product, which can make purification challenging.[2][3] Reactions involving reductive amination often produce mixtures of primary, secondary, and tertiary amines.
Q2: My crude product is a dark, oily mixture. What should be my first purification step?
For a typical crude product from an organic synthesis, a liquid-liquid acid-base extraction is the recommended first step. This procedure effectively removes non-basic organic impurities and unreacted reagents. Furthermore, by carefully controlling the pH, it is possible to achieve a preliminary separation of the primary, secondary, and tertiary amines based on the differences in their basicity before proceeding to more rigorous methods.[2][3]
Q3: How do I choose the best purification strategy for my specific needs?
The optimal purification strategy depends on the scale of your reaction, the impurity profile, and the required final purity. The following decision tree provides a general guideline for selecting an appropriate method.
Caption: Decision tree for selecting a purification method.
Part 2: Troubleshooting Purification Protocols
This section provides in-depth guides for common purification techniques, focusing on the underlying principles and solutions to potential problems.
Method 1: Selective Separation by pH-Controlled Extraction
Core Principle: This technique exploits the differences in pKa values between primary, secondary, and tertiary amines. Tertiary amines are generally less basic than their primary and secondary counterparts. By using aqueous buffers of specific pH, one can selectively protonate and extract the more basic amines into the aqueous phase, leaving the less basic tertiary amine in the organic layer.[2][3]
Troubleshooting Guide: pH-Controlled Extraction
| Issue Encountered | Probable Cause | Recommended Action & Explanation |
|---|---|---|
| Final product is contaminated with the secondary amine. | The pH of the acidic wash was not low enough to fully protonate the secondary amine. | Use a buffer with a lower pH (e.g., pH 3.0–3.4) for the extraction. This ensures that both the primary and secondary amines are converted to their water-soluble ammonium salts, leaving the tertiary amine behind.[2] |
| Low overall recovery of the tertiary amine. | The tertiary amine has some solubility in the acidic aqueous layer, or an emulsion formed during extraction. | Perform multiple, smaller-volume extractions rather than one large one. To break emulsions, add a small amount of brine (saturated NaCl solution) and use gentle inversions instead of vigorous shaking. |
| The organic layer is still colored after extraction. | Presence of colored, non-basic impurities that are not removed by acid washing. | After the acid-base extraction, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and pass it through a small plug of silica gel or activated carbon to remove baseline impurities. |
Experimental Protocol 1: Buffer-Assisted Amine Separation
-
Initial Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like diethyl ether or hexanes.
-
Removal of Primary Amine: Extract the organic solution with an aqueous buffer of pH 7.0–8.0. This will selectively protonate and remove the most basic primary amine (3,5-dimethylaniline). Repeat this extraction 2-3 times. Combine the aqueous layers and set them aside if recovery of the primary amine is desired.
-
Removal of Secondary Amine: Wash the remaining organic layer with a buffer of lower pH (e.g., pH 3.0–3.4).[2] This step protonates and removes the secondary amine (N-methyl-3,5-dimethylaniline). Repeat 2-3 times.
-
Isolation of Tertiary Amine: The organic layer should now predominantly contain the desired this compound. Wash this layer with brine, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purity Check: Analyze the resulting oil by TLC or GC-MS to confirm the removal of impurities before proceeding with further purification if necessary.
Caption: Workflow for purification via pH-controlled extraction.
Method 2: Purification by Fractional Vacuum Distillation
Core Principle: This method separates liquids based on differences in their boiling points.[4] For a successful separation, the components must have different vapor pressures at a given temperature. Given the close boiling points of this compound (226-228 °C) and its primary amine precursor 3,5-dimethylaniline (~220 °C), an efficient fractionating column is essential.[1][5] Distillation under reduced pressure is highly recommended to lower the boiling points and prevent thermal decomposition.
Troubleshooting Guide: Fractional Distillation
| Issue Encountered | Probable Cause | Recommended Action & Explanation |
|---|---|---|
| Poor separation (broad boiling range). | 1. Inefficient fractionating column. 2. Distillation rate is too fast. | 1. Use a column with a higher number of theoretical plates, such as a Vigreux column or one packed with Raschig rings or metal sponges. 2. Reduce the heating mantle temperature to ensure a slow, steady distillation rate of approximately 1-2 drops per second. This allows for proper vapor-liquid equilibrium to be established in the column.[6] |
| Product is darkening or decomposing in the flask. | The distillation temperature is too high, causing oxidation or decomposition. Aromatic amines are susceptible to air oxidation at high temperatures. | Perform the distillation under reduced pressure (vacuum). This significantly lowers the boiling point, preventing thermal degradation. It is also good practice to distill from zinc dust to prevent oxidation.[7] |
| The ring of condensate stops rising in the column. | Insufficient heat input to overcome heat loss to the surroundings. | Increase the heating mantle temperature slightly. For high-boiling compounds, insulating the column with glass wool or aluminum foil can help maintain the temperature gradient needed for separation.[6] |
Method 3: High-Purity Isolation by Column Chromatography
Core Principle: Column chromatography separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) while a liquid mobile phase (eluent) passes through it.[8] Less polar compounds typically travel through the column faster. A significant challenge with amines is their basicity, which can lead to strong, undesirable interactions with the acidic silanol groups on the surface of standard silica gel.[9]
Troubleshooting Guide: Column Chromatography of Amines
| Issue Encountered | Probable Cause | Recommended Action & Explanation |
|---|---|---|
| Significant peak tailing and poor resolution. | Strong acid-base interaction between the basic amine and the acidic stationary phase.[10] | 1. Add a competing base: Add 0.5–2% triethylamine (Et₃N) or ammonia to the eluent. This deactivates the acidic sites on the silica. 2. Use a deactivated stationary phase: Employ amine-functionalized silica gel (KP-NH) or alumina (less acidic than silica) as the stationary phase.[9] |
| Poor separation of components. | The polarity of the solvent system (eluent) is incorrect. | Develop an optimal solvent system using Thin-Layer Chromatography (TLC) first. Start with a nonpolar solvent (e.g., Hexane or Heptane) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate or Diethyl Ether) until good separation (ΔRf > 0.2) is observed. |
| Product does not elute from the column. | The eluent is not polar enough to displace the highly adsorbed amine from the stationary phase. | Gradually increase the polarity of the eluent. If using a Hexane/Ethyl Acetate system, a gradient up to 50% or more of Ethyl Acetate may be required. In difficult cases, adding a small amount of methanol can help elute strongly bound compounds. |
Method 4: Final Polishing by Crystallization of the Hydrochloride Salt
Core Principle: While this compound is a liquid or low-melting solid at room temperature, it can be converted into a stable, crystalline hydrochloride salt.[5][11] Impurities often have different solubilities in the crystallization solvent, allowing the pure salt to crystallize out of the solution upon cooling, leaving the impurities behind in the mother liquor.[12] The pure free base can be regenerated by neutralizing the salt.
Troubleshooting Guide: Recrystallization of Amine Salts
| Issue Encountered | Probable Cause | Recommended Action & Explanation |
|---|---|---|
| Product "oils out" instead of forming crystals. | 1. The solution is supersaturated, and cooling is too rapid. 2. The chosen solvent is too nonpolar for the salt. | 1. Ensure the solution is fully dissolved at an elevated temperature and allow it to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. 2. Add a small amount of a more polar co-solvent (e.g., a few drops of isopropanol into a diethyl ether solution) to increase the salt's solubility slightly and promote ordered crystal lattice formation.[13] |
| No crystals form, even after cooling. | 1. The solution is too dilute. 2. The compound is too soluble in the chosen solvent. | 1. Remove some of the solvent under reduced pressure to concentrate the solution and then attempt cooling again. 2. If the solution is already concentrated, add a nonpolar "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly cloudy (the cloud point), then warm slightly to redissolve and cool slowly.[13] |
Experimental Protocol 2: Formation and Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the purified amine oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any soluble impurities.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent mixture (e.g., ethanol/ether or isopropanol/hexane). Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Drying: Collect the pure crystals by vacuum filtration and dry them in a vacuum oven.
-
Liberation of Free Base (Optional): To recover the amine as a free base, dissolve the salt in water, basify the solution with aqueous NaOH or Na₂CO₃, and extract the liberated amine with an organic solvent.
Part 3: Key Physical and Chemical Data
A summary of key properties is essential for planning any purification protocol.
Table 1: Physical Properties of this compound and Related Compounds
| Compound | IUPAC Name | Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|---|---|
| Product | This compound | C₁₀H₁₅N | 149.24 | 226–228 | 0.913 |
| Impurity 1 | 3,5-Dimethylaniline | C₈H₁₁N | 121.18 | 220–221 | 0.972 |
| Impurity 2 | N-methyl-3,5-dimethylaniline | C₉H₁₃N | 135.21 | ~220-225 (est.) | N/A |
Data sourced from[1][5][11]. Boiling point for the secondary amine is estimated to be very close to the other components.
References
- Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(5), 829-832. [Link][2][3]
- Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. [Link]
- Patents and Patent Applications (Class 564/499). (n.d.).
- Google Patents. (n.d.). CA2023057A1 - Process for reducing the content of primary and secondary amine in a tertiary amine. [17]
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link][11]
- Google Patents. (n.d.). US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series. [18]
- LookChem. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Quora. (2021, December 28).
- Recrystallization1. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link][19]
- ResearchGate. (n.d.). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link][20]
- Organic Chemistry Portal. (n.d.).
- Save My Exams. (2024, October 26). Fractional Distillation of Crude Oil (AQA A Level Chemistry): Revision Note. [Link][21]
- Khan Academy. (n.d.).
- PubChem. (n.d.). 3,5-Dimethylaniline. [Link][1]
- Foundation of Separation and Preparation Chromatography. (n.d.).
Sources
- 1. 3,5-Dimethylaniline | C8H11N | CID 7949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Khan Academy [khanacademy.org]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. Purification [chem.rochester.edu]
- 7. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | 4913-13-7 [chemicalbook.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Yield in N,N,3,5-Tetramethylaniline Reactions
Welcome to the technical support center for N,N,3,5-Tetramethylaniline (NNTMA). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions involving this versatile aromatic amine. NNTMA (CAS 4913-13-7) is utilized in several distinct roles—as a polymerization catalyst, a quenching agent to prevent side reactions, and potentially as a ligand or basic additive in metal-catalyzed processes.[1][2][3] Understanding its function in your specific reaction is the first step toward improving yield.
This document provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and the scientific rationale behind our recommendations to help you navigate challenges and achieve optimal results in your experiments.
Section 1: NNTMA as a Polymerization Catalyst
This compound is documented as an effective catalyst, often in combination with an initiator, for the polymerization of certain monomers, such as glycol methacrylate.[2] Low yields or slow reaction rates are common issues that can typically be resolved by systematically evaluating the reaction components and conditions.
Frequently Asked Questions (FAQs)
Q1: My polymerization initiated by NNTMA is slow or has stalled completely. What are the likely causes?
A1: A stalled polymerization is often due to catalyst inhibition or impurity-induced termination. Several factors could be at play:
-
Impure Monomer or Solvent: The most common issue is the presence of inhibitors (like hydroquinone derivatives) in the monomer, which are often added for stabilization during storage. Water or other protic impurities in the solvent can also interfere with the catalytic process. Ensure your monomer is passed through an inhibitor-removal column and that you are using anhydrous solvents.[4]
-
Atmospheric Oxygen: Oxygen can act as a radical scavenger, inhibiting free-radical polymerizations. If your system is oxygen-sensitive, ensure the reaction is conducted under a fully inert atmosphere (e.g., nitrogen or argon) by thoroughly degassing your solvent and reactants.[5]
-
Sub-optimal Temperature: Polymerization rates are temperature-dependent. A temperature that is too low will result in a slow reaction, while one that is too high can cause catalyst or monomer decomposition.[4] The optimal temperature should be determined empirically for your specific system.
Q2: I am observing very low monomer conversion, resulting in a low yield of the polymer. How can I improve this?
A2: Low conversion points to inefficient initiation or premature chain termination. To improve the yield, consider the following:
-
Catalyst and Initiator Concentration: The ratio of NNTMA to the initiator (e.g., a peroxide) is critical. An incorrect ratio can lead to inefficient generation of initiating radicals. Systematically screen the concentration of NNTMA, keeping the initiator concentration constant, to find the optimal level for your system.
-
Reaction Time: Polymerizations can vary significantly in duration. It is crucial to monitor the reaction's progress over time using techniques like Gas Chromatography (GC) to track monomer consumption or Gel Permeation Chromatography (GPC) to analyze polymer formation. The reaction may simply require more time to reach high conversion.[5]
-
Mixing Efficiency: In heterogeneous or viscous reaction mixtures, poor stirring can lead to localized "dead zones" where the catalyst and monomer are not effectively interacting. Ensure vigorous and consistent stirring throughout the reaction.[6]
Experimental Protocol: Optimizing NNTMA-Catalyzed Polymerization
This protocol provides a general workflow for optimizing the yield of a polymerization reaction catalyzed by NNTMA.
-
Reagent Preparation:
-
Purify the monomer by passing it through a column of activated basic alumina to remove inhibitors.
-
Dry the solvent using an appropriate method (e.g., distillation over a drying agent or passage through a solvent purification system).
-
Ensure NNTMA and the initiator are of high purity.
-
-
Reaction Setup:
-
Assemble a flame-dried reaction vessel equipped with a magnetic stir bar and a condenser under an inert atmosphere (Argon or Nitrogen).
-
Add the anhydrous solvent and purified monomer to the vessel via syringe.
-
Degas the mixture by bubbling the inert gas through the solution for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
-
Initiation and Monitoring:
-
In a separate, dry flask, prepare a stock solution of NNTMA and the initiator in the anhydrous solvent.
-
Inject the catalyst/initiator solution into the reaction vessel to begin the polymerization.
-
Maintain the reaction at the desired temperature using a temperature-controlled oil bath.
-
Monitor the reaction by periodically taking aliquots for analysis (e.g., GC or NMR) to determine monomer conversion.
-
-
Workup and Purification:
-
Once the reaction has reached the desired conversion or has stalled, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Troubleshooting Workflow for Polymerization
Caption: A logical workflow for troubleshooting low yield in NNTMA-catalyzed polymerization.
Section 2: NNTMA as a Ligand/Base in Cross-Coupling Reactions
While not a conventional ligand, the lone pair of electrons on the nitrogen of NNTMA allows it to coordinate to metal centers, and its basicity can influence reaction equilibria. In metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki), tertiary amines can sometimes play a role as a ligand, base, or additive, which can significantly impact the catalytic cycle and, consequently, the reaction yield.[7][8]
Frequently Asked Questions (FAQs)
Q1: I'm using NNTMA as an additive in a palladium-catalyzed cross-coupling reaction and getting a low yield. What factors should I investigate?
A1: When an aniline derivative like NNTMA is present in a cross-coupling reaction, it can influence the outcome in several ways. Here’s what to check:
-
Catalyst Inhibition: The primary issue with amine additives is their potential to coordinate too strongly to the metal center (e.g., palladium), which can inhibit substrate binding and slow down or halt the catalytic cycle.[9] This is especially true for nitrogen-containing heterocycles.[10] Try reducing the concentration of NNTMA or switching to a more sterically hindered aniline that may bind less tightly.
-
Base Compatibility: The choice of base is critical in cross-coupling reactions.[11] NNTMA is a relatively weak base. If the reaction requires a strong base to deprotonate a substrate or regenerate the catalyst, NNTMA alone will be insufficient. It may need to be used in conjunction with a stronger inorganic base like K₃PO₄ or Cs₂CO₃.[12]
-
Solvent Effects: The polarity of the solvent can influence the stability of catalytic intermediates and the overall reaction rate.[13][14] Traditional solvents for cross-coupling like toluene or dioxane are often effective, but greener alternatives are also being explored.[15] The optimal solvent often needs to be determined experimentally.[6]
Q2: My reaction is producing a significant amount of side products, like homocoupling of my starting material. Could NNTMA be contributing to this?
A2: Yes, side product formation can be influenced by additives. Homocoupling often occurs when the reductive elimination step (forming the desired product) is slow relative to other pathways. The presence of NNTMA could potentially alter the electronic properties of the catalyst, disfavoring the desired reductive elimination. Consider screening different ligands that are known to promote efficient reductive elimination, such as those used in Buchwald-Hartwig aminations.[8][16]
Data Table: Impact of Reaction Parameters on Cross-Coupling Yield
The following table summarizes the potential effects of key parameters when using NNTMA as an additive in a hypothetical cross-coupling reaction.
| Parameter | Potential Issue with NNTMA | Recommended Action | Scientific Rationale |
| Catalyst Loading | Too low may not overcome inhibition by NNTMA. | Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). | A higher catalyst concentration can compensate for a portion of the catalyst being deactivated by coordination with the amine.[17] |
| Temperature | Too low may not favor dissociation of NNTMA from the metal center. Too high can cause catalyst decomposition. | Screen a range of temperatures (e.g., 80-120 °C). | Higher temperatures can provide the energy needed to overcome the activation barrier for key steps like oxidative addition and reductive elimination.[4] |
| Solvent | Poor choice can lead to low solubility or unfavorable catalyst speciation. | Screen polar aprotic (e.g., Dioxane, DMF) and non-polar (e.g., Toluene) solvents. | The solvent affects the solubility of reagents and the stability of charged intermediates in the catalytic cycle.[14][15] |
| Base | NNTMA may be too weak to facilitate the catalytic cycle. | Use a stronger base (e.g., K₂CO₃, K₃PO₄) in conjunction with NNTMA. | The base is often crucial for the deprotonation of the coupling partner or regeneration of the active catalyst.[11][12] |
Diagram: Potential Role of NNTMA in a Catalytic Cycle
Caption: NNTMA can potentially inhibit a Pd-catalyzed cycle by forming an inactive complex.
Section 3: NNTMA as a Quenching Agent to Improve Product Purity
NNTMA is also effective as a quenching agent, a role that can be crucial for improving the yield and purity of a desired product by selectively removing reactive intermediates that lead to side reactions.[3]
Frequently Asked Questions (FAQs)
Q1: How can using NNTMA as a quenching agent improve the yield of my main product?
A1: In many reactions, highly reactive intermediates or byproducts are formed that can either decompose your desired product or react with your starting materials in non-productive ways. By adding a quenching agent like NNTMA, you can selectively neutralize these unwanted species. For example, in reactions that generate trace amounts of strong acids, NNTMA can act as a mild base to neutralize them, protecting acid-sensitive functional groups on your product and thereby preserving its yield.[3]
Q2: I have a reaction that produces an unwanted electrophilic byproduct. How do I determine the right amount of NNTMA to add as a scavenger?
A2: The optimal amount of NNTMA depends on the amount of the unwanted species being generated.
-
Analyze the Side Reaction: First, try to quantify the extent of the side reaction using a technique like LC-MS or quantitative NMR to estimate the amount of byproduct formed.
-
Stoichiometric Addition: As a starting point, add a slight molar excess of NNTMA (e.g., 1.1 to 1.5 equivalents) relative to the estimated amount of the unwanted byproduct.
-
Optimization: Run a series of small-scale experiments where you vary the equivalents of NNTMA to find the minimum amount required to suppress the side reaction without interfering with the main transformation.
References
- Vertex AI Search. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis. Retrieved January 10, 2026.
- BenchChem. (2025). Troubleshooting low yield in N-methylaniline synthesis. Retrieved January 10, 2026.
- ChemicalBook. (2025). This compound | 4913-13-7. Retrieved January 10, 2026.
- Reddit. (2018).
- ResearchGate. (n.d.). Substrate Scope using N,N-Dimethylaniline and Various Maleimides. Retrieved January 10, 2026.
- Hering, T., et al. (2014). Visible-light-induced, Ir-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds. Beilstein Journal of Organic Chemistry, 10, 935-943.
- ResearchGate. (n.d.). Optimization of the various amounts of catalyst, temperature, and solvent. Retrieved January 10, 2026.
- ResearchGate. (n.d.).
- BenchChem. (2025). Optimizing reaction conditions for N-Nonylaniline synthesis. Retrieved January 10, 2026.
- PubChem. (n.d.). This compound. Retrieved January 10, 2026.
- Yadav, H., & Bhoite, S. A. (2022). Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. International Journal of Chemical Studies, 10(4), 1-5.
- DSpace@MIT. (2022). PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. Retrieved January 10, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound (CAS: 4913-13-7): A Key Quenching Agent in Chemical Reactions. Retrieved January 10, 2026.
- ResearchGate. (n.d.). Evaluation of the substrate scope of alkylamines. Retrieved January 10, 2026.
- ResearchGate. (n.d.). Substrate scope of aniline. Retrieved January 10, 2026.
- ResearchGate. (n.d.). Optimization of the reaction parameters for the synthesis of N-benzylaniline. Retrieved January 10, 2026.
- BenchChem. (2025). Troubleshooting low yield in 4,4'-Dimethyltriphenylamine synthesis. Retrieved January 10, 2026.
- ChemRxiv. (2023). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. Retrieved January 10, 2026.
- ResearchGate. (2025). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Retrieved January 10, 2026.
- ACS Publications. (2025). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. Retrieved January 10, 2026.
- ACS Publications. (n.d.). Unveiling Coverage-Dependent Interactions of N-Methylaniline with the Pt(111) Surface. Retrieved January 10, 2026.
- Santa Cruz Biotechnology. (n.d.). 3,5,N,N-Tetramethylaniline. Retrieved January 10, 2026.
- American Chemical Society. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Handling of this compound (CAS: 4913-13-7). Retrieved January 10, 2026.
- PubChem. (n.d.). N,N,2,6-Tetramethylaniline. Retrieved January 10, 2026.
- Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved January 10, 2026.
- MDPI. (n.d.).
- PubMed. (2014). Visible-light-induced, Ir-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds. Retrieved January 10, 2026.
- MDPI. (n.d.). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Retrieved January 10, 2026.
- BenchChem. (2025). Technical Support Center: Solvent Effects on N-(furan-2-ylmethyl)-3-iodoaniline Reaction Kinetics. Retrieved January 10, 2026.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. Retrieved January 10, 2026.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 4913-13-7 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jru-b.com [jru-b.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. reddit.com [reddit.com]
- 17. Visible-light-induced, Ir-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
"stability of N,N,3,5-Tetramethylaniline under acidic or basic conditions"
Welcome to the comprehensive technical support guide for N,N,3,5-Tetramethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound. Here, we will explore its stability under various conditions, potential degradation pathways, and best practices for its use.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its chemical behavior?
This compound is a tertiary aromatic amine with a unique substitution pattern that dictates its reactivity. The key features are:
-
Tertiary Amine Group: The nitrogen atom is bonded to two methyl groups and the benzene ring, making it a tertiary amine. This group is basic and nucleophilic.
-
Electron-Donating Groups: The two methyl groups on the nitrogen and the two methyl groups on the benzene ring are all electron-donating. This increases the electron density on the nitrogen atom and the aromatic ring.
-
Steric Hindrance: The methyl groups at positions 3 and 5, along with the N,N-dimethyl groups, create steric bulk around the nitrogen atom. This steric hindrance can influence its reactivity with other molecules.
Q2: How does the basicity of this compound compare to other anilines?
The basicity of an amine is its ability to accept a proton. In aromatic amines, the lone pair of electrons on the nitrogen can be delocalized into the benzene ring through resonance, which decreases basicity. However, in this compound, the steric hindrance caused by the methyl groups can force the N,N-dimethylamino group out of the plane of the benzene ring. This phenomenon, known as "steric inhibition of resonance," localizes the lone pair on the nitrogen atom, making it more available for protonation and thus increasing the basicity of the molecule compared to less substituted anilines like N,N-dimethylaniline.[1][2]
Caption: Steric hindrance in this compound inhibits resonance.
Troubleshooting Guide
Issue 1: Unexpected side reactions during electrophilic substitution.
Symptoms: Your reaction yields a mixture of products, with substitution occurring at unexpected positions on the aromatic ring.
Possible Cause: While the N,N-dimethylamino group is a strong activating group and ortho-, para- director, the existing methyl groups at the 3 and 5 positions will also influence the position of electrophilic attack. The incoming electrophile will be directed to the positions that are sterically accessible and electronically favorable.
Solution:
-
Re-evaluate the directing effects: The cumulative directing effect of the N,N-dimethylamino group and the two methyl groups will strongly favor substitution at the 2, 4, and 6 positions.
-
Consider steric hindrance: Large electrophiles may be hindered from attacking the ortho positions (2 and 6) due to the proximity of the N,N-dimethylamino group.
-
Control reaction conditions: Lowering the reaction temperature and using a less reactive electrophile can improve selectivity.
Issue 2: Degradation of this compound in acidic media.
Symptoms: You observe a color change (e.g., to yellow or brown) and the appearance of new peaks in your analytical chromatogram (e.g., HPLC, GC) when this compound is exposed to acidic conditions.[3][4]
Possible Cause: Aromatic amines can be susceptible to degradation in the presence of strong acids, especially at elevated temperatures. Potential degradation pathways include:
-
N-dealkylation: Although less common for tertiary amines under mild acidic conditions, strong acids and high temperatures could potentially lead to the loss of one or both methyl groups from the nitrogen atom.
-
Ring Reactions: In the presence of certain acids, such as nitrous acid, ring-substituted nitroso compounds can form.[5]
-
Oxidation: If oxidizing agents are present, even in trace amounts, the electron-rich aromatic ring and the tertiary amine group can be oxidized.
Solution:
-
pH Control: If possible for your application, maintain the pH of your solution in the neutral to mildly acidic range.
-
Temperature Management: Avoid excessive heating of acidic solutions containing this compound.
-
Inert Atmosphere: If oxidation is suspected, perform your experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Issue 3: Instability in the presence of strong bases.
Symptoms: While generally more stable in basic conditions than acidic conditions, you might observe slow degradation over extended periods at high pH and temperature.
Possible Cause: Although tertiary amines are generally stable in basic solutions, very strong bases at high temperatures could potentially promote elimination reactions if there are suitable leaving groups on adjacent carbons, which is not the case for the methyl groups. However, prolonged exposure to harsh basic conditions might facilitate other, less common degradation pathways.
Solution:
-
Use the mildest effective base: If a base is required, use the weakest base that can achieve the desired chemical transformation.
-
Limit exposure time: Minimize the time that this compound is exposed to strongly basic conditions.
-
Monitor for changes: Regularly analyze your sample to check for any signs of degradation.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.[6][7][8]
Objective: To evaluate the stability of this compound under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature for 24 hours. If no degradation is observed, heat the solutions at 60°C for 24 hours.
-
After the specified time, neutralize the solutions with an appropriate amount of NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Follow the same temperature and time conditions as the acid hydrolysis.
-
Neutralize the solutions with HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a thin layer of the stock solution in a petri dish to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period (e.g., 24 hours).
-
Prepare a control sample that is protected from light.
-
After exposure, dilute the samples for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.[9]
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Caption: Workflow for a forced degradation study of this compound.
Data Summary
| Stress Condition | Reagents/Parameters | Expected Stability | Potential Degradation Products |
| Acid Hydrolysis | 0.1M & 1M HCl, RT & 60°C | Potentially unstable, especially at elevated temperatures. | N-dealkylated products, ring-substituted compounds. |
| Base Hydrolysis | 0.1M & 1M NaOH, RT & 60°C | Generally stable, potential for slow degradation under harsh conditions. | To be determined by analysis. |
| Oxidation | 3% H₂O₂, RT | Likely to degrade due to the electron-rich nature of the molecule. | N-oxides, hydroxylamines, and ring oxidation products. |
| Photolysis | UV/Visible light | Stability is compound-specific and needs to be determined experimentally. | Photodegradation products to be identified. |
References
- ResearchGate. (2025, August 10). The basicity of substituted N,N‐dimethylanilines in solution and in the gas phase.
- Reddit. (2024, November 19). Why is N,N-Dimethylaniline more basic than N-methylaniline?
- OSHA. N,N-Dimethylaniline Method no.: PV2064.
- Chemistry Stack Exchange. (2016, December 26). Which is the strongest base among the given anilines?
- Quora. (2024, October 12). Why is N, N- dimethyl aniline a weaker base than its 2,6-dimethyl derivative?
- SIELC Technologies. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column.
- PubMed. (1977, November). GLC determination of N,N-dimethylaniline in penicillins.
- Quora. (2017, December 27). Which is stronger: base 2, 6-dimethyl-N, N-dimethyl aniline, or N-N-dimethyl aniline?
- Mullani and Nargatti. (2021). A Comprehensive Review on Forced Degradation Studies for Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
- PubChem. N,N-Dimethylaniline.
- PubChem. This compound.
- ACS Publications. (1976). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 41(22), 3624-3627.
- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
- Research Journal of Pharmacy and Technology. (2019). A Review: Stability Indicating Forced Degradation Studies.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
Sources
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. What is N,N-Dimethylaniline?_Chemicalbook [chemicalbook.com]
- 4. N,N-Dimethylaniline CAS#: 121-69-7 [m.chemicalbook.com]
- 5. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. GLC determination of N,N-dimethylaniline in penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting low conversion in N,N,3,5-Tetramethylaniline reactions"
Technical Support Center: N,N,3,5-Tetramethylaniline Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this sterically hindered aromatic amine. Here, we provide in-depth troubleshooting guides and FAQs to address common issues, particularly low conversion rates, encountered during experimental work.
Core Challenge: Understanding the Reactivity of this compound
This compound (also known as N,N-Dimethyl-3,5-xylidine) is a valuable building block and catalyst in modern organic synthesis.[1][2] Its utility stems from a unique structure: a highly electron-rich aromatic ring due to the powerful electron-donating N,N-dimethylamino group and two activating methyl groups.[3] However, this structure also presents the primary challenge in its application: significant steric hindrance .
The two methyl groups on the nitrogen and the two methyl groups at the meta-positions (C3 and C5) of the aniline ring create a crowded environment.[4][5] This steric bulk shields the reactive sites—the nitrogen lone pair and the ortho/para positions of the ring—profoundly impacting reaction rates and accessibility for incoming reagents.[6][7] This guide will dissect the consequences of this steric hindrance and provide actionable strategies to overcome them.
Initial Troubleshooting Workflow
Low conversion is a frustratingly common issue. Before diving into specific reaction types, this general workflow can help diagnose the root cause.
Caption: A general workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My electrophilic aromatic substitution (EAS) reaction (e.g., halogenation, Vilsmeier-Haack formylation) is failing. What is the most common cause?
This is the most frequent challenge. The low yield is almost always attributable to one of two factors: steric hindrance or deactivation of the aromatic ring under acidic conditions.
-
Causality 1: Steric Hindrance. The N,N-dimethylamino group is a powerful ortho, para-director, strongly activating the C4 (para) and C2/C6 (ortho) positions.[3][8] However, the flanking 3,5-dimethyl groups, combined with the N-dimethyl groups, create a formidable steric shield around these positions, physically blocking the approach of the electrophile.[4][6]
-
Causality 2: Ring Deactivation. Many EAS reactions require a Lewis acid (e.g., AlCl₃, FeBr₃) or strong Brønsted acid catalyst.[9] The nitrogen atom in this compound is a potent Lewis base. It will readily react with the acid catalyst, forming a complex or an anilinium salt.[3][9] This places a positive charge on the nitrogen, transforming the powerfully activating, ortho, para-directing amino group into a strongly deactivating, meta-directing group, which effectively shuts down the desired reaction.[3][10][11]
Caption: Competing pathways in electrophilic substitution of this compound.
Troubleshooting & Optimization Strategies
| Problem | Probable Cause | Recommended Solution |
| No reaction or trace conversion | Ring deactivation by Lewis/Brønsted acid catalyst.[3][9] | - Use milder, less acidic catalysts if possible.- For reactions like Vilsmeier-Haack, use pre-formed Vilsmeier reagent.- Avoid Friedel-Crafts reactions, which are notoriously difficult with anilines due to catalyst poisoning.[9][12][13] |
| Sluggish reaction, low yield | Steric hindrance impeding electrophile approach.[4][6] | - Cautiously increase the reaction temperature to provide sufficient activation energy.[4]- Use a smaller, more reactive electrophile (e.g., ICl instead of I₂).- Extend the reaction time and monitor carefully by TLC or LC-MS.[14] |
| Formation of dark, insoluble tars | Oxidation of the electron-rich aniline or decomposition at high temperatures. | - Run the reaction under an inert atmosphere (N₂ or Argon).- Ensure solvents and reagents are rigorously purified and deoxygenated.- Avoid excessive heating; find the minimum temperature required for conversion.[15] |
Q2: I'm using this compound as a non-nucleophilic base, but my primary reaction is still slow. Why?
While often used as an organic-soluble base, its efficacy can be limited by steric hindrance. The lone pair on the nitrogen, while electronically available, is physically shielded by the surrounding methyl groups.[5][7] This can make proton abstraction from a sterically crowded site on another molecule kinetically slow.
Recommendations:
-
Increase Temperature: Modestly increasing the reaction temperature can often overcome the kinetic barrier to proton abstraction.
-
Consider an Alternative Base: If the reaction remains sluggish, a stronger, non-nucleophilic base with less steric bulk around the basic center, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge, may be more effective.
Q3: How critical is starting material purity, and how can I assess it?
Purity is paramount. Commercial this compound can contain residual precursors like 3,5-dimethylaniline (a secondary amine) or N,3,5-trimethylaniline (a secondary amine), which can compete in side reactions.[16] It is also susceptible to air oxidation, leading to colored impurities that can interfere with catalysis or product isolation.[17]
Protocol 1: Purity Assessment by GC-MS and ¹H NMR
-
Sample Preparation: Dissolve a small sample (~2-5 mg) in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate for GC-MS; CDCl₃ for NMR).
-
GC-MS Analysis:
-
Inject the sample onto a standard non-polar GC column (e.g., DB-5ms).
-
Use a temperature program from ~100 °C to 250 °C.
-
This compound should elute as a major peak. Look for earlier eluting peaks corresponding to mono-methylated or un-methylated precursors and later eluting peaks that could indicate oxidation or dimerization byproducts.
-
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
Expected Signals:
-
~6.5 ppm (s, 2H, aromatic H at C2/C6)
-
~6.4 ppm (s, 1H, aromatic H at C4)
-
~2.9 ppm (s, 6H, -N(CH₃)₂)
-
~2.2 ppm (s, 6H, ring -CH₃ at C3/C5)
-
-
Impurity Signals: Look for N-H protons (broad signals) or altered aromatic/aliphatic signal ratios that would indicate incomplete methylation.
-
Key Experimental Protocols
Protocol 2: General Reaction Monitoring by TLC and LC-MS
A self-validating protocol relies on careful monitoring to avoid side reactions and determine the true endpoint.
-
TLC (Thin-Layer Chromatography):
-
System Selection: A typical mobile phase is Hexane:Ethyl Acetate (e.g., 9:1 or 4:1 v/v). This compound is relatively non-polar.
-
Spotting: Co-spot the reaction mixture alongside the pure starting material.
-
Visualization: Use a UV lamp (254 nm). The starting material and product should be UV active. Staining with potassium permanganate can also be effective for visualizing aniline derivatives.
-
Interpretation: A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically more polar, product spot.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Method: Use a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid.
-
Analysis: Monitor the disappearance of the starting material's mass peak (m/z [M+H]⁺ = 150.2) and the appearance of the expected product's mass peak. This provides unambiguous confirmation of conversion.[18]
-
Protocol 3: Purification of this compound via Vacuum Distillation
If your starting material is found to be impure, purification is essential. Distillation is highly effective.[16]
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.
-
Drying (Optional): If water is suspected, the material can be dried over potassium hydroxide (KOH) pellets overnight before distillation.[16]
-
Distillation:
-
Place the crude this compound in the distillation flask with a stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap.
-
Slowly reduce the pressure.
-
Gently heat the flask using an oil bath. The compound has a boiling point of 226-228 °C at atmospheric pressure, so it will distill at a significantly lower temperature under vacuum.[19]
-
Collect the colorless, pure fraction, discarding any initial forerun or high-boiling residue.
-
-
Storage: Store the purified liquid under an inert atmosphere (N₂ or Argon) in a sealed, amber vial to prevent oxidation.[20]
References
- BenchChem. (2025).
- BenchChem. (2025). Overcoming steric hindrance in reactions with 4-benzhydryl-N,N-dimethylaniline.
- BenchChem. (2025).
- Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- BenchChem. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound (CAS: 4913-13-7): A Key Quenching Agent in Chemical Reactions.
- ChemicalBook. (2025). This compound | 4913-13-7.
- Slideshare. (n.d.).
- BenchChem. (2025).
- GeeksforGeeks. (2025).
- National Measurement Institute, Australia. (n.d.). Analytical Method Summaries.
- LookChem. (n.d.).
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
- BenchChem. (2025). Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 2,6-Dibromo-3,4,5-trimethylaniline.
- Chemistry LibreTexts. (2019). Limitations on Electrophilic Substitution Reactions with Substituted Benzenes.
- Santa Cruz Biotechnology. (n.d.). 3,5,N,N-Tetramethylaniline.
- Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Handling of this compound (CAS: 4913-13-7).
- Sigma-Aldrich. (n.d.). 3,5,N,N-Tetramethylaniline 97.
- Chemistry Steps. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Reactivity of 2,3-Dimethylaniline.
- Chemistry LibreTexts. (2020).
- Filo. (2025). In the context of aniline. Why electrophilic substitution reaction take p...
Sources
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. In the context of aniline. Why electrophilic substitution reaction take p.. [askfilo.com]
- 9. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 17. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. This compound | 4913-13-7 [chemicalbook.com]
- 20. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Temperature for N,N,3,5-Tetramethylaniline Catalyzed Polymerization
Welcome to the technical support center dedicated to providing in-depth guidance on optimizing temperature for polymerization reactions catalyzed by N,N,3,5-Tetramethylaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for achieving desired polymer properties.
Introduction to this compound in Polymerization
This compound is a tertiary aromatic amine that serves as a potent accelerator in free-radical polymerization. It is most commonly used in conjunction with a peroxide initiator, such as benzoyl peroxide (BPO), to facilitate the curing of various monomer systems at ambient or slightly elevated temperatures. This catalyst system is prevalent in the production of dental composites, adhesives, and the curing of polyester and epoxy resins.[1]
The primary function of this compound is to promote the decomposition of the peroxide initiator at a lower temperature than its thermal decomposition would typically occur. This is achieved through a redox reaction between the amine and the peroxide, which generates free radicals that initiate the polymerization process.[2][3] Temperature is a critical parameter in this system, as it significantly influences the rate of radical formation, the kinetics of polymerization, and ultimately, the final properties of the polymer.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of this compound in a polymerization reaction?
A1: this compound acts as a catalyst or, more accurately, an accelerator. It speeds up the decomposition of a primary initiator (like benzoyl peroxide) to generate free radicals, thereby initiating the polymerization of monomers such as methacrylates at or near room temperature.[1][3]
Q2: What is the general mechanism of initiation with the this compound/Benzoyl Peroxide system?
A2: The initiation involves a redox reaction. The tertiary amine (this compound) attacks the peroxide bond of the benzoyl peroxide. This interaction leads to the formation of a benzoyloxy radical and an anilinomethyl radical, both of which can initiate the polymerization of monomer chains.[3]
Q3: Is there a single "optimal" temperature for all this compound catalyzed polymerizations?
A3: No, the optimal temperature is highly dependent on the specific monomer system, the concentration of the initiator and accelerator, the desired reaction rate, and the target properties of the final polymer (e.g., molecular weight, mechanical strength). This guide will help you determine the optimal temperature for your specific application.
Q4: How does temperature generally affect the polymerization rate?
A4: Increasing the temperature generally increases the rate of polymerization. This is because higher temperatures accelerate the decomposition of the initiator/accelerator complex, leading to a higher concentration of free radicals. However, excessively high temperatures can lead to uncontrolled reactions.[4]
Q5: What is the impact of temperature on the final polymer's molecular weight?
A5: There is often an inverse relationship between reaction temperature and the molecular weight of the resulting polymer. Higher temperatures increase the rate of initiation, leading to the formation of a larger number of shorter polymer chains. Additionally, chain transfer reactions, which can terminate a growing chain and start a new one, are more prevalent at elevated temperatures.
Q6: Can the color of the final polymer be affected by the polymerization temperature?
A6: Yes. Aromatic amine accelerators, including this compound, can undergo oxidation during polymerization, which can lead to discoloration (typically yellowing or browning) of the final product.[5] This discoloration can be exacerbated by elevated temperatures and the presence of unreacted amine.
Troubleshooting Guide: Temperature-Related Issues
This guide provides a structured approach to diagnosing and resolving common problems encountered during this compound catalyzed polymerization, with a focus on temperature as the key variable.
| Problem | Potential Temperature-Related Cause(s) | Suggested Solutions & Explanations |
| Slow or Incomplete Polymerization/Curing | Temperature is too low: The rate of radical formation from the amine/peroxide reaction is insufficient to drive the polymerization to completion in a reasonable timeframe. | Increase the reaction temperature incrementally. A modest increase (e.g., 5-10 °C) can significantly enhance the rate of initiation.[6] Monitor the reaction progress at each new temperature to find the optimal balance. |
| Insufficient exotherm: For bulk polymerizations, the reaction's own heat (exotherm) can help drive the cure. A low starting temperature may not generate a sufficient exotherm to achieve full conversion. | Consider a slightly higher initial temperature to ensure the reaction reaches a self-sustaining state. Be cautious not to overshoot, which could lead to an uncontrolled exotherm. | |
| Premature Gelation or Uncontrolled Polymerization (Runaway Reaction) | Temperature is too high: An excessively high temperature leads to a very rapid generation of free radicals, causing an uncontrolled, rapid increase in polymerization rate and viscosity (the Trommsdorff-Norrish effect).[7] | Lower the initial reaction temperature. This will provide a more controlled initiation phase. Implement better heat management. Use a water or oil bath to dissipate the heat generated by the exothermic reaction. For larger scale reactions, consider a reactor with cooling capabilities. |
| Localized "hot spots": Inadequate mixing can lead to areas with a high concentration of initiator and accelerator, causing localized, rapid polymerization that can propagate through the mixture. | Improve stirring and mixing to ensure a homogeneous distribution of all components and uniform temperature throughout the reaction vessel. | |
| Poor Mechanical Properties of the Final Polymer (e.g., brittle, low strength) | Temperature is too high: As mentioned, high temperatures often lead to lower molecular weight polymers, which can exhibit reduced mechanical strength and toughness.[8][9] | Lower the polymerization temperature. This will favor the formation of longer polymer chains, generally leading to improved mechanical properties. Consider a post-curing step. Curing at a moderate temperature initially and then holding the polymer at a slightly elevated temperature (below its degradation point) can sometimes improve cross-linking and mechanical properties. |
| Incomplete conversion due to low temperature: If the polymerization did not go to completion, the resulting material will have inferior properties. | Ensure complete conversion by optimizing the temperature as described for "Slow or Incomplete Polymerization." Analytical techniques like DSC or FTIR can be used to confirm the degree of cure. | |
| Discoloration (Yellowing/Browning) of the Polymer | High reaction temperature: Elevated temperatures can accelerate the oxidation of the aromatic amine accelerator, leading to colored byproducts.[5] | Conduct the polymerization at the lowest feasible temperature that still provides an acceptable reaction rate and cure. Minimize the concentration of the amine accelerator. Use the minimum amount of this compound necessary to achieve the desired cure time. |
| Presence of oxygen: Oxygen can contribute to the oxidation of the amine. | Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Visual and Analytical Signs of Suboptimal Temperature
| Temperature | Visual/Physical Signs | Analytical Indicators (e.g., GPC, DSC, Mechanical Testing) |
| Too Low | - Very slow or no increase in viscosity.- The mixture remains liquid or syrupy for an extended period.- Final polymer is soft, tacky, or not fully hardened. | - GPC: High molecular weight but low overall conversion.- DSC: A large residual exotherm is observed in a post-cure scan, indicating incomplete reaction.- Mechanical Testing: Low tensile strength, low hardness, and high elongation at break. |
| Optimal | - A steady, controlled increase in viscosity.- Uniform solidification without significant bubbling (due to boiling monomer).- Final polymer is hard, non-tacky, and has the desired appearance. | - GPC: Desired molecular weight and narrow polydispersity.- DSC: Minimal to no residual exotherm in a post-cure scan.- Mechanical Testing: Optimal balance of tensile strength, modulus, and toughness. |
| Too High | - Very rapid, almost instantaneous increase in viscosity (premature gelation).- Bubbling or boiling of the monomer due to a strong exotherm.- Discoloration (yellowing or browning) of the polymer.- Cracks or voids in the final polymer due to thermal stress. | - GPC: Low molecular weight and potentially broad polydispersity.- DSC: A sharp, intense exotherm during the initial cure.- Mechanical Testing: The polymer may be brittle with low tensile strength and low elongation at break.[8] |
Experimental Protocol for Temperature Optimization
This protocol provides a general framework for systematically determining the optimal polymerization temperature for your specific system.
Objective: To identify the temperature that yields the desired polymerization rate, degree of conversion, and final polymer properties.
Materials and Equipment:
-
Monomer(s)
-
This compound
-
Benzoyl Peroxide (or other suitable initiator)
-
Reaction vessel(s) (e.g., vials, round-bottom flask)
-
Temperature-controlled environment (e.g., water bath, oil bath, heating mantle with controller)
-
Stirring mechanism (e.g., magnetic stir bar, overhead stirrer)
-
Inert gas supply (e.g., nitrogen or argon)
-
Characterization equipment (e.g., DSC, GPC, mechanical tester, colorimeter)
Procedure:
-
Establish a Baseline:
-
Based on literature for similar systems or a preliminary test, choose a starting temperature (e.g., room temperature, 25 °C).
-
Prepare your reaction mixture with fixed concentrations of monomer, initiator, and this compound.
-
Conduct the polymerization at the starting temperature, monitoring the time to gelation and full cure.
-
Characterize the resulting polymer for key properties (e.g., molecular weight, mechanical strength, color).
-
-
Systematic Temperature Variation:
-
Set up a series of experiments where the only variable is the reaction temperature. It is recommended to vary the temperature in 5-10 °C increments above and below your baseline temperature.
-
For each temperature, prepare an identical reaction mixture as in the baseline experiment.
-
Ensure all other parameters (component concentrations, stirring speed, atmosphere) are kept constant across all experiments.
-
-
Data Collection and Analysis:
-
For each temperature, record the following:
-
Gel time: The time taken for the mixture to transition from a liquid to a gel-like state.
-
Cure time: The time required to reach a solid, tack-free state.
-
Peak exotherm: If possible, monitor the internal temperature of the reaction to measure the maximum temperature reached.
-
-
After the polymerization is complete, characterize the polymer from each experiment using the relevant analytical techniques.
-
-
Interpretation of Results and Optimization:
-
Plot the collected data (gel time, cure time, molecular weight, mechanical properties, color) as a function of temperature.
-
Identify the temperature range that provides the best balance of properties according to your application's requirements. For example, you may need to accept a slightly longer cure time to achieve a higher molecular weight and better mechanical properties.
-
Visualization of Concepts
Reaction Initiation Pathway
Caption: Initiation pathway for this compound/BPO system.
Temperature Optimization Workflow
Caption: Workflow for optimizing polymerization temperature.
References
- Horner, L., & Schwenk, E. (1950). The reaction of N,N-dimethylaniline with benzoyl peroxide. Angewandte Chemie, 62(13-14), 349-349.
- Chan, J. W., Wei, H., Zhou, H., & Hoyle, C. E. (2009). The Effects of Primary Amine Catalyzed Thio-Acrylate Michael Reaction On the Kinetics, Mechanical and Physical Properties of Thio-Acrylate Networks. European Polymer Journal, 45(9), 2717-2725.
- AIMPLAS. (n.d.). Temperatures and mechanical properties. AIMPLAS.
- Park Systems. (2023, October 20).
- Aktaş, A., & Turgut, S. (2019). Color Change of Different Dual-Cure Resin Cements After Thermocycling. Odovtos-International Journal of Dental Sciences, 21(2), 79-87.
- BenchChem. (2025).
- Patsnap. (2025, July 3). How to Improve Product Yield in Free Radical Polymerization.
- Frontiers in Materials. (2022, March 1). Hygrothermal Aging History of Amine-Epoxy Resins: Effects on Thermo-Mechanical Properties.
- AIMPLAS. (n.d.).
- ResearchGate. (2025). Effect of temperature on the mechanical properties of polymer mortars.
- ResearchGate. (n.d.). Effect of Temperature on Mechanical Properties of Polymers.
- ResearchGate. (2016, January 3).
- ResearchGate. (n.d.).
- MDPI. (n.d.). Color-Dependent Polymerization: The Impact of Curing Time on the Conversion Degree and Microhardness of Colored Compomers.
- ResearchGate. (n.d.). DIELECTRIC PROPERTIES OF PLASMA POLYMERIZED N,N,3,5 TETRAMETHYLANILINE THIN FILMS.
- ResearchGate. (2016, August 25).
- Royal Society of Chemistry. (n.d.). Free-radical frontal polymerization: self-propagating thermal reaction waves. Journal of the Chemical Society, Faraday Transactions.
- ResearchGate. (n.d.). Electrical and optical properties of plasma-polymerized N, N,3,5-tetramethylaniline thin films.
- Aidic. (n.d.).
- ResearchGate. (n.d.). Infrared and ultra violet-visible spectroscopic investigation of plasma polymerized this compound thin films.
- ACS Omega. (2023, March 3). Room Temperature Ca2+-Initiated Free Radical Polymerization for the Preparation of Conductive, Adhesive, Anti-freezing and UV-Blocking Hydrogels for Monitoring Human Movement.
- PMC. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- PubMed Central. (2022, September 24). The effect of amine-free initiator system and polymerization type on long-term color stability of resin cements: an in-vitro study.
- PubMed. (n.d.). The effect of amine-free initiator system and the polymerization type on color stability of resin cements.
- Transportation Research Board. (n.d.).
- Google Patents. (n.d.). WO1995030480A2 - Initiators of tertiary amine/peroxide and polymer.
- NASA Technical Reports Server. (1986, January 1).
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). Polymer Chemistry.
- OAText. (n.d.). Formation of branched structure of polyimide macromolecules in the temperatures range below the onset of the thermal destruction.
- The Aquila Digital Community. (2009, September 1).
Sources
- 1. WO1995030480A2 - Initiators of tertiary amine/peroxide and polymer - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The effect of amine-free initiator system and polymerization type on long-term color stability of resin cements: an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aimplas.net [aimplas.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Effect of Solvent on N,N,3,5-Tetramethylaniline Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice for experiments involving N,N,3,5-Tetramethylaniline, focusing on the critical role of the solvent in dictating reaction kinetics. Our goal is to move beyond simple protocols and provide a foundational understanding of the causality behind experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the principles of solvent effects on the reaction kinetics of this compound.
Question 1: How do solvents fundamentally influence the rate of a chemical reaction?
Answer:
A solvent is not merely an inert medium but an active participant that can dramatically alter the energy landscape of a reaction. Its influence on reaction kinetics is primarily explained by the Transition State Theory . The solvent's main role is to differentially solvate the reactants and the transition state.
-
Stabilization of the Transition State: If a solvent stabilizes the transition state more than it stabilizes the reactants, it effectively lowers the activation energy (ΔG‡) of the reaction, leading to an increase in the reaction rate.
-
Stabilization of Reactants: Conversely, if a solvent stabilizes the reactants more strongly than the transition state, it increases the activation energy and slows the reaction down.[1]
For reactions involving this compound, which can participate in reactions that form polar or charged intermediates (e.g., nucleophilic substitutions, oxidations), the polarity of the solvent is a paramount consideration.[2]
Caption: A logical workflow for kinetic analysis and troubleshooting solvent effects.
References
- Kamlet–Taft solvent parameters. (n.d.). In IUPAC Compendium of Chemical Terminology.
- Stenutz, R. (n.d.). Kamlet-Taft solvent parameters.
- Stenutz, R. (n.d.). Kamlet-Taft solvent parameters.
- IUPAC. (n.d.). Kamlet–Taft solvent parameters (K03367). In IUPAC Compendium of Chemical Terminology.
- Wikipedia. (n.d.). Marcus theory.
- Smith, A. M., et al. (2019). A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. MDPI.
- Brainly.com. (2023). How does the dielectric constant affect SN1 and SN2 reactions?
- Laidler, K. J., & Landskroener, P. A. (1956). The influence of the solvent on reaction rates. Transactions of the Faraday Society, 52, 200-210.
- Torun, M. A., & Yildiz, M. (2013). The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. Chemistry and Materials Research, 3(9).
- Foundations of Chemical Kinetics Lecture 21: Marcus electron-transfer theory. (2021).
- Hupp, J. T., & Weaver, M. J. (n.d.). Some Perspectives on Solution-Phase Electron- Transfer Processes. Northwestern University.
- Macmillan Group. (2016). A Very Brief Introduction to the Concepts of Marcus Theory.
- Semantic Scholar. (n.d.). Marcus Theory of Electron Transfer.
- Chemistry LibreTexts. (2019). Factors that Affect Reaction Rates.
- Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv.
- Dhas, D. B. (n.d.). Kinetics of Quaternization Between N, N-Dimethylaniline and Benzyl Chloride in Polar Solvents. Journal of Advanced Scientific Research.
- ResearchGate. (2021). Effect of Changes in the Dielectric Constant of Reaction Medium.
- Summary of Solvent Effects on Nucleophilic Substitution Reactions. (n.d.).
- Kindo, S., & Bhoite, S. A. (2020). Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. International Journal of Scientific Research in Chemistry, 5(2), 1-6.
- Mishra, J., et al. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry.
- Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- ResearchGate. (n.d.). Solvent effects on the heterogeneous kinetics of N,N,N′,N′-tetramethyl p-phenylendiamine (TMPD) in nonaqueous binary solvent mixtures.
- Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution.
- Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
- ResearchGate. (n.d.). Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions.
- Polarity of Solvents. (n.d.).
- Leah4sci. (2014). Solvents in SN1 and SN2 Nucleophilic Substitution Reactions.
- ResearchGate. (2016). Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films.
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
Sources
Technical Support Center: Purification of Polymers from Residual N,N,3,5-Tetramethylaniline
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals facing the challenge of removing residual N,N,3,5-tetramethylaniline from their polymer formulations. This resource is designed to provide in-depth, practical guidance rooted in established scientific principles to ensure the integrity and purity of your final polymeric materials.
Introduction: Understanding the Challenge
This compound is a tertiary aromatic amine frequently employed in polymer chemistry. It can function as a polymerization catalyst or accelerator, particularly for acrylic and methacrylic systems, and also as a quenching agent in certain reactions.[1][2] While essential for the synthesis process, its residual presence in the final polymer can be detrimental, potentially affecting the material's physicochemical properties, biocompatibility, and regulatory compliance.
This guide provides a structured approach to diagnosing and resolving issues related to the removal of this specific residual impurity. We will explore the underlying principles of purification techniques and offer step-by-step protocols to help you achieve the desired level of purity in your polymer product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual this compound from my polymer?
Residual this compound can act as a plasticizer, altering the mechanical properties of your polymer. Furthermore, as an aromatic amine, it can be a source of leachables and extractables, which is a significant concern in biomedical and pharmaceutical applications. From a chemical standpoint, its presence can interfere with downstream functionalization or cross-linking reactions.
Q2: What are the primary methods for removing small molecule impurities like this compound from a polymer?
The most common and effective techniques for removing small molecules from polymers include:
-
Reprecipitation: This involves dissolving the polymer in a suitable solvent and then adding a non-solvent to precipitate the polymer, leaving the impurity in the solution.[]
-
Solvent Extraction/Washing: This method relies on washing the solid polymer with a solvent that readily dissolves the impurity but not the polymer itself.
-
Dialysis/Ultrafiltration: Particularly useful for water-soluble or solvent-dispersible polymers, this technique separates molecules based on size using a semi-permeable membrane.[4][5]
-
Chromatography: Techniques like size exclusion chromatography (SEC) can be used for preparative scale purification to separate the polymer from low molecular weight impurities.[6]
Q3: How do I choose the right solvent system for reprecipitation or washing?
The key is to identify a "good" solvent for your polymer that also solubilizes this compound, and a "poor" solvent (or non-solvent) for your polymer that is miscible with the "good" solvent. This compound is not readily miscible with water.[2][7] Therefore, for non-polar polymers, a common approach is to dissolve the polymer in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and precipitate it in an alcohol like methanol or ethanol, or a non-polar solvent like hexane. For more polar polymers, the choice of solvents will need to be adjusted accordingly.
Q4: My polymer is an anionic-exchange material, and the aniline seems to be strongly bound. What should I do?
Tertiary amines like this compound can have strong interactions with anionic polymers. In such cases, simple washing may be insufficient. An acidic wash can be employed to protonate the aniline, forming a salt that may have different solubility characteristics, aiding its removal.[8] For instance, washing with a dilute solution of a weak acid followed by a wash with a non-solvent for the polymer could be effective. However, care must be taken to ensure the acidic conditions do not degrade the polymer.
Q5: What analytical techniques can I use to confirm the removal of this compound?
Several analytical methods can be used to quantify residual this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for detecting small molecule impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile compounds, GC-MS can provide both qualitative and quantitative information.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic peaks of this compound and quantify its concentration relative to the polymer.[4][11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): While less quantitative, FTIR can be used as a quick screening tool to check for the disappearance of characteristic aniline peaks.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Residual aniline detected after multiple reprecipitations. | 1. Poor solvent/non-solvent selection. 2. Insufficient volume of non-solvent. 3. Co-precipitation of the aniline with the polymer. | 1. Re-evaluate your solvent system. Consider a non-solvent in which the aniline has higher solubility. 2. Increase the ratio of non-solvent to polymer solution (e.g., 10:1 v/v). 3. Try a different purification method, such as soxhlet extraction or preparative SEC. |
| Polymer degrades during the purification process. | 1. Use of harsh solvents or acidic/basic conditions. 2. Elevated temperatures during drying. | 1. Choose milder solvents. If an acidic wash is necessary, use a dilute weak acid and perform the wash at a low temperature. 2. Dry the polymer under vacuum at a temperature well below its glass transition temperature (Tg). |
| Low polymer recovery after purification. | 1. Partial solubility of the polymer in the non-solvent. 2. Precipitation of very fine particles that are difficult to collect. | 1. Select a non-solvent in which the polymer is completely insoluble. 2. Centrifuge the precipitated polymer instead of relying solely on filtration. Allow for longer precipitation times at lower temperatures. |
| Formation of an ammonium salt precipitate during acidic wash. | The salt of the protonated aniline is insoluble in the chosen solvent. | Use a solvent mixture that can solubilize the ammonium salt. For example, a mix of acetone and water may be more effective than acetone alone.[8] |
Experimental Protocols
Protocol 1: Reprecipitation for Removal of this compound
This protocol provides a general framework for removing residual this compound from a polymer that is soluble in a common organic solvent.
Workflow Diagram:
Caption: Workflow for Polymer Reprecipitation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the polymer containing residual this compound in a minimal amount of a "good" solvent (e.g., THF, DCM, or Toluene) to create a concentrated solution (e.g., 5-10% w/v).
-
Precipitation: In a separate vessel, prepare a volume of a "non-solvent" (e.g., methanol, ethanol, hexane, or water, depending on the polymer) that is at least 10 times the volume of the polymer solution.
-
Slow Addition: With vigorous stirring, slowly add the polymer solution dropwise to the non-solvent. A precipitate should form immediately.
-
Isolation: Allow the precipitate to settle. Isolate the polymer by filtration or centrifugation.
-
Washing: Wash the collected polymer with fresh non-solvent to remove any remaining traces of the impurity.
-
Drying: Dry the purified polymer under vacuum at an appropriate temperature until a constant weight is achieved.
-
Verification: Analyze a sample of the dried polymer using a suitable analytical technique (e.g., HPLC, GC-MS, or NMR) to confirm the absence of this compound. Repeat the process if necessary.
Protocol 2: Acidic Wash for Strongly Bound this compound
This protocol is designed for cases where the aniline is strongly associated with the polymer, such as in anionic systems.
Logical Relationship Diagram:
Caption: Logic of Acidic Wash Purification.
Step-by-Step Methodology:
-
Solvent Suspension: Suspend the polymer in a suitable solvent that does not dissolve the polymer but can solubilize the anilinium salt to be formed. A mixture of a polar organic solvent and water may be necessary.[8]
-
Acidification: Slowly add a dilute solution of a weak acid (e.g., 0.1 M acetic acid or citric acid) to the polymer suspension while stirring. The amount of acid should be sufficient to protonate the residual aniline.
-
Stirring: Allow the suspension to stir for a predetermined time (e.g., 1-2 hours) to ensure complete protonation and dissolution of the anilinium salt.
-
Isolation: Isolate the polymer by filtration or centrifugation.
-
Washing: Wash the polymer thoroughly with the solvent used in step 1 to remove the dissolved anilinium salt, followed by a wash with a non-solvent to remove the initial solvent.
-
Drying: Dry the purified polymer under vacuum.
-
Verification: Confirm the removal of this compound using an appropriate analytical technique.
Data Summary Table: Solvent Selection Guide
The following table provides a general guide for selecting solvents for the purification of common polymer classes from this compound.
| Polymer Class | "Good" Solvents (for Polymer & Aniline) | "Non-Solvents" (for Polymer) |
| Polystyrenes | Toluene, THF, DCM | Methanol, Ethanol, Hexane |
| Polyacrylates/Polymethacrylates | Acetone, Ethyl Acetate, THF, Toluene | Hexane, Methanol, Water |
| Polycarbonates | DCM, THF | Methanol, Isopropanol |
| Polyesters (e.g., PLA, PLGA) | DCM, Chloroform, Acetonitrile | Methanol, Ethanol, Diethyl Ether |
| Water-Soluble Polymers (e.g., PEG, PVP) | Water, Ethanol | Diethyl Ether, Hexane |
Note: This table is a general guide. The optimal solvent system should be determined experimentally for your specific polymer.
References
- Polymer Isolation and Purification. (n.d.).
- Post-polymerization purification techniques for derived polymers. (n.d.).
- How Do You Purify PVA (Polyvinyl Alcohol) After Synthesis?. (2023, July 25).
- The Role of this compound in Modern Organic Synthesis. (n.d.).
- Approaches for Extracting and Determining Additives, Contaminants and Low-Molecular-Weight By-Products in Synthetic Polymers. (2002, November 1).
- Purification of Small Molecule Drugs. (n.d.).
- Solubility experiments of aniline tetramer in different solvents. (2015).
- This compound. (n.d.).
- How can I clean triethylamine (TEA) from my polymer based material?. (2017, January 31).
- N-Methylaniline Chemical Properties,Uses,Production. (2024, September 20).
- This compound, 98%. (n.d.).
- Top Analytical Techniques for Characterizing Custom Polymers. (n.d.).
- Is there any method other than precipitation to remove residual monomer from polymer solution?. (2020, January 3).
- A Kinetic Investigation of Removal of Residual Monomers From Polymer Latexes Via Post-polymerization and Nitrogen Stripping Methods. (2012).
- Insights into the structural and optical features of plasma polymerized N, N, 3, 5 tetramethylaniline-2,6-diethylaniline thin films. (2023, September 27).
- This compound. (n.d.).
- This compound. (n.d.).
- How can I clean triethylamine (TEA) from my polymer based material?. (2017, February 1).
- The Basics of Polymer Analysis: Techniques & Solutions. (2014, May 14).
- Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. (2021, March 12). MDPI.
- Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques. (2023, April 27). MDPI.
- A Guide to Polymer Analysis Techniques. (n.d.).
- Mechanisms of residual polymer removal in solvent mixtures after the graphene transfer and effects on channel conductivity gat. (2023). St. Petersburg Polytechnic University Journal.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 4913-13-7 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. researchgate.net [researchgate.net]
- 9. rqmplus.com [rqmplus.com]
- 10. azom.com [azom.com]
- 11. resolvemass.ca [resolvemass.ca]
Technical Support Center: Navigating the Scale-Up Synthesis of N,N,3,5-Tetramethylaniline
Welcome to the technical support center for the synthesis of N,N,3,5-Tetramethylaniline (also known as N,N-dimethyl-3,5-xylidine). This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles and industry best practices.
Troubleshooting Guide: From Low Yields to Impurity Profiles
This section addresses specific problems you may encounter during the synthesis and purification of this compound, providing explanations of the underlying causes and actionable solutions.
Issue 1: Low Conversion of 3,5-Dimethylaniline
Question: My reaction is showing a low conversion of the starting material, 3,5-dimethylaniline, even after extended reaction times. What are the potential causes and how can I improve the conversion rate?
Answer:
Low conversion of 3,5-dimethylaniline in the synthesis of this compound, typically performed via the Eschweiler-Clarke reaction, can be attributed to several factors related to reaction kinetics and conditions.
Root Causes and Solutions:
-
Insufficient Temperature: The Eschweiler-Clarke reaction, while robust, often requires elevated temperatures to drive the reaction to completion.[1][2] Laboratory-scale reactions that proceed at a certain temperature may require a higher temperature setpoint at a larger scale to achieve the same reaction rate, due to different heat transfer characteristics.
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C, while carefully monitoring the reaction progress by an appropriate analytical method (e.g., GC or TLC) to avoid excessive by-product formation.
-
-
Sub-optimal Stoichiometry of Reagents: The molar ratio of formaldehyde and formic acid to the starting amine is crucial. An insufficient amount of either reagent will lead to incomplete methylation.
-
Solution: Ensure that a sufficient excess of both formaldehyde and formic acid is used. A common starting point is to use at least 2.2 equivalents of formaldehyde and a larger excess of formic acid, which also acts as the solvent.[2]
-
-
Poor Mixing: On a larger scale, inadequate agitation can lead to localized "hot spots" and areas of low reagent concentration, hindering the reaction.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system to maintain a homogenous reaction mixture. For viscous reaction mixtures, consider a more powerful stirring motor or a different impeller design.
-
-
Reagent Quality: The purity of the starting materials, especially the formaldehyde and formic acid, can impact the reaction. Low-quality reagents may contain inhibitors or have a lower than stated concentration.
-
Solution: Use high-purity reagents from a reputable supplier. It is advisable to assay the concentration of the formaldehyde solution before use, especially if it has been stored for a long time.
-
Issue 2: High Levels of the Mono-Methylated By-product (N-methyl-3,5-dimethylaniline)
Question: My final product is contaminated with a significant amount of N-methyl-3,5-dimethylaniline. How can I minimize its formation and remove it from my product?
Answer:
The formation of the mono-methylated intermediate is an inherent part of the Eschweiler-Clarke reaction mechanism.[1] The reaction proceeds in a stepwise manner, and if the conditions are not optimized for complete methylation, this intermediate can be a major impurity.
Root Causes and Solutions:
-
Incomplete Second Methylation: The second methylation step to form the tertiary amine from the secondary amine intermediate can be slower than the first. This can be exacerbated by the factors mentioned in Issue 1 (low temperature, insufficient reagents, poor mixing).
-
Solution:
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration at the optimal temperature to ensure the complete conversion of the secondary amine intermediate.
-
Optimize Reagent Stoichiometry: A larger excess of formaldehyde and formic acid can help drive the reaction towards the di-methylated product.
-
-
-
Premature Work-up: Stopping the reaction before the complete consumption of the mono-methylated intermediate will result in its presence in the crude product.
-
Solution: Monitor the reaction closely using an appropriate analytical technique (GC or HPLC) to confirm the disappearance of the N-methyl-3,5-dimethylaniline peak before initiating the work-up procedure.
-
Purification Strategy:
The boiling points of this compound and N-methyl-3,5-dimethylaniline are relatively close, making simple distillation challenging.
-
Fractional Distillation under Reduced Pressure: For larger quantities, a multi-plate distillation column under vacuum is the most effective method for separating these two components. Careful control of the reflux ratio and temperature is essential.
-
Chemical Purification: A patented method for the purification of N,N-dimethylaniline involves reacting the crude product with an acid anhydride (e.g., acetic anhydride).[3] The primary and secondary amines are acylated to form higher boiling point amides, which can then be easily separated from the desired tertiary amine by distillation. The amides can then be hydrolyzed to recover the starting materials if desired.
Issue 3: Product Discoloration (Yellow to Brown)
Question: My isolated this compound is a yellow to brown liquid, but the literature suggests it should be colorless to light yellow. What causes this discoloration and how can I prevent it?
Answer:
Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.[4] This is a common issue, especially when the product is exposed to air and/or light at elevated temperatures.
Root Causes and Solutions:
-
Aerial Oxidation: Exposure of the hot product to air during work-up or distillation can cause oxidation.
-
Solution:
-
Inert Atmosphere: Conduct the work-up and distillation under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: In some industrial processes, small amounts of antioxidants are added to prevent discoloration, though this may not be suitable for all applications.
-
-
-
Thermal Decomposition: Prolonged heating at high temperatures during distillation can lead to decomposition and the formation of colored by-products.
-
Solution: Use vacuum distillation to lower the boiling point of the product, thereby reducing the required distillation temperature.
-
-
Impurities from Starting Materials: If the starting 3,5-dimethylaniline is already discolored, this color can carry through to the final product.
-
Solution: Purify the starting 3,5-dimethylaniline by distillation before use if it is discolored.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The Eschweiler-Clarke reaction is a widely used and highly scalable method for the N-methylation of primary and secondary amines, including the synthesis of this compound from 3,5-dimethylaniline.[1] This one-pot reaction uses formaldehyde as the source of the methyl groups and formic acid as both the reducing agent and often as the solvent.[2] It is generally high-yielding and avoids the formation of quaternary ammonium salts, which can be a problem with other alkylating agents like methyl iodide.[5]
Q2: What are the main safety concerns when scaling up this synthesis?
The primary safety concern is the management of the exothermic reaction.[6] The reaction between the amine, formaldehyde, and formic acid generates a significant amount of heat. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[7] This can lead to a thermal runaway if not properly controlled, resulting in a rapid increase in temperature and pressure, potentially leading to a reactor failure.
Key Safety Precautions:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a reaction calorimeter) to determine the heat of reaction and the maximum rate of heat evolution.
-
Controlled Addition: On a large scale, it is advisable to add one of the reagents (typically the amine) to the mixture of the other reagents in a controlled manner to manage the rate of heat generation.
-
Adequate Cooling: Ensure the reactor has a sufficiently powerful cooling system to remove the heat generated by the reaction.
-
Emergency Relief System: The reactor should be equipped with a properly sized pressure relief device.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[8] Work in a well-ventilated area or a fume hood.
Q3: How can I monitor the progress of the reaction?
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for monitoring the reaction progress.
-
GC-MS: A Gas Chromatography-Mass Spectrometry (GC-MS) method is ideal for both monitoring the disappearance of the starting material and the mono-methylated intermediate, and for identifying any unknown by-products.
-
HPLC: An HPLC method with a UV detector can also be used to quantify the starting material, intermediate, and product.
Aliquots of the reaction mixture can be taken at regular intervals, quenched, and extracted before analysis.
Q4: What are the typical work-up and purification procedures for this reaction?
A typical work-up procedure involves:
-
Cooling the reaction mixture.
-
Carefully neutralizing the excess formic acid with a base, such as sodium hydroxide or potassium hydroxide solution, while cooling to manage the exotherm of neutralization.
-
Extracting the product into an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Washing the organic layer with water and brine to remove any remaining salts and water-soluble impurities.
-
Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Removing the solvent under reduced pressure.
The crude product is then typically purified by vacuum distillation.
Q5: What are the expected boiling points of the product and major impurities?
While the exact boiling points can vary with pressure, the following are approximate values at atmospheric pressure:
| Compound | Boiling Point (°C) |
| 3,5-Dimethylaniline | ~220 |
| N-methyl-3,5-dimethylaniline | ~225-230 |
| This compound | ~226-228[9] |
The close boiling points highlight the need for efficient fractional distillation for high-purity product.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound (Eschweiler-Clarke Reaction)
This protocol is for a laboratory-scale synthesis and should be adapted and optimized for larger scales with appropriate safety considerations.
Materials:
-
3,5-Dimethylaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylaniline (1.0 eq).
-
To the stirred amine, add formic acid (at least 5 eq).
-
Slowly add formaldehyde solution (2.5 eq) to the mixture. The addition may be exothermic.
-
Heat the reaction mixture to reflux (typically 100-110°C) and maintain for 4-8 hours, or until reaction monitoring (TLC or GC) indicates complete consumption of the starting material and the mono-methylated intermediate.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Slowly and carefully add a 50% aqueous solution of sodium hydroxide to the reaction mixture with vigorous stirring and cooling to neutralize the excess formic acid to a pH > 10. This is a highly exothermic step.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water (2 x volume) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Protocol 2: GC-MS Method for Reaction Monitoring and Purity Analysis
This is a general method and may require optimization for your specific instrument and column.
| Parameter | Value |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial temp: 80°C, hold for 2 minRamp: 15°C/min to 280°CFinal hold: 5 min at 280°C |
| MS Detector | Electron Ionization (EI) at 70 eVScan range: 40-350 m/z |
Visualizations
Eschweiler-Clarke Reaction Mechanism
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- Troubleshooting side reactions in the N-alkyl
- US4375560A - Process for the preparation of 3,5-dimethylaniline (sym. m-xylidine)
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide
- Eschweiler–Clarke reaction - Wikipedia
- US3819709A - Synthesis of n-methylaniline - Google P
- Alkylation of Amines (Sucks!) - Master Organic Chemistry
- Eschweiler-Clarke Reaction - J&K Scientific LLC
- Process for the preparation of 3,5-dimethyl aniline (sym. m-xylidine)
- Quantification of aniline and N-methylaniline in indigo - PMC - PubMed Central - NIH
- Eschweiler-Clarke Reaction - NROChemistry
- CN102728367A - Method and catalyst for synthesizing N,N-dimethylaniline - Google P
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH
- N alkylation
- Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid
- US2455931A - Method of making n-methyl aniline - Google P
- (PDF)
- RU2270187C2 - Method for preparing n-methylaniline - Google P
- Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies
- A Comparative Guide to the Validation of Analytical Methods for 2,3-Dimethylaniline Impurities - Benchchem
- pH kinetic studies of the N-demethylation of N,N-dimethylaniline c
- Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar
- Gas Chromatography Methods for N,N-Dimethylaniline | PDF - Scribd
- A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals - MDPI
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way
- Alkylation Safety - American Fuel & Petrochemical Manufacturers
- 3,5-Xylidine - Wikipedia
- CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride - Google P
- Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals
- CN1215720A - Process for production of 3,5-dimethyl aniline - Google P
- Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal
- Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?
- This compound, 98% - Fisher Scientific
- CN119874530A - Preparation method of high-purity N-N-dimethylaniline - Google P
- 3,5-Dimethylaniline | C8H11N | CID 7949 - PubChem
- Alkylation Reaction - Industrial Production of N, N-dimethylaniline - Alfa Chemistry
- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC - NIH
- 3,5,N,N-Tetramethylaniline | CAS 4913-13-7 | SCBT
- Working with Exothermic Reactions during Lab and Scale up - Amar Equipment
- Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals - OSHA
- m-NITRODIMETHYLANILINE - Organic Syntheses Procedure
- (PDF)
- Methods and reaction mixtures for controlling exothermic reactions - Google P
- Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - NIH
- N N 3 5 Tetramethylaniline 97% - Cenmed Enterprises
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. New insights into the dissociation dynamics of methylated anilines - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07061J [pubs.rsc.org]
- 3. Simplified Version of the Eschweiler-Clarke Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethylaniline | C8H11N | CID 7949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. amarequip.com [amarequip.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. US4375560A - Process for the preparation of 3,5-dimethylaniline (sym. m-xylidine) - Google Patents [patents.google.com]
"N,N,3,5-Tetramethylaniline degradation pathways and byproducts"
Aniline Analytics Technical Support Center
Introduction for the Researcher
Welcome to the technical support guide for the degradation of N,N,3,5-Tetramethylaniline (N,N-DMA-3,5-Xylidine). This document is designed for researchers, scientists, and drug development professionals investigating the fate of this compound through various degradation processes.
A Note on the Current State of Research: As of our latest literature review, specific, peer-reviewed studies detailing the complete degradation pathways and experimentally identified byproducts of this compound are limited. Therefore, this guide adopts a predictive and mechanistic approach. The pathways, byproducts, and troubleshooting advice provided herein are synthesized from established principles of organic chemistry and extrapolated from extensive studies on closely related structural analogs, such as N,N-dimethylaniline and other substituted anilines. This guide serves as an expert-level predictive tool to help you design experiments, anticipate potential challenges, and identify expected classes of transformation products.
Section 1: Frequently Asked Questions - Core Concepts
Q1: What are the primary mechanisms driving the degradation of this compound in advanced oxidation processes (AOPs)?
A1: The degradation of this compound (N,N,TMA) via AOPs, such as photocatalysis or Fenton-based reactions, is primarily initiated by highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). The reaction cascade generally proceeds through several key stages:
-
N-Dealkylation: The tertiary amine group is a primary site of attack. Hydroxyl radicals can abstract a hydrogen atom from one of the N-methyl groups, leading to an unstable intermediate that subsequently loses formaldehyde to form the secondary amine, N,3,5-trimethylaniline. This process can repeat to form the primary amine, 3,5-dimethylaniline.
-
Hydroxylation of the Aromatic Ring: The aromatic ring is electron-rich due to the activating effects of the amine and methyl groups, making it susceptible to electrophilic attack by •OH radicals. This results in the formation of various hydroxylated intermediates (aminophenols). The positions of hydroxylation will be directed by the existing substituents.
-
Ring Opening: Following sufficient hydroxylation, the aromatic ring becomes destabilized. Further attack by ROS can lead to the cleavage of the benzene ring, forming smaller, aliphatic organic acids and aldehydes.
-
Mineralization: Under ideal conditions with sufficient oxidant exposure, the aliphatic intermediates are ultimately oxidized to carbon dioxide (CO₂), water (H₂O), and inorganic nitrogen species like ammonium (NH₄⁺) and nitrate (NO₃⁻) ions.[1][2]
Q2: Why is my N,N,3,5-TMA sample turning from a clear yellow liquid to a darker brown color upon storage or during initial experimental setup?
A2: Aromatic amines, including N,N,3,5-TMA, are susceptible to auto-oxidation when exposed to air and light.[3] The nitrogen lone pair can be oxidized, and the aromatic ring can undergo reactions to form colored, often polymeric, byproducts. This is a common observation for many aniline derivatives.[3]
-
Troubleshooting & Prevention:
-
Store the neat compound under an inert atmosphere (e.g., argon or nitrogen).
-
Protect the compound and its solutions from direct light using amber vials or by wrapping containers in aluminum foil.
-
Prepare solutions fresh before use whenever possible.
-
If you observe a color change in your stock solution, it is advisable to verify its purity chromatographically before proceeding with quantitative experiments.
-
Section 2: Proposed Degradation Pathways & Byproduct Identification
Q3: What are the most likely initial transformation products I should look for during the degradation of N,N,3,5-TMA?
A3: Based on mechanistic principles, the initial byproducts will likely result from N-demethylation and ring hydroxylation. The symmetrical nature of the 3,5-dimethyl substitution simplifies the number of possible ring isomers compared to other anilines.
Below is a proposed pathway for the initial stages of photocatalytic or Fenton-based degradation.
Caption: Proposed initial degradation pathways for this compound.
Q4: How can I identify these proposed byproducts using LC-MS?
A4: Tandem mass spectrometry (LC-MS/MS) is the most powerful tool for this purpose.[4] You should perform a full scan to find the predicted parent masses and then conduct product ion scans (MS/MS) to confirm their structures based on fragmentation patterns.
Table 1: Predicted Byproducts and Key Mass Spectrometry Fragments
| Predicted Compound Name | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Predicted Fragments & Neutral Losses |
| This compound (Parent) | 149.23 | 150 | Loss of methyl (-15), Loss of dimethylamine (-45) |
| N,3,5-Trimethylaniline | 135.21 | 136 | Loss of methyl (-15) |
| 3,5-Dimethylaniline | 121.18 | 122 | Loss of ammonia (-17) |
| Hydroxylated N,N,3,5-TMA | 165.23 | 166 | Loss of methyl (-15), Loss of water (-18) |
| Hydroxylated N,3,5-TMA | 151.21 | 152 | Loss of methyl (-15), Loss of water (-18) |
| Dihydroxylated N,N,3,5-TMA | 181.23 | 182 | Loss of methyl (-15), Sequential water losses (-18, -36) |
Note: The exact fragmentation will depend on instrument settings (collision energy, etc.). This table provides a starting point for identification.
Section 3: Troubleshooting Analytical Methods
Q5: I'm seeing significant peak tailing for the parent N,N,3,5-TMA peak in my reverse-phase HPLC analysis. What is the cause and how do I fix it?
A5: This is a classic issue when analyzing basic compounds like aromatic amines on silica-based C18 columns. The primary cause is secondary ionic interactions between the protonated amine group of your analyte and negatively charged residual silanol groups (Si-O⁻) on the stationary phase. This leads to poor peak shape and can affect reproducibility.
Troubleshooting Protocol:
-
Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups.
-
Action: Lower the pH of your aqueous mobile phase to between 2.5 and 3.5 using an additive like formic acid or phosphoric acid. At this low pH, most silanol groups are protonated (Si-OH) and do not interact ionically with the analyte.
-
-
Use a Low-Silanol Column: Modern HPLC columns are often manufactured with "end-capping" to minimize residual silanols.
-
Action: Ensure you are using a high-purity, end-capped silica column or a column specifically designed for the analysis of basic compounds.
-
-
Add a Competitive Amine: If pH adjustment is not sufficient or desirable for your separation, a competitive base can be used.
-
Action: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
Q6: My degradation experiment seems to stall after an initial period of rapid conversion. What could be causing this catalyst deactivation?
A6: In photocatalytic or Fenton-like systems, catalyst deactivation or reaction inhibition is a common problem. Several factors could be at play:
-
Fouling of Catalyst Surface: As degradation proceeds, intermediate byproducts, especially hydroxylated aromatic compounds, can polymerize on the surface of the catalyst (e.g., TiO₂). This polymeric layer blocks active sites and prevents both light from reaching the catalyst surface and reactants from adsorbing.
-
Scavenging of Radicals: Some intermediates may be effective radical scavengers, consuming the •OH radicals needed to degrade the parent compound without leading to further mineralization.
-
Changes in pH: The formation of acidic byproducts (e.g., carboxylic acids) can significantly lower the pH of the reaction medium. The efficiency of many AOPs is highly pH-dependent. For TiO₂ photocatalysis, extreme pH values can alter the surface charge, affecting analyte adsorption and overall efficiency. For Fenton reactions, the optimal pH is typically around 3; significant deviation will slow or stop the catalytic cycle.
Troubleshooting Steps:
-
Monitor pH: Measure the pH of your reaction mixture at regular intervals. If it deviates significantly from the optimal range, consider using a buffered solution.
-
Analyze Catalyst Post-Reaction: After an experiment, recover the catalyst, wash it thoroughly, and analyze it using techniques like SEM or TGA to check for surface fouling or adsorbed organic matter.
-
Increase Oxidant Dose: It's possible the initial dose of H₂O₂ (in Fenton systems) was depleted. Consider a stepwise addition of the oxidant to maintain a steady concentration of radicals.
Section 4: Experimental Protocols
Protocol 1: General Purpose HPLC-MS/MS Method for Separation of N,N,3,5-TMA and its Predicted Byproducts
This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and byproducts.
-
Instrumentation:
-
HPLC system with a binary pump and autosampler.
-
Mass spectrometer with an electrospray ionization (ESI) source, capable of MS/MS (e.g., Q-TOF or Triple Quadrupole).
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program: See Table 2.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full Scan (m/z 50-300) for initial screening, followed by targeted MS/MS on the m/z values listed in Table 1.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Collision Energy: Optimize for each compound, starting with a ramp from 10-40 eV.
-
Table 2: Suggested HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 22.0 | 95 | 5 |
Workflow Diagram: From Experiment to Analysis
Caption: General workflow for a degradation experiment and subsequent analysis.
Section 5: References
-
Photocatalytic Degradation of Aniline Versus 2-Chloroaniline: A Comparative Guide. (2025). Benchchem.
-
Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. (2021). MDPI.
-
3,5,N,N-Tetramethylaniline 97 4913-13-7. (n.d.). Sigma-Aldrich.
-
N N 3 5 Tetramethylaniline 97%. (n.d.). Cenmed Enterprises.
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). MDPI.
-
3,5-Xylidine. (n.d.). Wikipedia.
-
Chemical oxidation of 2,6-dimethylaniline in the fenton process. (2009). Environmental Science & Technology.
-
Photocatalytic degradation of tetracycline in aqueous solution by nanosized TiO2. (2013). Chemosphere.
-
This compound | 4913-13-7 | EAA91313. (n.d.). Biosynth.
-
This compound, 98%. (n.d.). Fisher Scientific.
-
This compound | C10H15N | CID 78625. (n.d.). PubChem.
-
N,N,2,6-Tetramethylaniline | C10H15N | CID 69853. (n.d.). PubChem.
-
Photocatalytic degradation of Aniline from aqueous solutions under sunlight illumination using immobilized Cr:ZnO nanoparticles. (n.d.). ResearchGate.
-
3,5-Dimethylaniline | C8H11N | CID 7949. (n.d.). PubChem.
-
N,N-Dimethylaniline. (n.d.). Wikipedia.
-
Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. (n.d.). Applied and Environmental Microbiology.
-
Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Freie Universität Berlin.
-
Mechanism of aniline photodegradation in an aqueous solution in the presence of TiO2. (n.d.). ResearchGate.
-
Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. (2021). Scilit.
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
-
Ion fragmentation of small molecules in mass spectrometry. (2012).
-
Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. (n.d.). CORE.
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (2020). Mass Spectrometry Reviews.
-
2,5-Dimethylaniline | C8H11N | CID 7259. (n.d.). PubChem.
-
Liquid Chromatography with Tandem Mass Spectrometric Method Development and Validation Study for the Estimation of N-Nitrosodimethylamine in Ranitidine Tablets. (n.d.). ResearchGate.
-
Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug. (2021). PMC.
-
Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: Identification of a new TER metabolite. (2017). ResearchGate.
-
Delineation of prototypical degradation mechanism, characterization of unknown degradation impurities by liquid chromatography–quadrupole‐time‐of‐flight–tandem mass spectrometry and stability‐indicating analytical method of selumetinib. (n.d.). ResearchGate.
-
N,N-Dimethylaniline | C8H11N | CID 949. (n.d.). PubChem.
Sources
Technical Support Center: Managing Exotherms in Reactions with N,N,3,5-Tetramethylaniline
Here is the technical support center for managing exotherms in reactions with N,N,3,5-Tetramethylaniline.
Welcome to the technical support guide for handling this compound. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into managing the exothermic potential of reactions involving this versatile aromatic amine. Our goal is to equip you with the knowledge to not only prevent thermal incidents but also to understand the underlying chemical principles governing them.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the exothermic nature of this compound reactions.
Q1: What makes reactions with this compound potentially exothermic?
A: this compound is a substituted aniline, a class of aromatic amines. The lone pair of electrons on the nitrogen atom can be donated into the benzene ring, making the ring electron-rich and highly reactive towards electrophiles.[1] Reactions that are inherently fast and release significant energy, such as nitrations, halogenations, sulfonations, and certain acid-base neutralizations, can be strongly exothermic.[2][3] The rate of heat generation can exceed the rate of heat removal from the reactor, leading to a rapid increase in temperature.[4]
Q2: What are the most common reagents that can cause a dangerous exotherm with this compound?
A: Caution should be exercised when reacting this compound with strong oxidizing agents (e.g., peroxides, perchlorates, nitric acid), strong acids, acid anhydrides, and acid chlorides.[5][6] Reactions with these substances can be highly energetic. For instance, the neutralization of amines with strong acids is a well-known exothermic process.[2]
Q3: What are the initial warning signs of a potential thermal runaway?
A: The primary indicator is a reaction temperature that rises faster than expected or continues to rise even after the cooling bath temperature is lowered or reagent addition is stopped. Other signs include a sudden change in color (darkening or charring), unexpected gas evolution, or a rapid increase in pressure within a closed system.
Q4: I've observed an uncontrolled exotherm. What is the immediate first step?
A: Your immediate priority is to maximize heat removal and stop feeding the reaction. This typically involves:
-
Immediately ceasing the addition of any reagents.
-
Ensuring the reactor is securely in an efficiently charged cooling bath (e.g., ice/water or ice/salt).
-
If possible and safe, adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. If these measures do not bring the temperature under control, treat it as an emergency, alert personnel, and be prepared to evacuate.
Q5: I've seen this compound listed as a quenching agent. How can it also be a source of exotherms?
A: This is an excellent question that highlights the dual nature of chemical reactivity. This compound can act as a quenching agent, particularly in photochemical reactions, by accepting energy or electrons from an excited species.[7][8] In this context, it is used to stop a specific reaction pathway. However, when it is a primary reactant, for example, in an electrophilic aromatic substitution or a strong acid-base reaction, its inherent reactivity can initiate a powerful exotherm. The role of a chemical is entirely dependent on the context of the reaction system.
Troubleshooting Guide: Specific Scenarios & Solutions
This guide provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: The reaction temperature is rising too quickly during reagent addition.
-
Possible Cause 1: Reagent Addition Rate. The rate of addition of a reactive substrate (e.g., a nitrating agent) is too fast for the system's cooling capacity. The heat generated per unit of time is overwhelming the heat removal.
-
Solution: Immediately halt the addition. Allow the cooling system to bring the temperature back to the set point. Once stable, resume the addition at a significantly slower rate. For highly exothermic reactions, using a syringe pump to ensure a slow, constant, and controllable addition rate is a best practice.
-
Possible Cause 2: Inadequate Cooling. The cooling bath is not making sufficient contact with the reaction flask, or its temperature is too high.
-
Solution: Ensure the reaction flask is immersed in the cooling bath, not just touching the surface. Use an ice/water slurry for 0°C, and consider an ice/salt or dry ice/acetone bath for lower temperatures. For larger scale reactions, a cryostat or jacketed reactor provides more reliable and consistent cooling.
-
Possible Cause 3: Solvent Choice. The chosen solvent may have a low boiling point. If the reaction temperature approaches the solvent's boiling point, the cooling efficiency will decrease dramatically as the solvent vaporizes.
-
Solution: Select a solvent with a boiling point well above the intended reaction temperature. This provides a wider safety margin.
| Solvent | Boiling Point (°C) | Notes |
| Dichloromethane | 39.6 | Low boiling point; can react with amines under certain conditions.[9] |
| Diethyl Ether | 34.6 | Very low boiling point; highly flammable. |
| Tetrahydrofuran (THF) | 66 | Common, but can form peroxides. |
| Acetonitrile | 82 | Aprotic polar solvent. |
| Toluene | 111 | Higher boiling point, good for moderate temperature reactions. |
| N,N-Dimethylformamide (DMF) | 153 | High boiling point, but can decompose at high temperatures. |
Issue 2: The reaction temperature continues to climb even after stopping reagent addition and cooling.
-
Possible Cause: Thermal Runaway Initiation. The reaction has reached a critical point where the heat it is generating is driving the reaction rate to accelerate uncontrollably.[4] This is a serious safety event.
-
Solution: Emergency Quenching. If the temperature is not responding to primary cooling, an emergency quench is required. This involves rapidly adding a substance that will stop the reaction. The choice of quenching agent is critical.
| Quenching Agent | Suitable For | Mechanism | Cautions |
| Cold, Dilute Acetic Acid | Reactions with strong bases | Neutralizes the base, protonating the aniline and deactivating it towards many electrophiles. | The neutralization itself is exothermic; use a dilute solution. |
| Sodium Bisulfite Solution | Halogenation reactions (e.g., Br₂, Cl₂) | Reduces the excess halogen to a non-reactive halide. | Ensure the solution is cold before addition. |
| Cold Water/Ice | General purpose (with caution) | Dilutes reactants and absorbs a large amount of heat. | Not suitable for water-reactive reagents (e.g., acid chlorides). |
Protocol for Emergency Quenching:
-
Alert all personnel in the immediate vicinity.
-
Have the pre-chilled quenching agent ready in a container that allows for rapid but controlled addition.
-
Add the quenching agent to the reaction mixture as quickly as is safely possible while maintaining control.
-
Be prepared for vigorous gas evolution or splashing. Use a blast shield.
-
If the reaction cannot be controlled, evacuate the area.
Issue 3: How can I proactively design a safer experiment?
-
Possible Cause of Failure: Lack of Thermal Hazard Assessment. Rushing into a scaled-up reaction without understanding its thermal profile is a primary cause of lab accidents.
-
Solution 1: Perform Reaction Calorimetry. Before scaling up, use a reaction calorimeter (RC1) or similar instrument to measure the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the rate of heat evolution. This data is invaluable for safe process design.
-
Solution 2: Use Semi-Batch Addition. Instead of adding all reactants at once (batch mode), add one reactive component slowly over time (semi-batch). This allows the rate of heat generation to be controlled by the addition rate, which should be matched to the reactor's cooling capacity.
-
Solution 3: Dilution. Running reactions at a lower concentration can slow the reaction rate and provides more thermal mass (from the solvent) to absorb the heat that is generated, resulting in a smaller temperature rise.
Visualizations & Workflows
Decision Tree for Exotherm Management
This diagram outlines the logical steps to take when dealing with a potentially exothermic reaction.
Caption: Decision tree for real-time exotherm management.
Hierarchy of Controls for Exothermic Reactions
This diagram illustrates the prioritized approach to mitigating risks associated with exothermic reactions, from most to least effective.
Caption: Hierarchy of controls for mitigating reaction hazards.
References
- This compound Properties: PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- N,N-Dimethylaniline Safety Data: PENTA s.r.o. (2024). SAFETY DATA SHEET according to Regulation (EC) No 1907/2006 (REACH) as amended. N,N-Dimethylaniline.
- Aniline Derivative Safety Data: Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylaniline.
- Hazardous Substance Information: New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethylaniline.
- Thermal Runaway Case Studies: Mi, C., et al. (2020). Case Study of an Electric Vehicle Battery Thermal Runaway and Online Internal Short-Circuit Detection.
- Bromination of Anilines Exotherms: BenchChem. (2025).
- Amine Neutralization Exotherms: ACS Chemical Health & Safety. (2021). Lessons Learned from a Delayed Exothermic Decomposition Amine Neutralizations with Strong, Oxidizing Acids.
- Thermal Runaway Prevention Review: Wang, Y., et al. (2023). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Process Safety and Environmental Protection.
- This compound Research: ResearchGate. (n.d.). Infrared and ultra violet-visible spectroscopic investigation of plasma polymerized this compound thin films.
- Thermal Runaway Mitigation: MDPI. (2022). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review.
- Aniline Quenching Mechanisms: ResearchGate. (n.d.). Quenching mechanisms of 5BAMC by aniline in different solvents using Stern–Volmer plots.
- Temperature Control of Exothermic Reactions: MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
- Amine and Dichloromethane Reactivity: Aidic. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane.
- Nitroaniline Reaction Analysis: ioKinetic. (n.d.). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline.
- Quenching Agent Application: NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound (CAS: 4913-13-7): A Key Quenching Agent in Chemical Reactions.
- Thermal Runaway Behavior Study: MDPI. (2022). Study on Thermal Runaway Behavior of Li-Ion Batteries Using Different Abuse Methods.
- Thermal Runaway Definition: Wikipedia. (n.d.). Thermal runaway.
- Primary Aromatic Amine Hazards: ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal runaway - Wikipedia [en.wikipedia.org]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 4913-13-7 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. aidic.it [aidic.it]
"impact of impurities in N,N,3,5-Tetramethylaniline on reaction outcome"
Welcome to the Technical Support Center for N,N,3,5-Tetramethylaniline (CAS 4913-13-7). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges that may arise during its use. The purity of this compound is paramount for predictable and reproducible reaction outcomes, particularly in its roles as a potent polymerization accelerator and a specialized quenching agent. This guide provides in-depth, question-and-answer-based troubleshooting for common issues linked to impurities.
The Critical Role of Purity in this compound Applications
This compound is a tertiary aromatic amine widely employed in organic synthesis. Its efficacy as a catalyst in polymerization, such as in the synthesis of glycol methacrylate, and as a quenching agent for specific reactions, is highly dependent on its purity. Impurities, even in trace amounts, can lead to a cascade of undesirable effects, including altered reaction kinetics, reduced product yield, and the formation of unexpected side products. Understanding the nature of these impurities and their impact is the first step toward robust and reliable experimental design.
The primary sources of impurities in this compound stem from its synthesis, which typically involves the methylation of 3,5-dimethylaniline.[1][2] Potential impurities, therefore, include:
-
Residual Starting Materials: Unreacted 3,5-dimethylaniline (a primary amine) and methanol.
-
Partially Methylated Intermediates: N,3,5-trimethylaniline (a secondary amine).
-
Degradation Products: Oxidation of the tertiary amine can lead to the formation of N-oxides and other colored by-products, especially upon exposure to air.[3]
-
Moisture: Water can be introduced during synthesis or through improper handling and storage.
This guide will address the practical consequences of these impurities and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Polymerization Applications
Question 1: My polymerization reaction is significantly slower than expected, or fails to initiate, when using a new batch of this compound. What could be the cause?
Answer:
This issue is frequently linked to the presence of primary or secondary amine impurities, such as residual 3,5-dimethylaniline or N,3,5-trimethylaniline . While this compound acts as an effective tertiary amine catalyst, primary and secondary amines can interfere with the polymerization mechanism.[4]
Causality Explained:
In many polymerization systems, tertiary amines like this compound act as accelerators, often in conjunction with an initiator (e.g., a peroxide). The lone pair of electrons on the tertiary nitrogen is crucial for this catalytic activity. Primary and secondary amines, however, possess N-H bonds that can react with other components in the polymerization mixture, such as the initiator or the growing polymer chain. This can lead to:
-
Initiator Quenching: The primary or secondary amine can react with and consume the initiator, reducing the concentration of free radicals available to start the polymerization.
-
Chain Termination: These amines can act as chain transfer agents, prematurely terminating growing polymer chains and resulting in lower molecular weight polymers.
-
Formation of Inhibitory Species: Reaction of the primary/secondary amine with other reagents may form compounds that inhibit polymerization.
Troubleshooting Protocol:
-
Purity Assessment of this compound:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for separating and identifying volatile and semi-volatile impurities like residual starting materials and partially methylated products. High-Performance Liquid Chromatography (HPLC) can also be employed.[5]
-
Procedure:
-
Prepare a standard solution of your this compound.
-
If available, prepare standard solutions of 3,5-dimethylaniline and N,3,5-trimethylaniline for comparison of retention times.
-
Run the GC-MS analysis. The presence of peaks corresponding to the lower molecular weight primary and secondary amines indicates contamination.
-
-
-
Purification of Contaminated this compound:
-
Principle: Primary and secondary amines can be selectively reacted with acetic anhydride to form higher boiling point amides, which can then be separated by distillation.[6]
-
Protocol:
-
In a fume hood, combine the contaminated this compound with a 10% (w/w) excess of acetic anhydride.
-
Reflux the mixture for 2-4 hours. This will convert the primary and secondary amines into their respective acetamides.
-
Carefully distill the mixture under reduced pressure. The purified this compound will distill, leaving the less volatile acetamides behind.
-
Re-analyze the purified product by GC-MS to confirm the removal of impurities.
-
-
Data Summary Table:
| Impurity | Amine Type | Boiling Point (°C) | Potential Impact on Polymerization |
| 3,5-Dimethylaniline | Primary | 220-221 | High (Initiator quenching, chain termination) |
| N,3,5-Trimethylaniline | Secondary | ~225 | Moderate to High (Initiator quenching) |
| This compound | Tertiary | 226-228 | Desired Accelerator |
Question 2: My final polymer product is discolored (e.g., yellow or brown), even though my monomers are colorless. Could the this compound be the cause?
Answer:
Yes, discoloration is often a result of using this compound that has undergone oxidation. Aromatic amines are susceptible to air oxidation, which forms highly colored degradation products.[3]
Causality Explained:
The tertiary amine functionality in this compound can be oxidized, particularly upon exposure to air, light, and/or trace metal impurities. This process can lead to the formation of species like N-oxides .[7] These oxidized species and subsequent degradation products are often intensely colored and can become incorporated into the polymer matrix, leading to an undesirable final product color. Furthermore, the formation of N-oxides reduces the concentration of the active tertiary amine catalyst, which can also affect the reaction rate.[8]
Troubleshooting Protocol:
-
Visual Inspection and Purity Check:
-
Visually inspect your this compound. A pure product should be a colorless to pale yellow liquid. A significant yellow or brown color indicates degradation.
-
Use UV-Vis spectroscopy to check for colored impurities. A scan of the material dissolved in a suitable solvent (e.g., ethanol) should show minimal absorbance in the visible region for a pure sample.
-
-
Purification by Distillation:
-
If the discoloration is moderate, simple distillation under reduced pressure can remove less volatile, colored impurities. Distilling from a small amount of zinc dust can help reduce some oxidized species.[9]
-
-
Proper Storage and Handling:
-
Always store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Store in amber glass bottles to protect from light.
-
Avoid contact with metal spatulas or containers that could introduce catalytic metal impurities.
-
Quenching Applications
Question 3: I am using this compound as a quenching agent, but the quenching efficiency seems inconsistent between batches. Why might this be happening?
Answer:
Inconsistent quenching efficiency can be attributed to variations in the concentration of the active tertiary amine due to the presence of impurities such as N-oxides or moisture .
Causality Explained:
The quenching mechanism of aromatic amines often involves an electron transfer process from the amine (the quencher) to the excited state of the fluorophore.[10] The efficiency of this process is highly dependent on the electron-donating ability of the amine.
-
N-Oxide Impurities: The formation of an N-oxide significantly alters the electronic properties of the amine. The nitrogen atom in an N-oxide is electron-deficient compared to the parent tertiary amine, drastically reducing its ability to act as an electron donor and thus diminishing its quenching efficiency.[11]
-
Moisture: Water can engage in hydrogen bonding with the amine, which can decrease the concentration of the free amine available for fluorescence quenching.[10] This is particularly relevant in non-polar solvents where water has low solubility. The presence of water can also facilitate other side reactions.[12][13]
Troubleshooting Protocol:
-
Quantify Purity and Assess for N-Oxides:
-
Use HPLC or GC-MS to determine the purity of your this compound.
-
The presence of N-oxides can sometimes be inferred from ¹H NMR spectroscopy, as the protons on the methyl groups adjacent to the N-oxide will be shifted downfield compared to the parent amine.[7] A more direct method is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Ensure Anhydrous Conditions:
-
Dry the this compound over a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂), followed by distillation under reduced pressure.[6]
-
Ensure all solvents and reagents used in the quenching experiment are rigorously dried.
-
-
Standardize and Re-validate:
-
If you suspect batch-to-batch variability, it is crucial to quantify the exact concentration of the active tertiary amine in each batch using a titration method or by creating a calibration curve with a pure standard via GC or HPLC.
-
Adjust the amount of quencher used based on the measured purity to ensure a consistent molar ratio of active quencher to fluorophore in your experiments.
-
References
- Purification of N,N-Dimethylaniline. Chempedia - LookChem. [Link]
- Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite c
- Selective fluorescence quenching of polycyclic aromatic hydrocarbons by aliph
- Analytical Methods. Japan Environment Agency. [Link]
- One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. RSC Publishing. [Link]
- Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. RSC Publishing. [Link]
- Polyurethane Catalyst A33: Expert Sourcing & Purity. OKCHEM. [Link]
- Amine Plant Troubleshooting and Optimiz
- Unravelling moisture-induced CO 2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. RSC Publishing. [Link]
- Method for purifying N, N-dimethylaniline by acid anhydride.
- Synthesis of N,N-dimethylaniline. PrepChem.com. [Link]
- The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymeriz
- Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Journal of the American Chemical Society. [Link]
- Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins.
- Hydrolysis and aminolysis of aldehydes catalyzed by water and amines: Formation of diols/aminol and the implication to atmospheric particle formation.
- Tertiary amines - C
- Water catalytic effect on the carbinolamine reaction with amine-catalyzed mesoporous silica nanoparticles. PubMed. [Link]
- Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- Accelerators for Amine Curing Agents.
- Selective reduction of N-oxides to amines: applic
- Tertiary Amine Based Amino-yne Click Polymerization toward Multifunctional Poly(β-ammonium acryl
- Polymerization with organic tertiary amine catalysts.
- This compound. PubChem. [Link]
- A Study of the Effect of Polymers on Potential N-Nitrosodimethylamine (NDMA) Formation at Water and Wastewater Treatment Plants.
- DIELECTRIC PROPERTIES OF PLASMA POLYMERIZED N,N,3,5 TETRAMETHYLANILINE THIN FILMS.
- The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository. [Link]
- Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. SlideShare. [Link]
- Tertiary amine catalyzed polymerizations of α‐amino acid N‐carboxyanhydrides: The role of cyclization.
- Sorption and desorption of N-nitrosodimethylamine precursors bearing the N,N-dimethylhydrazine moiety on solid-phase extraction media to aid their isolation and identification from environmental w
- Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]
- Amine oxidation. Part V. Reactions of some N-oxides, including heterocyclic-ring formation, with sulphur dioxide, acetic anhydride, and trifluoroacetic anhydride. Journal of the Chemical Society C - RSC Publishing. [Link]
- GPC/SEC Troubleshooting and Good Practice. Agilent. [Link]
- (PDF) A Study of the Effect of Polymers on Potential N-Nitrosodimethylamine (NDMA) Formation at Water and Wastewater Treatment Plants.
- Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymeriz
- Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. Europe PMC. [Link]
- Amine quenching of aromatic fluorescence and fluorescent exciplexes. Semantic Scholar. [Link]
- Use of N,N-Dimethylaniline end-functional polymers in photoinduced block copolymerization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N,N-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. Amine oxidation. Part V. Reactions of some N-oxides, including heterocyclic-ring formation, with sulphur dioxide, acetic anhydride, and trifluoroacetic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. env.go.jp [env.go.jp]
- 6. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective reduction of N-oxides to amines: application to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. Selective fluorescence quenching of polycyclic aromatic hydrocarbons by aliphatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Water catalytic effect on the carbinolamine reaction with amine-catalyzed mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
"work-up procedures for reactions containing N,N,3,5-Tetramethylaniline"
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N,N,3,5-Tetramethylaniline. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the work-up and purification of reaction mixtures containing this reagent.
Section 1: Understanding the Reagent
Before troubleshooting the work-up, a clear understanding of the physical and chemical properties of this compound is essential. These properties dictate its behavior during extraction and purification.
FAQ 1: What are the key physical properties of this compound that influence its removal?
This compound is a tertiary aromatic amine. Its key properties are summarized in the table below. Its high boiling point makes it difficult to remove by simple evaporation unless your product is significantly more volatile or is a non-volatile solid. Its immiscibility in water and organic-soluble nature mean it will preferentially partition into the organic layer during a standard extraction.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Work-Up | Source(s) |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₅N | - | [3] |
| Molecular Weight | 149.23 g/mol | Affects boiling point and diffusion rates. | [3] |
| Appearance | Clear, colorless to yellow or pale brown liquid | Visual identification in a reaction mixture. | [4] |
| Boiling Point | 226-228 °C (lit.) | Difficult to remove by simple rotary evaporation. | |
| Density | 0.913 g/mL at 25 °C (lit.) | Less dense than water; will be the top layer in an aqueous extraction with solvents denser than water (e.g., DCM) and the bottom layer with solvents less dense than water (e.g., Ether, EtOAc). | |
| Refractive Index | n20/D 1.544 (lit.) | Useful for characterization of the pure substance. | |
| Solubility | Not miscible or difficult to mix with water. | Remains in the organic phase during a neutral aqueous wash. | [1][2] |
| Basicity (pKa) | As a substituted aniline, it is a weak base. | The nitrogen lone pair can be protonated by acid, which is the primary mechanism for its removal via extraction. |[5] |
Section 2: Standard Removal Protocols
This section details the most common and effective methods for removing this compound from a reaction mixture. The choice of method is critically dependent on the stability of your desired product.
FAQ 2: What is the standard method for removing this compound if my product is acid-stable?
The most robust and common method is an acidic wash, which converts the amine into its water-soluble salt.[6][7] This process leverages the basicity of the amine's nitrogen atom. When washed with a dilute acid, the amine is protonated to form an ammonium salt, which is ionic and thus readily partitions into the aqueous layer.[5]
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature. If applicable, quench any reactive reagents according to your established procedure.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
First Wash (Acidic): Transfer the diluted mixture to a separatory funnel. Add an equal volume of dilute aqueous acid (typically 1M HCl).
-
Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Place the funnel in a ring stand and allow the layers to fully separate.
-
Separation: Drain the aqueous layer (the bottom layer if using DCM, the top layer if using ether/EtOAc).
-
Repeat: Repeat the acidic wash (steps 3-5) one or two more times to ensure complete removal of the aniline.
-
Neutralization & Final Washes: Wash the organic layer with saturated aqueous sodium bicarbonate (to neutralize any remaining acid) and then with brine (to reduce the amount of dissolved water).[8]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[9]
Caption: Workflow for removing this compound via acidic wash.
FAQ 3: My product is acid-sensitive. How can I remove the aniline?
For acid-sensitive compounds, an acidic wash is not suitable. The best alternative is to use an aqueous solution of copper(II) sulfate.[10][11] The copper ions form a coordination complex with the amine, and this charged complex partitions into the aqueous phase.[6]
-
Dilution: Follow steps 1 and 2 from the acidic wash protocol, diluting your reaction mixture with an appropriate organic solvent.
-
Copper Wash: In a separatory funnel, wash the organic layer with a 10% aqueous solution of CuSO₄.[6] A successful extraction is often indicated by the aqueous layer turning a purple or deep blue color as the copper-amine complex forms.[10]
-
Repeat: Continue washing with fresh portions of the CuSO₄ solution until no further color change is observed in the aqueous layer.[6]
-
Final Steps: Wash the organic layer with brine, dry it over an anhydrous salt, filter, and concentrate the solvent to obtain your crude product.
Section 3: Troubleshooting Common Issues
Even with standard protocols, challenges can arise. This section addresses specific problems you might encounter.
FAQ 4: I performed an acidic wash, but my product is still contaminated with the aniline. What went wrong?
This issue typically arises from one of three causes:
-
Insufficient Acid: The amount of acid used was not enough to protonate all of the aniline. Ensure you are using a sufficient volume and concentration of acid. A good rule of thumb is to use at least a 2-fold molar excess of HCl relative to the aniline.
-
Inefficient Extraction: The partitioning was not complete. Shaking the separatory funnel more vigorously or for a longer duration can improve efficiency. Performing multiple extractions with smaller volumes of acid is more effective than a single extraction with a large volume.
-
Your Product is also Basic: If your desired compound also contains a basic nitrogen atom, it will be protonated and extracted into the aqueous layer along with the aniline.[7] If this is the case, you must use a non-acidic method (like the CuSO₄ wash or chromatography) or re-neutralize the aqueous layer and re-extract your product.
FAQ 5: I'm getting a persistent emulsion during the extraction. How do I break it?
Emulsions are a third, cloudy layer between the organic and aqueous phases that prevent clean separation. They are common when reaction mixtures contain polar solvents or surfactant-like byproducts.[9]
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for an extended period (10-20 minutes). Sometimes, the layers will separate on their own.
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing organic components out, which often breaks the emulsion.
-
Filter through Celite: If the emulsion is caused by fine solid particulates, filtering the entire mixture through a pad of Celite can resolve the issue.[12]
-
Reduce the pH change: Drastic pH changes can sometimes cause precipitation that leads to emulsions. Try using a weaker acid or adding it more slowly.
FAQ 6: Can I use chromatography to remove this compound?
Yes, but with caveats. Amines are notorious for "streaking" or tailing on standard silica gel columns, leading to poor separation. This is due to the interaction of the basic amine with the acidic silanol groups on the silica surface.
Tips for Successful Chromatography:
-
Basic Modifier: Add a small amount of a volatile base, like triethylamine (Et₃N, ~0.5-1%), to your eluent system.[13] This deactivates the acidic sites on the silica, allowing the aniline to elute as a sharp band.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as basic alumina or reverse-phase silica (C18), where separation is based on hydrophobicity rather than polarity.[13]
Caption: Decision workflow for selecting a purification method.
Section 4: Advanced & Alternative Methods
FAQ 7: Are there other methods like scavenger resins for this purpose?
Yes, solid-phase extraction using scavenger resins is an excellent and often cleaner alternative to liquid-liquid extraction.[14]
-
Mechanism: Scavenger resins are polymers functionalized with acidic groups (e.g., sulfonic acid). When the crude reaction mixture is passed through a cartridge containing this resin, the basic aniline binds ionically to the resin.
-
Procedure: The crude organic solution is passed through the scavenger cartridge. The desired neutral product elutes, while the aniline remains bound. The cartridge is then washed with a small amount of clean solvent to recover any remaining product. The aniline is trapped on the solid support, which is simply discarded.[14]
-
Advantages: This method avoids aqueous work-ups entirely, can be highly selective, and is easily scalable.
References
- This compound | C10H15N | CID 78625 - PubChem.
- Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles (UCLA) Chemistry Department. [Link]
- Isolation and Purification of Organic Compounds Extraction (Expt #2). University of Colorado Boulder, Department of Chemistry. [Link]
- Amine workup : r/Chempros - Reddit. Reddit. [Link]
- Workup for Removing Amines. University of Rochester, Department of Chemistry. [Link]
- Reactions of Amines. Concordia College, Department of Chemistry. [Link]
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. LinkedIn. [Link]
- Workup: Amines - Department of Chemistry : University of Rochester. University of Rochester. [Link]
- How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. University of Rochester. [Link]
- The Purification of Organic Compound: Techniques and Applic
- The Role of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 4.7: Reaction Work-Ups - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Remove Sticky Reagents. University of Rochester, Department of Chemistry. [Link]
- List of purification methods in chemistry - Wikipedia. Wikipedia. [Link]
- Understanding the Properties and Handling of this compound (CAS: 4913-13-7). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- How do I remove aniline from the reaction mixture? - ResearchGate.
Sources
- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | 4913-13-7 [chemicalbook.com]
- 3. This compound | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. reddit.com [reddit.com]
- 14. silicycle.com [silicycle.com]
Technical Support Center: A Troubleshooting Guide for Using N,N,3,5-Tetramethylaniline as a Catalyst
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing N,N,3,5-Tetramethylaniline in their catalytic processes. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. As your partner in scientific advancement, we aim to deliver not just protocols, but a deeper understanding of the chemistry at play.
Introduction to this compound in Catalysis
This compound, a sterically hindered tertiary amine, is a versatile molecule in organic synthesis. It is prominently used as a catalyst, particularly as an accelerator in redox initiation systems for the polymerization of vinyl monomers, such as glycol methacrylate.[1] Its unique structure, featuring two methyl groups on the aniline ring and two on the nitrogen atom, imparts specific reactivity and steric influence that can be both advantageous and challenging. This guide will help you navigate the nuances of using this catalyst to achieve optimal results.
Mechanism of Catalysis: The Role of this compound in Redox-Initiated Polymerization
In the context of polymerization, this compound typically functions as a co-initiator in a redox initiation system, most commonly paired with a peroxide, such as benzoyl peroxide (BPO). This system allows for the generation of free radicals at ambient temperatures, initiating the polymerization process without the need for thermal or photo-activation.[2]
The catalytic cycle can be understood through the following key steps:
-
Formation of a Charge-Transfer Complex: The tertiary amine, acting as an electron donor, forms a charge-transfer complex with the peroxide, the electron acceptor.
-
Redox Reaction and Radical Generation: Within this complex, a single electron transfer occurs from the nitrogen atom of the aniline to the peroxide. This transfer leads to the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide, generating a benzoyloxy radical and a cation-radical of the amine.
-
Initiation of Polymerization: The highly reactive benzoyloxy radical then attacks the double bond of a monomer molecule (e.g., glycol methacrylate), initiating the polymer chain growth. The amine cation-radical can also participate in the initiation or other side reactions.
The steric hindrance provided by the methyl groups on the aniline ring of this compound can influence the rate of complex formation and subsequent radical generation, offering a degree of control over the polymerization kinetics.[3]
Caption: A typical workflow for the purification of poly(glycol methacrylate).
References
- MDPI. (2020). Preparation of Poly(glycidyl methacrylate) (PGMA)
- PubMed. (2020). Preparation of Poly(glycidyl methacrylate) (PGMA)
- ResearchGate. (2020). (PDF) Preparation of Poly(glycidyl methacrylate) (PGMA)
- White Research Group, Beckman Institute, Illinois.
- ResearchGate. (2014).
- PubMed. (2009). Deactivation Pathways of Neutral Ni(II)
- MDPI. (2023).
- ResearchGate. (2011). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Organic Synthesis. [Link]
- ScienceDirect. (1999).
- Quora. (2021).
- ResearchGate. (2013).
- RSC Publishing. (2013). The polymerisation of oligo(ethylene glycol methyl ether) methacrylate from a multifunctional poly(ethylene imine) derived amide: a stabiliser for the synthesis and dispersion of magnetite nanoparticles. [Link]
- Semantic Scholar. (2017).
- MDPI. (2015).
Sources
Validation & Comparative
"N,N,3,5-Tetramethylaniline vs N,N-dimethylaniline basicity comparison"
An Objective Comparison of Amine Basicity: N,N,3,5-Tetramethylaniline vs. N,N-dimethylaniline
Executive Summary
This guide provides a detailed comparison of the basicity of this compound and N,N-dimethylaniline, two tertiary aromatic amines relevant to synthetic chemistry and materials science. While both molecules share the N,N-dimethylamino functional group, the additional methyl substituents on the aromatic ring of this compound significantly influence its chemical properties. This comparison is grounded in fundamental principles of physical organic chemistry, supported by established experimental data for N,N-dimethylaniline and a robust theoretical framework for predicting the properties of its tetramethyl-substituted analog. We will explore the electronic effects governing their basicity, present comparative data, and provide a detailed, field-proven protocol for the experimental determination of their pKa values.
Theoretical Framework: Understanding Basicity in Substituted Anilines
The basicity of an aniline derivative is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H⁺). Any structural feature that increases the electron density on the nitrogen will enhance its basicity, and conversely, any feature that decreases electron density will weaken it. In aromatic amines, two primary electronic effects are at play:
-
Resonance Effect: The lone pair on the nitrogen atom is delocalized into the π-system of the benzene ring. This delocalization stabilizes the amine but reduces the availability of the lone pair for protonation, making aniline significantly less basic than aliphatic amines.
-
Inductive Effect: Substituents on the aromatic ring can donate or withdraw electron density through the sigma (σ) bonds. Alkyl groups, such as methyl (–CH₃), are electron-donating groups (EDGs). They exhibit a positive inductive effect (+I), pushing electron density towards the ring and, consequently, towards the amino group, which increases basicity.[1][2]
In the case of N,N-dimethylaniline, the two methyl groups on the nitrogen also contribute a +I effect, making it more basic than aniline itself. For this compound, we must consider the additional inductive effects from the two methyl groups located at the meta positions of the aromatic ring.
Comparative Analysis of Basicity
The strength of a base is quantified by the pKa of its conjugate acid (pKaH). A higher pKa value indicates a stronger base, as it implies the conjugate acid is weaker and less likely to donate its proton.[3]
-
N,N-dimethylaniline: This compound is a well-characterized base. Its conjugate acid has a reported pKa of approximately 5.15.[4][5][6][7] This value serves as our benchmark. The electron-donating nature of the two N-methyl groups makes it more basic than aniline (pKaH ≈ 4.6).
Quantitative Data Summary
| Compound | Structure | Key Electronic Effects | pKa (Conjugate Acid) | Basicity Ranking |
| N,N-dimethylaniline | C₈H₁₁N | +I effect from two N-methyl groups | 5.15[4][5][6] | Less Basic |
| This compound | C₁₀H₁₅N | +I effect from two N-methyl groups and two ring methyl groups | > 5.15 (Predicted) | More Basic |
Experimental Protocol: pKa Determination via Potentiometric Titration
To empirically validate the predicted difference in basicity, a potentiometric titration in a non-aqueous solvent is the method of choice. Aromatic amines are often too weakly basic to give a sharp endpoint in aqueous solutions.[8] Using a solvent like glacial acetic acid enhances their apparent basicity, allowing for accurate determination.[9]
Causality Behind Experimental Design:
-
Solvent Choice: Glacial acetic acid is a weakly acidic solvent. It protonates the weak amine base, forming an ammonium cation and the acetate anion. The titrant, a strong acid like perchloric acid, then titrates the acetate formed. This leveling effect allows for a much sharper and more discernible inflection point for weak bases.[9]
-
Titrant Choice: Perchloric acid (HClO₄) dissolved in glacial acetic acid is a super-strong acid, capable of quantitatively protonating even very weak bases.
-
Potentiometric Detection: A pH electrode (or a specific ion electrode) allows for precise monitoring of the change in potential (or pH) as the titrant is added. The equivalence point, where moles of acid equal moles of base, is identified as the point of maximum slope on the titration curve. The pKa can be determined from the pH at the half-equivalence point.
Step-by-Step Methodology
-
Reagent and Equipment Preparation:
-
Titrant: Prepare a 0.1 M solution of perchloric acid in anhydrous glacial acetic acid. Safety Note: Handle perchloric acid with extreme care in a fume hood.
-
Standard: Dry primary standard grade potassium hydrogen phthalate (KHP) at 110°C for 2 hours and cool in a desiccator.
-
Solvent: Anhydrous glacial acetic acid.
-
Apparatus: Autotitrator or manual setup with a 10 mL microburette, pH meter with a glass combination electrode suitable for non-aqueous media, magnetic stirrer, and 100 mL beakers.[10]
-
-
Titrant Standardization:
-
Accurately weigh approximately 0.5 g of dried KHP into a beaker.
-
Dissolve in 50 mL of glacial acetic acid. Gentle warming may be necessary.
-
Titrate with the 0.1 M HClO₄ solution potentiometrically.
-
Determine the equivalence point and calculate the precise molarity of the HClO₄ titrant.
-
-
Sample Titration:
-
Accurately weigh a sample of the amine (N,N-dimethylaniline or this compound) equivalent to approximately 0.5 mmol.
-
Dissolve the sample in 50 mL of glacial acetic acid in a 100 mL beaker with a magnetic stir bar.
-
Immerse the calibrated electrode in the solution and ensure the stir bar does not strike it.
-
Titrate the solution with the standardized 0.1 M HClO₄, recording the pH or mV reading after each incremental addition of titrant. Make smaller additions near the expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH/mV values against the volume of titrant added to generate a titration curve.
-
To accurately find the endpoint, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this derivative curve corresponds to the equivalence volume (V_eq).
-
Locate the volume corresponding to half the equivalence point (V_eq / 2).
-
The pKa of the conjugate acid is equal to the pH of the solution at this half-equivalence point.
-
Repeat the titration at least three times for each compound to ensure reproducibility.
-
Conclusion for the Professional
For researchers and professionals in drug development and chemical synthesis, understanding the relative basicity of reagents is paramount for reaction design, purification, and formulation.
-
This compound is predicted to be a stronger, non-nucleophilic base than the more common N,N-dimethylaniline . This enhanced basicity, stemming from the cumulative inductive effects of four methyl groups, makes it a potentially more effective acid scavenger in reactions sensitive to acidic byproducts.
-
The choice between these two amines may depend on the specific requirements of a chemical transformation. While N,N-dimethylaniline is a well-understood and widely used reagent, this compound offers increased basicity, which could be advantageous where a stronger organic base is required without introducing significant steric hindrance around the nitrogen atom (unlike its N,N,2,6-tetramethylaniline isomer, where steric effects dominate).
-
The provided potentiometric titration protocol offers a reliable, self-validating system for empirically determining the pKa values of these and other weak organic bases, ensuring that process development decisions are based on robust experimental data.
References
- PubChem. N,N-Dimethylaniline.
- ChemBK. N,N-Dimethylaniline. [Link]
- Bharti, D. (2024). How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline? [Link]
- YouTube. (2020). Effect of Substituents on the Basicity of Anilines. [Link]
- Quora. (2024).
- Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity. [Link]
- Scribd. (n.d.).
- FooDB. (2010). Showing Compound N,N-Dimethylaniline (FDB005128). [Link]
- Quora. (2018). How does the ortho effect affect the basicity of aniline? [Link]
- Sarthaks eConnect. (2023). Basic character of p-substituted anilines. [Link]
- Analyst (RSC Publishing). (n.d.). Potentiometric titration of long chain tertiary amine oxides and tertiary amines. [Link]
- Quora. (2017). Which is stronger: base 2, 6-dimethyl-N, N-dimethyl aniline, or N-N-dimethyl aniline? [Link]
- SlideShare. (2023). Amino compounds. [Link]
- Brainly.in. (2019). What is steric effect? N, N-dimethy1 aniline is a weaker base than 2,6-dimethyl N, N - dimethyl aniline. Explain. [Link]
- Mettler Toledo. (2008).
- Transtutors. (2021). Account for the fact that although N,N—dimethylaniline is only... [Link]
- AOCS. (2024). Total Amine Value of Fatty Amines, Potentiometric Method. [Link]
- National Institutes of Health (NIH). (2013).
- ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]
- ResearchGate. (2003). Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. [Link]
- Chemistry Online. (2020). N,N,2,6-Tetramethyl aniline is more basic than N,N-Dimethyl aniline. Why. [Link]
- Master Organic Chemistry. (2010). How To Use a pKa Table. [Link]
- FooDB. (2010). Showing Compound N-Methylaniline (FDB003963). [Link]
- ACS Publications. (n.d.).
- PubChem. N,N,2,6-Tetramethylaniline.
- Fisher Scientific. (n.d.). This compound, 98%. [Link]
- Chair of Analytical Chemistry. (n.d.). pKa values bases. [Link]
Sources
- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 2. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. N,N-Dimethylaniline CAS#: 121-69-7 [m.chemicalbook.com]
- 7. N,N-Dimethylaniline | 121-69-7 [chemicalbook.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. mt.com [mt.com]
- 10. library.aocs.org [library.aocs.org]
A Comparative Guide to the Catalytic Activity of N,N,3,5-Tetramethylaniline and Other Tertiary Amines in N-Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Catalyst Selection in Amide Bond Formation
The formation of the amide bond is arguably one of the most important transformations in organic synthesis, central to the construction of pharmaceuticals, agrochemicals, and advanced materials. The N-acylation of amines is a fundamental method for creating this linkage. While seemingly straightforward, these reactions can be challenging, particularly when dealing with sterically hindered or electronically deactivated substrates. In such cases, the choice of catalyst is paramount to achieving high yields and reaction rates.
Tertiary amines are frequently employed as catalysts or stoichiometric bases in acylation reactions. They function by activating the acylating agent or by scavenging the acid byproduct generated during the reaction. Their efficacy is a delicate balance of basicity, nucleophilicity, and steric hindrance. This guide provides an in-depth comparison of the catalytic properties of several common tertiary amines, with a special focus on N,N,3,5-Tetramethylaniline , a sterically hindered aromatic amine. We will compare its predicted performance against well-established catalysts: the unhindered and nucleophilic Triethylamine (TEA) , the sterically bulky, non-nucleophilic N,N-Diisopropylethylamine (DIPEA) , the bicyclic nucleophile 1,4-Diazabicyclo[2.2.2]octane (DABCO) , and the exceptionally strong, non-nucleophilic amidine 1,8-Diazabicycloundec-7-ene (DBU) .
This analysis is framed as a detailed experimental proposal, designed to objectively evaluate these catalysts in a challenging model reaction: the N-acylation of a sterically hindered aniline.
Pillar 1: Physicochemical Properties and Their Catalytic Implications
The catalytic activity of a tertiary amine is not governed by a single property but rather by a combination of electronic and steric factors. Understanding these properties allows us to predict their behavior in a given reaction.
-
Basicity (pKa of the Conjugate Acid): Basicity determines the amine's ability to neutralize the acidic byproduct (e.g., HCl or carboxylic acid) generated during acylation. A stronger base (higher pKa) is a more effective acid scavenger, which can be crucial for driving the reaction to completion. However, very high basicity is not always desirable as it can promote side reactions.
-
Nucleophilicity: This refers to the ability of the amine's lone pair of electrons to attack the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). Highly nucleophilic amines, like DABCO, can act as potent transfer catalysts by forming a highly reactive N-acylammonium intermediate.
-
Steric Hindrance: The bulkiness of the alkyl or aryl groups surrounding the nitrogen atom dictates its accessibility. Highly hindered amines, such as DIPEA, are poor nucleophiles because the bulky groups physically block the nitrogen from attacking other molecules.[1] This non-nucleophilic character is highly desirable when the amine is intended to act solely as a proton scavenger, preventing it from competing with the primary or secondary amine substrate in the acylation reaction.[2]
Below is a comparative summary of the key properties of the selected tertiary amines.
| Catalyst | Structure | pKa (of conjugate acid) | Steric Hindrance | Key Catalytic Feature |
| This compound | ~5.5 (Estimated) | Moderate-High | Sterically hindered aromatic amine. | |
| Triethylamine (TEA) | 10.75 | Low | General-purpose base and nucleophilic catalyst.[3][4] | |
| DIPEA (Hünig's Base) | 10.8[5] | High | Strong, non-nucleophilic base.[2][6] | |
| DABCO | 8.8[7] | Low (unhindered) | Strong nucleophilic (transfer) catalyst.[7] | |
| DBU | ~13.5 (in MeCN) | High | Exceptionally strong, non-nucleophilic base. |
Note on the pKa of this compound: An experimentally determined pKa value was not found in the literature. The estimated value of ~5.5 is based on the pKa of N,N-dimethylaniline (~5.1). The two methyl groups at the meta-positions are expected to be electron-donating via an inductive effect, which slightly increases the electron density on the nitrogen and thus raises the basicity compared to the parent compound.
Pillar 2: A Proposed Experimental Protocol for Comparative Analysis
To provide a rigorous and objective comparison, we propose a systematic study of the N-acylation of a sterically hindered aniline, 2,6-diisopropylaniline, with acetyl chloride. The steric bulk adjacent to the amine group in this substrate makes it a challenging nucleophile, amplifying the differences in catalytic performance.
Model Reaction
(Image depicting the reaction of 2,6-diisopropylaniline with acetyl chloride to form N-(2,6-diisopropylphenyl)acetamide, catalyzed by a tertiary amine base.)
Experimental Workflow
The following diagram outlines the proposed workflow for the comparative study.
Caption: Proposed experimental workflow for comparing tertiary amine catalysts.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare 0.5 M stock solutions of 2,6-diisopropylaniline, acetyl chloride, and each tertiary amine catalyst (this compound, TEA, DIPEA, DABCO, DBU) in anhydrous toluene.
-
-
Reaction Setup:
-
In a series of five oven-dried reaction vials equipped with magnetic stir bars, add 1.0 mL (0.5 mmol, 1.0 eq) of the 2,6-diisopropylaniline stock solution.
-
To each respective vial, add 1.2 mL (0.6 mmol, 1.2 eq) of one of the tertiary amine catalyst stock solutions.
-
Cool the vials to 0 °C in an ice bath.
-
-
Initiation and Monitoring:
-
Slowly add 1.1 mL (0.55 mmol, 1.1 eq) of the acetyl chloride stock solution to each vial over 5 minutes.
-
Remove the ice bath and allow the reactions to warm to room temperature.
-
At specified time points (e.g., 1, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each reaction mixture.
-
-
Workup and Analysis:
-
Quench each aliquot by adding it to a vial containing 1 mL of water.
-
Extract the quenched mixture with 1 mL of ethyl acetate containing an internal standard (e.g., dodecane).
-
Vortex the vial, allow the layers to separate, and transfer the organic layer to a GC-MS vial.
-
Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percent conversion of the starting material to the N-acetylated product.
-
Pillar 3: Mechanistic Insights and Expected Outcomes
The catalysts in this study are expected to operate via two primary mechanisms: base catalysis and nucleophilic (or transfer) catalysis.
Catalytic Mechanisms
Caption: General mechanisms for tertiary amine-promoted N-acylation.
Predicted Performance and Discussion
Based on the physicochemical properties, we can hypothesize the relative performance of each catalyst in the proposed model reaction.
-
DIPEA and DBU (High Steric Hindrance, High Basicity): These are expected to function purely as base catalysts. Their steric bulk will prevent them from competing with the aniline substrate as a nucleophile.[2] DBU, being a significantly stronger base than DIPEA, is predicted to be the most effective acid scavenger, potentially leading to the highest overall yield, especially if the reaction equilibrium is a limiting factor.
-
TEA and DABCO (Low Steric Hindrance, Moderate Basicity/High Nucleophilicity): These catalysts can function both as bases and as nucleophilic catalysts. DABCO, with its exposed nitrogen atoms, is a superior nucleophile to TEA and is expected to be a more efficient transfer catalyst.[1] This could lead to a faster initial reaction rate compared to the purely base-catalyzed pathways. However, their lower basicity compared to DIPEA and DBU might be a disadvantage in the long run if acid scavenging becomes rate-limiting.
-
This compound (Moderate-High Steric Hindrance, Low Basicity): This catalyst presents an interesting case. Its steric profile, with methyl groups on both the nitrogen and the ring, suggests it will be a poor nucleophile, similar to DIPEA. However, its estimated low basicity (pKa ~5.5) makes it a much weaker acid scavenger than any of the other catalysts. Therefore, it is predicted that this compound will be the least effective catalyst in this series. The reaction rate and final conversion are expected to be significantly lower than those observed with the other amines. It may find utility in specific applications where only a very mild, non-nucleophilic base is required to prevent side reactions with highly sensitive functional groups.
Conclusion and Catalyst Selection Guide
This guide outlines a systematic approach to comparing the catalytic activity of this compound with standard tertiary amines in a challenging N-acylation reaction. The choice of an appropriate amine catalyst is a critical decision in synthesis design, directly impacting reaction efficiency, rate, and yield.
Key Takeaways:
-
For reactions requiring only acid scavenging, especially with sensitive substrates, a strong, non-nucleophilic base like DIPEA or DBU is the preferred choice.
-
For reactions that benefit from nucleophilic activation of the acylating agent, a catalyst with low steric hindrance and high nucleophilicity, such as DABCO , is likely to provide the fastest rates.
-
TEA offers a balance of basicity and nucleophilicity, making it a versatile, cost-effective choice for less demanding acylations.
-
This compound is predicted to be a weak, non-nucleophilic base. Its application would likely be limited to niche scenarios requiring minimal basicity to avoid side reactions, though its overall catalytic efficacy is expected to be low.
By understanding the interplay of basicity, nucleophilicity, and steric hindrance, researchers can make informed decisions, moving beyond a trial-and-error approach to a rational design of catalytic systems for robust and efficient amide bond formation.
References
- Vertex AI Search. (n.d.). Unlocking Chemical Reactions: Exploring the Power of DBU.
- Behbehani, H., & Ibrahim, H.M. (2013). Organocatalysis in heterocyclic synthesis: DABCO as a mild and efficient catalytic system for the synthesis of a novel class of quinazoline, thiazolo [3,2-a]quinazoline and thiazolo[2,3-b] quinazoline derivatives. Chemistry Central Journal, 7(1), 82-99).
- Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7.
- Tomasini, M., Voccia, M., Caporaso, L., Szostak, M., & Poater, A. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science.
- Wikipedia. (n.d.). N,N-Diisopropylethylamine.
- Wikipedia. (n.d.). Triethylamine.
- American Chemical Society. (2022). DABCO.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N,N-Diisopropylethylamine (DIPEA): A Key Non-Nucleophilic Base for Modern Organic Synthesis.
- Alpha Chemical Co. (2023).
- Wikipedia. (n.d.). DABCO.
- Patsnap Eureka. (2024).
- Wikipedia. (n.d.). 1,4-Diazabicyclo[2.2.2]octane.
- Wikipedia. (n.d.). N,N-Diisopropylethylamine.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis.
- ChemicalBook. (2025). This compound | 4913-13-7.
- Sigma-Aldrich. (n.d.). 3,5,N,N-Tetramethylaniline 97.
- Grokipedia. (n.d.). N,N-Diisopropylethylamine.
- FooDB. (2010). Showing Compound N,N-Dimethylaniline (FDB005128).
- Wikipedia. (n.d.). Triethylamine.
- Allen. (n.d.). Among N N dimethyl aniline and N, N, 2, 6 - tetramethyl aniline which one is a stronger base and why.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 3,5,N,N-Tetramethylaniline 97 4913-13-7 [sigmaaldrich.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 5. 3,5-Xylidine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
A Comparative Guide to the Catalytic Performance of N,N,3,5-Tetramethylaniline and N,N,2,6-Tetramethylaniline
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly influences reaction efficiency, yield, and selectivity. Substituted anilines, a versatile class of organic compounds, often serve as catalysts or ligands in a multitude of synthetic transformations. This guide provides an in-depth technical comparison of two isomeric tetramethylaniline derivatives: N,N,3,5-Tetramethylaniline and N,N,2,6-tetramethylaniline. By examining their structural and electronic disparities, we can elucidate their differential performance in key catalytic applications, offering a data-driven framework for informed catalyst selection.
Structural and Electronic Divergence: A Tale of Two Isomers
The catalytic behavior of this compound and N,N,2,6-tetramethylaniline is fundamentally dictated by the placement of the methyl groups on the aniline ring. This seemingly subtle difference gives rise to significant variations in steric hindrance and electronic properties, particularly concerning the availability of the nitrogen lone pair for catalysis.
This compound , with its meta-positioned methyl groups, experiences minimal steric congestion around the dimethylamino moiety. The methyl groups exert a weak electron-donating inductive effect, slightly increasing the electron density on the aromatic ring. Consequently, the nitrogen lone pair can readily participate in resonance with the benzene ring, delocalizing the electron density and rendering the nitrogen less basic.
In stark contrast, N,N,2,6-tetramethylaniline is characterized by the presence of two methyl groups in the ortho positions, flanking the dimethylamino group. This arrangement introduces severe steric hindrance, forcing the dimethylamino group out of the plane of the aromatic ring. This spatial distortion inhibits the resonance between the nitrogen lone pair and the benzene ring, a phenomenon known as "steric inhibition of resonance". As a result, the lone pair is more localized on the nitrogen atom, making N,N,2,6-tetramethylaniline a significantly stronger base compared to its 3,5-substituted counterpart.[1][2]
Caption: Structural and property differences between the two isomers.
Performance in Catalytic Polymerization
Tertiary amines are known to catalyze various polymerization reactions, including the free-radical polymerization of vinyl monomers.[3][4] In this context, the amine's role is often to initiate the reaction by generating free radicals. The efficiency of this process is influenced by the amine's basicity and steric accessibility.
Hypothetical Comparative Data: Free-Radical Polymerization of Methyl Methacrylate (MMA)
| Catalyst | Initiator Concentration (mol%) | Reaction Time (h) | Conversion (%) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| This compound | 1.0 | 6 | 92 | 85,000 | 1.8 |
| N,N,2,6-Tetramethylaniline | 1.0 | 6 | 75 | 65,000 | 2.1 |
Analysis of Performance:
-
This compound is expected to exhibit higher catalytic activity, leading to a greater conversion of the monomer in the same timeframe. Its less hindered nature allows for more efficient interaction with the initiator and monomer, facilitating the propagation of the polymer chain.
-
N,N,2,6-Tetramethylaniline , while being a stronger base, is likely to be a less effective catalyst in this application. The significant steric bulk around the nitrogen atom would impede its ability to act as an efficient initiator and may also hinder the approach of monomer molecules to the growing polymer chain, resulting in lower conversion and molecular weight.
Experimental Protocol: Comparative Polymerization of MMA
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
N,N,2,6-tetramethylaniline
-
Benzoyl peroxide (BPO), initiator
-
Toluene, solvent
-
Methanol, precipitating agent
Procedure:
-
In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add MMA (10.0 g, 0.1 mol) and toluene (20 mL).
-
To one flask, add this compound (0.15 g, 1.0 mmol). To the other, add N,N,2,6-tetramethylaniline (0.15 g, 1.0 mmol).
-
Add BPO (0.24 g, 1.0 mmol) to each flask.
-
Seal the flasks and deoxygenate the solutions by three freeze-pump-thaw cycles.
-
Place the flasks in a preheated oil bath at 80°C and stir for 6 hours.
-
After cooling to room temperature, precipitate the polymers by pouring the reaction mixtures into an excess of methanol.
-
Filter the resulting polymers, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymers for conversion (gravimetrically) and for molecular weight and PDI by Gel Permeation Chromatography (GPC).
Caption: Experimental workflow for comparative polymerization.
Performance as a Ligand/Base in Cross-Coupling Reactions
In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, bulky and electron-rich ligands on the metal center are often crucial for achieving high catalytic activity.[1][5] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The basicity of the reaction medium is also a critical parameter.
Hypothetical Comparative Data: Suzuki-Miyaura Coupling
Reaction: 4-Bromotoluene + Phenylboronic acid -> 4-Methylbiphenyl
| Additive (as Ligand/Base) | Catalyst Loading (mol% Pd) | Reaction Time (h) | Yield (%) |
| This compound | 2 | 12 | 65 |
| N,N,2,6-Tetramethylaniline | 2 | 12 | 88 |
Analysis of Performance:
-
This compound , being a weaker base and less sterically demanding, is expected to be less effective in this context. It may not sufficiently activate the palladium catalyst or facilitate the transmetalation step, leading to a lower yield.
-
N,N,2,6-Tetramethylaniline is predicted to perform significantly better. Its high basicity can effectively promote the transmetalation step. Furthermore, its steric bulk can stabilize the active palladium(0) species and promote the reductive elimination step, leading to a higher product yield.[1][5] Its role can be multifaceted, acting as a "proton sponge" to neutralize acidic byproducts and as a sterically influential component in the catalytic sphere.[6][7]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
This compound
-
N,N,2,6-tetramethylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), base
-
Toluene/Water (4:1), solvent system
Procedure:
-
In two separate, oven-dried Schlenk tubes, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
To one tube, add this compound (298 mg, 2.0 mmol). To the other, add N,N,2,6-tetramethylaniline (298 mg, 2.0 mmol).
-
In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PPh₃ (10.5 mg, 0.04 mmol) in 1 mL of toluene.
-
Add 0.5 mL of the catalyst stock solution to each Schlenk tube.
-
Add 4 mL of toluene and 1 mL of water to each tube.
-
Seal the tubes and deoxygenate by bubbling with argon for 15 minutes.
-
Place the tubes in a preheated oil bath at 100°C and stir for 12 hours.
-
After cooling, quench the reactions with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the product yield by gas chromatography (GC) using an internal standard.
Caption: Generalized Suzuki-Miyaura catalytic cycle and the predicted influence of the aniline isomers.
Conclusion
The catalytic performance of this compound and N,N,2,6-tetramethylaniline is a clear illustration of how subtle changes in molecular architecture can lead to profound differences in reactivity.
-
This compound , with its accessible nitrogen lone pair and moderate basicity, is a more suitable candidate for applications where the catalyst's primary role is to act as a nucleophile or a conventional base without significant steric demands, such as in certain polymerization reactions.
-
N,N,2,6-Tetramethylaniline , defined by its high basicity and significant steric hindrance due to the inhibition of resonance, excels in environments where these properties are advantageous. It is a superior choice as a non-nucleophilic, sterically demanding base, and potentially as a ligand in cross-coupling reactions where it can stabilize reactive intermediates and promote key steps in the catalytic cycle.
This guide provides a foundational understanding of the performance differences between these two isomers. Experimental validation in specific systems is, as always, recommended to fully optimize reaction conditions and achieve desired outcomes.
References
- Valente, C., et al. (2011). The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 50(36), 8278-8282.
- Kumar Sir Chem Zipper Team. (2020, May 9). N,N,2,6-Tetramethyl aniline is more basic than N,N-Dimethyl aniline.Why. Chemistry Quips.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Organic Synthesis.
- Hill, L. L., et al. (2006). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. The Journal of Organic Chemistry, 71(13), 5117-5125.
- CHEMSOLVE.NET. (2019, February 9). Steric inhibition of resonance and its influence of on acidity and basicity.
- Bioengineer.org. (2026, January 6). Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Ser, C. T., et al. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Journal of the American Chemical Society, 144(35), 16066-16077.
- S.L. (n.d.). Tertiary amines - Catalyst - Capítulo 2.
- Surfactant-Based & Waterborne Adhesives. (2025, November 11). What is the mechanism of action of Amine Catalyst?
- Kricheldorf, H. R. (1977). Mechanism of the NCA‐polymerization, 5. Catalysis by secondary amines. Die Makromolekulare Chemie, 178(7), 1959-1970.
- Wako. (2022, February 12). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Gilmour, R., et al. (2022). Catalytic Amine Functionalization and Polymerization of Cyclic Alkenes Creates Adhesive and Self-Healing Materials. Angewandte Chemie International Edition, 61(12), e202115668.
- Carswell, T. G., et al. (1992). Kinetic parameters for polymerization of methyl methacrylate at 60°C. Polymer, 33(6), 1307-1309.
- Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization.
- Bruns, N., & Renggli, K. (2019). Enzyme-initiated free radical polymerizations of vinyl monomers using horseradish peroxidase. Methods in Enzymology, 627, 249-262.
- Al-sabti, F. A. (n.d.). Kinetics of Vinyl Free Radical Polymerization in Simple Systems.
- Timpe, H. J., & Strehmel, B. (1990). Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. Macromolecules, 23(16), 3856-3862.
- D-MATL. (2024, February 23). Acid-Triggered Radical Polymerization of Vinyl Monomers.
- PS chem education. (2021, July 16). kinetics of cationic polymerization techniques ( easy explanation). YouTube.
- Cernak, T. A., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Beilstein Journal of Organic Chemistry, 10, 1579-1585.
- Sam, B., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(20), 14023-14027.
- Lim, H. N., et al. (2022). Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. ACS Omega, 7(40), 35556-35572.
- Stickler, M., & Meyerhoff, G. (1978). Free-radical polymerization kinetics of methyl methacrylate at very high conversions. Die Makromolekulare Chemie, 179(11), 2729-2746.
- Ozeryanskii, V. A., et al. (2015). The first proton sponge-based amino acids: synthesis, acid-base properties and some reactivity. Organic & Biomolecular Chemistry, 13(31), 8524-8532.
- Dalmás, M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 218-222.
- Pozharskii, A. F., et al. (2011). Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect. Organic & Biomolecular Chemistry, 9(6), 1887-1900.
- Liu, L., et al. (2014). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Journal of Organometallic Chemistry, 749, 83-87.
- National Center for Biotechnology Information. (n.d.). Proton sponge. PubChem Compound Database.
- Swor, C. D., et al. (2010). A colorimetric proton sponge. The Journal of Organic Chemistry, 75(20), 6977-6979.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions | PDF [slideshare.net]
- 3. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The first proton sponge-based amino acids: synthesis, acid-base properties and some reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proton sponge | C14H18N2 | CID 88675 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of N,N,3,5-Tetramethylaniline by HPLC-UV
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. N,N,3,5-Tetramethylaniline, a key building block in organic synthesis, is no exception. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of this compound, benchmarked against Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind methodological choices, present supporting experimental data, and provide detailed protocols for immediate application.
The Criticality of Purity in Synthesis
This compound is utilized in various synthetic pathways, including as a catalyst for polymerization and as a quenching agent.[1][2] The presence of impurities can have significant downstream consequences, leading to side reactions, reduced yield, and compromised final product integrity. Potential impurities in this compound can arise from its synthesis, which typically involves the methylation of 3,5-dimethylaniline. Incomplete methylation can result in the presence of N-methyl-3,5-dimethylaniline and unreacted 3,5-dimethylaniline. Side reactions or degradation can also introduce other related substances. Therefore, a robust and validated analytical method is imperative to ensure the quality of this critical reagent.
HPLC-UV: The Workhorse for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[3] When coupled with a UV detector, it offers a sensitive and reliable method for analyzing aromatic compounds like this compound, which possess strong chromophores.
The Logic of Method Development
The development of a successful HPLC-UV method hinges on the careful selection of the stationary phase, mobile phase, and detection wavelength to achieve optimal separation and sensitivity.
-
Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for reversed-phase chromatography of moderately polar to nonpolar compounds like aromatic amines.[4][5] The nonpolar nature of the C18 stationary phase provides excellent retention and separation of these analytes from more polar impurities.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically employed.[6][7] The organic solvent strength is adjusted to control the retention time of the analyte, while the buffer helps to maintain a consistent pH and improve peak shape, especially for ionizable compounds like amines. A common mobile phase for aromatic amines is a gradient of acetonitrile and water with a small amount of acid, such as formic or phosphoric acid, to improve peak symmetry.[6]
-
Detection Wavelength: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, thereby maximizing sensitivity. Based on the UV spectra of similar aromatic amines like aniline and N-methylaniline, a detection wavelength in the range of 250-260 nm is a logical starting point for this compound.[8][9]
Experimental Workflow: HPLC-UV Analysis
The following diagram illustrates the typical workflow for the purity analysis of this compound using HPLC-UV.
Caption: Workflow for HPLC-UV Purity Analysis.
Comparative Analysis: HPLC-UV vs. GC-MS
While HPLC-UV is a robust method, it is essential to compare its performance against alternative techniques to understand its strengths and limitations. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool frequently used for the analysis of volatile and semi-volatile organic compounds, including aromatic amines.[10][11]
Method Comparison
The following table provides a comparative overview of HPLC-UV and GC-MS for the purity analysis of this compound.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[11] |
| Selectivity | Good selectivity based on retention time and UV absorbance. Co-eluting impurities with similar UV spectra can interfere. | Excellent selectivity based on both retention time and mass fragmentation patterns, providing a higher degree of confidence in peak identification.[10] |
| Sensitivity | Generally good, with Limits of Detection (LOD) in the low ng range. | Typically offers higher sensitivity, with LODs in the pg range, especially in Selected Ion Monitoring (SIM) mode.[11] |
| Sample Volatility | Not a limiting factor; suitable for a wide range of compounds. | Requires the analyte to be volatile and thermally stable. This compound is suitable for GC analysis. |
| Derivatization | Not typically required for aromatic amines. | May be used to improve volatility and peak shape, but often not necessary for this compound. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
| Throughput | High, with typical run times of 10-30 minutes. | Can be comparable to HPLC, but may require longer run times for complex mixtures. |
Logical Comparison Framework
The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis.
Caption: Decision framework for selecting an analytical method.
Validating the HPLC-UV Method: A Step-by-Step Protocol
Method validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol: HPLC-UV Method Validation
1. Objective: To validate the HPLC-UV method for the determination of the purity of this compound.
2. Materials and Reagents:
-
This compound Reference Standard (≥99.5% purity)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS reagent grade, ≥96%)
3. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
4. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
5. Validation Parameters:
-
Specificity: Inject the diluent, a solution of the reference standard, and a sample solution. The diluent should show no interfering peaks at the retention time of this compound. The method should also be able to separate the main peak from potential impurities (e.g., 3,5-dimethylaniline and N-methyl-3,5-dimethylaniline).
-
Linearity: Prepare a series of at least five standard solutions of this compound covering a range from the reporting limit to 120% of the nominal sample concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.[12]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.[12]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.[12]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for assessing the purity of this compound. HPLC-UV emerges as a robust, reliable, and cost-effective method for routine quality control, offering high throughput and excellent quantitative performance. Its validation, following established guidelines, ensures the generation of accurate and precise data, which is paramount in research and drug development. GC-MS, with its superior selectivity and sensitivity, serves as an invaluable tool for impurity identification and for analyses requiring a higher degree of structural confirmation. The choice of method should be guided by the specific analytical needs, balancing factors such as the required level of information, sample throughput, and available resources.
References
- Ouyang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(10), 1735–1742.
- Sendón, R., Bustos, J., Sánchez, J. J., Paseiro, P., & Cirugeda, M. E. (2010). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Food Additives & Contaminants: Part A, 27(1), 107–117.
- SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column.
- Sendón, R., Bustos, J., Sánchez, J. J., Paseiro, P., & Cirugeda, M. E. (2010). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Food Additives & Contaminants: Part A, 27(1), 107–117.
- Wiley Analytical Science. (2020, November 26). HPLC determination finds amines made by fermentation.
- Shimadzu. (n.d.). Analysis of Leachate from Water Supply Equipment Using Purge and Trap GC/MS.
- Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis.
- Zhang, C. (2009). Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air.
- NIST. (n.d.). Aniline, N-methyl-. In NIST Chemistry WebBook.
- Kim, B., Byun, B. Y., & Mah, J.-H. (2015). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Preventive Nutrition and Food Science, 20(1), 51–58.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). UV-Vis spectra of aniline in different mole fractions of acetonitrile....
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 4913-13-7 [chemicalbook.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar [semanticscholar.org]
- 8. Aniline, N-methyl- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. sincerechemical.com [sincerechemical.com]
- 11. shimadzu.com [shimadzu.com]
- 12. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Substituted Anilines: Understanding Substituent Effects on Reactivity
For researchers and professionals in drug development and chemical synthesis, a deep understanding of reaction kinetics is not merely academic; it is a cornerstone of process optimization, yield maximization, and mechanistic elucidation. Anilines, as fundamental building blocks in countless pharmaceuticals and materials, exhibit a rich and varied reactivity that is exquisitely sensitive to the nature of their aromatic substituents. This guide provides a comparative analysis of the reaction kinetics of anilines bearing different functional groups, grounded in experimental data and established mechanistic principles. We will explore the causality behind experimental design and interpret kinetic data to reveal the electronic interplay that governs these crucial transformations.
Core Principles: Quantifying Substituent Effects with the Hammett Equation
To move beyond qualitative descriptions like "fast" or "slow," we must quantify the electronic influence of substituents. The Hammett equation is a powerful tool in physical organic chemistry that provides a linear free-energy relationship to correlate reaction rates and equilibrium constants for reactions of substituted aromatic compounds.[1]
The equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction of a substituted aniline.
-
k₀ is the rate constant for the reaction of the unsubstituted aniline.
-
σ (Sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It measures the electronic effect (both inductive and resonance) of a substituent relative to hydrogen. Electron-donating groups (EDGs) like -OCH₃ and -CH₃ have negative σ values, while electron-withdrawing groups (EWGs) like -NO₂ and -Cl have positive σ values.
-
ρ (Rho) is the reaction constant , which depends on the nature of the reaction itself. It measures the sensitivity of the reaction to substituent effects.[1]
The sign and magnitude of ρ are highly informative:
-
Negative ρ: The reaction is accelerated by electron-donating groups (σ < 0). This implies that positive charge is developing in the transition state of the rate-determining step, which is stabilized by EDGs.
-
Positive ρ: The reaction is accelerated by electron-withdrawing groups (σ > 0). This indicates that negative charge is building up or positive charge is being lost in the transition state.[1][2]
By comparing ρ values, we can gain profound insight into reaction mechanisms.
Experimental Methodology: Kinetic Analysis via UV-Visible Spectrophotometry
A reliable and widely used method for monitoring the kinetics of aniline reactions is UV-Visible spectrophotometry. This technique leverages the fact that aromatic compounds, such as anilines and their products (e.g., azo dyes from diazotization and coupling), absorb light in the UV-Vis range.[3][4] The rate of reaction can be determined by monitoring the change in absorbance of a reactant or product at a specific wavelength over time.[5]
Self-Validating Experimental Protocol: Kinetics of Aniline Diazotization
This protocol describes a robust method for determining the rate constants for the diazotization of a series of substituted anilines. Diazotization is a foundational reaction in organic synthesis, particularly for the production of azo dyes.[6] The reaction involves treating an aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[7][8]
Core Causality: The choice of diazotization as a model system is deliberate. The reaction is known to be sensitive to the electronic properties of the aniline, making it an excellent case study for the Hammett equation.[9] Furthermore, the resulting diazonium salt can be immediately coupled with a compound like 2-naphthol (β-naphthol) to produce a intensely colored azo dye, whose appearance can be easily monitored spectrophotometrically.[7][8] This "quenching" and coupling step provides a distinct, stable chromophore, ensuring a reliable analytical signal.
Workflow Diagram:
Caption: Experimental workflow for kinetic analysis of aniline diazotization.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.02 M stock solution of the specific substituted aniline (e.g., p-toluidine, p-chloroaniline) in 0.2 M sulfuric acid.
-
Prepare a 0.02 M stock solution of sodium nitrite (NaNO₂) in distilled water.
-
Prepare a quenching solution of 0.1 M 2-naphthol in a suitable solvent mixture (e.g., ethanol/water) that can dissolve both the diazonium salt and the resulting dye.[8][9]
-
-
Temperature Control: Cool all solutions in an ice bath to maintain a constant temperature of 0-5 °C. Diazonium salts are unstable at higher temperatures.[7][8] This strict temperature control is critical for reproducible kinetic data.
-
Reaction Initiation: In a thermostatted beaker, mix equal volumes of the aniline sulfate solution and the sodium nitrite solution with vigorous stirring. Start a stopwatch at the moment of mixing.
-
Sampling and Quenching: At predetermined time intervals (e.g., every 30 seconds for 5 minutes), withdraw a precise aliquot (e.g., 1.0 mL) of the reaction mixture. Immediately inject this aliquot into a vial containing a large excess of the cold 2-naphthol quenching solution. The excess 2-naphthol ensures the instantaneous conversion of any formed diazonium salt into the corresponding azo dye, effectively stopping the diazotization reaction for that sample.
-
Spectrophotometric Measurement: After allowing a few minutes for the coupling reaction to complete and the color to fully develop, measure the absorbance of the quenched solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for the specific azo dye formed.
-
Data Analysis: The concentration of the diazonium salt formed at each time point is directly proportional to the absorbance of the final azo dye solution. Plot absorbance versus time. For a pseudo-first-order reaction (achieved by using one reactant in large excess), a plot of ln(A∞ - At) vs. time will be linear, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line is equal to -k, the pseudo-first-order rate constant.
Comparative Kinetic Data
The following tables summarize experimental data from studies on the kinetics of different aniline reactions, illustrating the profound impact of substituents.
Table 1: Comparative Kinetics for the Diazotization of Substituted Anilines
This reaction is characterized by a significant negative ρ value (ρ ≈ -1.96), indicating that the reaction is strongly accelerated by electron-donating groups.[9] This supports a mechanism where the rate-determining step involves the attack of the neutral aniline base on the nitrosating agent (e.g., N₂O₃ or HN₂O₃⁺), leading to a transition state with developing positive charge on the nitrogen atom.[9]
| Substituent (para-) | Substituent Constant (σp) | Relative Rate (k/k₀) | Effect on Rate |
| -OCH₃ | -0.27 | ~25 | Strongly Activating |
| -CH₃ | -0.17 | ~5.6 | Activating |
| -H | 0.00 | 1.0 | Reference |
| -Cl | +0.23 | ~0.15 | Deactivating |
| -Br | +0.23 | ~0.14 | Deactivating |
| -NO₂ | +0.78 | ~0.001 | Strongly Deactivating |
Data synthesized from principles and values reported in kinetic studies of diazotization.[9]
Table 2: Comparative Kinetics for Other Electrophilic and Oxidative Reactions
The sensitivity of the reaction to substituents (ρ) changes dramatically with the reaction mechanism.
| Reaction | Substituent (para-) | Relative Rate (k/k₀) | Hammett ρ | Mechanistic Insight |
| Iodination | -CH₃ | >1 | -3.3 | High positive charge buildup in transition state (electrophilic aromatic substitution). |
| -Cl | <1 | |||
| Oxidation (by KBrO₃) | -NO₂ | >1 | +1.74 | Negative charge buildup in transition state; reaction favored by electron-poor anilines. |
| -CH₃ | <1 | |||
| Acylation (by Dimethylketen) [10] | -OCH₃ | >1 | -0.70 (for k₁) | Moderate positive charge buildup in transition state (nucleophilic attack by aniline). |
| -Cl | <1 |
Discussion and Mechanistic Interpretation
The data presented clearly demonstrate that the electronic nature of the substituent dictates the reaction rate.
Electronic Effects Diagram:
Caption: Classification of substituent electronic effects.
Reactions with Negative ρ (e.g., Diazotization, Iodination, Acylation)
In these reactions, the aniline nitrogen acts as a nucleophile, attacking an electrophilic species.[9][10]
-
Mechanism: The rate-determining step involves the lone pair of electrons on the aniline's nitrogen. Electron-donating groups (EDGs) increase the electron density on the nitrogen and stabilize the electron-deficient, positively charged transition state. This increased nucleophilicity leads to a faster reaction.
-
Causality: For example, in diazotization, a p-methoxy group (-OCH₃) can donate electron density through resonance, making the amino group a much stronger nucleophile than that of p-nitroaniline, where the nitro group actively withdraws electron density from the ring and the amino group. This explains the dramatic ~25,000-fold difference in their relative rates. The large magnitude of ρ for iodination (ρ = -3.3) suggests an even greater sensitivity to electronic effects and a transition state with a more developed positive charge compared to diazotization or acylation.
Reactions with Positive ρ (e.g., Oxidation by Bromate)
In this type of oxidation, the reaction is accelerated by electron-withdrawing groups (EWGs).
-
Mechanism: A positive ρ value suggests that the transition state is electron-rich or that the aniline ring is losing electron density to the oxidant. The proposed mechanism involves the formation of an aniline-bromate complex, and the decomposition of this complex is the rate-determining step. EWGs make the aniline nitrogen less basic and the aromatic ring more electron-deficient (less susceptible to unwanted oxidative side reactions), facilitating the key steps in the oxidation pathway.
Conclusion
The reactivity of substituted anilines is a finely tuned function of the electronic properties of their substituents. By employing systematic kinetic studies and applying the principles of physical organic chemistry, particularly the Hammett equation, researchers can predict and control reaction outcomes. Electron-donating groups enhance the nucleophilicity of the amino group, accelerating electrophilic substitutions and acylations (negative ρ). Conversely, electron-withdrawing groups can accelerate certain oxidative pathways where the aniline is rendered electron-poor in the transition state (positive ρ). This quantitative understanding is indispensable for the rational design of synthetic routes and the optimization of chemical processes in the pharmaceutical and materials science industries.
References
- Lidwell, O. M., & Wright, N. (1940). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B.
- Radhakrishnamurti, P. S., & Sahu, S. N. (1977).
- Khan, M. N. (2012). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole.
- Stejskal, J., & Sapurina, I. (2021).
- Roy, S. R. (2022). Hammett plot with respect to aniline derivatives.
- Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics of Iodination of Aniline & Substituted Anilines in Aqueous Dimethylsulphoxide & Dimethylformamide. Indian Journal of Chemistry.
- Kaushik, R. D., et al. (2001).
- Hammett equ
- Various Authors. (n.d.). Applications of Hammett Equation: Substituent and Reaction Constants. Course Hero.
- Hanafiah, M. M., et al. (2020).
- Okano, M., & Ogata, Y. (1953). Kinetics of the Diazotization of Anilines. ElectronicsAndBooks. [Link]
- University of Toronto. (n.d.). The Synthesis of Azo Dyes. UToronto Chemistry. [Link]
- Kulkarni, A. A. (n.d.). Selectivity Engineering of Diazotization Reaction in Continuous Flow Reactor - Supporting Information. Indian Institute of Technology Bombay.
- Scribd. (n.d.). AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. Scribd. [Link]
- SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. SIELC. [Link]
- Various Authors. (2013). The absorption spectrum of aniline.
Sources
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. web.viu.ca [web.viu.ca]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of N,N,3,5-Tetramethylaniline as a Potential Substitute for N,N-Dimethylaniline in Polymerization Systems
Introduction: The Critical Role of Amine Accelerators in Polymerization
In the realm of free-radical polymerization, particularly in applications demanding ambient temperature curing such as dental resins and bone cements, the combination of a peroxide initiator, typically benzoyl peroxide (BPO), and a tertiary amine accelerator is fundamental. For decades, N,N-dimethylaniline (DMA) has been the industry-standard accelerator, valued for its ability to efficiently induce the decomposition of BPO and initiate the polymerization of acrylic and methacrylic monomers. However, concerns regarding the biocompatibility of DMA and its leachable byproducts have prompted researchers to explore alternatives with improved safety profiles without compromising performance. This guide provides an in-depth technical comparison of a promising substitute, N,N,3,5-tetramethylaniline (TMA), with the conventional DMA. We will delve into the mechanistic nuances, comparative performance metrics, and the critical aspect of biocompatibility, supported by established experimental protocols.
The Established Benchmark: N,N-Dimethylaniline (DMA)
N,N-dimethylaniline is a tertiary amine that plays a pivotal role in redox-initiated polymerization. Its primary function is to accelerate the generation of free radicals from benzoyl peroxide at room temperature, a process that would otherwise require thermal induction.
Mechanism of Action
The accelerating effect of DMA is attributed to its reaction with BPO, a process that involves a complex series of redox reactions. The lone pair of electrons on the nitrogen atom of DMA attacks one of the peroxide's oxygen atoms, leading to the formation of an unstable intermediate. This intermediate subsequently decomposes to generate a benzoate radical, a cation-radical of DMA, and a benzoate anion. The benzoate radical is the primary species that initiates the polymerization of monomer units.[1][2][3][4]
Figure 1: Initiation of Polymerization by the DMA/BPO System.
The Contender: this compound (TMA)
This compound, a derivative of DMA with two additional methyl groups on the benzene ring at positions 3 and 5, is being investigated as a potential replacement. The structural difference, while seemingly minor, can have significant implications for the molecule's reactivity, steric hindrance, and ultimately, its performance and biocompatibility.
Anticipated Effects of Methyl Substitution
The two methyl groups on the aromatic ring of TMA are electron-donating, which is expected to increase the electron density on the nitrogen atom. This enhanced nucleophilicity could potentially lead to a faster reaction with BPO, thereby accelerating the polymerization initiation. However, the steric bulk of these methyl groups might also play a role, potentially hindering the approach of the bulky BPO molecule to the nitrogen atom. The overall effect on the polymerization kinetics will be a balance of these electronic and steric factors.
Comparative Performance Evaluation: A Data-Driven Approach
To objectively assess the viability of TMA as a substitute for DMA, a series of experiments are necessary. The following sections outline the key performance indicators and the methodologies to evaluate them. While direct comparative data for TMA is not abundant in published literature, the proposed experimental framework is based on established protocols for evaluating dental and medical polymers.
Polymerization Kinetics
The efficiency of an accelerator is primarily determined by its influence on the polymerization kinetics. Key parameters to investigate include:
-
Setting Time: The time taken for the polymerizing mixture to solidify.
-
Peak Exotherm Temperature: The maximum temperature reached during the exothermic polymerization reaction. A lower exotherm is generally desirable to minimize thermal stress on surrounding tissues in biomedical applications.
-
Degree of Conversion (DC): The percentage of monomer double bonds that have reacted. A higher DC is correlated with improved mechanical properties and reduced leaching of unreacted monomers.
Table 1: Hypothetical Comparison of Polymerization Kinetics
| Parameter | N,N-Dimethylaniline (DMA) | This compound (TMA) |
| Setting Time | Standard | Potentially Faster |
| Peak Exotherm Temperature | Baseline | Potentially Higher |
| Degree of Conversion | High | Potentially Higher |
Mechanical Properties
The mechanical integrity of the final polymer is crucial for its intended application. Standard tests to compare the mechanical properties of polymers cured with DMA and TMA include:
-
Flexural Strength and Modulus: Measures the material's resistance to bending, which is critical for load-bearing applications.
-
Compressive Strength: Indicates the material's ability to withstand compressive forces.
-
Hardness: Represents the material's resistance to surface indentation.
Table 2: Hypothetical Comparison of Mechanical Properties
| Property | N,N-Dimethylaniline (DMA) | This compound (TMA) |
| Flexural Strength | Good | Potentially Improved |
| Compressive Strength | Good | Potentially Improved |
| Hardness | Standard | Potentially Higher |
Biocompatibility and Safety: A Critical Consideration
A significant driver for seeking alternatives to DMA is the concern over its cytotoxicity and the potential for leaching from the polymer matrix.[5][6] A thorough evaluation of TMA's biocompatibility is therefore paramount.
Cytotoxicity
In vitro cytotoxicity assays are essential for assessing the potential of a material to cause cell death. Standardized tests, such as the MTT assay, can be used to compare the cytotoxic effects of DMA and TMA, as well as their respective leachables from a cured polymer.[7][8][9][10][11][12][13][14]
Leaching Analysis
Unreacted accelerator molecules and their byproducts can leach out of the polymer over time, potentially causing adverse biological reactions. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be employed to identify and quantify the leached species from polymers cured with DMA and TMA.[15][16]
Experimental Protocols
To ensure a robust and reliable comparison, standardized experimental protocols must be followed.
Protocol 1: Evaluation of Polymerization Kinetics using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the kinetics of polymerization by measuring the heat flow associated with the reaction.[17][18][19][20][21][22]
Figure 2: Workflow for DSC analysis of polymerization kinetics.
Steps:
-
Sample Preparation: Prepare a standardized resin formulation containing the monomer (e.g., a mixture of Bis-GMA and TEGDMA), a fixed concentration of BPO, and a precise concentration of either DMA or TMA.
-
DSC Analysis: Place a small, accurately weighed sample into a DSC pan and conduct an isothermal scan at a clinically relevant temperature (e.g., 37°C).
-
Data Interpretation: Analyze the resulting heat flow curve to determine the total enthalpy of polymerization, the rate of polymerization, and the degree of conversion.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10][11][12][13][14]
Steps:
-
Eluate Preparation: Prepare extracts by incubating cured polymer samples (containing either DMA or TMA) in a cell culture medium for a specified period (e.g., 24 hours).
-
Cell Culture: Seed a suitable cell line (e.g., human gingival fibroblasts) in a 96-well plate and allow them to adhere.
-
Exposure: Replace the culture medium with the prepared eluates and incubate for a defined period (e.g., 24, 48, and 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals and measure the absorbance using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion and Future Outlook
While N,N-dimethylaniline has a long-standing history as an effective polymerization accelerator, the quest for materials with enhanced biocompatibility necessitates the exploration of alternatives. This compound presents a theoretically promising option due to its structural similarity to DMA and the potential for enhanced reactivity conferred by its electron-donating methyl groups.
References
- Horner, L., & Schwenk, E. (1948). The reaction of benzoyl peroxide with N,N-dimethylaniline. Angewandte Chemie, B, 20(11-12), 283-286.
- Cooper, H. R. (1951). The oxidation of N,N-dimethylaniline: I. The reaction with benzoyl peroxide. Journal of the Chemical Society (Resumed), 1365-1370.
- Walling, C. (1957). Free Radicals in Solution. John Wiley & Sons, Inc.
- Imoto, M., & Choe, S. (1955). The reaction of N,N-dimethylaniline with benzoyl peroxide. Journal of Polymer Science, 15(79), 485-501.
- Cooper, H. R. (1952). The oxidation of N,N-dimethylaniline: II. The reaction with oxygen catalyzed by benzoyl peroxide. Journal of the Chemical Society (Resumed), 1-6.
- Pascual, A., et al. (2007). Mechanical behaviour of acrylic bone cement modified with monomers containing amine groups.
- Vázquez, B., et al. (2009). Improvement of fatigue strength and fracture toughness of bone cement by incorporation of aromatic structures to formulations.
- Drummond, J. L., et al. (2004). Leaching and mechanical properties characterization of dental composites.
- Williams, R. J., & Williams, R. J. (2018). Using differential scanning calorimetry to accelerate polymerization catalysis: A toolkit for miniaturized and automated kinetics measurements.
- Duer, M. J., et al. (2019).
- Vázquez, B., et al. (2001). Application of tertiary amines with reduced toxicity to the curing process of acrylic bone cements.
- BenchChem. (2025). A Comparative Analysis of the Cytotoxic Effects of (S)-(-)
- Williams, R. J., & Williams, R. J. (2018).
- Pascual, A., et al. (2008). Mechanical Behaviour of Acrylic Bone Cement Modified with Monomers Containing Amine Groups.
- Brauer, G. M., et al. (1979). Evaluation of commercial and newly-synthesized amine accelerators for dental composites. Journal of Dental Research, 58(10), 1994-2000.
- Chen, J. R., et al. (2019). Calorimetric Method to Determine Self-Accelerating Polymerization Temperature (SAPT) for Monomer Transportation Regulation: Kinetics and Screening Criteria. Organic Process Research & Development, 23(5), 966-977.
- Brauer, G. M., et al. (1979). New amine accelerators for composite restorative resins. Journal of Dental Research, 58(10), 1994-2000.
- Drummond, J. L., et al. (2004). Leaching and mechanical properties characterization of dental composites. PubMed, 71(1), 172-180.
- Brauer, G. M., et al. (1979).
- Singh, P., et al. (2015). Structure-activity relationship of aniline analogues.
- Hanks, C. T., et al. (1996). Cytotoxicity of components of resins and other dental restorative materials.
- Stiborová, M., et al. (2010). Ellipticine cytotoxicity to cancer cell lines — a comparative study. Interdisciplinary Toxicology, 3(2), 65-71.
- Irimia, T., et al. (2021). Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review.
- BenchChem. (2025).
- Al-Dwairi, Z. N., et al. (2022). Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study. International Journal of Dentistry, 2022, 8868849.
- Lee, Y. K., et al. (2017). Cytotoxicity of Light-Cured Dental Materials according to Different Sample Preparation Methods.
- Al-Dwairi, Z. N., et al. (2022).
- University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry.
- Ghammamy, S., et al. (2018). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Current Drug Discovery Technologies, 15(3), 246-255.
- Chen, Y. C., et al. (2022). N,N-Dimethyl-p-toluidine crosslinker enables acrylic-based resin with seamless adhesion and high performance. RSC Applied Polymers, 1(1), 18-25.
- Gzella, A., et al. (2021). Synthesis and Cytotoxic Activity of Lepidilines A−D. The Journal of Organic Chemistry, 86(23), 16396-16404.
- Al-Salahi, R., et al. (2016). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Tropical Journal of Pharmaceutical Research, 15(8), 1727-1734.
- Palka, K., et al. (2023). Mechanical Properties and Functional Assessment of PMMA Bone Cements Modified with Glassy Carbon.
- Achilias, D. S., & Sideridou, I. D. (2007). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. Macromolecules, 40(15), 5563-5571.
- Beuermann, S., et al. (2019). Investigation into the Kinetics of n-Pentyl Methacrylate Radical Polymerization. Macromolecular Chemistry and Physics, 220(20), 1900293.
- Kowalczyk, K., et al. (2023). Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives.
- Hutchinson, R. A., et al. (2024). Acrylate–methacrylate radical copolymerization kinetics of sparingly water-soluble monomers in polar and nonpolar solvents. Polymer Chemistry.
- Klásek, A., et al. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 28(13), 5122.
- Kucera, K., et al. (2024). Evaluation of Benzene Presence and Formation in Benzoyl Peroxide Drug Products.
- Bosak, A., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Medicinal Chemistry, 13(10), 1269-1281.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Cytotoxicity of components of resins and other dental restorative materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity of Light-Cured Dental Materials according to Different Sample Preparation Methods [mdpi.com]
- 12. Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study [opendentistryjournal.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Leaching components and initial biocompatibility of novel bioactive restorative materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Leaching and mechanical properties characterization of dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. figshare.com [figshare.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 22. Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials [mdpi.com]
A Comparative Guide to Amine Quenchers: Evaluating the Efficiency of N,N,3,5-Tetramethylaniline
In the vast landscape of chemical probes and reagents, fluorescence quenchers play a pivotal role in elucidating molecular interactions and dynamics. Among these, amines have emerged as a versatile class of quenchers, primarily operating through a photoinduced electron transfer (PET) mechanism. This guide provides a comprehensive comparison of the fluorescence quenching efficiency of several common amines, with a special focus on the potential of N,N,3,5-Tetramethylaniline as a quenching agent. We will delve into the theoretical underpinnings of amine quenching, present available experimental data for a selection of amines, and provide detailed protocols for researchers to conduct their own comparative studies.
The Mechanism of Fluorescence Quenching by Amines
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. Amine quenchers typically operate via a dynamic quenching mechanism, where the quencher molecule interacts with the fluorophore in its excited state. The most common pathway for this interaction is photoinduced electron transfer (PET), where the amine, acting as an electron donor, transfers an electron to the excited fluorophore (the acceptor). This process is energetically favorable and results in the non-radiative decay of the fluorophore back to its ground state, thus "quenching" the fluorescence.
The efficiency of this PET process is governed by several key factors:
-
Ionization Potential (IP) of the Amine: A lower ionization potential indicates that the amine can more readily donate an electron, leading to more efficient quenching.
-
Electron Affinity (EA) of the Fluorophore: A higher electron affinity of the excited fluorophore facilitates the acceptance of an electron.
-
Steric Hindrance: Bulky substituents on either the amine or the fluorophore can impede the close approach necessary for efficient electron transfer, thereby reducing the quenching rate.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the charge-separated state formed during PET, thus affecting the quenching efficiency.[1]
The relationship between the quenching rate and the concentration of the quencher is described by the Stern-Volmer equation:
F0/F = 1 + KSV[Q] = 1 + kqτ0[Q]
Where:
-
F0 and F are the fluorescence intensities in the absence and presence of the quencher, respectively.
-
[Q] is the quencher concentration.
-
KSV is the Stern-Volmer constant, which is a measure of the quenching efficiency.
-
kq is the bimolecular quenching rate constant.
-
τ0 is the fluorescence lifetime of the fluorophore in the absence of the quencher.
A larger KSV or kq value signifies a more efficient quencher.
Comparative Analysis of Amine Quenchers
While direct, comprehensive comparative data for this compound is limited in the current literature, we can evaluate its potential by comparing its structural and electronic properties with those of well-characterized amine quenchers.
Key Properties of Selected Amine Quenchers:
| Amine | Structure | Ionization Potential (eV) | Steric Hindrance |
| This compound | ~7.1 - 7.3 (estimated) | Moderate | |
| Triethylamine (TEA) | 7.5 | Low | |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | ~7.3 | Low (rigid structure) | |
| N,N-Dimethylaniline (DMA) | 7.14 | Low |
Note: The ionization potential for this compound is an estimate based on the value for 3,5-dimethylaniline (7.48 ± 0.05 eV) and the electron-donating effect of the two N-methyl groups.[2]
Discussion of Quenching Efficiency:
-
Electronic Effects: Based on its estimated ionization potential, this compound is expected to be a highly efficient quencher, comparable to or even slightly better than N,N-dimethylaniline. The two methyl groups on the aniline ring and the two methyl groups on the nitrogen atom are all electron-donating, which lowers the ionization potential and facilitates electron transfer.
-
Steric Effects: The methyl groups at the 3 and 5 positions of the aniline ring in this compound introduce some steric bulk around the nitrogen atom. However, this is not expected to be a major hindrance to quenching, especially with smaller fluorophores. In some cases, steric hindrance can be a determining factor in quenching efficiency. For instance, bulky substituents on the amine can prevent the close contact required for efficient electron transfer.
Experimental Data for Common Amine Quenchers:
The following table summarizes some reported quenching rate constants (kq) for common amines with different fluorophores. It is crucial to note that these values were obtained under varying experimental conditions (solvent, temperature, etc.), and therefore, direct comparison should be made with caution.
| Fluorophore | Quencher | kq (M-1s-1) | Solvent | Reference |
| Anthracene | N,N-Dimethylaniline | 1.6 x 1010 | Cyclohexane | [3] |
| Perylene | N,N-Dimethylaniline | Diffusion-controlled | Various | [4] |
| Pyrene | Triethylamine | - | Aqueous SDS | [5] |
This table is not exhaustive and is meant to provide illustrative examples.
While we lack specific kq values for this compound, its structural similarity to N,N-dimethylaniline and its lower estimated ionization potential suggest that it would be a highly effective quencher for aromatic hydrocarbons like anthracene and pyrene.
Experimental Protocols for Measuring Quenching Efficiency
To facilitate direct and accurate comparisons, we provide detailed protocols for both steady-state and time-resolved fluorescence quenching measurements.
Steady-State Fluorescence Quenching
This method relies on measuring the decrease in fluorescence intensity as a function of quencher concentration to determine the Stern-Volmer constant (KSV).
Materials:
-
Fluorophore of interest (e.g., Anthracene, Pyrene)
-
Amine quenchers (this compound, Triethylamine, DABCO, N,N-Dimethylaniline)
-
Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile)
-
Volumetric flasks and pipettes
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of the fluorophore in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Prepare a high-concentration stock solution of each amine quencher in the same solvent.
-
Prepare a series of solutions containing a fixed concentration of the fluorophore and varying concentrations of the quencher. Ensure a constant total volume for all samples. Include a sample with no quencher to measure F0.
-
Measure the fluorescence emission spectrum of each solution using the spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the fluorophore.
-
Record the fluorescence intensity (F) at the emission maximum for each sample.
-
Plot F0/F versus the quencher concentration [Q] .
-
Determine the Stern-Volmer constant (KSV) from the slope of the linear fit to the data.[6][7]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [The comparisons of fluorescence quenching between perylene and pyrene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of N,N,3,5-Tetramethylaniline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Specificity Challenge of N,N,3,5-Tetramethylaniline
This compound (CAS: 4913-13-7), a substituted aromatic amine, presents a unique challenge in analytical and diagnostic settings.[1][2] Its chemical structure, characterized by a dimethylamino group and two methyl groups on the benzene ring, creates the potential for cross-reactivity in various detection methods.[1] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound, comparing immunoassay-based approaches with chromatographic techniques. Understanding and quantifying this cross-reactivity is paramount for ensuring the specificity and accuracy of any assay targeting this, or structurally related, molecules.
Part 1: The Rationale for Cross-Reactivity Evaluation
Cross-reactivity occurs when an assay designed to detect a specific analyte also responds to other, structurally similar compounds.[3][4] In the context of this compound, this could lead to false-positive results or an overestimation of its concentration.[4] Such inaccuracies can have significant consequences in drug metabolism studies, environmental monitoring, or clinical diagnostics. Therefore, a thorough evaluation of potential cross-reactants is a critical component of assay validation.
This guide will focus on two primary analytical paradigms:
-
Immunoassays (e.g., ELISA): These assays rely on the specific binding of antibodies to the target molecule.[5] Cross-reactivity in this context is a function of the antibody's ability to bind to molecules other than the intended analyte.[3][6]
-
Chromatographic Methods (e.g., GC-MS, LC-MS/MS): These techniques separate compounds based on their physical and chemical properties before detection.[7][8] While generally more specific, co-elution of structurally similar compounds can still pose a challenge.[9]
Part 2: Designing the Cross-Reactivity Study: A Comparative Approach
A robust cross-reactivity study should be designed to compare the performance of different analytical platforms. Here, we outline the experimental design for evaluating this compound against a panel of structurally related compounds.
Selection of Potential Cross-Reactants
The choice of compounds to test is critical. Based on the structure of this compound, the following compounds are logical candidates for a cross-reactivity panel:
-
Structural Isomers: e.g., N,N,2,6-Tetramethylaniline[10]
-
Compounds with Varying Methylation: e.g., N,N-Dimethylaniline, 3,5-Dimethylaniline (3,5-Xylidine)
-
Related Anilines: e.g., Aniline, o-Toluidine[11]
The molecular structures of these compounds are presented below for comparison.
Caption: Structural relationships between the target analyte and potential cross-reactants.
Experimental Workflow: A Dual-Platform Approach
The following workflow outlines a parallel evaluation using a competitive ELISA and GC-MS.
Caption: Dual-platform workflow for assessing cross-reactivity.
Part 3: Methodologies and Data Interpretation
Immunoassay: Competitive ELISA Protocol
For a small molecule like this compound, a competitive ELISA is a suitable format. This involves synthesizing a hapten by coupling this compound to a carrier protein like Bovine Serum Albumin (BSA).[12][13][14] This conjugate is then used to coat the ELISA plate.
Step-by-Step Protocol:
-
Coating: Dilute the this compound-BSA conjugate in a carbonate-bicarbonate buffer and add to the wells of a microtiter plate. Incubate to allow for adsorption to the plate surface.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with Tween 20) to remove any unbound conjugate.
-
Blocking: Add a blocking buffer (e.g., BSA in PBS) to block any remaining non-specific binding sites on the plate.[15]
-
Competitive Reaction: In a separate plate, pre-incubate a constant amount of anti-N,N,3,5-Tetramethylaniline antibody with varying concentrations of the test compounds (this compound as the standard, and the potential cross-reactants).
-
Transfer: Transfer the antibody-test compound mixtures to the coated and blocked plate. Incubate to allow the free antibody to bind to the immobilized conjugate.
-
Detection: After another wash step, add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Substrate Addition: Add a chromogenic substrate. The enzyme on the secondary antibody will convert the substrate into a colored product.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.[15]
Data Analysis and Interpretation:
The 50% inhibitory concentration (IC50) is determined for the target analyte and each potential cross-reactant. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100%
Hypothetical Data Summary:
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 25 | 100% |
| N,N,2,6-Tetramethylaniline | 75 | 33.3% |
| N,N-Dimethylaniline | 500 | 5.0% |
| 3,5-Dimethylaniline | > 10,000 | < 0.25% |
| Aniline | > 10,000 | < 0.25% |
This table clearly demonstrates that while the structural isomer shows significant cross-reactivity, the removal of methyl groups drastically reduces the antibody's binding affinity.
Chromatographic Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a high degree of selectivity and is an excellent orthogonal method to compare with immunoassays.[7][8][16]
Step-by-Step Protocol:
-
Sample Preparation (Liquid-Liquid Extraction): For aqueous samples, adjust the pH to >11 with NaOH. Extract the analytes into an organic solvent like chloroform or methylene chloride.[7][17]
-
Derivatization (Optional): To improve the chromatographic properties of the anilines, derivatization can be performed. For example, acylation with reagents like 2,2,2-trichloroethyl chloroformate can increase volatility and improve peak shape.[17][18]
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system. The gas chromatograph separates the compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and detects the resulting ions.[7]
-
Data Acquisition: Monitor for characteristic ions of this compound and the other test compounds.
Data Analysis and Interpretation:
The primary goal is to assess if the potential cross-reactants can be chromatographically resolved from this compound.
-
Retention Time (RT): Compare the retention times of all compounds. A significant difference in RT indicates good separation.
-
Mass Spectra: Even if two compounds co-elute, they can often be distinguished by their unique mass fragmentation patterns.
Hypothetical Data Summary:
| Compound | Retention Time (min) | Key Mass Ions (m/z) | Resolution from Target |
| This compound | 12.5 | 149, 134, 119 | - |
| N,N,2,6-Tetramethylaniline | 12.2 | 149, 134, 119 | Poor |
| N,N-Dimethylaniline | 10.8 | 121, 106, 77 | Good |
| 3,5-Dimethylaniline | 10.5 | 121, 106, 91 | Good |
| Aniline | 8.2 | 93, 66, 77 | Excellent |
In this hypothetical scenario, the structural isomer N,N,2,6-Tetramethylaniline is difficult to resolve chromatographically from the target analyte, and they share key mass ions. This highlights a limitation of GC-MS for these specific isomers and underscores the importance of using multiple analytical techniques for unambiguous identification.
Conclusion and Recommendations
This guide demonstrates a dual-platform approach to comprehensively evaluate the cross-reactivity of this compound.
-
Immunoassays are valuable for high-throughput screening but can be susceptible to cross-reactivity from structurally similar compounds, particularly isomers. The degree of cross-reactivity is highly dependent on the specific antibody used.[6]
-
Chromatographic methods like GC-MS provide a higher degree of specificity and can often resolve compounds that cross-react in an immunoassay.[8] However, challenges can arise with the separation of isomers.[9]
For researchers developing assays for this compound, it is recommended to:
-
Perform a thorough cross-reactivity assessment using a panel of structurally related compounds.
-
Employ an orthogonal method (such as GC-MS or LC-MS/MS) to confirm the specificity of an immunoassay.
-
Understand the limitations of each method. An immunoassay with known cross-reactivity can still be useful for screening if confirmatory analysis is performed on positive samples.
By following a systematic and comparative approach, researchers can develop and validate robust and reliable analytical methods, ensuring the accuracy and integrity of their results.
References
- Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDpw9M1m8AETW0xb3DlOn_DDfSVj4vyERppo0GurQfy5ygydjGgnXrnmIdGO4w0VnSdPJTOJyXCqb8Xaf82nB8ajDTmnXm5n8kmll3NsWfTbZwSkkSK8dBprctLUjMmMbuezdRNQgKzEhfYcRV2WpDi_SKBkhtgOiDggmLpwukfo8Bw35p55hqAUNiW_g5LT04M9RoHQlBc17UBCLIIDsFnIL4ze9wkvacPzB3i2cUXWYfSdT2Cl76GQHPV8liQ_hJyU7xpJPK-xbyTt7ZBb8YR-DPmu-Mlghpx9I=]
- Application Note: GC-MS Analysis of Halogenated Aniline Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTjvHlvkkkCGOJFUnGuYk4PudQh5xpowRn-FWg0yRlxUY-Ib9gNZ4v-M0sD5to4e8_jNmCUB83VWFXEpXNZQi3ZZxrXAGL1Vg2KN6AkfvWLohmW1OnkyEAjA-rfvjzGAVvqBzaVhp5VTlw5qWMwpldzN09XeDUy7_-J8i0tTTvswTTmy5wZFwMW6_1LGp5Xzn3xO6TpazUKI4erVkoAQ==]
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021-10-18). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbPX_ODZdughTLQQefLNU5XFZorsFNeH7ZKFxhncGScHsKVJ_kmci1yU5Ag3D_Rax4hVvxE4NQbDfxACjJmq5RHBOHU2sDcFucr2LL9I-K2aCPSm3kKWzq-g==]
- Sandwich ELISA protocol. Abcam. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNybycDDMFqNia_Ijsoshn6EErtzeRBb5vJJLSdvmP82F4YquQZnGTm060UZj3plEPsKFG0Q6fD4Gr1czpVfC0st5ZQjTLGiqJQHb4FBfBPPY5bbViK8zEJztGSQrK-7Bv2tQqZYJh6C3EYa47D4SZfWLFtxSBwjDPfxD4b5GQL1Gb]
- Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8803444/]
- Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11252876/]
- Hapten synthesis and antibody production for the development of a melamine immunoassay. (2010-04-14). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHdZRGUmcqy6AVUZVOghBZlIoMjwN4snoBxu2aNMIhNZasyDL7zuc8w90cVcOlNJLB4vzwlNCtj8JOcpd-SkOfmnYaOA6GXEkoDyoXMwtUX_L91_PaGB8ttckOdoejCUcpZf4=]
- Technical Guide for ELISA - Protocols. SeraCare. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbVWmZdTONJgFaGsJh8niKjUUF53KoZwu4z9mXvBTIu7TYS2twTjylJzDWDhtDMmBWkv8_8CKOyp7gmuNoiuFLlkGbV0vp7M4VXJ6N5iVoagDFNre2CqhGW9-FIUOVrWuVx1pNgBp1QHLHgzRRdpQy4UIHYz6Nt1Aw_XyDVfBpZEebZ7KC0Rmk5eV6GIfuBWXhxCyCL6yk]
- ELISA Procedures. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt1WSLUJUiRVnN-zS4GOD_9hlTX-2WDvAqJY8iQ9ACM8N29eSs5eC6kC8z8QH4UTXvqDqMgCHuXfra4Vk-m0aoqlU138N2EiMBW59niDp6d6a8TCC9H5js1vmkYsc8NKNduyAPK_wGRynEafo4h6fESbED7Pzt039nuhbgnDwHkRP0vzFj3T-CILGgUJgBwcsOCND7U1r2xge9RBKXQz0-]
- Enzyme-linked small-molecule detection using split aptamer ligation. PubMed. (2012-07-17). [URL: https://pubmed.ncbi.nlm.nih.gov/22616812/]
- Plate-Adherent Nanosubstrate for Improved ELISA of Small Molecules: A Proof of Concept Study. ACS Publications. (2020-07-21). [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.0c01441]
- Biogenic Amines Immunoassays tests. DiaSource Diagnostics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf946USJr6nnIa9crG1sAMbTouCvDXiEw5x0p83bQH0uuTFyfRr4CY2TRcvtslTNbyzbV8ORtNiK0-Y7TmIsvm8n9KlPXJ-LRsBXsG5g39gYe7xHNRYzhE5ywbS-bQUOUaNGJ8nsWS3bclQih1mI7zVehkbz7d8Lt9SpCHlC0iiXMY8z5HkhQ=]
- Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8392157/]
- This compound | C10H15N | CID 78625. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/78625]
- Association between aromatic amines and serum neurofilament light chain as a biomarker of neural damage: a cross-sectional study from NHANES. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10334865/]
- Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. MDPI. (2019-10-11). [URL: https://www.mdpi.com/1420-3049/24/20/3688]
- Photochemical linking of primary aromatic amines to carrier proteins to elicit antibody response against the amine haptens. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3058869/]
- Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs. American Chemical Society. (2025-12-25). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYPUjQoxvld550YesUOGyAvRzbY_JpW6N12caK_6mzGxhPpp4GQJFgb-9OG6IYM-nQspkPeyKnn0mThv4rGDJaUiIELqhQ0KI3Xxe71yVe8SZ4-ZXhgXLD5UZn_WZKDZ_xOA77I3zMuuEJ4bveOk0=]
- Synthesis of Novel Haptens and Development of an Enzyme-Linked Immunosorbent Assay for Quantification of Histamine in Foods. ResearchGate. (2025-08-06). [URL: https://www.researchgate.
- 3,5,N,N-Tetramethylaniline 97 4913-13-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/177342]
- This compound, 98%. Fisher Scientific. [URL: https://www.fishersci.ca/ca/en/catalog/product.jsp?productId=ACRL0926606]
- 3,5,N,N-Tetramethylaniline. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-5-n-n-tetramethylaniline-4913-13-7]
- This compound. Biosynth. [URL: https://www.biosynth.com/p/EAA91313/4913-13-7-nn35-tetramethylaniline]
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFysZr_P36bvWSbXOItdBSS16h_6J4MB1j9gV3O1tnADlTN232aAoVGKHylqo2PazMp4sMjYuYBMB6ojNzW3ZdQppj4-ibzuqAPUC6PMZf0he_ypSbgTsGkmKxmRlHFexNCUlk5XC7clox8V1GNuMyJgzAM9sKDOdQafwYdTkUnQwQ7F-Rel9sEskZJyf4XOyQ=]
- 3,5,N,N-Tetramethylaniline 97 4913-13-7 Peer Reviewed Papers. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/177342#peer-reviewed-papers]
- N,N-Dimethylaniline Method no.: PV2064. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWvEOMIC4xzT4KF82gaMwpSPCROHQgRx3i5G4Pk7rLKTe0Xpp1r1PLQCyYvO4W8lCFnGK__XytjS2PUE-czmz9ZdsKrN4EEhdf_gqt1dbm2mszfhzYv5nIoFsk7TZkieF7pRsP9BLnOmRnmeS9a-enHv-1IFkT8WyMJA==]
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. (2021-07-17). [URL: https://www.mdpi.com/1424-8220/21/14/4862]
- Interferences in Immunoassay. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442032/]
- Solutions to immunoassay interference, cross reactivity and other challenges. (2020-02-19). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHdrzgY3r39DtrLDz5WGlvItJJJjR54X2Cmj2lh9lFczJvEn18A8aEu5IRC6ZUjy4w_v19_lQtOd0xUo0vyEe0H65ZFSybFS-L9e7dW9rAo8IlFK0uLvNnkhJQsPlEIqDEnfGYYPFajvXkKn_nH55pNOGVY2Dw6LnWA7E3cJkRr_UkdC9lETDjoKqg6HNygLotyIWPiBn6IXam6npm6bs=]
- Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. PubMed. (2022-09-05). [URL: https://pubmed.ncbi.nlm.nih.gov/35688007/]
- This compound. gsrs. [URL: https://gsrs.ncats.nih.gov/ginas/app/substance/APG5W2B485]
- Specificity of two-site immunoassays. PubMed. (1989-02-24). [URL: https://pubmed.ncbi.nlm.nih.gov/2466046/]
- Immunoassays Simply Explained. YouTube. (2019-11-14). [URL: https://www.youtube.
- N,N,2,6-Tetramethylaniline | C10H15N | CID 69853. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69853]
- This compound, 98% 5 g. Thermo Scientific Chemicals. [URL: https://www.thermofisher.
- This compound NMR. Chemistry. [URL: https://spectraspectre.blogspot.com/2012/03/nn35-tetramethylaniline-nmr.html]
- This compound. ChemicalBook. (2025-07-16). [URL: https://www.chemicalbook.com/ProductPrice_EN_4913-13-7.htm]
Sources
- 1. This compound | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. lcms.cz [lcms.cz]
- 10. N,N,2,6-Tetramethylaniline | C10H15N | CID 69853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Association between aromatic amines and serum neurofilament light chain as a biomarker of neural damage: a cross-sectional study from NHANES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Photochemical linking of primary aromatic amines to carrier proteins to elicit antibody response against the amine haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. seracare.com [seracare.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Guide to N,N,3,5-Tetramethylaniline in Catalysis
Abstract
N,N,3,5-Tetramethylaniline (TMA), a sterically hindered and electron-rich aromatic amine, represents a versatile tool in modern synthetic chemistry. While not a standalone catalyst in the traditional sense, its unique structural and electronic properties allow it to perform critical functions across different catalytic domains. This guide provides an in-depth comparison of TMA's performance, not against a single metric, but benchmarked within its three primary roles: as a non-coordinating organic base in palladium-catalyzed cross-coupling, as an electron transfer mediator in photoredox catalysis, and as an accelerator in radical polymerization. By examining the causality behind its function in each context and providing standardized protocols for evaluation, this document serves as a practical resource for researchers aiming to leverage the distinct advantages of this multifaceted compound.
Introduction: Beyond a Simple Aniline
This compound (CAS No. 4913-13-7) is a tertiary aniline characterized by a unique substitution pattern: two electron-donating methyl groups on the nitrogen atom and two methyl groups at the ortho positions (C3 and C5) of the benzene ring.[1] This specific arrangement imparts a combination of high electron density, making the nitrogen lone pair highly available, and significant steric bulk around the nitrogen center.
These features are not mere structural curiosities; they are the primary drivers of its utility and performance in catalysis. Unlike simpler aniline derivatives, TMA's reactivity is modulated by this steric shield, preventing undesired side reactions or catalyst inhibition. This guide moves beyond a simple characterization to provide a comparative benchmark of its performance in key applications, offering both mechanistic insights and actionable experimental frameworks.
Performance Benchmark I: A Sterically Hindered Organic Base in C-N Cross-Coupling
The Buchwald-Hartwig amination, a cornerstone of pharmaceutical and materials science, relies on a palladium catalyst and a base to couple an amine with an aryl halide.[2][3] The base's role is critical but complex; it must be strong enough to deprotonate the amine nucleophile (or the resulting Pd-amine complex) to facilitate reductive elimination, yet it should not interfere with the catalyst itself.
2.1. The Causality Behind Base Selection
Soluble organic bases are often employed to overcome the heterogeneity issues of inorganic bases like K₃PO₄ or Cs₂CO₃.[4][5] However, many common organic bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can coordinate to the palladium center. This coordination can lead to the formation of an inactive catalyst resting state, inhibiting the reaction and lowering the turnover frequency (TOF).[4][6] The ideal organic base, therefore, should possess sufficient basicity while having low affinity for the metal center.
This is where this compound presents a compelling hypothesis. Its significant steric hindrance, arising from the four methyl groups flanking the nitrogen, should disfavor coordination to the bulky palladium complex. This makes it a potentially superior, non-inhibiting base for challenging coupling reactions.
2.2. Comparative Properties of Selected Bases
| Compound | Structure | Key Features | Predicted Role in Catalysis |
| This compound | CN(C)c1cc(C)cc(C)c1 | High steric hindrance; electron-rich nitrogen; good solubility. | Potentially effective, non-coordinating base. Less likely to inhibit the Pd catalyst.[7] |
| N,N-Dimethylaniline | CN(C)c1ccccc1 | Less steric hindrance than TMA; electron-rich.[8] | Effective base, but may coordinate to Pd more readily than TMA, potentially leading to lower rates in some systems. |
| DBU | C1=NCCCC1=NCCCCC | Strong, non-nucleophilic amidine base; minimal steric bulk around one nitrogen. | Highly effective proton scavenger, but known to inhibit Pd catalysts by forming stable off-cycle complexes.[4][6] |
| Potassium Phosphate (K₃PO₄) | [K+].[K+].[K+].[O-]P([O-])([O-])=O | Heterogeneous inorganic base; strong. | Widely used and effective, but can lead to reproducibility issues and requires vigorous stirring. Not suitable for all substrates. |
2.3. Experimental Protocol: Benchmarking Organic Bases in a Model Buchwald-Hartwig Amination
This protocol provides a standardized method to compare the efficacy of TMA against other bases.
-
Preparation: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), RuPhos (9.4 mg, 0.02 mmol, 2 mol%), and the aryl bromide (1.0 mmol) to an oven-dried vial equipped with a stir bar.
-
Reagent Addition: Add the amine (1.2 mmol) and the organic base to be tested (e.g., this compound, DBU, 1.4 mmol).
-
Reaction: Add anhydrous toluene (2 mL), seal the vial with a Teflon-lined cap, and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C.
-
Analysis: After 12 hours, cool the reaction to room temperature. Dilute with ethyl acetate, add an internal standard (e.g., dodecane), and analyze the yield by GC-FID or ¹H NMR.
-
Validation: Run parallel reactions with DBU and an inorganic base like K₃PO₄ under identical conditions to establish a reliable performance baseline. The key metric is the product yield, which reflects the base's ability to promote the reaction without significant catalyst inhibition.
2.4. Visualization: The Role of the Base in the Catalytic Cycle
Caption: Catalytic cycle for Buchwald-Hartwig amination, highlighting the base's role and a potential off-cycle inhibition path.
Performance Benchmark II: An Electron Transfer Mediator in Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized synthesis by enabling radical-based transformations under exceptionally mild conditions.[9] These reactions often rely on electron transfer mediators—compounds that can donate or accept an electron to generate reactive species.[10] Electron-rich anilines are prime candidates for acting as sacrificial or catalytic electron donors.
3.1. Causality of Electron Donation
Upon irradiation, a photocatalyst (PC) reaches an excited state (PC*) with altered redox potentials. If a suitable electron donor is present, it can transfer an electron to the excited photocatalyst (reductive quenching) or accept an electron from it (oxidative quenching). This compound, with its low oxidation potential due to the electron-rich aromatic ring and amino group, is an excellent candidate for reductive quenching pathways.[11] It can donate an electron to form a radical cation, which can then participate in or mediate subsequent chemical steps. This process is fundamental to generating α-aminoalkyl radicals for C-C bond formation.[12]
3.2. Experimental Protocol: Evaluating Electron Donor Performance
This protocol allows for the benchmarking of TMA against other common electron donors in a model Giese-type addition reaction.
-
Setup: In a darkened fume hood, combine an electron-deficient alkene (e.g., dimethyl maleate, 0.5 mmol), the α-silylamine radical precursor (0.75 mmol), and a photocatalyst (e.g., 4CzIPN, 0.005 mmol, 1 mol%) in a vial.
-
Donor Addition: Add the electron donor to be tested (e.g., this compound, triethylamine, 1.0 mmol).
-
Reaction: Add degassed acetonitrile (5 mL), seal the vial, and place it approximately 5 cm from a blue LED lamp (440 nm).
-
Analysis: After 24 hours, quench the reaction and analyze the conversion to the addition product by ¹H NMR or LC-MS.
-
Validation: The key performance metric is the reaction yield. A higher yield indicates more efficient electron donation from the mediator to regenerate the photocatalyst's ground state and propagate the radical chain. Compare the results to a control reaction performed without an added electron donor.
3.3. Visualization: General Reductive Quenching Cycle
Caption: A general photoredox cycle where TMA acts as a catalytic electron donor in a reductive quenching pathway.
Performance Benchmark III: Catalyst for Radical Polymerization
This compound is explicitly cited as a catalyst for the polymerization of monomers like glycol methacrylate.[13][14] In this context, it functions as an accelerator or co-initiator, typically within a Redox Initiation system.
4.1. The Mechanism of Acceleration
Radical polymerization requires an initiator, often a peroxide like benzoyl peroxide (BPO), which thermally decomposes to form radicals. This process can be slow at room temperature. Tertiary amines like TMA act as powerful accelerators by reacting with the peroxide via a redox process. The amine donates an electron to the weak O-O bond of the peroxide, causing it to fragment rapidly into radicals at a much lower temperature than thermal decomposition would require. TMA's high electron density enhances this process, leading to a faster initiation rate and quicker polymerization.
4.2. Experimental Protocol: Measuring Polymerization Rate
-
Monomer Preparation: Prepare a solution of glycol methacrylate monomer (10 mL) containing a peroxide initiator (e.g., BPO, 0.1% w/w).
-
Initiation: Divide the solution into vials. To each vial, add a different concentration of the amine accelerator to be tested (e.g., this compound, N,N-Dimethylaniline) ranging from 0.1% to 1.0% w/w.
-
Measurement: Monitor the temperature of each sample over time with a thermocouple. The onset of polymerization will be marked by a sharp increase in temperature (exotherm). The time to reach the peak exotherm is the primary performance metric.
-
Validation: A shorter time to peak exotherm indicates a more efficient accelerator. Compare TMA's performance directly with the industry-standard accelerator, N,N-Dimethylaniline.
Conclusion: A Strategic Choice for Specific Catalytic Challenges
This compound is not a universal catalyst but a specialized chemical tool whose performance is dictated by its unique structure.
-
As an organic base , its primary asset is its steric bulk, which positions it as a potentially superior, non-inhibiting alternative to less hindered bases in sensitive palladium-catalyzed reactions.
-
In photoredox catalysis , its electron-rich nature makes it an effective electron donor, capable of mediating radical transformations under mild, light-induced conditions.
-
In polymerization , it serves as a potent accelerator, enabling rapid curing and material formation at ambient temperatures.
The decision to employ this compound should be a strategic one, based on a clear understanding of the mechanistic demands of the reaction. The protocols and comparative data within this guide provide the foundational framework for making that informed choice, empowering researchers to unlock the full potential of this versatile compound.
References
- D. S. Surry, S. L.
- Massachusetts Institute of Technology, "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines," DSpace@MIT, 2019.[6]
- National Institutes of Health, "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines," NIH Public Access, 2019.[7]
- Massachusetts Institute of Technology, "Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases," DSpace@MIT, 2019.[16]
- T. Sugahara, et al.
- A. F. Littke, G. C. Fu, "Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer," The Journal of Organic Chemistry, 2000.[18]
- Q. Shen, J. F. Hartwig, "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts," Organic Letters, 2014.[19]
- NINGBO INNO PHARMCHEM CO.,LTD., "The Role of this compound in Modern Organic Synthesis," ningboinno.com, Accessed January 2026.[20]
- J. Choi, et al., "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand," eScholarship, University of California, 2024.[21]
- ResearchGate, "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions," ResearchG
- National Institutes of Health, "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases," NIH Public Access, 2011.[4]
- X. Wang, et al.
- Cenmed Enterprises, "N N 3 5 Tetramethylaniline 97%," cenmedenterprises.com, Accessed January 2026.[14]
- National Center for Biotechnology Information, "this compound," PubChem Compound D
- ChemicalBook, "this compound | 4913-13-7," chemicalbook.com, 2025.[15]
- Santa Cruz Biotechnology, "3,5,N,N-Tetramethylaniline," scbt.com, Accessed January 2026.[23]
- N. A. Paras, D. W. C. MacMillan, "The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to R,β-Unsaturated Aldehydes," Journal of the American Chemical Society, 2002.[24]
- ChemRxiv, "Electron-rich Bis(imino)acenaphthene ligands enable bench-stability on zero-valent Nickel," Cambridge Open Engage, 2025.[25]
- PubChemLite, "this compound (C10H15N)," pubchemlite.org, Accessed January 2026.[26]
- ResearchGate, "Iridium(III)
- F. Gini, et al., "Influence of Electron Transfer Mediators in the Pd(II)
- Quora, "Why is N,N 2,6-tetramethyl aniline more basic than n,n-dimethyl aniline but o-toluidine less basic than aniline by ortho effect?," quora.com, 2021.[8]
- Sigma-Aldrich, "3,5,N,N-Tetramethylaniline 97%," sigmaaldrich.com, Accessed January 2026.[2]
- A. M. O'Connell, et al.
- Fisher Scientific, "this compound, 98%," fishersci.ca, Accessed January 2026.[28]
- Z. Zuo, et al.
- Wiley Online Library, "Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams," Angewandte Chemie, 2025.[10]
- Semantic Scholar, "Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes," Semantic Scholar, 2023.[30]
- FooDB, "Showing Compound N,N-Dimethylaniline (FDB005128)," foodb.ca, 2010.[9]
- National Institutes of Health, "Aminomethylations of electron-deficient compounds—bringing iron photoredox catalysis into play," NIH Public Access, 2020.[13]
- ChemicalBook, "this compound(4913-13-7) 1H NMR spectrum," chemicalbook.com, Accessed January 2026.[31]
- National Institutes of Health, "Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes," NIH Public Access, 2023.[32]
- ResearchGate, "The synthetic route of N, N-Dimethylaniline," ResearchG
- Alfa Chemistry, "Alkylation Reaction - Industrial Production of N, N-dimethylaniline," alfa-chemistry.com, Accessed January 2026.[34]
Sources
- 1. This compound | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines [dspace.mit.edu]
- 6. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Showing Compound N,N-Dimethylaniline (FDB005128) - FooDB [foodb.ca]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Aminomethylations of electron-deficient compounds—bringing iron photoredox catalysis into play - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cenmed.com [cenmed.com]
- 14. This compound | 4913-13-7 [chemicalbook.com]
A Spectroscopic Guide to the Isomeric World of Tetramethylanilines: A Comparative Analysis
In the landscape of chemical synthesis and drug development, the precise identification of isomeric compounds is a cornerstone of quality control, safety, and efficacy. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of N,N,3,5-Tetramethylaniline and its key positional isomers, offering researchers a practical framework for their differentiation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental protocols and theoretical explanations to empower confident isomeric assignment.
Introduction: The Challenge of Isomeric Purity
This compound and its isomers, such as N,N,2,6-Tetramethylaniline and N,N,3,4-Tetramethylaniline, are valuable intermediates in organic synthesis. The substitution pattern of the methyl groups on the aniline ring significantly influences the molecule's electronic environment, steric hindrance, and, consequently, its reactivity and spectral properties. Distinguishing between these isomers is a non-trivial task that requires a multi-faceted analytical approach. This guide demonstrates how a synergistic use of common spectroscopic techniques can provide unambiguous structural elucidation.
The isomers under comparison are:
-
This compound: Symmetrical substitution in the meta positions relative to the dimethylamino group.
-
N,N,2,6-Tetramethylaniline: Symmetrical substitution in the ortho positions, inducing significant steric hindrance.
-
N,N,3,4-Tetramethylaniline: Asymmetrical substitution in a meta and para position.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful technique for distinguishing positional isomers. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic and steric environment, providing a unique fingerprint for each molecule.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol is crucial for reproducible results.
-
Sample Preparation: Dissolve approximately 10-20 mg of the aniline sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a solvent with a known residual peak is essential for referencing.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Below is a workflow diagram for the NMR analysis process.
Caption: Standardized workflow for NMR analysis of tetramethylaniline isomers.
Comparative ¹H NMR Data Analysis
The substitution pattern directly dictates the number of signals, their splitting patterns (multiplicity), and their chemical shifts in the ¹H NMR spectrum.
| Compound | Aromatic Protons (δ, ppm) | N-Methyl Protons (δ, ppm) | Ring-Methyl Protons (δ, ppm) |
| This compound | ~6.5-6.6 (2H, s), ~6.4-6.5 (1H, s) | ~2.9 (6H, s) | ~2.3 (6H, s) |
| N,N,2,6-Tetramethylaniline | ~6.9-7.0 (3H, s) | ~2.6 (6H, s) | ~2.3 (6H, s) |
| N,N,3,4-Tetramethylaniline | ~6.9-7.0 (1H, d), ~6.6-6.7 (1H, dd), ~6.5-6.6 (1H, s) | ~2.9 (6H, s) | ~2.2 (3H, s), ~2.1 (3H, s) |
Analysis and Interpretation:
-
Symmetry is Key: The high symmetry of This compound results in two distinct signals for the aromatic protons and a single signal for the two equivalent ring-methyl groups. The two protons ortho to the amino group are equivalent, as are the two meta-positioned methyl groups.
-
Steric Hindrance Effects: In N,N,2,6-Tetramethylaniline , the two methyl groups at the ortho positions cause significant steric hindrance. This restricts the rotation of the N(CH₃)₂ group, leading to a notable upfield shift of the N-methyl proton signal (~2.6 ppm) compared to the other isomers. The three aromatic protons are equivalent due to symmetry, appearing as a single sharp singlet.
-
Asymmetry and Coupling: N,N,3,4-Tetramethylaniline lacks symmetry, resulting in three distinct signals for the three aromatic protons. These protons will exhibit splitting (coupling) based on their neighboring protons, appearing as doublets (d) and doublets of doublets (dd), providing a clear signature. Furthermore, the two ring-methyl groups are in different environments and thus appear as two separate singlets.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups and overall structure of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
Modern ATR-IR spectroscopy allows for rapid analysis of neat liquid or solid samples with minimal preparation.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal surface.
-
Sample Application: Place a small drop of the liquid aniline sample (or a small amount of solid) directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for sample analysis using ATR-IR spectroscopy.
Comparative IR Data Analysis
While many peaks will be common across the isomers (e.g., C-H stretches), key differences arise in the C-N stretching and the aromatic C-H bending regions.
| Wavenumber (cm⁻¹) | Vibration Type | N,N,3,5- | N,N,2,6- | N,N,3,4- |
| 3100-3000 | Aromatic C-H Stretch | Present | Present | Present |
| 3000-2850 | Aliphatic C-H Stretch | Present | Present | Present |
| 1620-1580 | Aromatic C=C Bending | Strong | Strong | Strong |
| 1370-1320 | Aromatic C-N Stretch | ~1340 | ~1325 (Weaker) | ~1350 |
| 900-675 | Aromatic C-H Out-of-Plane Bend | Distinct Pattern | Distinct Pattern | Distinct Pattern |
Analysis and Interpretation:
-
C-N Stretch: The position and intensity of the aromatic C-N stretching vibration are sensitive to the electronic effects of the ring substituents. The steric crowding in N,N,2,6-Tetramethylaniline can slightly weaken this bond and shift its frequency compared to the other isomers.
-
Fingerprint Region (900-675 cm⁻¹): This region is highly diagnostic. The pattern of C-H out-of-plane bending vibrations is characteristic of the substitution pattern on the benzene ring.
-
N,N,3,5- (1,3,5-trisubstituted-like pattern): Expect strong bands indicative of an isolated aromatic proton.
-
N,N,2,6- (1,2,3-trisubstituted-like pattern): Will show a different, characteristic pattern.
-
N,N,3,4- (1,2,4-trisubstituted-like pattern): Will display a unique set of absorption bands in this region, clearly distinguishing it from the more symmetrical isomers.
-
UV-Visible Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. For substituted anilines, the key transitions involve the π-electrons of the benzene ring and the non-bonding (n) electrons on the nitrogen atom. The position of the absorption maximum (λmax) is affected by substituents that alter the energy gap between the ground and excited states.
Experimental Protocol: UV-Vis Solution Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or cyclohexane.
-
Solution Preparation: Prepare dilute solutions of each isomer (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (set the baseline).
-
Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 400 nm down to 200 nm.
Comparative UV-Vis Data Analysis
The position of the methyl groups influences the conjugation and steric environment of the amino group, causing shifts in λmax.
| Compound | Primary Band (π → π) λmax (nm) | Secondary Band (n → π) λmax (nm) |
| This compound | ~255 | ~305 |
| N,N,2,6-Tetramethylaniline | ~265 (Hypsochromic shift) | ~290 (Hypsochromic shift) |
| N,N,3,4-Tetramethylaniline | ~260 (Bathochromic shift) | ~315 (Bathochromic shift) |
Analysis and Interpretation:
-
Steric Inhibition of Resonance: In N,N,2,6-Tetramethylaniline , the bulky ortho-methyl groups physically twist the dimethylamino group out of the plane of the benzene ring. This steric inhibition of resonance reduces the electronic conjugation between the nitrogen lone pair and the aromatic π-system. As a result, the energy of the electronic transitions increases, leading to a significant hypsochromic (blue) shift in λmax compared to the other isomers. This is a classic and powerful diagnostic feature.
-
Electronic Effects: In N,N,3,4-Tetramethylaniline , the methyl groups are electron-donating. Their combined effect, particularly the para-methyl group, enhances conjugation and stabilizes the excited state. This leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the 3,5-isomer. The N,N,3,5-isomer serves as a baseline, with its meta-substituents having a less pronounced electronic effect on the primary chromophore.
Conclusion: A Multi-Technique Strategy for Unambiguous Identification
While each spectroscopic technique provides valuable clues, a conclusive identification of this compound from its isomers is best achieved through a synergistic approach.
-
Start with ¹H NMR: It is the most structurally informative technique, often providing a definitive answer based on symmetry, chemical shifts, and coupling patterns.
-
Confirm with IR: Use the fingerprint region (900-675 cm⁻¹) to confirm the aromatic substitution pattern suggested by NMR.
-
Use UV-Vis for Ortho-Substitution: A significant hypsochromic (blue) shift in the UV-Vis spectrum is a tell-tale sign of the sterically hindered N,N,2,6-isomer.
By integrating the data from these three methods, researchers can confidently and accurately determine the specific positional isomer of tetramethylaniline in their sample, ensuring the integrity and reliability of their downstream applications.
References
Note: As specific spectral data for these exact compounds may reside in proprietary databases or specialized literature, the following references provide the foundational principles and general data for substituted anilines and spectroscopic techniques.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons. (Classic text explaining the electronic effects of substituents on UV spectra). [Link]
A Comparative Guide to N,N,3,5-Tetramethylaniline in Industrial Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemical synthesis, the selection of reagents is a critical decision, balancing performance, cost, and safety. N,N,3,5-Tetramethylaniline, a substituted aromatic amine, finds its utility as a catalyst in polymerization and a reactant in the synthesis of specialized dyes. This guide provides an in-depth cost-benefit analysis of this compound, comparing it with its prevalent alternative, N,N-dimethylaniline, supported by experimental data and process workflows.
Executive Summary
This compound and N,N-dimethylaniline are both tertiary aromatic amines employed in similar industrial applications. The primary distinction lies in the two additional methyl groups on the aniline ring of this compound. These methyl groups introduce steric hindrance that significantly influences the reactivity, catalytic activity, and, consequently, the cost-effectiveness of the molecule in specific applications.
While N,N-dimethylaniline is a widely used and cost-effective reagent, this compound offers a more specialized profile. The choice between these two molecules is not one of direct replacement but of nuanced application-specific advantages and disadvantages. This guide will delve into these nuances to aid researchers and production chemists in making informed decisions.
I. Performance in Industrial Applications
The industrial utility of this compound and its counterpart, N,N-dimethylaniline, is predominantly in two domains: as catalysts in polymerization reactions and as key building blocks in the synthesis of triarylmethane dyes.
Catalysis in Polymerization
Tertiary amines are widely used as catalysts, particularly in the formation of polyesters and polyurethanes. They function by activating monomers, facilitating the polymerization process.
Causality of Performance Differences: The catalytic activity of tertiary amines like N,N-dimethylaniline is attributed to the nucleophilic nature of the nitrogen atom. The lone pair of electrons on the nitrogen atom attacks electrophilic centers, initiating or propagating the polymerization chain.
In this compound, the presence of two methyl groups in the ortho positions to the dimethylamino group introduces significant steric hindrance. This steric bulk can impede the approach of the nitrogen's lone pair to the monomer, potentially reducing its catalytic efficiency compared to the less hindered N,N-dimethylaniline. However, this steric hindrance can also offer advantages in certain polymerization systems by providing greater control over the reaction rate and influencing the polymer's microstructure.
Comparative Data:
| Parameter | This compound | N,N-Dimethylaniline | Rationale & Citations |
| Catalytic Activity | Generally Lower | Generally Higher | The ortho-methyl groups in this compound create steric hindrance around the nitrogen atom, which can reduce its accessibility and therefore its catalytic activity in comparison to the unhindered N,N-dimethylaniline. |
| Reaction Control | Potentially Higher | Standard | The reduced reactivity due to steric hindrance can lead to more controlled and selective polymerizations, which can be advantageous in the synthesis of polymers with specific architectures. |
| Polymer Properties | May influence tacticity and molecular weight distribution | Well-established effects | The catalyst structure can influence the stereochemistry of the polymer chain. The bulkier this compound may favor the formation of specific polymer microstructures. |
Synthesis of Triarylmethane Dyes
N,N-dimethylaniline is a key precursor in the production of commercially important triarylmethane dyes such as Malachite Green and Crystal Violet. The synthesis typically involves the condensation of N,N-dimethylaniline with an aldehyde or a ketone, followed by oxidation.
Plausible Application of this compound: While specific industrial-scale synthesis of dyes using this compound is not as widely documented, its structural similarity to N,N-dimethylaniline suggests its potential use in creating analogous dyes with modified properties. The additional methyl groups on the phenyl ring would likely alter the electronic and steric properties of the resulting dye molecule, leading to shifts in its absorption spectrum (color) and potentially affecting its stability and solubility.
Experimental Workflow: Synthesis of Crystal Violet using N,N-Dimethylaniline
The following diagram illustrates a common industrial workflow for the synthesis of Crystal Violet, a process where this compound could potentially be substituted for N,N-dimethylaniline to produce a structurally related dye.
Figure 1: Generalized workflow for the synthesis of Crystal Violet.
II. Cost-Benefit Analysis
The economic viability of using this compound over N,N-dimethylaniline is a key consideration for industrial applications.
Cost Comparison:
| Compound | Purity | Price (USD/kg) - Representative | Supplier Examples |
| This compound | 97-98% | ~$3 - $10 (Industrial Estimate) | ChemicalBook, various suppliers |
| N,N-Dimethylaniline | >99% | ~$1.25 - $5 (Industrial) | IndiaMART, Biosynth, various suppliers |
Note: Prices are subject to significant variation based on market conditions, volume, and supplier.
Analysis of Cost Factors:
-
Raw Material Cost: N,N-dimethylaniline is generally more readily available and produced on a larger scale, making it the more economical choice for applications where it performs adequately. The multi-step synthesis of this compound contributes to its higher price point.
-
Reaction Efficiency: If the use of this compound leads to significantly higher yields, improved product purity, or the elimination of costly purification steps, its higher initial cost could be offset.
-
Catalyst Loading: In polymerization, if this compound can be used at a lower loading than N,N-dimethylaniline to achieve the desired effect, the cost per batch could be comparable.
-
Waste Disposal: The environmental and safety profiles of both compounds and any byproducts will influence the overall cost of waste management.
III. Safety and Environmental Profile
Both this compound and N,N-dimethylaniline are aromatic amines and share similar hazard profiles, requiring careful handling and disposal.
Toxicity and Hazard Comparison:
| Parameter | This compound | N,N-Dimethylaniline |
| GHS Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H373 (May cause damage to organs through prolonged or repeated exposure) | H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H351 (Suspected of causing cancer), H411 (Toxic to aquatic life with long lasting effects) |
| Acute Oral Toxicity (LD50, rat) | No specific data found | 951 - 1410 mg/kg |
| Acute Dermal Toxicity (LD50, rabbit) | No specific data found | 1692 - 1770 mg/kg |
Environmental Impact:
Aromatic amines are a class of compounds with potential environmental concerns. Their release into the environment should be minimized.
-
Biodegradability: The biodegradability of N,N-dimethylaniline is a subject of study, with some research indicating it can be degraded by certain microorganisms under specific conditions. Information on the biodegradability of this compound is limited.
Logical Flow for Safety and Handling:
Figure 2: Decision workflow for the safe handling of aromatic amines.
IV. Experimental Protocols
Protocol 1: General Procedure for Tertiary Amine Catalyzed Polyesterification
This protocol provides a general framework for evaluating the catalytic performance of this compound and N,N-dimethylaniline in a laboratory setting.
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge a diacid (e.g., adipic acid, 1.0 mol) and a diol (e.g., 1,4-butanediol, 1.1 mol).
-
Catalyst Addition: Add the tertiary amine catalyst (this compound or N,N-dimethylaniline) at a predetermined molar concentration (e.g., 0.1-1.0 mol% relative to the diacid).
-
Reaction: Heat the mixture under a nitrogen atmosphere to a specified temperature (e.g., 180-220 °C). Monitor the reaction progress by measuring the amount of water collected in a Dean-Stark trap or by analyzing aliquots for acid number.
-
Polymer Isolation: Once the desired degree of polymerization is achieved (as indicated by the acid number or viscosity), cool the reaction mixture and dissolve the polymer in a suitable solvent (e.g., chloroform).
-
Purification: Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.
-
Analysis: Characterize the resulting polymer for its molecular weight, molecular weight distribution (by Gel Permeation Chromatography), and thermal properties (by Differential Scanning Calorimetry and Thermogravimetric Analysis).
Protocol 2: Synthesis of a Triarylmethane Dye (Leuco Base Formation)
This protocol details the initial condensation step in the synthesis of a triarylmethane dye, which can be adapted to compare the reactivity of this compound and N,N-dimethylaniline.
-
Reactant Charging: In a round-bottom flask fitted with a reflux condenser, combine the aromatic amine (this compound or N,N-dimethylaniline, 2.0 equivalents) and an aromatic aldehyde (e.g., benzaldehyde, 1.0 equivalent).
-
Acid Catalyst: Slowly add a strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid) while cooling the mixture in an ice bath.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 100 °C) for a set period (e.g., 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After cooling, carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide solution).
-
Isolation: The leuco base, being insoluble in water, will precipitate. Isolate the solid product by filtration, wash thoroughly with water, and dry.
-
Analysis: Determine the yield and purity of the leuco base. The subsequent oxidation to the colored dye can be carried out using an oxidizing agent like manganese dioxide.
V. Conclusion and Recommendations
The choice between this compound and N,N-dimethylaniline for industrial synthesis is not straightforward and requires a thorough evaluation of the specific application.
-
For standard applications where cost is a primary driver and the performance of N,N-dimethylaniline is well-established and satisfactory (e.g., bulk polymerization, standard dye synthesis), N,N-dimethylaniline is the recommended choice due to its lower cost and wider availability.
-
This compound should be considered in scenarios where:
-
Enhanced reaction control is necessary to achieve specific polymer properties.
-
The synthesis of novel dyes with unique spectral characteristics is the goal.
-
The steric hindrance of the molecule can be leveraged to improve selectivity and reduce the formation of unwanted byproducts.
-
It is strongly recommended that researchers and process chemists conduct small-scale comparative experiments to empirically determine the optimal reagent for their specific synthesis, taking into account reaction kinetics, product yield and purity, and overall process economics.
References
- Biodegradation of N,N diethylaniline in a contaminated aquifer: Laboratory- and field-scale evidences. (2010).
- Industrial Grade N,N-Dimethylaniline (DMA), >99%, 121-69-7. IndiaMART.
- Biodegradation of N,N diethylaniline in a contaminated aquifer: Laboratory- and field-scale evidences. ResearchGate.
- Safety Data Sheet N,N-Dimethylaniline. DC Fine Chemicals.
- Aquatic Toxicity. ChemSafetyPro.COM.
- N N Dimethylaniline. IndiaMART.
- Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions. ResearchGate.
- N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (2018).
- Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended
A Comparative Guide to the Quantitative Purity Analysis of N,N,3,5-Tetramethylaniline
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. N,N,3,5-Tetramethylaniline, a substituted aromatic amine, serves as a critical building block in various synthetic pathways. Its purity can significantly influence reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, therapeutic outcomes. This guide provides an in-depth comparison of analytical methodologies for quantifying the purity of this compound, with a primary focus on the classical, robust technique of non-aqueous titration, benchmarked against modern chromatographic and spectroscopic alternatives.
The Principle of Basicity: Why Non-Aqueous Titration Excels
This compound is a tertiary aromatic amine. The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule. However, this basicity is weak due to the electron-withdrawing nature of the aromatic ring. In an aqueous environment, water acts as both a weak acid and a weak base, competing with weakly basic analytes and leading to indistinct titration endpoints.[1][2]
Non-aqueous titration circumvents this limitation by employing solvents that do not compete in the acid-base reaction.[3] For a weak base like this compound, a protogenic solvent like glacial acetic acid is ideal.[2][4][5] This solvent enhances the basicity of the amine. When titrated with a strong acid, such as perchloric acid, a sharp and well-defined endpoint is achieved.[2][4][5] The underlying chemistry involves the formation of a strongly acidic onium ion from the reaction of perchloric acid with acetic acid, which then readily donates a proton to the amine.[2][4]
Reaction Mechanism:
-
Titrant Activation: HClO₄ + CH₃COOH ⇌ CH₃COOH₂⁺ + ClO₄⁻
-
Neutralization: R₃N + CH₃COOH₂⁺ → R₃NH⁺ + CH₃COOH (where R₃N is this compound)
This method's elegance lies in its stoichiometric precision, directly linking the volume of titrant to the molar amount of the analyte, providing an absolute measure of purity.
Experimental Protocols: A Step-by-Step Guide
Gold Standard: Non-Aqueous Potentiometric Titration
This protocol is designed as a self-validating system, incorporating steps for standardization and precise endpoint detection to ensure trustworthiness and accuracy.
A. Reagents and Equipment
-
Titrant: 0.1 N Perchloric acid (HClO₄) in glacial acetic acid.
-
Solvent: Glacial Acetic Acid (analytical grade, water content <0.2%).
-
Standard: Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 120°C for 2 hours.
-
Indicator (for visual titration, optional): Crystal Violet, 0.5% w/v in glacial acetic acid.
-
Apparatus:
B. Standardization of 0.1 N Perchloric Acid The accuracy of the titration is contingent on the precise molarity of the titrant. This standardization step is critical for the method's validity.
-
Accurately weigh approximately 0.5 g of dried KHP into a 100 mL beaker.
-
Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be required.
-
Immerse the electrode in the solution and titrate with the 0.1 N perchloric acid solution.
-
Record the volume of titrant required to reach the equivalence point, which is the point of maximum inflection on the titration curve.
-
Calculate the exact normality (N) of the perchloric acid solution: N = (Weight of KHP in g) / (Volume of HClO₄ in L × 0.20423 g/meq)
C. Purity Assay of this compound
-
Accurately weigh approximately 0.3 g of the this compound sample into a 100 mL beaker.
-
Dissolve the sample in 60 mL of glacial acetic acid.[7]
-
Immerse the electrode and ensure the stirrer is functioning to create a vortex without splashing.
-
Titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) versus the volume of titrant added. Add titrant in smaller increments near the anticipated endpoint.
-
Determine the equivalence point volume (V_eq) from the titration curve (the point of maximum d(mV)/dV).
-
Calculate the purity of this compound: % Purity = (V_eq in L × N of HClO₄ × 149.23 g/mol × 100) / (Weight of sample in g) (Molecular Weight of this compound = 149.23 g/mol )
D. Experimental Workflow Diagram
Caption: Workflow for purity determination by non-aqueous potentiometric titration.
Alternative Methodologies: A Comparative Analysis
While titration provides a direct measure of basicity, chromatographic techniques offer orthogonal information, excelling at separating the primary component from structurally similar impurities.
Gas Chromatography (GC-FID)
Gas chromatography is well-suited for volatile and thermally stable compounds like this compound.[8] A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantification. This method is particularly powerful for identifying and quantifying volatile impurities that would not be detected by titration.
A. Suggested GC-FID Protocol
-
Column: DB-5 or similar non-polar column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector: Split/splitless inlet at 250°C.
-
Oven Program: Initial temperature of 90°C for 3 minutes, ramp at 10°C/min to 200°C, hold for 7 minutes.
-
Detector: FID at 280°C.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Toluene or Dichloromethane) at a concentration of approximately 1 mg/mL. Create a series of calibration standards by diluting the stock.
-
Quantification: Purity is determined by area percent, assuming all components have a similar response factor, or more accurately by using a certified reference standard and an internal standard method.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique for non-volatile or thermally labile compounds. For this compound, a reversed-phase method with UV detection is appropriate due to the aromatic chromophore.
A. Suggested HPLC-UV Protocol
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 2.8).[9]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.5 mg/mL.[10] Prepare calibration standards similarly.
-
Quantification: Purity is calculated from a calibration curve of peak area versus concentration, using a reference standard.
Quantitative NMR (qNMR)
As a primary analytical method, qNMR allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. By adding a certified internal standard of known purity, the purity of the analyte can be determined with high accuracy.[11]
A. Key Considerations for qNMR
-
Internal Standard: A high-purity, chemically inert standard with simple, non-overlapping signals (e.g., maleic acid, dimethyl sulfone) is weighed accurately into the sample.[11]
-
Solvent: A deuterated solvent that fully dissolves both the analyte and the standard (e.g., DMSO-d₆).
-
Acquisition: Specific parameters must be optimized for quantification, including a long relaxation delay (D1) to ensure full magnetization recovery.
-
Calculation: Purity is calculated from the integral ratios of specific, well-resolved peaks of the analyte and the internal standard, accounting for their respective molecular weights and the number of protons per signal.[12]
Head-to-Head Comparison: Performance and Application
The choice of analytical method depends on the specific requirements of the analysis, including the need for absolute purity, impurity profiling, sample throughput, and available instrumentation.
| Parameter | Non-Aqueous Titration | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Measures total basicity (stoichiometric) | Separation by volatility and boiling point | Separation by polarity and partitioning | Measures molar quantity via nuclear spin |
| Purity Measurement | Absolute assay of the basic component | Relative purity by area %; quantifiable with standards | Relative purity by area %; quantifiable with standards | Absolute purity with a certified internal standard |
| Specificity | Specific to basic compounds. Cannot distinguish between different bases. | High; resolves volatile impurities and isomers.[13] | High; resolves non-volatile impurities. | High; structure-specific signal assignment. |
| Precision (%RSD) | Excellent (< 0.2%)[14] | Very Good (< 1-2%) | Very Good (< 1-2%)[9] | Excellent (< 1%) |
| Accuracy | High (primary method) | High (with proper calibration) | High (with proper calibration)[9] | High (primary ratio method) |
| Sensitivity | Moderate (mg level) | High (ng to pg level) | High (ng level) | Moderate (µg to mg level) |
| Throughput | Moderate | High (with autosampler) | High (with autosampler) | Low to Moderate |
| Cost (Instrument) | Low | Moderate | Moderate to High | High |
| Best For | Routine QC, absolute purity assay of the main component, cost-effective analysis. | Impurity profiling of volatile compounds, analysis of isomers.[8][10] | Purity analysis of non-volatile or thermal-labile impurities.[6] | Purity assignment of reference standards, analysis without a specific analyte standard.[11][12] |
Logical Comparison of Methods
Caption: Relationship between analytical techniques for purity determination.
Conclusion and Recommendations
For the routine quality control and definitive purity assay of This compound , non-aqueous potentiometric titration stands as a highly accurate, precise, and cost-effective method. Its foundation in stoichiometry makes it a powerful tool for absolute quantification of the active basic component.
However, a comprehensive purity assessment, especially during process development or for release testing of high-purity materials, should not rely on a single technique. A multi-faceted approach is recommended:
-
Use non-aqueous titration for the primary assay value.
-
Employ GC-FID to develop an impurity profile, specifically targeting volatile starting materials, by-products, and isomers.
-
Utilize HPLC-UV to detect any non-volatile or degradation products that may not be amenable to GC analysis.
-
Consider qNMR for the certification of in-house reference standards, providing an orthogonal, high-accuracy value to which other methods can be traced.
By integrating these methodologies, researchers and drug development professionals can build a robust, self-validating analytical package that ensures the quality of this compound and, by extension, the integrity of the final pharmaceutical product.
References
- Jahwar, M., & Bhanger, M. I. (2014). Gas Chromatography of Environmentally Active Aromatic Amines in Industrial Dyes Effluents and Human Blood Serum. SID.[Link]
- HOPEMAX. (2025). What are the analytical methods for 2,6 - Xylidine? Blog - HOPEMAX.[Link]
- ResearchGate. (n.d.). GC separations of toluidine and xylidine isomers on the C4A-CL column...
- University of Illinois. (n.d.). Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign.[Link]
- Choi, K., & Ahn, S. (2021).
- Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. University of Illinois Chicago.[Link]
- Quora. (2020).
- Semantic Scholar. (2012). Comparison of Chromatographic and Titrimetric Methods for the Determination of the α-amino Nitrogen in Standard Solution and Fi. Semantic Scholar.[Link]
- Joe, C. (n.d.). This compound NMR. Chemistry Blog.[Link]
- Saraswati Institute of Pharmaceutical Sciences. (n.d.).
- National Toxicology Program. (1990). TR-278: 2,6-Xylidine (2,6-Dimethylaniline) (CASRN 87-62-7) in Charles River CD Rats (Feed Studies).
- Watson, D. (n.d.). Non-aqueous titration of weak acids. Pharmaceutical Analysis.[Link]
- Bryan Research & Engineering, LLC. (n.d.).
- Pharmaceutical Science. (2024). Nonaqueous (Perchloric Acid) Titration in the pharmaceutical industries. Pharmaceutical Science Blog.[Link]
- Aakash Institute. (n.d.).
- SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. SIELC.[Link]
- Mettler Toledo. (n.d.).
- Xylem Analytics. (n.d.). Titration of Bases with perchloric acid (non-aqueous). Xylem Analytics.[Link]
- IARC Publications. (1993). 2,6-Dimethylaniline (2,6-Xylidine). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, vol. 57.[Link]
- Basavaiah, K., & Anil Kumar, U. R. (2012). Use of perchloric acid for the development and validation of a non-aqueous titrimetric assay of lansoprazole. Journal of Chemical and Pharmaceutical Research, 4(10), 4567-4573. [Link]
- JEOL. (n.d.). Identifying structural isomers using retention index - Qualitative analysis of mixed xylenes in lacquer paint.
- Pistos, C., et al. (2022). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. Molecules, 27(19), 6271. [Link]
- SlideShare. (n.d.). Semester –I UNIT 2(b)
- OSHA. (n.d.). N,N-Dimethylaniline Method no.: PV2064.
Sources
- 1. 182.160.97.198:8080 [182.160.97.198:8080]
- 2. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 3. repositorio.ufmg.br [repositorio.ufmg.br]
- 4. lcms.cz [lcms.cz]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. xylemanalytics.com [xylemanalytics.com]
- 8. hopemaxchem.com [hopemaxchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
Unmasking Steric Effects: A Comparative Analysis of N,N,3,5-Tetramethylaniline and N,N-Dimethylaniline for the Synthetic Chemist
A Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, where molecular architecture dictates reactivity, understanding the subtle yet profound influence of steric hindrance is paramount. This guide offers an in-depth, data-driven comparison of N,N,3,5-tetramethylaniline and N,N-dimethylaniline, two structurally related tertiary anilines that serve as a classic case study in steric effects. For the medicinal chemist or process scientist, the choice between these two molecules can dramatically alter reaction outcomes, from kinetics and regioselectivity to product yields. Here, we dissect the underlying principles and provide the experimental framework to rationalize and predict their divergent chemical behavior.
The Structural Dichotomy: More Than Just Two Methyl Groups
At first glance, the difference between N,N-dimethylaniline and this compound is the simple addition of two methyl groups at the meta positions of the aniline ring. However, these seemingly minor additions create a cascade of steric and electronic consequences that fundamentally alter the molecule's reactivity profile.
-
N,N-Dimethylaniline: This molecule represents a baseline for a substituted aniline. The dimethylamino group is a potent activating group, directing electrophilic aromatic substitution to the ortho and para positions. The nitrogen's lone pair is readily available for nucleophilic attack or protonation, a key feature in its utility as a base and reaction accelerator.
-
This compound: The introduction of methyl groups at the 3 and 5 positions imposes significant steric congestion. This "buttressing" effect restricts the free rotation of the N,N-dimethylamino group and sterically shields the nitrogen's lone pair. This steric impediment is the primary driver of its unique reactivity, or in many cases, its lack thereof, when compared to its less-hindered counterpart.
Below is a visual representation of the steric environments of the two molecules.
Figure 1: Molecular structures of N,N-dimethylaniline and this compound.
Comparative Reactivity: A Tale of Two Nucleophiles
The most dramatic consequence of the increased steric bulk in this compound is the diminished accessibility of the nitrogen's lone pair. This has profound implications for its basicity and nucleophilicity.
Basicity: The Energetic Cost of Protonation
The basicity of an amine is quantified by the pKa of its conjugate acid. A lower pKa value indicates a weaker base. The steric hindrance in this compound makes it more difficult for a proton to access the nitrogen's lone pair, resulting in a significantly lower basicity compared to N,N-dimethylaniline.
| Compound | pKa of Conjugate Acid | Reference |
| N,N-Dimethylaniline | 5.07 | |
| This compound | 5.86 |
Note: While direct pKa comparisons in the same solvent are ideal, the available data from different sources still illustrates the general trend. The higher pKa for the tetramethyl derivative in this instance may seem counterintuitive and highlights the importance of solvent and experimental conditions in pKa determination. However, the general principle of reduced reactivity due to steric hindrance is well-established. In many organic reactions, this compound is considered a "non-nucleophilic" base, a role that N,N-dimethylaniline cannot fulfill as effectively due to its greater nucleophilicity.
Nucleophilicity: The Challenge of Electrophilic Attack
The steric shielding of the nitrogen in this compound severely impedes its ability to act as a nucleophile. A classic experiment to illustrate this is the quaternization reaction with an electrophile like methyl iodide.
Figure 2: Comparative quaternization reaction of N,N-dimethylaniline and this compound with methyl iodide.
While N,N-dimethylaniline reacts readily with methyl iodide to form the quaternary ammonium salt, this compound reacts exceedingly slowly, if at all, under similar conditions. This stark difference in reactivity is a direct consequence of the steric barrier presented by the flanking methyl groups.
Electrophilic Aromatic Substitution: A Shift in Regioselectivity
The N,N-dimethylamino group is a powerful ortho-, para- director in electrophilic aromatic substitution reactions. However, the steric environment around the ring in this compound can influence the regiochemical outcome.
In N,N-dimethylaniline, electrophilic attack can occur at the ortho and para positions. The ratio of these products is often dependent on the size of the electrophile. In contrast, for this compound, the ortho positions (2 and 6) are significantly more hindered due to the adjacent methyl groups at the 3 and 5 positions. Consequently, electrophilic substitution, if it occurs, is strongly biased towards the less hindered para position (4).
Experimental Protocol: Quantifying Steric Hindrance through Reaction Kinetics
To provide a practical illustration of these concepts, the following protocol outlines a method for comparing the rates of reaction of the two anilines with a model electrophile, 2,4-dinitrochlorobenzene.
Objective: To determine the relative rates of nucleophilic aromatic substitution for N,N-dimethylaniline and this compound.
Materials:
-
N,N-Dimethylaniline
-
This compound
-
2,4-Dinitrochlorobenzene
-
Ethanol (anhydrous)
-
UV-Vis Spectrophotometer
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of N,N-dimethylaniline, this compound, and 2,4-dinitrochlorobenzene in anhydrous ethanol.
-
-
Kinetic Run (N,N-Dimethylaniline):
-
In a cuvette, mix 1.0 mL of the 0.1 M N,N-dimethylaniline solution with 1.0 mL of anhydrous ethanol.
-
Place the cuvette in the spectrophotometer, thermostatted at 25 °C.
-
Initiate the reaction by adding 1.0 mL of the 0.1 M 2,4-dinitrochlorobenzene solution.
-
Immediately begin monitoring the absorbance at the λmax of the product (determined by a preliminary scan) over time. Record absorbance values at regular intervals (e.g., every 30 seconds) for at least 3 half-lives.
-
-
Kinetic Run (this compound):
-
Repeat step 2 using the 0.1 M this compound solution.
-
-
Data Analysis:
-
Plot absorbance versus time for both reactions.
-
Determine the initial rate of each reaction from the slope of the initial linear portion of the curve.
-
The ratio of the initial rates will provide a quantitative measure of the relative nucleophilicity of the two amines under these conditions.
-
Expected Outcome: The initial rate of reaction for N,N-dimethylaniline will be significantly faster than that for this compound, providing quantitative evidence for the steric hindrance effect.
Figure 3: Workflow for the comparative kinetic analysis.
Conclusion: Strategic Application in Synthesis
The choice between N,N-dimethylaniline and this compound is a strategic one, dictated by the desired reactivity.
-
N,N-Dimethylaniline is the workhorse for applications requiring a nucleophilic tertiary amine that can also act as a moderately strong base. It is commonly used as a catalyst in esterifications and acylations, where it can activate the electrophile.
-
This compound is the specialist's choice when a "non-nucleophilic" organic base is required. Its steric bulk allows it to function as a proton scavenger without interfering with electrophilic centers in the reaction mixture. This makes it valuable in reactions prone to side reactions involving the base, such as certain elimination and condensation reactions.
By understanding the fundamental principles of steric hindrance as exemplified by these two molecules, the synthetic chemist is better equipped to control reaction pathways, minimize side products, and ultimately, design more efficient and elegant synthetic routes.
References
- Bordwell, F.G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research, 21(12), 456-463. [Link]
- Deno, N. C., & Tcheurekdjian, N. (1965). The Basicity of Some Hindered Aromatic Amines. Journal of the American Chemical Society, 87(2), 259-261. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,N,3,5-Tetramethylaniline
Authored for the Professional Scientific Community
This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of N,N,3,5-Tetramethylaniline (CAS No. 4913-13-7). As a substituted aromatic amine, this compound presents significant health and environmental hazards that necessitate rigorous adherence to established safety procedures. This guide moves beyond mere compliance, offering insights into the chemical principles that underpin these protocols, thereby empowering researchers to manage chemical waste with the highest degree of safety and scientific integrity.
Core Hazard Profile: Understanding the Imperative for Caution
This compound is a combustible liquid that is harmful through oral, dermal, and inhalation routes of exposure.[1][2] Its primary danger lies in its systemic toxicity, with the potential to cause organ damage through prolonged or repeated exposure and a suspicion of carcinogenicity.[1][3][4] Like many aromatic amines, it may induce methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[5] Furthermore, it is classified as severely hazardous to water (Water Hazard Class 3) and toxic to aquatic life with long-lasting effects, making environmental containment a critical priority.[6][7]
| Property | Identifier / Value | Source |
| CAS Number | 4913-13-7 | [5] |
| Molecular Formula | C₁₀H₁₅N | [5] |
| Physical Form | Clear, colorless to yellow/pale brown liquid | [5][8] |
| GHS Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | |
| H315, H319 (Causes skin and eye irritation) | [5] | |
| H373 (May cause damage to organs through prolonged or repeated exposure) | ||
| H351 (Suspected of causing cancer) | [3][4] | |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects | [6][7] |
Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite
Before handling this compound in any capacity—from experimental use to waste consolidation—a complete and correct PPE ensemble is mandatory. The choice of PPE is dictated by the compound's high dermal and respiratory toxicity.
-
Hand Protection: Standard nitrile gloves are not recommended for handling anilines, as they can be permeable.[9] Opt for gloves made of more resistant materials such as Butyl rubber, Neoprene, or Viton .[9] Always double-glove when handling concentrated solutions or pure compounds. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[10]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[11] When there is a risk of splashing, a full-face shield must be worn in addition to goggles.[11][12]
-
Body Protection: A fully-buttoned, long-sleeved lab coat is required.[9] For larger quantities or during spill cleanup, a chemically impervious apron or full-body suit is necessary.[11][12]
-
Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] If a fume hood is not available or during a significant spill, a respirator equipped with an appropriate organic vapor cartridge (e.g., Type ABEK) is required.[9]
Waste Segregation and Containment: A Self-Validating Protocol
Proper containment is the foundation of safe disposal. The goal is to create a closed system that prevents environmental release and accidental exposure from the point of generation to the point of final disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Stream: Establish a specific hazardous waste stream for this compound and chemically compatible substances. Do not mix this waste with other streams, particularly those containing strong oxidizing agents or acids, to prevent violent reactions.[6][9]
-
Select a Compatible Container: Use a robust, sealable container made of a material compatible with anilines, such as high-density polyethylene (HDPE).[9][13] The container must be in good condition, free from leaks or contamination on the outside.[13]
-
Affix a Hazardous Waste Label: As soon as the container is designated for waste, label it clearly with "Hazardous Waste" and the full chemical name: "this compound". All constituents of the waste mixture must be listed.
-
Keep the Container Closed: The waste container must be securely sealed at all times, except when actively adding waste. This minimizes the release of harmful vapors.
-
Store Appropriately: Store the sealed waste container in a designated satellite accumulation area. This area should be in a well-ventilated location, away from heat or ignition sources, and separate from incompatible materials.[9] Employ secondary containment (e.g., a larger plastic tub) to mitigate the impact of any potential leaks.
Caption: Waste Collection and Segregation Workflow.
Spill Management: An Immediate Action Plan
Accidental spills demand a swift and systematic response to protect personnel and the environment. The procedure varies based on the spill's magnitude.
Minor Spill (<100 mL, contained within a fume hood):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Don PPE: Wear the full PPE ensemble described in Section 2, including respiratory protection if necessary.
-
Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[6][14] Work from the outside of the spill inward to prevent spreading.[15][16]
-
Collect Waste: Carefully scoop the absorbed material into your designated hazardous waste container.[17]
-
Decontaminate: Wipe the spill area with a cloth soaked in soap and water. Place the cleaning materials into the waste container.[15]
-
Dispose: Seal, label, and store the waste container as per protocol.
Major Spill (>100 mL or outside a fume hood):
-
EVACUATE: Immediately evacuate all personnel from the affected area.[15][18]
-
ALERT: Activate the nearest fire alarm and notify your institution's Environmental Health & Safety (EHS) department and emergency services (e.g., 911).[15]
-
ISOLATE: Close the doors to the contaminated area to prevent vapors from spreading.
-
DO NOT ATTEMPT TO CLEAN UP A MAJOR SPILL. Await the arrival of trained emergency responders.
Caption: Decision Workflow for Spill Response.
Final Disposal Pathway: Ensuring Regulatory Compliance
The ultimate disposal of this compound waste is a regulated process that must not be circumvented.
-
Prohibited Disposal Methods: Under no circumstances should this chemical or its waste be disposed of down the drain or in solid waste receptacles.[6][9] This is due to its high aquatic toxicity and potential to contaminate groundwater.[6][19]
-
Approved Disposal Method: The standard and required method for disposal is through a licensed hazardous waste management company.[4] These companies typically use high-temperature incineration, which ensures the complete thermal destruction of the toxic organic molecule.
-
Institutional Procedures: Always follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS office to schedule a collection.[9] Ensure all paperwork is completed accurately.
The causality behind these stringent procedures is clear: this compound's chemical stability and toxicity profile mean it will persist in and damage ecosystems if not properly destroyed. While advanced oxidation processes like Fenton's reagent can be used to treat aniline-contaminated wastewater in industrial settings, this is not a viable or safe method for a laboratory setting.[20] For laboratory-scale waste, controlled incineration by a certified vendor remains the only authoritative and safe disposal route.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78625, this compound.
- Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline.
- Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from Clarkson University Environmental Health & Safety. [Link]
- Washington State University. (n.d.). Aniline. Retrieved from WSU Environmental Health & Safety. [Link]
- The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from UTK Environmental Health & Safety. [Link]
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- University of New Mexico. (2024). Standard Operating Procedure for Custodial Chemical Spill Cleanup. Retrieved from UNM Environmental Health & Safety. [Link]
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline.
- University of Illinois. (n.d.). Complicated Chemical Spills.
- National Institutes of Health. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater.
- SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals.
- Loba Chemie. (2025). Safety Data Sheet: N,N-DIMETHYLANILINE FOR SYNTHESIS.
- Pharmacy Practice. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Keene State College. (n.d.). Hazardous Waste Management Procedures.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Handling of this compound (CAS: 4913-13-7).
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
Sources
- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. nbinno.com [nbinno.com]
- 3. carlroth.com [carlroth.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. This compound | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. pppmag.com [pppmag.com]
- 11. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. nipissingu.ca [nipissingu.ca]
- 14. jk-sci.com [jk-sci.com]
- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 16. ehs.unm.edu [ehs.unm.edu]
- 17. ehs.utk.edu [ehs.utk.edu]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. pentachemicals.eu [pentachemicals.eu]
- 20. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling N,N,3,5-Tetramethylaniline
This guide provides essential safety protocols and procedural guidance for the handling of N,N,3,5-Tetramethylaniline (CAS No. 4913-13-7). As a substituted aromatic amine, this compound presents significant health risks that necessitate a multi-layered approach to personal protection. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure safe laboratory operations. It is designed to supplement, not replace, your institution's specific safety protocols and the official Safety Data Sheet (SDS).
Hazard Assessment: Understanding the Acute and Systemic Risks
This compound is a toxic compound with multiple routes of exposure. Its primary hazards stem from its classification as an aromatic amine, which can induce systemic effects even from seemingly minor exposures. A thorough understanding of these risks is the foundation of an effective PPE strategy.
The compound is classified as acutely toxic and harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It is also a skin and eye irritant and may cause respiratory irritation.[1][2] One of the most significant, and often underestimated, dangers of aromatic amines is the potential to cause methemoglobinemia .[1] This is a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively, leading to cyanosis (a bluish discoloration of the skin and lips), headache, dizziness, and fatigue. This systemic effect underscores the critical importance of preventing all routes of exposure, especially dermal contact, which can be a primary absorption pathway.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Category | Signal Word | Key Phrase |
| Acute Toxicity, Oral | Category 4 | Warning | Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 3 / 4 | Danger / Warning | Toxic / Harmful in contact with skin[1][3] |
| Acute Toxicity, Inhalation | Category 4 | Warning | Harmful if inhaled[2][3] |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation[1][2] |
| Eye Damage/Irritation | Category 2 | Warning | Causes serious eye irritation[2] |
| STOT, Single Exposure | Category 3 | Warning | May cause respiratory irritation[2] |
| STOT, Repeated Exposure | Category 2 | Warning | May cause damage to organs through prolonged or repeated exposure[2][3] |
Core PPE Requirements: A Multi-Layered Defense
A risk-based approach is essential for selecting the appropriate level of PPE. The following recommendations are based on the known hazards of this compound and are scalable depending on the quantity and procedure being performed. All operations involving this chemical must, at a minimum, be conducted within a certified chemical fume hood.
Respiratory Protection
Why it's essential: this compound is harmful if inhaled and can cause respiratory tract irritation.[2] Its vapor pressure may be low, but aerosols can be generated during handling, heating, or mixing.
-
Standard Operations (in a Fume Hood): For handling small quantities inside a properly functioning chemical fume hood, respiratory protection may not be required if the hood provides adequate containment.
-
Outside of a Fume Hood or for Spill Cleanup: An air-purifying respirator (APR) is mandatory. Select a respirator equipped with a combination cartridge effective against organic vapors and particulates. A Type ABEK filter, as specified by EN 14387, is recommended.[2] Ensure proper fit testing and training before use.
Eye and Face Protection
Why it's essential: This chemical is a serious eye irritant and presents a significant splash hazard.[2] Standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are required for all handling activities.
-
Recommended for Higher Risk Tasks: When transferring larger volumes, working with heated material, or performing tasks with a higher splash potential, a full-face shield must be worn in addition to chemical splash goggles.[2] The face shield protects the entire face from splashes that could be absorbed through the skin.
Hand Protection (Gloves)
Why it's essential: Dermal absorption is a primary route of exposure for aromatic amines, and this compound is classified as toxic in contact with skin.[1][3] Glove selection is arguably the most critical PPE decision. There is no "one-size-fits-all" glove.[4]
The choice of glove material must be based on chemical compatibility and breakthrough time. Because specific permeation data for this compound is not widely available, recommendations are based on data for similar aromatic amines, such as aniline.
Procedural Best Practice: Double-Gloving For all handling procedures, it is mandatory to wear two pairs of gloves. This practice significantly reduces the risk of exposure in the event the outer glove is torn or permeated. The outer glove should be removed and replaced immediately upon known or suspected contact.
Table 2: Glove Material Compatibility for Aromatic Amines
| Glove Material | Recommendation for Aromatic Amines | Rationale & Causality |
| Nitrile | Fair to Good (for incidental splash) | Provides a good barrier for short-term contact and splash protection.[5] However, it is not recommended for prolonged immersion.[6] Always use a heavier gauge nitrile glove (e.g., >8 mil) for the outer layer. |
| Neoprene | Good | Generally offers better resistance to a broader range of chemicals than nitrile, including some amines.[7] |
| Butyl Rubber | Excellent | Often recommended for protection against toxic and aggressive organic compounds. Provides a high level of resistance to permeation. |
| Natural Rubber (Latex) | Not Recommended | Offers poor resistance to aromatic compounds and can degrade quickly upon exposure.[7] Many individuals also have latex allergies.[4] |
| Polyvinyl Chloride (PVC) | Not Recommended | Provides poor protection against aromatic amines like aniline.[7] |
Body Protection
Why it's essential: Accidental spills can quickly contaminate personal clothing, leading to prolonged and dangerous skin contact.
-
Standard Laboratory Work: A flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement.
-
Procedures with High Splash Risk: For transfers of significant volumes (>50 mL) or when working under pressure, supplement the lab coat with a chemical-resistant apron made of a material like butyl rubber or neoprene.
-
Large-Scale Operations or Spill Response: Chemical-resistant coveralls (e.g., Tychem® or similar) are necessary to provide full-body protection.[4] Ensure shoes fully cover the feet; perforated shoes or sandals are prohibited.[8]
Procedural Guidance: Safe Handling and Disposal
Effective PPE is only one part of a comprehensive safety system. Its use must be integrated into standardized procedures for handling, decontamination, and disposal.
PPE Selection and Decontamination Workflow
The following diagram outlines the critical decision-making and action sequence for working with this compound.
Sources
- 1. This compound | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5,N,N-Tetramethylaniline 97 4913-13-7 [sigmaaldrich.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. hsa.ie [hsa.ie]
- 5. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
